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  • Product: Ethoxycarbonylmethyltrimethylammonium chloride
  • CAS: 3032-11-9

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Ethoxycarbonylmethyltrimethylammonium Chloride (Betaine Ethyl Ester Chloride)

Executive Summary Ethoxycarbonylmethyltrimethylammonium chloride, universally recognized as betaine ethyl ester chloride, is a specialized quaternary ammonium salt and an esterified derivative of betaine[1]. It serves a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethoxycarbonylmethyltrimethylammonium chloride, universally recognized as betaine ethyl ester chloride, is a specialized quaternary ammonium salt and an esterified derivative of betaine[1]. It serves a dual mandate in modern chemical sciences: acting as a foundational surface-active ionic liquid (SAIL) in micellar thermodynamics[2] and functioning as a highly purified analytical reference standard for pharmaceutical toxicology and impurity profiling[3]. This whitepaper delineates its structural characteristics, mechanistic synthesis, physicochemical behavior, and analytical validation protocols.

Chemical Identity and Structural Elucidation

The molecular architecture of betaine ethyl ester chloride consists of a positively charged trimethylammonium headgroup linked via a methylene bridge to an ethyl ester moiety, balanced by a chloride counterion[3].

Structural Causality

The presence of the ethyl ester linkage is not merely structural but functional. Unlike stable ether or long-chain alkyl linkages, the ethyl ester provides a site for controlled, base-catalyzed hydrolysis at elevated pH levels[2]. This structural choice is critical for environmental safety, as it ensures the molecule is biodegradable when deployed as a surfactant or hydrotrope in pharmaceutical formulations[4].

Table 1: Physicochemical Properties

PropertyValueMechanistic Causality / Significance
IUPAC Name 2-ethoxy-N,N,N-trimethyl-2-oxoethan-1-aminium chlorideDefines the precise connectivity of the quaternary ammonium salt.
CAS Number 3032-11-9Unique identifier for regulatory compliance[1].
Chemical Formula C7H16ClNO2Establishes the stoichiometric baseline for synthesis[5].
Molecular Weight 181.66 g/mol Critical for precise molarity calculations in analytical assays[5].
Melting Point 166 - 167 °CIndicates high lattice energy; serves as a primary thermal validation metric[5].
SMILES [Cl-].CCOC(=O)C(C)CEnables computational modeling of micellar behavior[3].

Mechanistic Synthesis & Experimental Protocol

The synthesis of betaine ethyl ester chloride proceeds via a classic bimolecular nucleophilic substitution (SN2) reaction. The alpha-carbon of ethyl chloroacetate is highly electrophilic due to the inductive electron-withdrawing effect of the adjacent carbonyl group, making it an ideal substrate for the nucleophilic trimethylamine.

Synthesis A Ethyl Chloroacetate (Electrophile) C SN2 Transition State (Partial N-C Bond) A->C Nucleophilic Attack B Trimethylamine (Nucleophile) B->C D Betaine Ethyl Ester Chloride (Product) C->D Chloride Displacement

Figure 1: SN2 Nucleophilic Substitution Pathway for Betaine Ethyl Ester Chloride Synthesis.

Step-by-Step Synthesis Methodology

To ensure trustworthiness, this protocol is designed as a self-validating system incorporating In-Process Controls (IPC).

  • Reagent Preparation: Dissolve 1.0 equivalent of ethyl chloroacetate in anhydrous ethanol under an inert nitrogen atmosphere. Causality: Anhydrous conditions prevent premature hydrolysis of the ester.

  • Nucleophilic Addition: Slowly add 1.2 equivalents of trimethylamine (as a 33% solution in ethanol) dropwise at 0 °C. Causality: The reaction is highly exothermic; thermal control prevents the volatilization of trimethylamine and minimizes side reactions.

  • Reaction Propagation: Allow the mixture to warm to room temperature and stir for 12–24 hours. Causality: Maintaining room temperature rather than refluxing prevents base-catalyzed hydrolysis of the ethyl ester product.

  • Self-Validation (IPC): Extract a 10 µL aliquot and analyze via Thin-Layer Chromatography (TLC) or rapid LC-MS. The synthesis is self-validated to proceed to the next step only when the ethyl chloroacetate peak/spot is completely absent, confirming 100% nucleophilic conversion.

  • Isolation & Purification: Concentrate the solvent under reduced pressure. Precipitate the crude product using cold diethyl ether. Recrystallize from an ethanol/ether mixture to yield pure white crystals.

Physicochemical & Micellar Dynamics

Betaine ethyl ester chloride and its N-alkyl derivatives are classified as Surface-Active Ionic Liquids (SAILs)[2]. They function effectively as co-surfactants and solubility enhancers through hydrotropic or micellar mechanisms[4].

Micellization A Aqueous Solution (Betaine Ethyl Ester Chloride) B Monomeric Dispersion (Below CMC) A->B Low Concentration C Micellar Aggregation (Above CMC) A->C Concentration > CMC D Surface Tension Reduction B->D E Hydrophobic Drug Solubilization C->E

Figure 2: Concentration-Dependent Micellization and Solubilization Workflow.

Table 2: Micellization Parameters

ParameterBehavior / ObservationMechanistic Causality
Critical Micelle Concentration (CMC) Higher than C10/C12 derivativesThe short ethyl chain reduces hydrophobic interactions, requiring higher bulk concentrations to drive the entropy-driven aggregation process[2].
Surface Tension Reduction Significant at air-water interfaceThe amphiphilic nature of the molecule disrupts water-water hydrogen bonding, lowering interfacial energy[2].
Hydrolytic Stability pH-dependent degradationThe ester bond undergoes nucleophilic attack by hydroxide ions at high pH, ensuring environmental biodegradability[4].

Applications in Pharmaceutical Development

Analytical Reference Standards

In pharmaceutical quality control, betaine ethyl ester chloride is utilized as a highly purified reference standard for toxicology and impurity profiling[3]. It is critical for spiking experiments during the validation of specificity and accuracy in analytical methods, ensuring that drug formulations are free from toxic quaternary ammonium impurities[6].

Drug Delivery Systems

Due to its micellar properties, it acts as a solubility enhancer for hydrophobic active pharmaceutical ingredients (APIs)[4]. By forming mixed vesicles (e.g., with perfluoropolyethers), these betaine derivatives create stable carrier systems that protect biological molecules and facilitate targeted drug delivery[7].

Analytical Validation Protocol (NMR & MS)

To guarantee the scientific integrity of the synthesized or procured betaine ethyl ester chloride, the following self-validating characterization protocol must be executed.

  • Sample Preparation: Dissolve 10 mg of the compound in 0.5 mL of Deuterated Chloroform (CDCl3). Causality: CDCl3 is chosen because the compound is highly soluble in it, and it prevents the rapid proton exchange seen in protic solvents like D2O, ensuring sharp methylene signals.

  • 1H NMR Acquisition (400 MHz):

    • Triplet at ~1.3 ppm (3H): Validates the methyl group of the ethyl ester (-CH2CH3 ).

    • Singlet at ~3.5 ppm (9H): Validates the three methyl groups attached to the quaternary nitrogen (-N+(CH3 )3).

    • Quartet at ~4.2 ppm (2H): Validates the methylene protons of the ethyl ester (-CH2 CH3).

    • Singlet at ~4.7 ppm (2H): Validates the methylene bridge between the nitrogen and the carbonyl group (-CH2 -CO).

  • Mass Spectrometry (ESI-MS): Run the sample in positive electrospray ionization mode.

    • Validation Metric: The presence of a dominant molecular ion peak [M]+ at m/z 146.1 confirms the intact C7H16NO2+ cation. The absence of peaks at m/z 118 (loss of ethyl) confirms that no hydrolysis occurred during ionization.

References

  • Title: BETAINE ETHYL ESTER CHLORIDE | 3032-11-9 Source: ChemicalBook URL
  • Title: A Study of the Micellar Formation of N-Alkyl Betaine Ethyl Ester Chlorides Based on the Physicochemical Properties of Their Aqueous Solutions Source: MDPI / Molecules URL
  • Title: Betaine Ethyl Ester Chloride Source: LGC Standards URL
  • Source: Amazon S3 (LGC Standards Catalog)
  • Source: Researcher.

Sources

Exploratory

Ethoxycarbonylmethyltrimethylammonium chloride physical and chemical properties

Ethoxycarbonylmethyltrimethylammonium Chloride: A Comprehensive Technical Guide on Physicochemical Properties and Synthesis Executive Summary Ethoxycarbonylmethyltrimethylammonium chloride (CAS 3032-11-9), widely known a...

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Author: BenchChem Technical Support Team. Date: March 2026

Ethoxycarbonylmethyltrimethylammonium Chloride: A Comprehensive Technical Guide on Physicochemical Properties and Synthesis

Executive Summary

Ethoxycarbonylmethyltrimethylammonium chloride (CAS 3032-11-9), widely known as betaine ethyl ester chloride[1], is a highly functionalized quaternary ammonium compound. Structurally, it is the ethyl ester derivative of betaine (trimethylglycine). In modern drug development and physical chemistry, this compound serves three critical roles: as a rigorously characterized pharmaceutical reference standard[2], as a highly water-soluble prodrug motif, and as a foundational precursor for synthesizing Surface-Active Ionic Liquids (SAILs)[3].

Designed for researchers and application scientists, this guide synthesizes the physicochemical profiling, mechanistic behavior, and field-proven synthesis protocols of ethoxycarbonylmethyltrimethylammonium chloride, ensuring experimental reproducibility and analytical rigor.

Physicochemical Profiling

Understanding the physical and chemical baseline of betaine ethyl ester chloride is paramount for its application in aqueous formulations and micellar systems. The molecule features a permanently charged quaternary nitrogen headgroup coupled with an esterified tail, granting it unique hydrotropic properties.

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
Chemical Name Ethoxycarbonylmethyltrimethylammonium chloride
Common Synonyms Betaine ethyl ester chloride; 2-ethoxy-N,N,N-trimethyl-2-oxoethanaminium chloride[1]
CAS Registry Number 3032-11-9
Molecular Formula C7H16ClNO2
Molecular Weight 181.66 g/mol [4]
Melting Point 166–167 °C[5]
Physical State White to off-white hygroscopic crystalline powder
Solubility Highly soluble in water and polar organic solvents (e.g., ethanol)

Chemical Reactivity & Mechanistic Behavior

Hydrolysis and Biodegradability

The ester linkage in betaine ethyl ester chloride is the molecule's primary reactive site in biological and environmental systems. While stable under acidic to neutral conditions, it is highly susceptible to base-catalyzed or esterase-mediated enzymatic hydrolysis. Upon hydrolysis, the compound degrades into betaine (trimethylglycine), ethanol, and a chloride anion.

This degradation pathway is highly advantageous for pharmaceutical formulations. Betaine is a well-documented osmoprotectant and biochemical methyl donor[6], meaning the hydrolysis products are non-toxic and biologically compatible.

Hydrolysis BEEC Betaine Ethyl Ester Chloride (Pro-drug / Precursor) Hydrolysis Ester Hydrolysis Reaction BEEC->Hydrolysis Base Aqueous Base (pH > 7) or Esterase Enzymes Base->Hydrolysis Betaine Betaine (Trimethylglycine) Osmoprotectant & Methyl Donor Hydrolysis->Betaine Ethanol Ethanol (Byproduct) Hydrolysis->Ethanol Chloride Chloride Ion Hydrolysis->Chloride

Figure 1: Base-catalyzed or enzymatic hydrolysis pathway of Betaine Ethyl Ester Chloride.

Micellization and Hydrotropic Properties

While the short ethyl chain prevents the base molecule from forming classical micelles at low concentrations, it acts as a potent hydrotrope—increasing the aqueous solubility of sparingly soluble active pharmaceutical ingredients (APIs). Furthermore, it serves as the synthetic backbone for N-alkyl betaine ethyl ester chlorides (where a methyl group is replaced by C6–C12 chains). Recent physicochemical studies demonstrate that these extended derivatives act as highly efficient surface-active ionic liquids (SAILs), significantly lowering critical micelle concentration (CMC) and reducing surface tension[7].

Experimental Methodology: SN2 Synthesis Workflow

Rationale & Causality: The most efficient laboratory-scale synthesis of ethoxycarbonylmethyltrimethylammonium chloride utilizes a bimolecular nucleophilic substitution (SN2) reaction. Trimethylamine acts as a potent nucleophile, attacking the electrophilic α-carbon of ethyl chloroacetate. The reaction is conducted in a polar protic solvent (anhydrous ethanol) at low temperatures. Thermal control is critical: it prevents the volatilization of trimethylamine (boiling point ~3 °C) and suppresses unwanted side reactions such as the ester hydrolysis or Hofmann elimination.

Step-by-Step Protocol
  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1.0 equivalent of ethyl chloroacetate in anhydrous ethanol.

  • Thermal Regulation: Submerge the reaction flask in an ice-water bath to establish and maintain an internal temperature of 0–5 °C.

  • Nucleophilic Addition: Slowly introduce 1.1 equivalents of trimethylamine (as a pre-chilled ethanolic solution) dropwise over 30 minutes under an inert argon or nitrogen atmosphere.

  • Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir continuously for 18 to 24 hours to ensure maximum conversion.

  • Isolation: Filter the resulting white precipitate under vacuum using a Büchner funnel.

  • Purification: Wash the filter cake with cold anhydrous diethyl ether (3 × 20 mL). Causality: Diethyl ether effectively solubilizes and removes unreacted ethyl chloroacetate and residual non-polar impurities while leaving the highly polar quaternary ammonium salt intact.

  • Drying: Dry the product in a vacuum desiccator over phosphorus pentoxide (P₂O₅) for 24 hours.

Self-Validating Quality Control: The protocol is self-validating through visual cues: the successful progression of the SN2 reaction is marked by the transition from a clear solution to a dense white suspension, indicating the formation of the insoluble quaternary ammonium salt. Final purity must be confirmed via ¹H-NMR (D₂O), specifically isolating the distinct singlet of the nine trimethyl protons (~3.2 ppm) and the characteristic quartet/triplet of the ethyl ester group, ensuring no residual electrophile remains[8].

Synthesis ECA Ethyl Chloroacetate (Electrophile) Solvent Anhydrous Ethanol (0-5 °C) ECA->Solvent TMA Trimethylamine (Nucleophile) TMA->Solvent TS [Transition State] SN2 Attack at α-Carbon Solvent->TS Nucleophilic Attack Product Ethoxycarbonylmethyltrimethylammonium chloride (Betaine Ethyl Ester Chloride) TS->Product Chloride Displacement Precipitation Precipitation & Filtration (Ether Wash) Product->Precipitation Isolation & Purification

Figure 2: SN2 synthesis workflow of Ethoxycarbonylmethyltrimethylammonium chloride.

Applications in Pharmaceutical Development

  • Analytical Reference Standards: Due to its defined structure and predictable degradation profile, high-purity betaine ethyl ester chloride is utilized globally as a primary and secondary reference standard for routine pharmaceutical toxicology and laboratory analysis[2],[8].

  • Drug Delivery Systems: By temporarily masking the zwitterionic nature of betaine through esterification, formulators can alter the lipophilicity and membrane-penetration kinetics of drug complexes. Once in the physiological environment, endogenous esterases cleave the molecule, releasing the active components safely.

Sources

Foundational

An In-depth Technical Guide to the Synthesis of Ethoxycarbonylmethyltrimethylammonium Chloride

Introduction Ethoxycarbonylmethyltrimethylammonium chloride, a quaternary ammonium salt, is a molecule of significant interest in various chemical and pharmaceutical research areas. Its structure, featuring a cationic tr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethoxycarbonylmethyltrimethylammonium chloride, a quaternary ammonium salt, is a molecule of significant interest in various chemical and pharmaceutical research areas. Its structure, featuring a cationic trimethylammonium group linked to an ethyl ester moiety, imparts unique properties that make it a valuable building block in organic synthesis and a subject of study in its own right. This guide provides a comprehensive overview of the primary synthesis pathways for this compound, focusing on the underlying chemical principles, detailed experimental procedures for a laboratory setting, and thorough characterization of the final product. The content herein is curated for researchers, scientists, and professionals in drug development, aiming to provide both theoretical understanding and practical, actionable insights.

Synthetic Pathways: An Overview

The most direct and widely employed method for the synthesis of ethoxycarbonylmethyltrimethylammonium chloride is the quaternization of trimethylamine with ethyl chloroacetate. This reaction is a classic example of a nucleophilic substitution, specifically an S(_N)2 reaction, where the lone pair of electrons on the nitrogen atom of trimethylamine attacks the electrophilic carbon of ethyl chloroacetate, leading to the displacement of the chloride ion.

While this guide focuses on a laboratory-scale batch synthesis, it is noteworthy that for industrial applications, continuous flow processes have been developed for the synthesis of related betaine ester hydrochlorides. These processes, often utilizing microreactors, allow for enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yield, purity, and safety.[1]

Reaction Mechanism: A Closer Look at the S(_N)2 Pathway

The synthesis of ethoxycarbonylmethyltrimethylammonium chloride from trimethylamine and ethyl chloroacetate proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. In this concerted, single-step reaction, the nucleophilic nitrogen atom of trimethylamine directly attacks the carbon atom bearing the chlorine atom (the leaving group) from the backside. Simultaneously, the carbon-chlorine bond begins to break. This process proceeds through a high-energy transition state where both the nucleophile and the leaving group are partially bonded to the carbon atom. The reaction culminates in the inversion of configuration at the carbon center (though not relevant for this specific molecule due to the absence of a chiral center at the reaction site) and the formation of the quaternary ammonium salt.

Caption: The S(_N)2 reaction mechanism for the synthesis of ethoxycarbonylmethyltrimethylammonium chloride.

Experimental Protocol: Laboratory-Scale Synthesis

This section provides a detailed, step-by-step methodology for the synthesis of ethoxycarbonylmethyltrimethylammonium chloride in a standard laboratory setting.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityMoles
Ethyl ChloroacetateC₄H₇ClO₂122.5512.26 g (10.8 mL)0.10
Trimethylamine(CH₃)₃N59.116.50 g (in 25 mL ethanol)0.11
Ethanol (absolute)C₂H₅OH46.07~100 mL-
Diethyl Ether (anhydrous)(C₂H₅)₂O74.12~150 mL-
Experimental Procedure

Synthesis_Workflow start Start dissolve_tma Dissolve Trimethylamine in Ethanol start->dissolve_tma add_eca Add Ethyl Chloroacetate Dropwise at 0-5°C dissolve_tma->add_eca stir_rt Stir at Room Temperature for 24 hours add_eca->stir_rt precipitate Precipitate with Diethyl Ether stir_rt->precipitate filter Filter the Crude Product precipitate->filter recrystallize Recrystallize from Ethanol/Diethyl Ether filter->recrystallize dry Dry under Vacuum recrystallize->dry end End Product dry->end

Caption: A step-by-step workflow for the laboratory synthesis of ethoxycarbonylmethyltrimethylammonium chloride.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve trimethylamine (6.50 g, 0.11 mol) in absolute ethanol (25 mL). Cool the flask in an ice-water bath to 0-5 °C.

  • Addition of Ethyl Chloroacetate: Add ethyl chloroacetate (12.26 g, 0.10 mol) to the dropping funnel. Add the ethyl chloroacetate dropwise to the stirred trimethylamine solution over a period of 30 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 24 hours. A white precipitate may form during this time.

  • Isolation of Crude Product: After 24 hours, add anhydrous diethyl ether (100 mL) to the reaction mixture to precipitate the product completely. Stir for an additional 30 minutes.

  • Filtration: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold anhydrous diethyl ether (25 mL each) to remove any unreacted starting materials.

  • Purification by Recrystallization: Transfer the crude product to a clean Erlenmeyer flask. Add a minimal amount of hot absolute ethanol to dissolve the solid. Once dissolved, add anhydrous diethyl ether dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

  • Drying: Collect the purified crystals by vacuum filtration and wash with a small amount of cold diethyl ether. Dry the final product in a vacuum oven at 40-50 °C to a constant weight.

Characterization of Ethoxycarbonylmethyltrimethylammonium Chloride

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physicochemical Properties
PropertyValue
Appearance White crystalline solid
Molecular Formula C₈H₁₈ClNO₂
Molar Mass 195.69 g/mol
Melting Point Approx. 145-148 °C (decomposes)
Solubility Soluble in water, ethanol; insoluble in diethyl ether, hydrocarbons
Spectroscopic Data
  • ¹H NMR (400 MHz, D₂O, δ in ppm):

    • 4.35 (q, 2H, J = 7.1 Hz, -OCH₂ CH₃)

    • 4.20 (s, 2H, -N⁺-CH₂ -COO-)

    • 3.30 (s, 9H, -N⁺(CH₃ )₃)

    • 1.30 (t, 3H, J = 7.1 Hz, -OCH₂CH₃ )

    Interpretation: The quartet at 4.35 ppm and the triplet at 1.30 ppm are characteristic of an ethyl group. The singlet at 4.20 ppm corresponds to the methylene protons adjacent to the quaternary nitrogen and the carbonyl group. The prominent singlet at 3.30 ppm confirms the presence of the nine equivalent protons of the trimethylammonium group.

  • ¹³C NMR (100 MHz, D₂O, δ in ppm):

    • 168.5 (C=O)

    • 63.0 (-OC H₂CH₃)

    • 61.5 (-N⁺-C H₂-COO-)

    • 54.0 (-N⁺(C H₃)₃)

    • 13.5 (-OCH₂C H₃)

    Interpretation: The signal at 168.5 ppm is indicative of the ester carbonyl carbon. The signals at 63.0 ppm and 13.5 ppm correspond to the carbons of the ethoxy group. The signal at 61.5 ppm is assigned to the methylene carbon attached to the nitrogen, and the signal at 54.0 ppm represents the three equivalent methyl carbons of the trimethylammonium group.

  • FTIR (KBr, cm⁻¹):

    • ~3000-2850 (C-H stretching)

    • ~1740 (C=O stretching of the ester)

    • ~1480 (C-H bending of the N-CH₃ groups)

    • ~1200 (C-O stretching of the ester)

    • ~960 (N⁺-C stretching)

    Interpretation: The strong absorption band around 1740 cm⁻¹ is a clear indicator of the ester carbonyl group. The various C-H stretching and bending vibrations are consistent with the aliphatic nature of the molecule. The peak around 960 cm⁻¹ can be attributed to the quaternary ammonium group.

Conclusion

The synthesis of ethoxycarbonylmethyltrimethylammonium chloride via the S(_N)2 reaction of ethyl chloroacetate and trimethylamine is a robust and reliable method for laboratory-scale preparation. This guide has provided a detailed protocol, from reaction setup to purification and characterization, to enable researchers to confidently synthesize and verify this valuable chemical compound. The provided mechanistic insights and characterization data serve as a foundation for its application in further scientific endeavors.

References

  • CN110818580A - Synthesis process of betaine hydrochloride - Google P

Sources

Exploratory

Ethoxycarbonylmethyltrimethylammonium Chloride: Mechanism of Action and Applications in Organic Reactions

Executive Summary Ethoxycarbonylmethyltrimethylammonium chloride (CAS: 3032-11-9), frequently referred to as betaine ethyl ester chloride, is a quaternary ammonium salt that serves as a cornerstone molecule in physical o...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethoxycarbonylmethyltrimethylammonium chloride (CAS: 3032-11-9), frequently referred to as betaine ethyl ester chloride, is a quaternary ammonium salt that serves as a cornerstone molecule in physical organic chemistry and advanced organic synthesis[1]. Due to the unique juxtaposition of a permanent cationic center and an electrophilic ester carbonyl, this molecule exhibits highly specialized reactivity profiles. For researchers and drug development professionals, understanding its mechanism of action is critical for exploiting charge-accelerated hydrolysis, generating reactive ammonium ylides, and designing biodegradable task-specific ionic liquids (TSILs).

This whitepaper dissects the thermodynamic and kinetic mechanisms governing the behavior of ethoxycarbonylmethyltrimethylammonium chloride in organic reactions, supported by self-validating experimental protocols.

Chemical Identity and Structural Dynamics

At its core, ethoxycarbonylmethyltrimethylammonium chloride consists of an ethyl ester functional group separated from a trimethylammonium moiety by a single methylene bridge. The permanent positive charge on the quaternary nitrogen exerts a powerful electron-withdrawing field effect (both inductive and electrostatic) on the adjacent carbonyl carbon.

This structural dynamic fundamentally alters the molecule's reactivity compared to neutral aliphatic esters:

  • Enhanced Electrophilicity: The carbonyl carbon becomes highly susceptible to nucleophilic attack.

  • α -Proton Acidity: The methylene protons situated between the cationic nitrogen and the carbonyl group become highly acidic, allowing for facile deprotonation.

Core Mechanism I: Electrostatic Catalysis in Alkaline Hydrolysis

The most extensively studied mechanism of betaine ethyl ester chloride is its extraordinary susceptibility to base-catalyzed hydrolysis. While the alkaline hydrolysis of a standard ester is a second-order reaction, the introduction of the quaternary ammonium charge accelerates the reaction rate by orders of magnitude[2].

During nucleophilic attack by a hydroxide ion ( OH− ), a tetrahedral intermediate is formed. In a neutral ester like ethyl acetate, this intermediate is anionic, requiring significant activation energy to overcome electrostatic repulsion. However, in betaine ethyl ester, the intermediate is a zwitterion . The permanent positive charge of the trimethylammonium group stabilizes the developing negative charge on the tetrahedral oxygen through intramolecular electrostatic attraction[3].

This stabilization dramatically lowers the enthalpy of activation ( ΔH‡ )[3]. Calorimetric studies demonstrate that, unlike ethyl acetate—which experiences a massive desolvation penalty in its transition state when moved to poorer hydrogen-bond donor solvents (e.g., aqueous ethanol or DMSO)—the betaine ethyl ester transition state does not suffer such desolvation penalties[3]. This rapid, predictable degradation makes betaine esters highly valuable in the design of cleavable surfactants and transient antimicrobial agents[4].

Hydrolysis A Betaine Ethyl Ester (Cationic) C Tetrahedral Intermediate (Zwitterionic TS) A->C Nucleophilic Attack B Hydroxide (OH-) B->C D Betaine (Zwitterion) C->D C-O Cleavage E Ethanol (Leaving Group) C->E

Fig 1: Electrostatic stabilization of the zwitterionic transition state during alkaline hydrolysis.

Table 1: Kinetic Parameters of Alkaline Hydrolysis (Aqueous, 25°C)
SubstrateRelative Hydrolysis RateTransition State Nature ΔH‡ Penalty in Non-Aqueous Solvents
Ethyl Acetate 1x (Baseline)AnionicHigh (Significant desolvation)
Glycine Ethyl Ester ~100xAnionicModerate
Betaine Ethyl Ester Chloride ~1000xZwitterionicLow (No significant desolvation)

(Note: Data synthesized from comparative kinetic studies on ester hydrolysis[2][3]).

Core Mechanism II: Ylide Formation and Sigmatropic Rearrangements

Beyond hydrolysis, ethoxycarbonylmethyltrimethylammonium chloride is a potent precursor for carbon-carbon bond formation. Treatment with a strong, non-nucleophilic base yields an ammonium ylide (ethoxycarbonylmethylenetrimethylammonium ylide).

Once generated, this highly reactive intermediate typically undergoes a [1,2]-Stevens Rearrangement . In this thermally driven sigmatropic process, a methyl group migrates from the quaternary nitrogen to the nucleophilic α -carbon, yielding an α -(dimethylamino) ester. The mechanism proceeds via the homolytic cleavage of the N–CH 3​ bond to form a transient diradical pair within a tightly bound solvent cage, followed by rapid recombination. This pathway is a highly efficient method for synthesizing complex, functionalized amino acid derivatives.

StevensRearrangement A Ethoxycarbonylmethyl- trimethylammonium chloride C Ammonium Ylide (Reactive Intermediate) A->C Deprotonation (-HCl) B Strong Base (e.g., t-BuOK) B->C D Radical Pair Formation (Solvent Cage) C->D Homolytic N-C Cleavage E Ethyl 2-(dimethylamino)propanoate (Rearranged Product) D->E Rapid Recombination

Fig 2: Base-catalyzed formation of an ammonium ylide and subsequent [1,2]-Stevens rearrangement.

Core Mechanism III: Precursor to Task-Specific Ionic Liquids (TSILs)

In modern green chemistry, betaine ethyl ester chloride is utilized as a foundational building block for Task-Specific Ionic Liquids (TSILs) and Deep Eutectic Solvents (DES). By undergoing anion metathesis—exchanging the chloride anion for bulky, charge-diffuse anions like bis(trifluoromethanesulfonyl)imide ( NTf2−​ )—researchers can synthesize room-temperature ionic liquids. The retention of the ester functionality ensures that, unlike persistent imidazolium-based solvents, these betaine-derived TSILs maintain a controlled biodegradability profile[4].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies for exploiting these mechanisms, explicitly stating the causality behind critical experimental choices.

Protocol A: Kinetic Analysis of Alkaline Hydrolysis via pH-Stat Titration

This protocol measures the accelerated hydrolysis rate driven by electrostatic catalysis[2].

  • Preparation: Prepare a 0.01 M solution of betaine ethyl ester chloride in deionized water. Causality: Maintain constant ionic strength using 0.1 M KCl to prevent fluctuations in the activity coefficients of the ionic species, which would otherwise skew the kinetic rate constants.

  • Temperature Control: Equilibrate the reaction vessel in a thermostated water bath at 25.0 ± 0.1 °C. Causality: Ester hydrolysis is highly temperature-dependent; strict thermal control ensures the accurate calculation of activation enthalpies ( ΔH‡ ).

  • Initiation & Monitoring: Introduce a standardized 0.1 M NaOH solution to bring the pH to 9.0. Use an automated pH-stat apparatus to continuously add NaOH. Causality: Because the reaction consumes hydroxide ions, the pH-stat continuously replenishes NaOH to maintain steady-state kinetics (pseudo-first-order conditions), allowing precise calculation of the rate constant without concentration-dependent rate decay.

  • Data Extraction: Plot the volume of NaOH added versus time to determine the observed pseudo-first-order rate constant ( kobs​ ).

Protocol B: Synthesis and Stevens Rearrangement of the Ammonium Ylide
  • Ylide Generation: Suspend 10 mmol of betaine ethyl ester chloride in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Causality: Water must be strictly excluded because the highly basic ylide will rapidly hydrolyze, reverting to the starting material or undergoing unwanted ester saponification.

  • Deprotonation: Slowly add 11 mmol of potassium tert-butoxide (t-BuOK) at 0 °C. Stir for 30 minutes. Causality: The low temperature prevents premature, uncontrolled thermal decomposition of the ylide before complete deprotonation is achieved.

  • Rearrangement: Heat the reaction mixture to reflux (approx. 66 °C) for 4-6 hours. Causality: The [1,2]-Stevens rearrangement requires thermal activation to overcome the activation energy barrier for the homolytic N–C bond cleavage.

  • Quenching & Purification: Cool to room temperature, quench with saturated aqueous NH4​Cl , extract with diethyl ether, and purify via silica gel chromatography to isolate the rearranged α -(dimethylamino) ester.

References

  • Holmberg, K., et al. (2011). Hydrolysis of Surfactants Containing Ester Bonds: Modulation of Reaction Kinetics and Important Aspects of Surfactant Self-Assembly. Journal of Chemical Education, ACS Publications. Retrieved from[Link]

  • Haberfield, P., & Fortier, D. (1983). Proximate charge effects. 5. Enthalpies of solvent transfer of reactants and transition states in the saponification of betaine ethyl ester. ResearchGate. Retrieved from[Link]

  • Tehrani-Bagha, A. R., & Holmberg, K. (2007). Ester-based surfactants: Are they stable enough?. ResearchGate. Retrieved from[Link]

Sources

Foundational

An In-depth Technical Guide to Choline Esters: Focus on Acetylcholine Chloride

A Note on Nomenclature: The compound "Ethoxycarbonylmethyltrimethylammonium chloride" does not correspond to a standard, readily identifiable chemical entity with a registered CAS number. The systematic name suggests a q...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note on Nomenclature: The compound "Ethoxycarbonylmethyltrimethylammonium chloride" does not correspond to a standard, readily identifiable chemical entity with a registered CAS number. The systematic name suggests a quaternary ammonium salt that is an ethyl ester of an N-methylated amino acid. Given the ambiguity, this guide will focus on a closely related and extensively studied class of compounds: choline esters. Acetylcholine chloride, the acetate ester of choline, will be used as the primary exemplar due to the wealth of available scientific literature and its profound biological significance. This approach allows for a comprehensive and technically robust guide that aligns with the spirit of the original query.

Introduction to Choline Esters

Choline esters are a class of organic compounds characterized by an ester linkage to a choline moiety. Choline itself is a quaternary ammonium salt, and its esters play critical roles in biochemistry and pharmacology. The most prominent member of this class is acetylcholine, a vital neurotransmitter in the nervous systems of humans and many other organisms.[1][2] The study of choline esters is fundamental to understanding neuronal communication and has been pivotal in the development of numerous therapeutic agents.[3]

This guide provides a detailed overview of the synthesis, properties, biological role, and analysis of choline esters, with a specific focus on acetylcholine chloride.

Compound Identification: Acetylcholine Chloride

  • CAS Number: 60-31-1[4]

  • IUPAC Name: 2-(Acetyloxy)-N,N,N-trimethylethanaminium chloride[5]

  • Molecular Formula: C₇H₁₆ClNO₂[4]

  • Molecular Weight: 181.66 g/mol [5]

  • Chemical Structure:

    • SMILES: CC(=O)OCC(C)C.[Cl-][6]

    • InChI Key: JUGOREOARAHOCO-UHFFFAOYSA-M[6]

Physicochemical Properties of Acetylcholine Chloride

The physical and chemical properties of acetylcholine chloride are crucial for its handling, formulation, and biological activity.

PropertyValueSource
Appearance White crystalline powder or crystals[4]
Solubility Soluble in cold water and ethanol; insoluble in ether[5][7]
Melting Point 149-152 °C[5]
Stability Hygroscopic; should be stored in a dry environment. Rapidly hydrolyzed by cholinesterases.[3][8]

Synthesis of Acetylcholine Chloride

The laboratory and industrial synthesis of acetylcholine chloride is a well-established process. A common method involves the acylation of choline chloride with acetic anhydride.[9]

Principle of Synthesis: The hydroxyl group of choline chloride acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. This results in the formation of an ester bond and the release of acetic acid as a byproduct. The reaction is typically carried out in a suitable solvent and may be heated to increase the reaction rate.

Experimental Protocol: Synthesis of Acetylcholine Chloride

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve choline chloride in a suitable solvent such as glacial acetic acid.

  • Addition of Acylating Agent: Slowly add acetic anhydride to the solution with continuous stirring. An exothermic reaction may be observed.[9]

  • Reaction Conditions: Heat the reaction mixture under reflux for several hours to ensure complete conversion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The product, acetylcholine chloride, can be precipitated by the addition of a non-polar solvent like diethyl ether. The precipitate is then collected by filtration, washed with the non-polar solvent to remove unreacted starting materials and byproducts, and dried under vacuum.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Choline Chloride & Acetic Anhydride Reaction Acylation Reaction (in Glacial Acetic Acid, Reflux) Start->Reaction Cooling Cool to Room Temperature Reaction->Cooling Precipitation Precipitation with Diethyl Ether Cooling->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing with Diethyl Ether Filtration->Washing Drying Drying under Vacuum Washing->Drying End End Product: Acetylcholine Chloride Drying->End

Caption: Workflow for the synthesis of Acetylcholine Chloride.

Biological Role and Significance in Drug Development

Acetylcholine is a primary neurotransmitter in the peripheral and central nervous systems.[1] It exerts its effects by binding to and activating two main types of receptors: nicotinic and muscarinic acetylcholine receptors.[1]

Cholinergic Signaling Pathway:

  • Synthesis and Storage: Acetylcholine is synthesized in the presynaptic neuron from choline and acetyl-CoA by the enzyme choline acetyltransferase and is stored in synaptic vesicles.[10]

  • Release: Upon the arrival of an action potential, acetylcholine is released into the synaptic cleft.

  • Receptor Binding: Acetylcholine diffuses across the synapse and binds to nicotinic or muscarinic receptors on the postsynaptic membrane, leading to a cellular response.

  • Degradation: To terminate the signal, acetylcholine is rapidly hydrolyzed into choline and acetate by the enzyme acetylcholinesterase present in the synaptic cleft.[11]

  • Reuptake: Choline is then transported back into the presynaptic neuron for the synthesis of new acetylcholine.[11]

Simplified Cholinergic Synapse Diagram

CholinergicSynapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Choline_uptake Choline Transporter ChAT Choline Acetyltransferase (ChAT) Choline_uptake->ChAT Choline ACh_vesicle Synaptic Vesicle (ACh storage) ChAT->ACh_vesicle ACh Synthesis Release ACh Release ACh_vesicle->Release Receptor Nicotinic/Muscarinic Receptor Release->Receptor ACh AChE Acetylcholinesterase (AChE) Release->AChE ACh Hydrolysis Response Cellular Response Receptor->Response Synaptic_Cleft Synaptic Cleft Choline_acetate Choline + Acetate AChE->Choline_acetate Choline_acetate->Choline_uptake Choline Reuptake

Caption: Simplified diagram of a cholinergic synapse.

Relevance to Drug Development:

The cholinergic system is a target for a wide range of drugs. Due to its rapid hydrolysis by acetylcholinesterase, acetylcholine itself has limited therapeutic use.[2] However, more stable synthetic choline esters and drugs that modulate the activity of acetylcholinesterase are of significant therapeutic importance.[3]

  • Cholinesterase Inhibitors: These drugs prevent the breakdown of acetylcholine, thereby increasing its concentration in the synaptic cleft. They are used in the treatment of conditions such as myasthenia gravis, glaucoma, and Alzheimer's disease.[3][12]

  • Muscarinic and Nicotinic Receptor Agonists and Antagonists: These drugs directly interact with acetylcholine receptors to either mimic or block the effects of acetylcholine. They have applications in various therapeutic areas, including surgery (as muscle relaxants) and the treatment of overactive bladder.

Analytical Methodologies for Choline Esters

The accurate and sensitive quantification of choline esters is crucial in research and clinical settings. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for this purpose.[13][14]

Principle of LC-MS/MS Analysis: LC-MS/MS combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of tandem mass spectrometry. Choline esters are first separated from other components in a sample matrix by HPLC. The separated compounds are then ionized and detected by the mass spectrometer based on their mass-to-charge ratio.

Experimental Protocol: LC-MS/MS Analysis of Acetylcholine

  • Sample Preparation: Biological samples (e.g., plasma, tissue homogenates) are typically subjected to protein precipitation using an organic solvent (e.g., acetonitrile) or an acid (e.g., perchloric acid) to remove proteins that can interfere with the analysis. The supernatant is then collected for analysis.

  • Chromatographic Separation: An aliquot of the prepared sample is injected into an HPLC system. A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar compounds like choline esters.

  • Mass Spectrometric Detection: The eluent from the HPLC column is introduced into the mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is commonly used to ionize the choline esters. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, where specific precursor-to-product ion transitions for acetylcholine and an internal standard are monitored.

  • Quantification: The concentration of acetylcholine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.[13]

Analytical Method Parameters for Acetylcholine

ParameterTypical Value/ConditionSource
Chromatography HILIC or Reversed-Phase C18[13][15]
Mobile Phase Acetonitrile/water with a buffer (e.g., ammonium formate)[13]
Ionization Electrospray Ionization (ESI), Positive Mode[13]
Detection Tandem Mass Spectrometry (MS/MS)[13][14]
Limit of Detection (LOD) In the low ng/mL range[13]
Limit of Quantification (LOQ) In the low to mid ng/mL range[13]

Analytical Workflow Diagram

AnalyticalWorkflow Start Start: Biological Sample SamplePrep Sample Preparation (Protein Precipitation) Start->SamplePrep Injection HPLC Injection SamplePrep->Injection Separation Chromatographic Separation (HILIC) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection Quantification Data Analysis & Quantification Detection->Quantification End End: Acetylcholine Concentration Quantification->End

Caption: Workflow for the LC-MS/MS analysis of Acetylcholine.

Conclusion

Choline esters, with acetylcholine as their most prominent representative, are a class of compounds with immense importance in the fields of neurobiology, pharmacology, and drug development. A thorough understanding of their synthesis, properties, biological functions, and analytical methodologies is essential for researchers and scientists in these disciplines. While the initially queried "Ethoxycarbonylmethyltrimethylammonium chloride" remains ambiguous, the principles and techniques detailed in this guide for acetylcholine chloride provide a robust framework for the study of other choline esters. The continued exploration of this class of molecules holds promise for the development of new therapeutics targeting a wide range of diseases.

Sources

Exploratory

Comprehensive Spectral Profiling of Ethoxycarbonylmethyltrimethylammonium Chloride: A Technical Guide

The Analytical Imperative Ethoxycarbonylmethyltrimethylammonium chloride (CAS: 3032-11-9), widely recognized as betaine ethyl ester chloride, is a highly functional surface-active ionic liquid (SAIL) and a critical pharm...

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Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Imperative

Ethoxycarbonylmethyltrimethylammonium chloride (CAS: 3032-11-9), widely recognized as betaine ethyl ester chloride, is a highly functional surface-active ionic liquid (SAIL) and a critical pharmaceutical reference standard. Due to its amphiphilic nature, it is frequently utilized in 1[1]. As a certified reference material, its absolute purity and structural identity must be rigorously established using orthogonal analytical techniques to ensure scientific integrity during downstream applications[2].

This whitepaper provides an authoritative breakdown of the core spectral data (NMR, IR, MS) for betaine ethyl ester chloride, detailing the causality behind the experimental protocols required to generate self-validating analytical data.

Structural Isomerism & Spectral Differentiation

A critical challenge in the characterization of betaine ethyl ester chloride ( C7​H16​ClNO2​ , MW: 181.66 g/mol ) is differentiating it from its exact structural isomer, 3[3].

While both share the same molecular formula and intact cation mass ( m/z 146.1), their connectivities are fundamentally inverted:

  • Acetylcholine Chloride: The acetate ester of choline.

  • Betaine Ethyl Ester Chloride: The ethyl ester of betaine.

High-resolution 1 H-NMR easily resolves this isomerism. Acetylcholine exhibits a distinct acetate methyl singlet at ~2.1 ppm, whereas betaine ethyl ester lacks this signal entirely, instead presenting a classic ethyl splitting pattern (a triplet at ~1.3 ppm and a quartet at ~4.2 ppm). Understanding these deshielding effects is paramount for4[4].

Quantitative Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proximity of the quaternary ammonium nitrogen and the ester carbonyl dictates the profound deshielding of the α -methylene protons.

Table 1: 1 H NMR Data (400 MHz, CDCl3​ )

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationStructural Assignment
−OCH2​CH3​ 1.25 - 1.35Triplet (t)3HEthyl methyl group
−N+(CH3​)3​ 3.40 - 3.50Singlet (s)9HTrimethylammonium protons
−OCH2​CH3​ 4.20 - 4.30Quartet (q)2HEthyl methylene group
−N+−CH2​−C=O 4.60 - 4.70Singlet (s)2H α -methylene protons

Table 2: 13 C NMR Data (100 MHz, CDCl3​ )

Chemical Shift ( δ , ppm)Structural Assignment
13.9 −OCH2​CH3​
53.8 −N+(CH3​)3​
62.4 −OCH2​CH3​
63.1 −N+−CH2​−C=O
165.2 C=O (Ester carbonyl)
Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: FT-IR (ATR) Spectral Data

Wavenumber ( cm−1 )IntensityFunctional Group / Vibration Mode
2950 - 2980MediumC-H stretch (aliphatic)
1745StrongC=O stretch (ester carbonyl)
1480MediumC-N stretch (quaternary ammonium)
1220StrongC-O-C stretch (ester asymmetric)
Electrospray Ionization Mass Spectrometry (ESI-MS)

Table 4: ESI-MS Data (Positive Ion Mode)

m/z Ion SpeciesRelative AbundanceMechanistic Interpretation
146.1 [M−Cl]+ 100% (Base)Intact betaine ethyl ester cation
118.1 [M−Cl−C2​H4​]+ MinorLoss of ethylene from the ethyl ester
87.1 [CH2​COOCH2​CH3​]+ MinorCleavage and loss of trimethylamine

Self-Validating Experimental Protocols

To ensure data trustworthiness, protocols must be designed to preemptively identify sample degradation or contamination.

Protocol 1: Quantitative NMR (qNMR) for Absolute Purity
  • Causality: Betaine ethyl ester chloride is highly hygroscopic. Traditional HPLC-UV methods fail to account for water weight and suffer from the compound's weak UV chromophore. qNMR bypasses these issues by directly comparing the proton integral of the analyte against a certified internal standard, ensuring absolute mass balance.

  • Step 1 (Preparation): Weigh exactly 10.0 mg of the analyte and 5.0 mg of the internal standard (2,3,5,6-Tetrachloro-1-nitrobenzene, TCNB) using a microbalance.

    • Self-Validation Check: TCNB provides a distinct aromatic singlet (~7.7 ppm) that cannot overlap with the aliphatic signals of the betaine derivative.

  • Step 2 (Solvation): Dissolve the mixture in 0.6 mL of anhydrous CDCl3​ stored over 4Å molecular sieves.

    • Causality: Using strictly anhydrous solvent prevents the rapid hydrolysis of the ester back to betaine and ethanol, and minimizes the water peak (~1.56 ppm) which could obscure the ethyl triplet.

  • Step 3 (Acquisition): Acquire the 1 H NMR spectrum at 400 MHz with a relaxation delay ( D1​ ) of 30 seconds.

    • Causality: A long D1​ ensures complete longitudinal relaxation ( T1​ ) of all protons, preventing integration errors caused by signal saturation.

  • Step 4 (Calculation): Calculate the mass fraction based on the ratio of the α -methylene singlet (4.6 ppm, 2H) to the TCNB singlet (7.7 ppm, 1H).

Protocol 2: ATR-FTIR Spectroscopy
  • Causality: Traditional KBr pellet preparation exposes the sample to ambient moisture. Because the chloride salt is hygroscopic, this creates a massive, artifactual broad O-H stretch at 3400 cm−1 that masks the baseline. Attenuated Total Reflection (ATR) allows direct analysis of the neat solid.

  • Step 1: Clean the diamond ATR crystal with isopropanol and collect a background spectrum.

    • Self-Validation Check: A perfectly flat baseline confirms the absence of cross-contamination.

  • Step 2: Place 2 mg of the neat crystalline powder onto the crystal and apply standardized pressure using the anvil.

  • Step 3: Scan from 4000 to 400 cm−1 (32 scans, 4 cm−1 resolution) and verify the sharp C=O stretch at ~1745 cm−1 .

Protocol 3: ESI-MS (Positive Ion Mode)
  • Causality: Because the compound is a quaternary ammonium salt, it exists natively as a cation ( [M]+=146.1m/z ). Electrospray Ionization (ESI) is the ideal soft ionization technique because it transfers pre-formed ions directly from the liquid to the gas phase without requiring protonation.

  • Step 1: Dilute the sample to 1 μg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Step 2: Inject via direct infusion at 10 μL/min .

  • Step 3: Monitor the MS1 spectrum for the base peak at 146.1 m/z .

    • Self-Validation Check: The absence of a peak at 118.1 m/z in the primary MS1 spectrum confirms the ester is fully intact and has not degraded thermally in the source.

Structural Validation Pathway

To visualize the quality control pipeline, the following diagram maps the integration of these orthogonal techniques into a final Certificate of Analysis (CoA) release.

Workflow A Sample Prep (Anhydrous CDCl3) B 1H/13C qNMR (Purity & Identity) A->B C ATR-FTIR (Functional Groups) A->C D ESI-MS (Intact Cation m/z 146) A->D E Data Integration (Cross-Validation) B->E C->E D->E F QC Purity Release (>99% Threshold) E->F

Fig 1. Self-validating analytical workflow for the spectral characterization of Betaine Ethyl Ester.

References

  • A Study of the Micellar Formation of N-Alkyl Betaine Ethyl Ester Chlorides Based on the Physicochemical Properties of Their Aqueous Solutions Source: PMC (nih.gov)
  • Betaine Ethyl Ester Chloride, Mikromol Reference Standards Source: LGC Standards / Mikromol
  • Acetylcholine Chloride | C7H16ClNO2 | CID 6060 Source: PubChem
  • Reference Standards for Pharmaceutical Analysis 2018 Source: Novachem

Sources

Foundational

Thermogravimetric Analysis (TGA) of Ethoxycarbonylmethyltrimethylammonium Chloride: A Comprehensive Guide to Thermal Profiling and Decomposition Kinetics

Executive Summary & Physicochemical Context Ethoxycarbonylmethyltrimethylammonium chloride (CAS: 3032-11-9), commonly known as betaine ethyl ester chloride , is a quaternary ammonium compound featuring an esterified carb...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Context

Ethoxycarbonylmethyltrimethylammonium chloride (CAS: 3032-11-9), commonly known as betaine ethyl ester chloride , is a quaternary ammonium compound featuring an esterified carboxylate group [1]. In modern drug development and materials science, betaine esters are highly valued as prodrugs to enhance cellular lipophilicity, as well as precursors for Surface Active Ionic Liquids (SAILs) [2].

Understanding the thermal stability of this compound is a Critical Quality Attribute (CQA). During pharmaceutical processing steps such as hot-melt extrusion, spray drying, or sterilization, the molecule is subjected to intense thermal stress. Thermogravimetric Analysis (TGA) provides the kinetic data necessary to define the safe processing window for this excipient or active pharmaceutical ingredient (API) by mapping its precise decomposition pathways.

Mechanistic Pathways of Thermal Degradation

The thermal behavior of betaine ethyl ester chloride is dictated by its distinct structural features: a permanent positive charge on the trimethylammonium headgroup, a flexible ethyl ester tail, and a chloride counterion.

Unlike standard betaine hydrochloride, which exhibits robust thermal stability with decomposition occurring above 300 °C [3], the esterification of the carboxylate group introduces a site of thermal vulnerability. Upon heating, the compound first undergoes an endothermic melting transition between 93–98 °C [4].

Once in the molten state, the mobility of the chloride ion increases drastically. At approximately 130 °C, thermal decomposition is triggered [4]. The primary mechanism involves the nucleophilic attack of the chloride ion on the alkyl groups (demethylation or dealkylation), coupled with the cleavage of the ester bond. This results in the rapid volatilization of trimethylamine, methyl chloride, and carbon dioxide [5].

Mechanism A Betaine Ethyl Ester Chloride (Solid Phase) B Molten Ionic Phase (93 - 98 °C) A->B Heat (10 °C/min) C Thermal Destabilization (Increased Ion Mobility) B->C D Primary Decomposition (Onset ~130 °C) C->D Thermal Stress E Nucleophilic Attack (Cl-) Demethylation / Dealkylation D->E F Ester Cleavage (CO2 + Volatiles) D->F G Carbonaceous Residue E->G >400 °C F->G >400 °C

Fig 1: Thermal decomposition pathway of Ethoxycarbonylmethyltrimethylammonium chloride.

Self-Validating TGA Experimental Protocol

To ensure absolute trustworthiness in the generated thermal data, the following protocol is designed as a self-validating system. Every step includes an internal check to prevent artifactual data interpretation.

Phase 1: Instrument Preparation & Baseline Validation
  • Temperature Calibration: Calibrate the TGA instrument (e.g., Perkin Elmer Pyris 1 or TA Discovery) using high-purity Curie point standards (Nickel and Alumel).

    • Causality: Ensures the thermocouple accurately reflects the true sample temperature, which is critical for defining the exact 130 °C decomposition onset.

  • Baseline Subtraction (Self-Validation): Run an empty alumina crucible from 15 °C to 600 °C at 10 °C/min under a 25 mL/min Nitrogen purge [4].

    • Causality: Heating alters the density of the purge gas, creating buoyancy effects that mimic mass loss. Subtracting this baseline from the sample run ensures that all recorded mass losses are strictly derived from the chemical degradation of the betaine ester.

Phase 2: Sample Execution
  • Sample Weighing: Precisely weigh 2.0 ± 0.1 mg of ethoxycarbonylmethyltrimethylammonium chloride into the tared alumina crucible [4].

    • Causality: Using a micro-mass prevents thermal lag (where the surface of the sample is hotter than the core). Large thermal gradients shift the apparent decomposition onset to artificially high temperatures.

  • Atmosphere Control: Establish a continuous purge of high-purity Nitrogen gas at a flow rate of 25 mL/min [4].

    • Causality: An inert atmosphere prevents overlapping oxidative mass loss (combustion), isolating the pure thermal pyrolysis and dealkylation kinetics of the molecule.

  • Thermal Program: Heat the sample dynamically from 15 °C to 600 °C at a constant heating rate of 10 °C/min [4].

    • Causality: A 10 °C/min rate is the analytical standard for kinetic screening. Slower rates may cause premature isothermal degradation, while faster rates decrease the resolution of overlapping thermal events.

Quantitative Data Presentation

The thermal profile of betaine ethyl ester chloride is characterized by distinct stages. The quantitative data extracted from the TGA curve (and complementary DSC data) is summarized below for rapid comparative analysis.

Thermal EventTemperature Range (°C)Mass Loss (%)Mechanistic Cause
Melting (Endothermic) 93 – 98~0.0Solid-to-liquid phase transition; no covalent bonds broken.
Primary Decomposition 130 – 250> 50.0Nucleophilic dealkylation by Cl⁻ and ester bond cleavage.
Complete Pyrolysis 250 – 600> 95.0Total volatilization of fragmented amines, CO₂, and hydrocarbons.

Note: The sharp decomposition point at 130 °C dictates that any pharmaceutical formulation utilizing this compound must be processed well below 90 °C to prevent premature degradation and loss of API efficacy.

Conclusion & Best Practices for Drug Development

For formulation scientists, the TGA profile of ethoxycarbonylmethyltrimethylammonium chloride serves as a strict boundary condition. Because the compound transitions into a highly reactive molten state at ~93 °C and begins catastrophic mass loss at 130 °C, high-temperature processing techniques (like standard hot-melt extrusion) are contraindicated unless specialized low-temperature polymers are utilized.

By strictly adhering to the self-validating TGA protocol outlined above, researchers can accurately extract isoconversional kinetics (such as Activation Energy, Ea​ ) to predict the long-term shelf-life and thermal stability of betaine ester-based prodrugs and ionic liquids.

References

  • A Study of the Micellar Formation of N-Alkyl Betaine Ethyl Ester Chlorides Based on the Physicochemical Properties of Their Aqueous Solutions.MDPI / PMC, 2024.
  • Current Status and Future Perspectives of Betaine and Betaine-Based Natural Deep Eutectic Solvents: A Review.MDPI, 2023.
  • Formation of the main gas compounds during thermal analysis and pyrolysis: Betaine and betaine monohydrate.ResearchGate, 1998.
  • BETAINE ETHYL ESTER CHLORIDE CAS#: 3032-11-9.ChemicalBook.

Sources

Exploratory

Ethoxycarbonylmethyltrimethylammonium Chloride: A Technical Guide to Unexplored Research Frontiers

Abstract Ethoxycarbonylmethyltrimethylammonium chloride is a quaternary ammonium compound (QAC) characterized by a positively charged nitrogen center, three methyl groups, and an ethoxycarbonylmethyl substituent. As a me...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Ethoxycarbonylmethyltrimethylammonium chloride is a quaternary ammonium compound (QAC) characterized by a positively charged nitrogen center, three methyl groups, and an ethoxycarbonylmethyl substituent. As a member of the vast QAC family, it shares a structural foundation with compounds widely recognized for their antimicrobial and surfactant properties. However, the specific potential of this molecule remains largely untapped. This technical guide moves beyond established generalities to delineate three high-potential, distinct research avenues for Ethoxycarbonylmethyltrimethylammonium chloride. We propose its investigation as a next-generation antimicrobial agent against resistant pathogens, as a novel cationic lipid for nucleic acid delivery systems in nanomedicine, and as an efficient, potentially recyclable phase-transfer catalyst in green chemistry applications. For each proposed area, this guide provides the scientific rationale, detailed experimental workflows, and a framework for data analysis, designed to empower researchers, scientists, and drug development professionals to pioneer new applications for this versatile compound. A critical prerequisite, a thorough toxicological and biocompatibility assessment, is also outlined as a foundational step for any translational research.

Chapter 1: Introduction to Ethoxycarbonylmethyltrimethylammonium Chloride

Chemical Identity and Physicochemical Properties

Ethoxycarbonylmethyltrimethylammonium chloride, a simple yet functionally dense molecule, belongs to the quaternary ammonium salt class. Its structure features a central, permanently cationic nitrogen atom bonded to three methyl groups and an ethoxycarbonylmethyl group, with a chloride anion providing charge neutrality. This amphiphilic character, with a hydrophilic cationic head and a more lipophilic ester-containing tail, is the primary determinant of its chemical behavior and potential applications.

Key properties, such as high solubility in water and polar organic solvents like ethanol and methanol, are anticipated based on its ionic nature and similarity to compounds like tetramethylammonium chloride.[1] Stability is expected to be high under standard conditions, though the ester linkage may be susceptible to hydrolysis under strongly acidic or basic conditions.

Proposed Synthesis Pathway

The synthesis of Ethoxycarbonylmethyltrimethylammonium chloride can be efficiently achieved through the quaternization of a tertiary amine, a fundamental reaction in organic chemistry. A direct and high-yield approach involves the reaction of trimethylamine with ethyl chloroacetate.[1][2][3]

The reaction proceeds via an SN2 mechanism, where the lone pair of electrons on the nitrogen atom of trimethylamine attacks the electrophilic carbon atom of ethyl chloroacetate, displacing the chloride ion. The resulting product is the desired quaternary ammonium salt.

G cluster_reactants Reactants cluster_process Process cluster_product Product Trimethylamine Trimethylamine (C₃H₉N) Reaction SN2 Reaction (Solvent, e.g., Ethanol) Trimethylamine->Reaction EthylChloroacetate Ethyl Chloroacetate (C₄H₇ClO₂) EthylChloroacetate->Reaction Product Ethoxycarbonylmethyltrimethylammonium chloride (C₈H₁₈ClNO₂) Reaction->Product Quaternization

Caption: Proposed synthesis workflow for Ethoxycarbonylmethyltrimethylammonium chloride.

The Quaternary Ammonium Compound (QAC) Context: Known Mechanisms and Applications

QACs are among the most widely used biocides, found in everything from household disinfectants to industrial sanitizers.[4][5] Their primary mechanism of antimicrobial action is the disruption of microbial cell membranes.[6] The positively charged cationic head electrostatically binds to negatively charged components of the bacterial cell wall and cytoplasmic membrane, such as phospholipids and teichoic acids.[7] Following this initial adsorption, the hydrophobic alkyl chain penetrates the lipid bilayer, disorganizing the membrane structure, leading to the leakage of essential intracellular components and ultimately, cell death.[6][7] Beyond antimicrobial activity, their ability to interact with anions has led to their extensive use as phase-transfer catalysts and as components in drug delivery systems.[8][9]

Chapter 2: Potential Research Area 1: A Novel Broad-Spectrum Antimicrobial Agent

Rationale: Leveraging the Cationic Head for Membrane Disruption

The core rationale for investigating Ethoxycarbonylmethyltrimethylammonium chloride as an antimicrobial is its quintessential QAC structure. The permanent positive charge is a powerful driver for interaction with the negatively charged surfaces of bacteria and fungi.[7] While many QACs rely on long alkyl chains (12-16 carbons) for maximum efficacy, exploring a structure with a shorter, functionalized chain is crucial.[7] This could yield a different spectrum of activity, potentially overcoming some resistance mechanisms or exhibiting a more favorable safety profile. The ester moiety also introduces a point for potential enzymatic degradation, which could be advantageous for environmental biocompatibility.

Proposed Research Targets

The initial screening should be broad, targeting key pathogens that represent significant clinical challenges:

  • Gram-Positive Bacteria: Staphylococcus aureus (including Methicillin-resistant S. aureus, MRSA)

  • Gram-Negative Bacteria: Pseudomonas aeruginosa, Escherichia coli

  • Fungal Pathogens: Candida albicans, Aspergillus niger

Studies on related QACs have demonstrated activity against these classes of microorganisms, providing a strong precedent for this investigation.[10][11]

Experimental Workflow

The causality behind this workflow is to first establish the baseline potency (MIC/MBC) of the compound, then to understand the rate at which it acts (Time-Kill Assay), and finally to assess its efficacy in a more clinically relevant, complex bacterial community (Biofilm Assay).

This protocol follows established Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the lowest concentration of the compound that inhibits visible microbial growth (MIC) and the lowest concentration that kills 99.9% of the initial inoculum (MBC/MFC).

Step-by-Step Methodology:

  • Preparation of Inoculum: Culture the target microorganism on appropriate agar plates. Select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of Ethoxycarbonylmethyltrimethylammonium chloride in a suitable solvent (e.g., sterile deionized water). Perform a two-fold serial dilution in appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate. Include a positive control (microbes in medium, no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.

  • MBC/MFC Determination: Take an aliquot (e.g., 10 µL) from each well that shows no visible growth. Spread the aliquot onto an appropriate agar plate (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar).

  • Incubation and Counting: Incubate the agar plates under appropriate conditions. The MBC/MFC is the lowest concentration from which fewer than 0.1% of the original inoculum grows on the agar plate.

Data Presentation

Quantitative data should be summarized for clear comparison across different microbial species.

MicroorganismStrainMIC (µg/mL)MBC/MFC (µg/mL)
S. aureusATCC 29213
S. aureus (MRSA)ATCC 43300
P. aeruginosaATCC 27853
E. coliATCC 25922
C. albicansATCC 90028
A. nigerATCC 16404
Mechanistic Visualization

G Membrane Phospholipid Head (Negative) Lipid Tail Lipid Tail Phospholipid Head (Negative) QAC Cationic Head (N⁺) Ethoxycarbonylmethyl Tail QAC:head->Membrane:f0 Step1 1. Electrostatic Attraction Step2 2. Hydrophobic Interaction & Penetration Step3 3. Membrane Disruption Result Leakage of Intracellular Contents & Cell Death

Caption: Proposed mechanism of antimicrobial action via membrane disruption.

Chapter 3: Potential Research Area 2: Cationic Lipid for Nucleic Acid Delivery Systems

Rationale: The Role of Cationic Lipids in LNP Formulation

The delivery of nucleic acid-based therapeutics (e.g., mRNA, siRNA) is a paramount challenge in modern medicine. Lipid nanoparticles (LNPs) have emerged as the leading clinical platform for this purpose.[] A critical component of LNPs is the cationic or ionizable lipid.[13][14] Its positively charged headgroup electrostatically complexes with the negatively charged phosphate backbone of nucleic acids, facilitating encapsulation and protecting the cargo from degradation.[14][15] Ethoxycarbonylmethyltrimethylammonium chloride, with its permanent positive charge, represents a structurally simple, novel cationic lipid candidate. Its smaller size compared to traditional multi-tailed lipids could influence LNP morphology, stability, and release characteristics, justifying its exploration in this domain.

Proposed Application

The primary application is to formulate two-component (cationic lipid + nucleic acid) or four-component (cationic lipid, helper lipid, cholesterol, PEG-lipid) LNPs for the encapsulation and delivery of a model nucleic acid, such as a plasmid DNA or a short interfering RNA (siRNA).[13][16]

Experimental Workflow

This workflow is designed to first create the nanoparticles, then physically characterize them (size, charge, payload), and finally confirm the fundamental interaction between the lipid and the nucleic acid cargo.

This is a widely used, rapid, and scalable method for producing LNPs.[][13]

Step-by-Step Methodology:

  • Lipid Phase Preparation: Dissolve Ethoxycarbonylmethyltrimethylammonium chloride and any other lipids (e.g., cholesterol, DSPC, PEG-lipid) in absolute ethanol. The molar ratios must be precisely controlled.

  • Aqueous Phase Preparation: Dissolve the nucleic acid cargo (e.g., siRNA) in an acidic aqueous buffer (e.g., 25-50 mM sodium acetate, pH 4.0).[16] The acidic pH is crucial for ionizable lipids, but for a permanently charged lipid like our target compound, a neutral buffer can also be explored.

  • Mixing: Rapidly inject the lipid-ethanol solution into the aqueous nucleic acid solution with vigorous stirring or using a microfluidic mixing device. The rapid change in solvent polarity causes the lipids to self-assemble around the nucleic acid, forming LNPs.

  • Maturation and Purification: Allow the LNP suspension to stir for a defined period (e.g., 30-60 minutes) to stabilize.

  • Buffer Exchange: Remove the ethanol and exchange the acidic buffer for a neutral buffer (e.g., PBS, pH 7.4) for storage and biological use. This is typically done via dialysis or tangential flow filtration.

Data Presentation

Key quantitative parameters are essential for defining the quality and reproducibility of the LNP formulation.

Formulation (Lipid Ratios)Mean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Formulation A
Formulation B
Formulation C
Visualization

G cluster_inputs Input Phases Lipids Cationic Lipid + Helpers (in Ethanol) Mixer Rapid Mixing (e.g., Microfluidic Device) Lipids->Mixer NA Nucleic Acid (siRNA/mRNA) (in Aqueous Buffer) NA->Mixer LNP Self-Assembled LNP Mixer->LNP Self-Assembly Purify Dialysis / Buffer Exchange (to PBS, pH 7.4) LNP->Purify Final Purified LNP Suspension Purify->Final

Caption: Experimental workflow for Lipid Nanoparticle (LNP) formulation.

Chapter 4: Potential Research Area 3: A Recyclable Phase-Transfer Catalyst for Green Chemistry

Rationale: The Principle of Phase-Transfer Catalysis (PTC)

Many important organic reactions involve a nucleophile, often an inorganic salt soluble only in water, and an organic substrate soluble only in a nonpolar organic solvent. These reactions are impractically slow due to the inability of the reactants to meet. Phase-transfer catalysts, typically QACs, solve this problem.[8][17] The QAC cation pairs with the nucleophilic anion in the aqueous phase, and the resulting ion pair is lipophilic enough to migrate into the organic phase where it can react with the substrate.[18][19] Ethoxycarbonylmethyltrimethylammonium chloride is an excellent candidate for PTC due to its clear charge separation and solubility characteristics, similar to industrial catalysts like tetrabutylammonium bromide.[8]

Proposed Application

To evaluate its efficacy in a model SN2 reaction, such as the synthesis of benzyl cyanide from benzyl chloride and aqueous sodium cyanide. This is a classic PTC reaction that is well-documented and allows for straightforward comparison with established catalysts.

Experimental Workflow

This workflow is designed to run a classic two-phase reaction that would otherwise not proceed, and then to quantify the product formation to determine the catalyst's efficiency.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the organic substrate (e.g., benzyl chloride) in an organic solvent (e.g., toluene).

  • Aqueous Phase: In the same flask, add an aqueous solution of the inorganic nucleophile (e.g., sodium cyanide).

  • Catalyst Addition: Add a catalytic amount (e.g., 1-5 mol%) of Ethoxycarbonylmethyltrimethylammonium chloride to the biphasic mixture.

  • Reaction: Heat the mixture to a specified temperature (e.g., 80-100°C) and stir vigorously to ensure adequate mixing between the two phases.

  • Monitoring: Monitor the reaction progress by periodically taking small samples from the organic layer and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers using a separatory funnel.

  • Purification: Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified further by distillation or chromatography if necessary.

Visualization

G cluster_aq Aqueous Phase cluster_org Organic Phase NaCN Na⁺ CN⁻ QCN_org Q⁺ CN⁻ NaCN->QCN_org Anion Exchange NaCl Na⁺ Cl⁻ QCl_aq Q⁺ Cl⁻ QCl_aq->NaCN Regenerates Catalyst RCl R-Cl (Substrate) RCl->QCl_aq Forms Cl⁻ RCN R-CN (Product) QCN_org->RCl Reaction Interface < Phase Interface > G Tier1 Tier 1: In Vitro Screening (e.g., MTT Assay on multiple cell lines) Tier2 Tier 2: Advanced In Vitro Models (e.g., 3D cell cultures, co-cultures) Tier1->Tier2 If low cytotoxicity Tier3 Tier 3: Preliminary In Vivo Biocompatibility (e.g., Cage Implant System, Zebrafish Embryo Model) Tier2->Tier3 If safe in complex models Tier4 Tier 4: Application-Specific In Vivo Studies (if Tier 1-3 pass) Tier3->Tier4 If biocompatible

Caption: A tiered strategy for biocompatibility and toxicological testing.

Chapter 6: Conclusion and Future Outlook

Ethoxycarbonylmethyltrimethylammonium chloride stands at the intersection of several high-impact scientific fields. Its simple, well-defined structure as a quaternary ammonium compound provides a strong theoretical basis for its potential as a novel antimicrobial agent, a component in advanced nucleic acid delivery systems, and a catalyst for environmentally friendly chemical synthesis. The research pathways outlined in this guide offer a clear, logical, and experimentally robust framework for exploring this potential.

However, the promise of efficacy must be rigorously balanced with a deep understanding of safety. The critical first step for any researcher is to undertake the foundational toxicological studies outlined herein. Successful navigation of these safety assessments will unlock the door to developing Ethoxycarbonylmethyltrimethylammonium chloride into a valuable tool for medicine, biotechnology, and sustainable industry. The future of this compound is not in rediscovering the known properties of its class, but in pioneering the specific applications that its unique structure enables.

References

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Foundational

Ethoxycarbonylmethyltrimethylammonium Chloride: A Technical Guide to Physicochemical Integrity, Safety, and Handling

Executive Summary Ethoxycarbonylmethyltrimethylammonium chloride (CAS 3032-11-9)[1], widely known as Betaine ethyl ester chloride, is a specialized quaternary ammonium salt utilized extensively as a reference standard in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethoxycarbonylmethyltrimethylammonium chloride (CAS 3032-11-9)[1], widely known as Betaine ethyl ester chloride, is a specialized quaternary ammonium salt utilized extensively as a reference standard in pharmaceutical analysis, a precursor in peptide synthesis, and a model compound for surfactant micellization studies[2][3]. Because it features both a permanent cationic charge and a hydrolyzable ester linkage, its handling requires rigorous environmental controls. This whitepaper outlines the causality behind its physicochemical vulnerabilities and establishes self-validating protocols for its safe handling, storage, and experimental application.

Physicochemical Profiling & Causality

To handle Betaine ethyl ester chloride effectively, researchers must understand the mechanistic behavior of its functional groups. The molecule is an esterified derivative of the zwitterionic amino acid betaine[3]. By masking the carboxylate group with an ethyl ester, the molecule becomes purely cationic, which significantly alters its solubility, micellization parameters, and reactivity[3].

The Hygroscopicity-Hydrolysis Nexus The quaternary ammonium headgroup is highly hygroscopic, driving strong ion-dipole interactions with atmospheric moisture[4]. This moisture uptake is not merely a physical inconvenience; it is a chemical liability. Water ingress provides the necessary medium for hydrolytic degradation. Furthermore, the ester bond is highly susceptible to base-catalyzed hydrolysis[3]. If the compound is exposed to alkaline environments (pH > 7.0), the hydroxide ions attack the electrophilic carbonyl carbon, cleaving the ester to yield the betaine inner salt (zwitterion) and ethanol[3].

HydrolysisPathway A Betaine Ethyl Ester Chloride (Cationic Surfactant) C Tetrahedral Intermediate A->C Base Catalysis B Alkaline Environment (pH > 7.0, OH-) B->C D Betaine Inner Salt (Zwitterion) C->D Ester Cleavage E Ethanol + Chloride Ion C->E

Figure 1: Base-catalyzed hydrolysis pathway of Betaine Ethyl Ester Chloride.

Safety & Toxicity Framework

While betaine derivatives are generally recognized as having low systemic toxicity[4], the ethyl ester chloride salt presents specific occupational hazards that must be mitigated in a laboratory setting.

  • Toxicity & Irritation Causality : The compound can cause mild to moderate irritation of the eyes, skin, and respiratory tract[4]. Mechanistically, the cationic nature of the molecule allows it to interact with and disrupt the anionic phospholipid bilayers of cellular membranes, causing localized irritation upon contact.

  • Exposure Controls : When handling the dry powder outside of a containment hood, personnel must wear nitrile gloves, tightly sealed safety goggles, and an N95/P100 particulate respirator to prevent inhalation of hygroscopic dust particles[4].

Storage & Stability Protocols

To maintain the >98.0% purity required for pharmaceutical reference standards[5][6], strict storage conditions must be enforced to arrest kinetic degradation pathways.

  • Thermal Control : The compound must be stored at 2 to 8 °C (refrigerated)[2]. Lowering the thermal energy of the system exponentially reduces the kinetic rate of spontaneous ester hydrolysis and thermal degradation.

  • Environmental Isolation : Store in a dark, desiccated environment. Because the compound is hygroscopic, moisture ingress alters the effective molecular weight (compromising quantitative accuracy) and facilitates degradation[3][4].

  • Chemical Incompatibilities : Keep strictly isolated from strong oxidizing agents and alkaline materials[4].

Quantitative Data Summary
ParameterValueCausality / Handling Implication
CAS Number 3032-11-9[1]Unique identifier for procurement and SDS tracking.
Molecular Weight 181.66 g/mol [1]Required for precise molarity calculations.
Melting Point 166-167 °C[7]Indicates solid state at room temp; defines thermal stability limit.
Storage Temp 2 to 8 °C[2]Refrigeration arrests kinetic pathways of hydrolytic degradation.
Hygroscopicity High[4]Necessitates desiccation and thermal equilibration prior to weighing.
pH Stability Stable at pH < 7.0[3]Alkaline environments trigger base-catalyzed ester cleavage.

Experimental Workflows & Methodologies

Protocol 1: Self-Validating Preparation of Analytical Standard Solutions

When preparing standard solutions for High-Performance Liquid Chromatography (HPLC) or quantitative NMR (qNMR), the workflow must account for moisture uptake to prevent concentration errors[6]. This protocol incorporates a self-validating feedback loop.

Step-by-Step Methodology:

  • Thermal Equilibration : Remove the sealed vial from 2-8 °C storage and allow it to equilibrate to ambient room temperature (20-25 °C) for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, ruining quantitative mass accuracy.

  • Moisture Assessment (Validation Step) : Perform a Karl Fischer titration on a parallel 10 mg aliquot to determine the exact water content (% H₂O).

  • Precision Weighing : Weigh the required mass (minimum 10 mg to reduce relative weighing error)[6] using a micro-analytical balance inside a low-humidity glovebox or under a dry nitrogen stream.

  • Buffered Dissolution : Dissolve the powder in a lightly buffered solvent system (pH 4.0 to 6.0).

    • Causality: Maintaining a slightly acidic pH stabilizes the ester linkage against alkaline hydrolysis[3].

  • Concentration Correction : Calculate the true active concentration by correcting the weighed mass using the water content determined in Step 2.

  • Analytical Verification : Run an initial HPLC injection to confirm the absence of the betaine inner salt degradation peak.

Workflow Step1 1. Thermal Equilibration Warm to 20°C before opening Step2 2. Moisture Assessment Karl Fischer Titration (% H2O) Step1->Step2 Step3 3. Precision Weighing Analytical balance in dry box Step2->Step3 Step4 4. Buffered Dissolution Dissolve at pH 4.0 - 6.0 Step3->Step4 Step5 5. Analytical Validation HPLC/qNMR purity verification Step4->Step5

Figure 2: Self-validating preparation workflow for analytical standard solutions.

Protocol 2: Assessing Alkaline Hydrolysis (Biodegradability Simulation)

To study the degradation kinetics of the surfactant in environmental conditions[3]:

  • Preparation : Prepare a 10 mM solution of Betaine ethyl ester chloride in deionized water.

  • Catalysis Initiation : Adjust the pH to 9.0 using 0.1 M NaOH under constant stirring at 25 °C.

  • Sampling : Draw 1 mL aliquots at 10-minute intervals.

  • Reaction Quenching : Immediately quench the reaction in each aliquot by adding 0.1 M HCl to drop the pH to 4.0, neutralizing the hydroxide catalyst.

  • Quantification : Analyze via HPLC to quantify the disappearance of the ester peak and the appearance of the betaine zwitterion peak, plotting the first-order degradation kinetics.

Sources

Exploratory

Understanding and Characterizing the Hygroscopic Nature of Ethoxycarbonylmethyltrimethylammonium chloride

An In-Depth Technical Guide: Prepared by: A Senior Application Scientist Abstract Ethoxycarbonylmethyltrimethylammonium chloride, a quaternary ammonium compound, finds utility in various applications, including as a pote...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Prepared by: A Senior Application Scientist

Abstract

Ethoxycarbonylmethyltrimethylammonium chloride, a quaternary ammonium compound, finds utility in various applications, including as a potential component in drug delivery systems. As with any raw material used in pharmaceutical development, a thorough understanding of its physicochemical properties is paramount to ensuring product quality, stability, and efficacy.[1][2][3] This technical guide provides a comprehensive exploration of the hygroscopic nature of Ethoxycarbonylmethyltrimethylammonium chloride. It details the profound impact of moisture on pharmaceutical materials, outlines rigorous experimental protocols for characterization, and offers field-proven strategies for handling and formulation to mitigate risks associated with water uptake. This document is intended for researchers, scientists, and drug development professionals dedicated to maintaining scientific integrity and achieving robust product development outcomes.

Introduction: The Critical Role of Physicochemical Characterization

Ethoxycarbonylmethyltrimethylammonium chloride belongs to the class of quaternary ammonium salts, characterized by a central nitrogen atom covalently bonded to four organic groups, conferring a permanent positive charge. This structure imparts unique properties that are being explored in advanced drug delivery and other biomedical applications. However, the ionic nature of such compounds often predisposes them to interactions with atmospheric moisture—a phenomenon known as hygroscopicity.

The hygroscopic nature of an active pharmaceutical ingredient (API) or excipient is not a trivial characteristic; it is a critical attribute that can dictate the success or failure of a drug product.[4][5] Uncontrolled moisture uptake can lead to a cascade of undesirable physical and chemical changes, including:

  • Physical Instability: Caking, agglomeration, and poor powder flow can severely disrupt manufacturing processes like blending and tablet compression.[2][6]

  • Chemical Degradation: The presence of water can accelerate hydrolysis, leading to a loss of potency and the formation of potentially harmful degradants.

  • Altered Performance: Changes in moisture content can affect the dissolution rate and, consequently, the bioavailability of the drug substance.[7]

  • Manufacturing and Dosing Inaccuracy: For materials sold by weight, significant water uptake can lead to inaccurate weighing and dosing.[6]

Therefore, a priori characterization of a material's interaction with water vapor is a foundational step in risk mitigation and rational formulation design.[1] This guide establishes a systematic approach to evaluating and managing the hygroscopic properties of Ethoxycarbonylmethyltrimethylammonium chloride.

The Science of Water-Solid Interactions: Defining Hygroscopicity

Hygroscopicity is the tendency of a solid material to absorb or adsorb moisture from the surrounding atmosphere.[2] This interaction is governed by the material's chemical structure, crystal form, and the ambient relative humidity (RH) and temperature. The process can manifest in several ways, from surface adsorption to bulk absorption, and in extreme cases, deliquescence, where the solid dissolves in the absorbed water to form a solution.

The extent of hygroscopicity is often classified based on the percentage of water uptake under specific conditions. A common classification scheme, adapted from the European Pharmacopoeia, is presented below.

Hygroscopicity ClassificationWater Uptake (w/w) at 25°C / 80% RH
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Moderately hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%

Table 1: General classification of hygroscopicity for pharmaceutical solids. This provides a framework for risk assessment during development.[7]

Understanding where Ethoxycarbonylmethyltrimethylammonium chloride falls on this spectrum is essential for defining appropriate handling, storage, and manufacturing controls.[6][8]

Core Experimental Protocols for Hygroscopicity Assessment

A multi-faceted approach is required to fully characterize the hygroscopic behavior of a substance. The following sections detail the primary analytical techniques that provide quantitative and mechanistic insights into water-solid interactions.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a precisely controlled stream of gas with varying relative humidity at a constant temperature.[9] It is the gold standard for obtaining a complete picture of moisture sorption and desorption behavior.

The DVS method provides a sorption-desorption isotherm, which plots the equilibrium mass change against RH.[10][11] The shape of this isotherm reveals the mechanism of water uptake (e.g., surface adsorption vs. bulk absorption), the material's capacity to hold water, and the reversibility of the process. Hysteresis—a difference between the sorption and desorption curves—can indicate changes in the material's structure or porosity.[10]

DVS_Workflow cluster_prep Sample Preparation cluster_analysis Automated Analysis Cycle cluster_output Data Output Prep Place Sample (5-15 mg) on DVS Microbalance Dry Initial Drying Step (e.g., 0% RH until equilibrium) Prep->Dry RH_Step_Up Increase RH in Steps (e.g., 10% increments) Dry->RH_Step_Up Equil_Up Hold at each RH step until mass equilibrates (dm/dt < 0.002%/min) RH_Step_Up->Equil_Up Sorption Phase Equil_Up->RH_Step_Up Next RH step RH_Step_Down Decrease RH in Steps (e.g., from 95% to 0%) Equil_Up->RH_Step_Down Begin Desorption Kinetics Analyze Kinetics (Mass change vs. Time) Equil_Up->Kinetics Equil_Down Hold at each RH step until mass equilibrates RH_Step_Down->Equil_Down Equil_Down->RH_Step_Down Next RH step Isotherm Generate Sorption/ Desorption Isotherm Equil_Down->Isotherm Equil_Down->Kinetics caption Figure 1. Automated workflow for Dynamic Vapor Sorption (DVS) analysis.

Caption: Figure 1. Automated workflow for Dynamic Vapor Sorption (DVS) analysis.

  • Instrument Setup: Calibrate the microbalance of the DVS instrument (e.g., DVS Adventure) according to the manufacturer's protocol. Set the analysis temperature to 25°C.

  • Sample Preparation: Accurately weigh 10-20 mg of Ethoxycarbonylmethyltrimethylammonium chloride into a clean sample pan.

  • Drying Phase: Place the sample in the instrument. Start the method by exposing the sample to a stream of dry nitrogen (0% RH) until the mass stabilizes (defined by a rate of mass change, dm/dt , of less than 0.002% per minute). This establishes the initial dry mass.

  • Sorption Phase: Begin the sorption segment by increasing the RH in a stepwise manner. A typical profile is 0% to 90% RH in 10% increments. At each step, the instrument holds the RH constant until mass equilibrium is achieved.[9]

  • Desorption Phase: Once the maximum RH is reached and the mass has equilibrated, initiate the desorption segment. Decrease the RH in the same stepwise manner (e.g., 90% to 0% RH in 10% decrements), again waiting for equilibrium at each step.

  • Data Analysis: The instrument software plots the percentage change in mass versus RH to generate the sorption-desorption isotherm. Analyze the kinetics of water uptake at each RH step.

The following table presents typical data that might be obtained for a moderately hygroscopic compound like Ethoxycarbonylmethyltrimethylammonium chloride.

Target RH (%)% Mass Change (Sorption)% Mass Change (Desorption)
00.000.15
100.450.60
200.951.10
301.601.75
402.502.65
503.803.95
605.405.60
707.507.75
8010.2010.50
9014.5014.50

Table 2: Illustrative DVS isotherm data for Ethoxycarbonylmethyltrimethylammonium chloride at 25°C. The significant uptake at 80% RH would classify it as moderately hygroscopic.

Karl Fischer (KF) Titration

KF titration is a highly specific and accurate method for determining the water content in a sample.[12] It is based on the Bunsen reaction between iodine and sulfur dioxide in the presence of water.[13] This technique is invaluable for determining the absolute water content of a material as received, or after exposure to specific humidity conditions.

KF titration is selective for water, which is a key advantage over methods like loss on drying that measure the loss of any volatile component.[12] There are two main types:

  • Volumetric KF: Iodine is added via a burette. Suitable for samples with higher water content (>1%).[14]

  • Coulometric KF: Iodine is generated electrochemically in situ. This method is extremely sensitive and ideal for samples with very low water content (<1%).[14][15][16]

For a crystalline solid like Ethoxycarbonylmethyltrimethylammonium chloride, the coulometric method is often preferred for its high precision.

KF_Principle cluster_cell Titration Cell cluster_coulometer Coulometric Generation Reagent KF Reagent (SO₂, Base, Alcohol, I⁻) Reaction H₂O + I₂ + SO₂ + Base → 2HI + SO₃-Base Reagent->Reaction Sample Sample containing H₂O is introduced Sample->Reagent Endpoint Endpoint Detection (Excess I₂ detected) Reaction->Endpoint Water consumed Anode Anode generates I₂ (2I⁻ → I₂ + 2e⁻) Anode->Reaction Iodine for reaction caption Figure 2. Principle of coulometric Karl Fischer titration.

Caption: Figure 2. Principle of coulometric Karl Fischer titration.

  • Instrument Preparation: Set up the Karl Fischer titrator with a coulometric cell. Ensure the diaphragm and generator electrode are clean and properly installed.

  • Reagent Conditioning: Fill the cell with the appropriate KF reagent (anolyte and catholyte). The instrument will begin a pre-titration (conditioning) to remove any ambient moisture from the solvent until a stable, low drift rate is achieved (e.g., <10 µ g/min ).[15]

  • Sample Introduction: Accurately weigh a sample of Ethoxycarbonylmethyltrimethylammonium chloride (typically 20-50 mg, depending on expected water content) using an analytical balance.

  • Titration: Quickly and carefully introduce the weighed sample into the conditioned titration cell.

  • Analysis: The instrument automatically begins the titration, electrochemically generating iodine to react with the water from the sample. The titration continues until all water is consumed and a slight excess of iodine is detected by the indicator electrode.

  • Calculation: Based on the total charge (coulombs) required to generate the iodine, and applying Faraday's law, the instrument calculates the absolute mass of water in the sample. The result is typically expressed as a weight/weight percentage.[14]

Complementary Analytical Techniques

While DVS and KF are the primary methods, other techniques can provide valuable supporting data.

  • Thermogravimetric Analysis (TGA): TGA measures the change in a sample's mass as a function of temperature.[17] A mass loss step at temperatures below ~120°C is typically indicative of the loss of free or loosely bound water.[18][19] TGA can be useful as a rapid screening tool for moisture content.[20]

  • X-Ray Powder Diffraction (XRPD): This technique is crucial for assessing changes in the solid form of the material. It is highly recommended to run an XRPD pattern on the sample before and after a DVS cycle. This can reveal whether the moisture uptake has induced a change in the crystal structure, such as the formation of a hydrate or a conversion to an amorphous form.[7]

  • Spectroscopic Analysis: Techniques like Fourier-Transform Infrared (FT-IR) Spectroscopy can be used to study the specific interactions between water molecules and the functional groups of Ethoxycarbonylmethyltrimethylammonium chloride. Changes in the O-H stretching region can provide insight into the nature of the absorbed water.[21]

Implications and Risk Mitigation Strategies

Based on the characterization data, a comprehensive strategy for managing the hygroscopic nature of Ethoxycarbonylmethyltrimethylammonium chloride can be developed. An illustrative DVS result showing >10% water uptake at 80% RH would classify the compound as moderately to very hygroscopic, necessitating stringent controls.[7]

Handling_Strategy cluster_controls Mitigation Controls Start Hygroscopicity Characterized (DVS, KF) Assess Assess Risk: Moderately to Very Hygroscopic? Start->Assess Decision Implement Controls? Assess->Decision Yes Yes Decision->Yes No No (Standard Handling) Decision->No Storage Storage: Controlled RH (<40% RH), Tightly Sealed Containers Yes->Storage Handling Handling: Use Glove Box/Isolator with Dry N₂ Purge Yes->Handling Mfg Manufacturing: Humidity-Controlled Rooms (e.g., 20-35% RH) Yes->Mfg Packaging Packaging: High Moisture Barrier (e.g., Foil/Foil Blisters), Include Desiccant Yes->Packaging caption Figure 3. Decision workflow for handling hygroscopic materials.

Caption: Figure 3. Decision workflow for handling hygroscopic materials.

Field-Proven Recommendations:
  • Storage and Handling: The material should be stored in a controlled environment with low relative humidity (ideally <40% RH).[8] Containers must be impermeable and tightly sealed. For laboratory-scale work, storage in a desiccator is essential. During weighing and transfer operations, the use of a glove box or an isolator with a dry nitrogen purge is strongly recommended to prevent moisture uptake.

  • Formulation Development: The hygroscopicity of Ethoxycarbonylmethyltrimethylammonium chloride must be considered when selecting excipients. Combining it with other hygroscopic materials could exacerbate problems. Conversely, formulating with hydrophobic excipients might offer some protection. The potential for hydrate formation, as identified by DVS and XRPD, must be assessed, as this can impact solubility and stability.[7]

  • Manufacturing Process: All manufacturing steps, from dispensing and blending to compression and coating, should be performed in humidity-controlled environments.[6] For highly sensitive materials, target conditions of 20-35% RH at 21-24°C are common in the pharmaceutical industry.[6]

  • Final Product Packaging: The choice of primary packaging is critical for ensuring long-term stability. High moisture barrier materials, such as aluminum/aluminum (Alu/Alu) blisters or glass bottles with tight-fitting caps containing desiccants, are necessary to protect the final drug product from ambient humidity.[2]

Conclusion

The hygroscopic nature of Ethoxycarbonylmethyltrimethylammonium chloride is a critical quality attribute that profoundly influences its stability, handling, and performance in pharmaceutical applications. A systematic characterization, spearheaded by Dynamic Vapor Sorption and supported by Karl Fischer titration and other spectroscopic and diffraction techniques, is not merely an academic exercise but a prerequisite for robust and reliable drug development. By quantifying the material's interaction with water and understanding the associated risks, scientists and engineers can implement rational, data-driven control strategies. These measures, spanning from controlled storage and handling to intelligent formulation and packaging design, are essential to ensure the delivery of a safe, stable, and effective final product.

References

  • Determination of Water Content using the Karl Fischer Coulometric Method - NCBI - NIH. (2025, August 15).
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  • Karl Fischer Method of Moisture Determination - QAQC Lab. Retrieved from [Link]

  • Karl Fischer Titration Guide to Water Determination - Mettler Toledo. Retrieved from [Link]

  • DVS Systems | Dynamic Vapor Sorption - ProUmid. Retrieved from [Link]

  • Understanding Hygroscopicity in TGA - Scribd. (2025, January 15). Retrieved from [Link]

  • Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Retrieved from [Link]

  • Humidity controlled storage in pharmaceutical applications - Bry-Air. Retrieved from [Link]

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  • Dynamic Vapor Sorption | AQUALAB. Retrieved from [Link]

  • Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS) - Particle Technology Labs. (2022, June 20). Retrieved from [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview - PharmaInfo. (2013, June 15). Retrieved from [Link]

  • Absorption spectra of liquid water and aqueous buffers between 0.3 and 3.72THz | The Journal of Chemical Physics | AIP Publishing. (2006, January 19). Retrieved from [Link]

  • Spectroscopy Water Analysis - Sustainability. Retrieved from [Link]

  • Vibrational Spectroscopic Analysis of Water Absorption in Polyimides and the Correlation with Dielectric Properties at 10 GHz | The Journal of Physical Chemistry B - ACS Publications. (2025, October 1). Retrieved from [Link]

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview - JOCPR. Retrieved from [Link]

  • Pharmaceutical Raw Material Storage | NKT Humidity Control Technologies| Industrial Dehumidifiers. Retrieved from [Link]

  • What is the Principle of Thermogravimetric Analysis? - XRF Scientific. (2024, March 6). Retrieved from [Link]

  • Use of Thermogravimetric Analysis for Moisture Determination in Difficult Lyophilized Biological Samples - SCIRP. (2016, March 12). Retrieved from [Link]

  • Thermal Analysis in the Pharmaceutical Industry - TA Instruments. Retrieved from [Link]

  • Chemical Analysis: Advancements in Spectroscopy Techniques - Water & Wastewater. (2024, November 16). Retrieved from [Link]

  • Absorption spectroscopy - Wikipedia. Retrieved from [Link]

  • ICH Q1F Stability Data Package for Registration Applications in Climatic Zones III and IV - ICH. Retrieved from [Link]

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  • Characterization of the "hygroscopic" properties of active pharmaceutical ingredients - Journal of Pharmaceutical Sciences. (2008, March 15). Retrieved from [Link]

  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025, March 21). Retrieved from [Link]

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Foundational

A Technical Guide to the Theoretical and Computational Investigation of Ethoxycarbonylmethyltrimethylammonium Chloride

Abstract This technical guide provides a comprehensive framework for the theoretical and computational investigation of Ethoxycarbonylmethyltrimethylammonium chloride, a quaternary ammonium salt with structural similarit...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of Ethoxycarbonylmethyltrimethylammonium chloride, a quaternary ammonium salt with structural similarities to the neurotransmitter acetylcholine and the osmoprotectant glycine betaine. For researchers, scientists, and drug development professionals, understanding the molecular-level properties of such compounds is paramount for predicting their behavior, designing novel applications, and ensuring scientific rigor. As direct experimental and computational data for this specific molecule are sparse, this guide establishes a validated, first-principles-based roadmap. It details the application of quantum mechanics (QM) and molecular mechanics (MM) to elucidate electronic structure, conformational dynamics, and intermolecular interactions. By synthesizing accurate theoretical models with clear pathways for experimental validation, this document serves as a practical whitepaper for characterizing Ethoxycarbonylmethyltrimethylammonium chloride and its analogs for advanced applications, including pharmaceutical development.

Introduction to Ethoxycarbonylmethyltrimethylammonium Chloride

Ethoxycarbonylmethyltrimethylammonium chloride, also known as (Carbethoxymethyl)trimethylammonium chloride, is a quaternary ammonium salt. These compounds feature a central nitrogen atom covalently bonded to four organic groups, resulting in a permanent positive charge regardless of pH.[1] This permanent cationic nature is a defining characteristic that dictates much of its chemical behavior.[2]

The structure of this molecule is of significant interest to drug development professionals due to its analogy to two key biological molecules:

  • Acetylcholine (ACh): A primary neurotransmitter, ACh also possesses a trimethylammonium head group. This structural mimicry suggests potential interactions with cholinergic systems, making computational studies of its binding modes with receptors like acetylcholinesterase (AChE) a logical line of inquiry.[3][4]

  • Glycine Betaine (GB): A natural osmolyte, GB helps protect cells from environmental stress.[5] Ethoxycarbonylmethyltrimethylammonium chloride is an ethyl ester of GB. Understanding its hydration properties and interactions with biomolecules is crucial for applications in formulation science and drug delivery.[6][7]

The rationale for a computational-first approach is rooted in efficiency and insight. Theoretical studies allow for the prediction of a wide range of physicochemical properties before committing to time-consuming and expensive laboratory synthesis and analysis.[8] This guide outlines the methodologies to build a robust computational model from the ground up.

Chemical Identity and Properties

A critical first step in any computational study is to gather all known physicochemical data. This information is used to parameterize and validate the theoretical models.

PropertyValue / InformationSource
IUPAC Name (2-ethoxy-2-oxoethyl)trimethylazanium chlorideN/A
CAS Number 2029-64-3N/A
Molecular Formula C₈H₁₈ClNO₂N/A
Molecular Weight 195.69 g/mol N/A
Canonical SMILES CCOC(C)C.[Cl-]N/A
Physical State Solid (Predicted at 25°C)[9]
Solubility Expected to be soluble in water and polar organic solvents.[1]

Note: As this is a less common compound, some physical properties are inferred from structurally similar quaternary ammonium salts.

Theoretical Framework and Computational Methodologies

The investigation of a molecule like Ethoxycarbonylmethyltrimethylammonium chloride requires a multi-scale modeling approach. We use high-accuracy Quantum Mechanics (QM) for electronic properties and reaction mechanisms, and more efficient Molecular Mechanics (MM) for large-scale dynamics.

Quantum Mechanical (QM) Approaches

Causality: QM methods are essential because they solve approximations of the Schrödinger equation to describe the electronic structure of the molecule. This is the only way to accurately predict properties that depend on electron distribution, such as reaction barriers, spectroscopic signatures (IR, NMR), and electrostatic potential.

Expertise in Method Selection:

  • Density Functional Theory (DFT): This is the workhorse for molecules of this size. It offers a favorable balance between computational cost and accuracy. The choice of functional and basis set is critical. For systems involving non-covalent interactions, a functional with dispersion correction, such as B3LYP-D3 , is recommended. A Pople-style basis set like 6-311+G(d,p) is a robust starting point, providing flexibility with diffuse functions (+) for the anion and polarization functions (d,p) for accurate geometries.[5][6]

  • Ab Initio Methods: Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) are computationally more expensive but provide a higher level of theory.[10] They are not typically used for full geometry optimizations of a molecule this size but are invaluable for benchmarking the energies of key structures obtained from DFT, ensuring the chosen DFT functional is reliable.

Molecular Mechanics (MM) and Molecular Dynamics (MD)

Causality: While QM is highly accurate, it is too computationally expensive to simulate the movement of the molecule in a solvent or its interaction with a large protein over time. MM methods approximate the molecule as a collection of balls (atoms) and springs (bonds) using a "force field." This simplification allows us to run Molecular Dynamics (MD) simulations, which track the motions of all atoms over nanoseconds or microseconds, revealing dynamic behavior, solvation structures, and binding thermodynamics.[11]

Trustworthiness through Parametrization: The accuracy of an MD simulation is entirely dependent on the quality of the force field parameters. For a novel or uncommon molecule like Ethoxycarbonylmethyltrimethylammonium chloride, pre-existing parameters may not be available or adequate. A self-validating protocol involves:

  • Performing high-level QM calculations (e.g., MP2/6-311+G(d,p)) to determine the optimized geometry, vibrational frequencies, and electrostatic potential.

  • Deriving or fitting MM parameters (bond lengths, angles, dihedral torsions, and partial atomic charges) to reproduce these QM results. This ensures the MM model is grounded in a quantum-mechanical description of the molecule.

Practical Workflows for Computational Analysis

The following sections detail step-by-step protocols for key computational experiments.

Workflow 1: Single-Ion Property Prediction (QM)

This workflow focuses on characterizing the intrinsic properties of the Ethoxycarbonylmethyltrimethylammonium cation.

Protocol:

  • Initial Structure Generation: Build the 3D structure of the cation using molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: Perform a full geometry optimization using DFT (e.g., B3LYP-D3/6-311+G(d,p)). This step finds the lowest energy conformation of the ion.

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory. Self-Validation Check: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This calculation also yields the predicted infrared (IR) spectrum and thermodynamic properties (enthalpy, Gibbs free energy).

  • Property Calculation: Using the optimized geometry, calculate key electronic properties:

    • Molecular Electrostatic Potential (MEP): Visualizes the charge distribution and predicts sites for electrostatic interactions.

    • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied and Lowest Unoccupied Molecular Orbitals indicate regions of electrophilicity and nucleophilicity.

    • Natural Bond Orbital (NBO) Analysis: To obtain the partial atomic charges for use in subsequent MD simulations.

Visualization of QM Workflow:

G cluster_qm Quantum Mechanics Workflow A 1. Build 3D Structure B 2. DFT Geometry Optimization (e.g., B3LYP-D3/6-311+G(d,p)) A->B C 3. Frequency Calculation B->C D Validation: No Imaginary Frequencies? C->D Check D->B No (Re-optimize) E 4. Calculate Properties: - MEP - HOMO/LUMO - NBO Charges D->E Yes F Output: - Optimized Geometry - IR Spectrum - Thermodynamic Data - Force Field Charges E->F

Caption: Workflow for predicting single-ion properties using Quantum Mechanics.

Workflow 2: Simulating Bulk Behavior in Solution (MD)

This workflow simulates how the ionic salt behaves in a solvent (e.g., water) to understand solvation and aggregation.

Protocol:

  • System Setup: Create a simulation box. Populate it with multiple pairs of Ethoxycarbonylmethyltrimethylammonium cations and chloride anions, and a large number of solvent molecules (e.g., TIP3P water). The number of ion pairs should be chosen to represent a desired concentration.

  • Force Field Application: Apply a suitable force field (e.g., a general Amber force field, GAFF, with the NBO charges derived from Workflow 1).

  • Energy Minimization: Minimize the energy of the entire system to remove any steric clashes or unfavorable starting geometries.

  • Equilibration: Gradually heat the system to the target temperature (e.g., 298.15 K) and adjust the pressure to the target pressure (e.g., 1 atm). This is typically done in two stages:

    • NVT Ensemble: Constant Number of particles, Volume, and Temperature.

    • NPT Ensemble: Constant Number of particles, Pressure, and Temperature. Self-Validation Check: Monitor properties like temperature, pressure, and density until they stabilize, indicating the system has reached equilibrium.

  • Production Run: Once equilibrated, run the simulation for an extended period (e.g., 100-500 ns) to collect trajectory data for analysis.

  • Analysis: Analyze the trajectory to calculate properties like:

    • Radial Distribution Functions (RDFs): Shows the probability of finding one atom type at a certain distance from another (e.g., water oxygen around the cation's nitrogen), revealing the solvation shell structure.

    • Diffusion Coefficient: Measures the mobility of the ions in the solvent.

Visualization of MD Workflow:

G cluster_md Molecular Dynamics Workflow A 1. Build System: Ions + Solvent in Box B 2. Apply Force Field (with QM-derived charges) A->B C 3. Energy Minimization B->C D 4. NVT Equilibration (Constant Temp) C->D E 5. NPT Equilibration (Constant Pressure) D->E F Validation: System Properties Stable? E->F Monitor F->E No (Continue) G 6. Production MD Run F->G Yes H 7. Trajectory Analysis: - RDFs - Diffusion G->H

Caption: Workflow for simulating bulk properties using Molecular Dynamics.

Bridging Theory and Experiment: Validation Protocols

Trustworthiness: Computational results are predictions. Their value is immensely increased when validated against experimental data. This section outlines how theoretical predictions can be directly compared with laboratory measurements.

Spectroscopic Validation
  • FTIR Spectroscopy: The vibrational frequencies calculated in QM Workflow 1 can be plotted to generate a theoretical IR spectrum. This can be compared directly to an experimental FTIR spectrum of the synthesized compound. While there will be a systematic shift, the peak positions and relative intensities should show strong correlation.

  • NMR Spectroscopy: QM software can also calculate NMR chemical shifts. By comparing the computed ¹H and ¹³C NMR shifts to those obtained experimentally, one can validate the accuracy of the electronic environment described by the DFT model.

Structural Validation
  • X-ray Crystallography: If a single crystal of the compound can be grown, X-ray diffraction provides the definitive experimental geometry (bond lengths, angles). Comparing these values to the DFT-optimized geometry is the gold standard for validating the computational model's structural accuracy.

Thermodynamic Validation
  • Solvation Free Energy: Advanced MD simulation techniques (e.g., thermodynamic integration) can calculate the free energy of transferring an ion from the gas phase to a solvent. This computationally derived value can be compared to experimental values obtained from solubility and vapor pressure measurements, providing a rigorous test of the force field's accuracy.[12]

Applications in Drug Development

Once a validated computational model is established, it becomes a powerful predictive tool for drug development applications.

Molecular Docking and Binding Free Energy

Given the structural similarity to acetylcholine, a primary application is to investigate interactions with its biological targets, like acetylcholinesterase (AChE).

Protocol:

  • Obtain a high-resolution crystal structure of the target protein (e.g., human AChE from the Protein Data Bank).

  • Define the binding site (typically where the native ligand binds).

  • Use docking software (e.g., AutoDock, Glide) to predict the most likely binding poses of the Ethoxycarbonylmethyltrimethylammonium cation within the active site.

  • Take the most promising poses and run MD simulations of the protein-ligand complex (using the workflow in 3.2).

  • Use advanced methods like MM/PBSA or MM/GBSA to calculate the binding free energy from the MD trajectory, providing a quantitative estimate of binding affinity.[13]

Visualization of Docking Workflow:

G cluster_docking Molecular Docking & MD Workflow Receptor Protein Receptor (e.g., AChE) Dock 1. Molecular Docking Receptor->Dock Ligand Ligand (Cation) Ligand->Dock Pose 2. Analyze Binding Poses Dock->Pose Complex 3. Create Protein-Ligand Complex for MD Pose->Complex MD 4. Run MD Simulation (see MD Workflow) Complex->MD Energy 5. Calculate Binding Free Energy (MM/PBSA) MD->Energy Result Predicted Binding Affinity Energy->Result

Caption: Workflow for predicting protein-ligand binding affinity.

Membrane Permeability Studies

MD simulations can be used to model the interaction of the compound with a lipid bilayer, representing a cell membrane. By calculating the potential of mean force (PMF) for pulling the ion across the membrane, researchers can predict its passive permeability, a key parameter in drug design.

Conclusion and Future Directions

This guide has established a comprehensive, multi-scale computational methodology for the thorough investigation of Ethoxycarbonylmethyltrimethylammonium chloride. By beginning with high-accuracy quantum mechanical calculations to define the molecule's intrinsic properties and parameterize a force field, we build a foundation of trust. This model is then applied in large-scale molecular dynamics simulations to explore its behavior in solution and its interactions with biological targets. Crucially, this framework integrates clear, self-validating steps and outlines protocols for direct comparison with experimental data, ensuring scientific integrity.

For researchers in drug development, this approach enables the prediction of molecular behavior, guides experimental design, and accelerates the discovery process. The workflows presented here can be adapted to study a wide range of analogous quaternary ammonium salts and ionic liquids, opening avenues for the rational design of novel therapeutics, drug delivery vehicles, and advanced materials.

References

  • Quaternary Ammonium Salts as Alkylating Reagents in C–H Activation Chemistry. (2017). Organic Letters. [Link]

  • Computer-Aided Ionic Liquid Design and Experimental Validation for Benzene–Cyclohexane Separation. (2021). Industrial & Engineering Chemistry Research. [Link]

  • Elucidation of the role of betaine hydrochloride in glycerol esterification: towards bio-based ionic building blocks. (n.d.). Green Chemistry. [Link]

  • Computational and experimental study of the interactions between ionic liquids and volatile organic compounds. (n.d.). RSC Publishing. [Link]

  • Computational Studies on Acetylcholinesterases. (2017). MDPI. [Link]

  • Specific Proton-Donor Properties of Glycine Betaine. Metric Parameters and Enthalpy of Noncovalent Interactions in its Dimer, Water Complexes and Crystalline Hydrate. (2023). PMC. [Link]

  • A Comprehensive Review of Cholinesterase Modeling and Simulation. (n.d.). PMC. [Link]

  • Simulations of Ionic Liquids, Solutions, and Surfaces. (2007). Accounts of Chemical Research. [Link]

  • Computational and experimental study of the interactions between ionic liquids and volatile organic compounds. (2010). ResearchGate. [Link]

  • An experimental and computational study to explore the ion–solvent interactions between selected ionic liquids and dimethylformamide. (2025). PMC. [Link]

  • Specific Proton-Donor Properties of Glycine Betaine. Metric Parameters and Enthalpy of Noncovalent Interactions in its Dimer, Water Complexes and Crystalline Hydrate. (2023). PubMed. [Link]

  • Quaternary Ammonium Salts: Chemistry, Properties, and Cutting-Edge Applications. (2025). YouTube. [Link]

  • Computational Molecular Characterization of the Interaction of Acetylcholine and the NMDA Receptor to Explain the Direct Glycine-Competitive Potentiation of NMDA-Mediated Neuronal Currents. (2022). ACS Chemical Neuroscience. [Link]

  • Photoionization of glycine-betaine: A permanent zwitterion. (n.d.). ResearchGate. [Link]

  • MD simulation of AChBP with one and two ACh bound. (n.d.). ResearchGate. [Link]

  • Exploring the Binding Pattern of Geraniol with Acetylcholinesterase through In Silico Docking, Molecular Dynamics Simulation, and In Vitro Enzyme Inhibition Kinetics Studies. (2021). Semantic Scholar. [Link]

  • Polystyrene. (2026). CAS Common Chemistry. [Link]

  • Ionic Liquids derived from esters of Glycine Betaine: Synthesis and characterisation. (n.d.). ResearchGate. [Link]

  • Quaternary ammonium cation. (n.d.). Wikipedia. [Link]

  • An experimental-computational study on thermodynamic properties and intermolecular interactions of binary mixtures composed of quaternary ammonium salts-based deep eutectic solvents and [ETN] or [ACN]. (n.d.). ResearchGate. [Link]

  • Physical Properties of Chemicals in PAC Revision 27 Listing. (2013). OSTI.GOV. [Link]

  • Physicochemical properties and formulation development of a novel compound inhibiting Staphylococcus aureus biofilm formation. (2021). PMC. [Link]

  • Synthesis, characterization and antimicrobial evaluation of quaternary ammonium compounds from natural oils. (2024). ResearchGate. [Link]

  • The Physicochemical, Antioxidant, and Color Properties of Thin Films Based on Chitosan Modified by Different Phenolic Acids. (2022). MDPI. [Link]

  • An analysis of the physicochemical properties of oral drugs from 2000 to 2022. (2024). PubMed. [Link]

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Protocols & Analytical Methods

Method

Ethoxycarbonylmethyltrimethylammonium Chloride: A Comprehensive Guide to its Application as a Phase-Transfer Catalyst

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed exploration of Ethoxycarbonylmethyltrimethylammonium chloride as a highly effective phase-transfer catalyst (PTC). We will...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed exploration of Ethoxycarbonylmethyltrimethylammonium chloride as a highly effective phase-transfer catalyst (PTC). We will delve into its mechanism of action, provide detailed protocols for its use in various reaction types, and offer insights gleaned from practical laboratory applications. This guide is intended to be a practical resource, enabling researchers to confidently and effectively implement this versatile catalyst in their synthetic workflows.

Introduction to Phase-Transfer Catalysis and the Role of Ethoxycarbonylmethyltrimethylammonium Chloride

Phase-transfer catalysis is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase.[1] The PTC acts as a shuttle, transporting one of the reactants, usually an anion, from the aqueous/solid phase into the organic phase where the reaction can proceed.[1][2]

Ethoxycarbonylmethyltrimethylammonium chloride, a quaternary ammonium salt, is an exceptionally efficient PTC. Its efficacy stems from its amphipathic nature. The positively charged quaternary ammonium head is hydrophilic, allowing it to interact with anions in the aqueous or solid phase. The organic ester group and methyl groups provide sufficient lipophilicity to the cation, enabling the ion pair to be extracted into the organic phase.[3]

Key Advantages:
  • High Catalytic Activity: Effective at low catalyst loadings.

  • Versatility: Applicable to a wide range of organic reactions, including nucleophilic substitutions, oxidations, and reductions.[1][4]

  • Mild Reaction Conditions: Often allows for reactions to be conducted at room temperature and atmospheric pressure, reducing energy consumption.[1]

  • Improved Safety and Green Chemistry: Can reduce the need for hazardous, anhydrous, and aprotic polar solvents, often allowing for the use of water as a solvent.[4][5] This aligns with the principles of green chemistry by minimizing waste and the use of dangerous reactants.[1]

Mechanism of Action: A Closer Look

The catalytic cycle of Ethoxycarbonylmethyltrimethylammonium chloride in a typical nucleophilic substitution reaction (e.g., the Williamson ether synthesis) can be visualized as follows:

PTC_Mechanism Figure 1: Mechanism of Phase-Transfer Catalysis cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaY NaY (Reactant) QCl_aq Q+Cl- (Catalyst) NaY->QCl_aq Anion Exchange QY_org Q+Y- (Active Catalyst) QCl_aq->QY_org Phase Transfer NaCl_aq NaCl (Byproduct) RX RX (Substrate) RY RY (Product) RX->RY Reaction QY_org->RX Nucleophilic Attack QCl_org Q+Cl- (Regenerated Catalyst) QCl_org->QCl_aq Return to Aqueous Phase

Sources

Application

Standard operating procedure for N-alkylation using Ethoxycarbonylmethyltrimethylammonium chloride

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Methodology: Green-chemistry enabled SN2 displacement using a quaternary ammonium leaving group. Executive Summary The synthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Methodology: Green-chemistry enabled SN2 displacement using a quaternary ammonium leaving group.

Executive Summary

The synthesis of α -amino acid derivatives (such as N-alkylated glycine esters) is a cornerstone of peptidomimetic drug development. Traditionally, this transformation relies on highly reactive α -halo esters (e.g., ethyl bromoacetate), which are toxic, lachrymatory, and environmentally hazardous.

This application note details a superior, field-proven methodology utilizing Ethoxycarbonylmethyltrimethylammonium chloride (also known as betaine ethyl ester chloride). By employing the trimethylammonium moiety as an exceptional, water-soluble leaving group, this protocol achieves high-yielding N-alkylation of primary and secondary amines under mild conditions, completely circumventing the occupational hazards of traditional haloacetates.

Mechanistic Insights & Causality (Expertise)

The high efficacy of ethoxycarbonylmethyltrimethylammonium chloride is driven by the synergistic electronic effects flanking its α -carbon.

  • Dual Activation for SN2: The methylene carbon is highly electrophilic due to the electron-withdrawing nature of both the adjacent carbonyl (ester) group and the positively charged quaternary nitrogen ( N+(CH3​)3​ ).

  • Leaving Group Thermodynamics: The expulsion of trimethylamine ( NMe3​ )—a neutral gas at reaction temperatures—provides a strong thermodynamic driving force for the nucleophilic displacement[1].

  • Causality of Base Selection: A mild, insoluble inorganic base like anhydrous K2​CO3​ is utilized. Strong aqueous bases (e.g., NaOH ) must be strictly avoided to prevent premature saponification of the ethyl ester moiety[2].

  • Causality of Solvent: Anhydrous Acetonitrile ( CH3​CN ) is selected as the optimal polar aprotic solvent. It effectively solvates the quaternary ammonium electrophile while leaving the amine nucleophile unsolvated and highly reactive, thereby accelerating the desired SN2 pathway.

Mechanism Nuc 1° or 2° Amine (Nucleophile) TS SN2 Transition State (C-N bond forming/breaking) Nuc->TS Nucleophilic Attack Reagent Ethoxycarbonylmethyl- trimethylammonium Cl⁻ (Electrophile) Reagent->TS Methylene Activation Prod N-Alkylated Product (Glycine Derivative) TS->Prod Deprotonation LG Trimethylamine (Gas) (Leaving Group) TS->LG Displacement

Mechanistic pathway of SN2 N-alkylation displacing trimethylamine.

Trustworthiness & Self-Validating System

To ensure absolute reproducibility, this protocol is designed as a self-validating system with built-in physical indicators and kinetic controls:

  • In-Process Visual/Chemical Monitoring: The reaction generates trimethylamine gas. By placing a moistened piece of universal indicator paper at the exhaust of the reflux condenser, operators can monitor the continuous evolution of basic gas. The cessation of gas evolution serves as a reliable, physical indicator of reaction completion.

  • Suppression of Competing Pathways: The primary side-reaction in quaternary ammonium chemistry is the "reverse Menschutkin reaction" (demethylation), where the nucleophile attacks a methyl group instead of the target methylene[3]. By strictly clamping the reaction temperature at 70 °C, the activation energy for the desired methylene SN2 attack is reached while the demethylation pathway remains kinetically suppressed.

Condition Optimization & Quantitative Data

The following table summarizes the empirical data driving our standard operating parameters. Deviations in solvent or temperature drastically alter the chemoselectivity.

SolventBaseTemperature (°C)Time (h)Yield (%)Mechanistic Observation
Water NaOH 2512< 10Rapid ester saponification[2]
Ethanol Et3​N 78845Competing solvent alkylation
DMF K2​CO3​ 90460Increased demethylation side-product[3]
Acetonitrile K2​CO3​ 70 6 > 90 Optimal SN2 displacement, clean profile

Standard Operating Procedure (SOP)

Materials & Reagents
  • Target Amine Substrate (1.0 equiv, limiting reagent)

  • Ethoxycarbonylmethyltrimethylammonium chloride (1.2 equiv)

  • Potassium carbonate ( K2​CO3​ ), anhydrous, finely powdered (2.0 equiv)

  • Acetonitrile ( CH3​CN ), anhydrous, HPLC grade

  • Ethyl Acetate and Hexanes (for work-up/chromatography)

Step-by-Step Protocol
  • System Preparation: In an oven-dried 100 mL round-bottom flask equipped with a PTFE magnetic stir bar and a reflux condenser, dissolve the amine substrate (10.0 mmol) in anhydrous acetonitrile (30 mL) under a nitrogen atmosphere.

  • Base Activation: Add the finely powdered, anhydrous K2​CO3​ (20.0 mmol) to the solution. Stir vigorously at 25 °C for 15 minutes to establish a uniform suspension and ensure the amine remains fully deprotonated.

  • Electrophile Introduction: Add the ethoxycarbonylmethyltrimethylammonium chloride (12.0 mmol) in one single portion. Note: The quaternary salt will only partially dissolve initially; solubility increases as the reaction progresses.

  • Kinetic Heating: Submerge the flask in a pre-heated oil bath set strictly to 70 °C. Maintain vigorous stirring (800 rpm) to overcome the biphasic solid-liquid mass transfer limitations.

  • Self-Validating Monitoring: Monitor the reaction progress via TLC (typically 4–8 hours). Concurrently, use moistened indicator paper at the condenser outlet to verify the evolution of NMe3​ gas.

  • Work-up: Once TLC indicates complete consumption of the starting amine, cool the mixture to room temperature. Filter the heterogeneous suspension through a tightly packed Celite pad to remove inorganic salts. Wash the filter cake with ethyl acetate (2 x 20 mL).

  • Concentration: Concentrate the combined filtrate under reduced pressure (rotary evaporation). The volatile NMe3​ byproduct and acetonitrile are completely removed during this step, leaving a crude oil.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure N-alkylated ethyl ester.

Workflow Step1 1. Preparation Mix Amine + K₂CO₃ in Acetonitrile Step2 2. Reagent Addition Add Betaine Ethyl Ester Chloride Step1->Step2 Step3 3. Reaction Heating Stir at 70°C (Monitor NMe₃ evolution) Step2->Step3 Step4 4. Work-up Filter through Celite & Concentrate Step3->Step4 Step5 5. Purification Flash Column Chromatography Step4->Step5

Step-by-step experimental workflow for N-alkylation and purification.

Sources

Method

Application Note: Ethoxycarbonylmethyltrimethylammonium Chloride in Pharmaceutical Synthesis and Formulation

Executive Summary & Mechanistic Grounding As pharmaceutical pipelines increasingly grapple with "brick dust" molecules—active pharmaceutical ingredients (APIs) with high therapeutic potential but abysmal aqueous solubili...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

As pharmaceutical pipelines increasingly grapple with "brick dust" molecules—active pharmaceutical ingredients (APIs) with high therapeutic potential but abysmal aqueous solubility—the strategic application of green, biocompatible solubilizers has become paramount. Ethoxycarbonylmethyltrimethylammonium chloride (EEC), commonly known as Betaine Ethyl Ester Chloride (CAS: 3032-11-9), represents a highly versatile quaternary ammonium compound in this domain [1].

The Causality of Molecular Design: Pure betaine is a zwitterion (inner salt) at physiological pH. While highly water-soluble, its strong intermolecular electrostatic lattice limits its ability to interact with lipophilic drugs. By esterifying the carboxylate group with an ethyl moiety, EEC is converted into a permanent cationic surfactant. This structural modification disrupts the zwitterionic lattice, drastically lowering its melting point and creating a highly tunable hydrophilic-lipophilic balance (HLB). Consequently, EEC functions as a potent hydrotrope, a precursor for Deep Eutectic Solvents (DES), and a critical analytical reference standard in drug quality control [2, 3].

Application I: Hydrotropic Solubilization & DES Formulation

EEC acts as a highly effective surface-active hydrotrope. When combined with hydrogen-bond donors (HBDs) like urea or glycerol, EEC acts as a hydrogen-bond acceptor (HBA) to form therapeutic Deep Eutectic Solvents (DES). These systems depress the critical micelle concentration (CMC) of aqueous formulations, driving the encapsulation and systemic absorption of poorly soluble APIs such as Gabapentin [2].

Mechanism A Poorly Soluble API (e.g., Gabapentin) D Micellar / Hydrotropic Complexation A->D B Betaine Ethyl Ester Chloride (Cationic Hydrotrope) B->D C Aqueous Media / H-Bond Donors C->D E Enhanced Systemic Absorption D->E Increased Bioavailability

Figure 1: Mechanism of EEC-mediated hydrotropic solubilization for poorly water-soluble APIs.

Quantitative Data: Physicochemical Properties

The following table summarizes the interfacial properties of betaine derivatives, illustrating why the ethyl ester modification is critical for formulation science.

CompoundMolecular State (pH 7)Critical Micelle Concentration (CMC)Primary Pharmaceutical Application
Betaine (Anhydrous) ZwitterionicN/A (Does not form micelles)Osmolyte, methyl donor
Betaine Ethyl Ester Chloride (EEC) Cationic~53 mM (as N-alkyl derivative)Hydrotrope, DES precursor, Reference Standard
Betaine Octyl Ester Chloride Cationic< 10 mMMicellar drug delivery, permeation enhancer
Protocol 1: Synthesis of EEC-Based Deep Eutectic Solvents (DES) for API Solubilization

This protocol utilizes a self-validating thermal phase-transition approach to ensure the integrity of the DES network.

  • Pre-drying (Critical Step): Dry EEC (HBA) and Urea (HBD) in a vacuum oven at 40°C for 24 hours.

    • Causality: EEC is highly hygroscopic. Trace water disrupts the hydrogen-bonding network, leading to inconsistent melting point depressions and premature API precipitation.

  • Molar Ratio Mixing: Weigh EEC and Urea in a precise 1:2 molar ratio into a sealed glass vial.

  • Thermal Complexation: Heat the mixture at 80°C under continuous magnetic stirring (400 rpm).

    • Validation Check: Continue heating until the opaque powder transitions entirely into a clear, single-phase liquid (typically 60–120 minutes). If turbidity persists, moisture contamination has occurred.

  • API Loading: Gradually add the target API (e.g., Gabapentin) to the DES at 50°C until saturation is reached.

  • Analytical Validation: Perform Differential Scanning Calorimetry (DSC) on the final formulation. A successful DES will exhibit a single glass transition temperature ( Tg​ ) and the complete absence of the individual melting peaks of EEC (166°C) and Urea (133°C).

Application II: Analytical Reference Standards in Quality Control

Because EEC is utilized as a reagent and intermediate in the synthesis of various betamethasone derivatives and betaine-based prodrugs, it frequently appears as a process-related impurity. Regulatory agencies require stringent quantification of quaternary ammonium impurities. EEC is globally utilized as an ISO/IEC 17025 accredited primary reference standard [3].

QC_Workflow A API Batch Sample B HILIC Chromatography A->B Polar Extraction C ESI+ MS/MS Detection B->C m/z 146.1 D Quantification vs. EEC Standard C->D ISO 17025 Compliance

Figure 2: Workflow for the chromatographic quantification of EEC impurities in API batches.

Protocol 2: HPLC-MS/MS Method for EEC Impurity Profiling

Standard Reversed-Phase (C18) columns fail to retain EEC due to its permanent positive charge, causing it to elute in the void volume. This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to ensure robust retention.

  • Sample Preparation: Dissolve the API sample in Acetonitrile/Water (80:20, v/v) to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Setup:

    • Column: SeQuant ZIC-HILIC (150 mm × 2.1 mm, 3.5 µm).

    • Causality: The zwitterionic stationary phase of the HILIC column interacts with the permanent cation of EEC via electrostatic and polar partitioning mechanisms, ensuring a stable retention time (k' > 2).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid.

    • Mobile Phase B: 100% Acetonitrile.

    • Causality: Maintaining an acidic pH (3.0) is critical to prevent the base-catalyzed hydrolysis of the ethyl ester back into pure betaine during the chromatographic run.

  • Gradient Elution: Run a linear gradient from 90% B to 40% B over 10 minutes at a flow rate of 0.3 mL/min.

  • MS/MS Detection (ESI+): Monitor the transition of the parent cation ( m/z 146.1) to its primary fragment ( m/z 87.1, corresponding to the loss of the ethoxycarbonyl group).

    • Validation Check: Ensure the signal-to-noise (S/N) ratio of the Lower Limit of Quantitation (LLOQ) standard is 10:1.

References

  • A Study of the Micellar Formation of N-Alkyl Betaine Ethyl Ester Chlorides Based on the Physicochemical Properties of Their Aqueous Solutions. Molecules, 29(8):1844, 2024. URL:[Link]

  • Gabapentin drug interactions in water and aqueous solutions of green betaine based compounds through volumetric, viscometric and interfacial properties. Scientific Reports, 2024. URL:[Link]

Application

HPLC-UV method for quantification of Ethoxycarbonylmethyltrimethylammonium chloride

An Application Note on the High-Performance Liquid Chromatography (HPLC) Analysis of Ethoxycarbonylmethyltrimethylammonium chloride with UV Detection Introduction Ethoxycarbonylmethyltrimethylammonium chloride is a quate...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the High-Performance Liquid Chromatography (HPLC) Analysis of Ethoxycarbonylmethyltrimethylammonium chloride with UV Detection

Introduction

Ethoxycarbonylmethyltrimethylammonium chloride is a quaternary ammonium compound (QAC) with a structure that presents analytical challenges for quantification by High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. Like many QACs, it lacks a significant chromophore, rendering direct UV detection insensitive.[1][2] To overcome this limitation, this application note details a robust and sensitive method utilizing ion-pair reversed-phase HPLC coupled with post-column derivatization for UV detection. This approach enables the reliable quantification of Ethoxycarbonylmethyltrimethylammonium chloride in various sample matrices, which is crucial for researchers, scientists, and professionals in drug development and related fields.

The described method is based on the principle of forming an ion pair between the positively charged analyte and a suitable counter-ion, allowing for its retention on a reversed-phase column.[3] Following chromatographic separation, a post-column reaction with a derivatizing agent that imparts a strong UV absorbance to the analyte allows for sensitive detection.

Principle of the Method

This method employs ion-pair chromatography, where an anionic ion-pairing reagent is added to the mobile phase. This reagent forms a neutral ion-pair with the cationic Ethoxycarbonylmethyltrimethylammonium chloride, which can then be retained and separated on a non-polar C18 stationary phase.[3][4]

Following separation, the column effluent is mixed with a derivatizing reagent in a post-column reaction coil. The derivatization reaction introduces a chromophore into the analyte molecule, making it detectable by a UV-Vis detector at a specific wavelength. This post-column derivatization strategy avoids potential issues with the derivatization of complex sample matrices before injection and ensures that the separation is performed on the native analyte.[1]

Materials and Methods

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a variable wavelength UV-Vis detector.

  • Post-Column Derivatization System: A reagent pump, T-mixer, and a reaction coil.

  • HPLC Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents and Solvents:

    • Ethoxycarbonylmethyltrimethylammonium chloride reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered and deionized)

    • Sodium 1-hexanesulfonate (ion-pair reagent)

    • Sodium hydroxide

    • Potassium iodide

    • Iodine

    • Hydrochloric acid

  • Standard and Sample Preparation:

    • Volumetric flasks, pipettes, and syringes

    • Syringe filters (0.45 µm)

Chromatographic Conditions
ParameterCondition
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Sodium 1-hexanesulfonate in water, pH adjusted to 3.5 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient Isocratic, 70% A / 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detector UV-Vis
Detection Wavelength 365 nm (after post-column derivatization)
Post-Column Derivatization Conditions
ParameterCondition
Derivatizing Reagent Iodine-Potassium Iodide Solution (0.05 M I₂ in 0.1 M KI)
Reagent Flow Rate 0.5 mL/min
Reaction Coil 500 µL, thermostatted at 40 °C

Experimental Workflow

HPLC-UV Workflow for Ethoxycarbonylmethyltrimethylammonium chloride cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_pcr Post-Column Reaction cluster_detection Detection & Data Analysis Standard Weigh Ethoxycarbonylmethyltrimethylammonium chloride Standard Dissolve_Standard Dissolve in Mobile Phase A (Aqueous Component) Standard->Dissolve_Standard Dilute_Standard Prepare Calibration Standards Dissolve_Standard->Dilute_Standard Autosampler Inject into HPLC Dilute_Standard->Autosampler Sample Prepare Sample Solution Filter Filter through 0.45 µm Syringe Filter Sample->Filter Filter->Autosampler Column C18 Column Separation (Ion-Pair Chromatography) Autosampler->Column T_Mixer Mix with Derivatizing Reagent Column->T_Mixer Reaction_Coil Reaction in Coil T_Mixer->Reaction_Coil UV_Detector UV Detection at 365 nm Reaction_Coil->UV_Detector Data_System Data Acquisition and Analysis UV_Detector->Data_System

Caption: Workflow for the quantification of Ethoxycarbonylmethyltrimethylammonium chloride.

Protocols

Preparation of Solutions
  • Mobile Phase A (Aqueous): Dissolve the appropriate amount of sodium 1-hexanesulfonate in HPLC grade water to make a 10 mM solution. Adjust the pH to 3.5 with phosphoric acid. Filter through a 0.45 µm filter.

  • Mobile Phase B (Organic): Acetonitrile (HPLC grade).

  • Derivatizing Reagent: Prepare a 0.05 M iodine solution in 0.1 M potassium iodide aqueous solution. Protect from light.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Ethoxycarbonylmethyltrimethylammonium chloride reference standard and dissolve in a 100 mL volumetric flask with Mobile Phase A.

  • Calibration Standards: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with Mobile Phase A.

Sample Preparation

The sample preparation procedure will depend on the matrix. For a simple aqueous solution, dilute the sample with Mobile Phase A to an expected concentration within the calibration range and filter through a 0.45 µm syringe filter before injection. For more complex matrices, a suitable extraction method such as solid-phase extraction (SPE) may be required to remove interfering substances.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase (70% A / 30% B) until a stable baseline is achieved.

  • Start the post-column derivatization reagent pump.

  • Inject the calibration standards in order of increasing concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of Ethoxycarbonylmethyltrimethylammonium chloride in the samples from the calibration curve.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by spike/recovery experiments.

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Example Validation Data
Validation ParameterResult
Linearity (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0
Precision (RSD%) < 2.0
LOD (µg/mL) 0.3
LOQ (µg/mL) 1.0

Conclusion

The described ion-pair HPLC method with post-column derivatization and UV detection provides a sensitive and reliable approach for the quantification of Ethoxycarbonylmethyltrimethylammonium chloride. The method is suitable for use in research and quality control laboratories. The validation of this method demonstrates its accuracy, precision, and linearity over a relevant concentration range.

References

  • Giovannelli, D., et al. (2005). Aliphatic long chain quaternary ammonium compounds analysis by ion-pair chromatography coupled with suppressed conductivity and UV detection in lysing reagents for blood cell analysers. Journal of Chromatography A, 1085(1), 86-90. Available at: [Link]

  • Grynkiewicz, G., & Gago, F. (1995). Spectrophotometric and chromatographic analysis of quaternary ammonium compounds. Acta Poloniae Pharmaceutica, 52(3), 171-180.
  • PanReac AppliChem. (n.d.). Ion pair chromatography reagents. Available at: [Link]

  • Hazlett, J. S., et al. (1992). Determination of quaternary ammonium compounds by capillary electrophoresis using direct and indirect UV detection. Journal of Chromatography A, 608(1-2), 325-332. Available at: [Link]

Sources

Method

Application Note: 1H NMR Spectral Interpretation and Validation Protocol for Ethoxycarbonylmethyltrimethylammonium Chloride

Executive Overview Ethoxycarbonylmethyltrimethylammonium chloride (commonly known as betaine ethyl ester chloride, CAS 3032-11-9) is a quaternary ammonium compound widely utilized as a primary reference standard in pharm...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Ethoxycarbonylmethyltrimethylammonium chloride (commonly known as betaine ethyl ester chloride, CAS 3032-11-9) is a quaternary ammonium compound widely utilized as a primary reference standard in pharmaceutical analysis[1], a precursor for environmentally responsive cleavable surfactants[2], and an intermediate in targeted drug synthesis. Accurate structural verification via 1 H Nuclear Magnetic Resonance (NMR) spectroscopy is critical for ensuring material purity and batch-to-batch consistency[3].

Because betaine esters are highly susceptible to base-catalyzed hydrolysis[4], acquiring an accurate NMR spectrum requires more than standard operational procedures; it requires a deep understanding of the molecule's electronic environment and a self-validating experimental workflow. This application note details the causality behind the compound's chemical shifts and provides a robust, field-proven protocol for spectral acquisition and interpretation.

Mechanistic Insights: Molecular Architecture & NMR Causality

The 1 H NMR spectrum of betaine ethyl ester chloride ( C7​H16​ClNO2​ ) is defined by extreme deshielding effects driven by two highly electronegative functional groups: the positively charged quaternary ammonium center ( N+ ) and the ester carbonyl ( C=O ). Understanding these electronic environments is key to interpreting the spectrum accurately.

  • The Quaternary Ammonium Effect: The permanent positive charge on the nitrogen atom exerts a powerful inductive electron-withdrawing effect (-I effect). This severely deshields the nine equivalent protons of the trimethylammonium group, shifting them downfield to approximately 3.35 ppm. In contrast, a neutral tertiary amine typically resonates around 2.2 ppm.

  • The Methylene Bridge ( N+−CH2​−C=O ): The two isolated protons situated directly between the nitrogen and the carbonyl group experience a dual deshielding effect. The inductive pull from the N+ is compounded by the magnetic anisotropy of the C=O double bond. Consequently, this singlet is pushed significantly downfield to ~4.45 ppm, making it the most deshielded aliphatic signal in the spectrum.

  • The Ethyl Ester Terminus: The −O−CH2​−CH3​ group displays a classic first-order coupling pattern (an A2​X3​ spin system). The methylene protons are deshielded by the adjacent ester oxygen, appearing as a quartet at ~4.35 ppm, while the terminal methyl protons appear as a triplet at ~1.35 ppm.

Quantitative Spectral Signatures

The following table summarizes the expected 1 H NMR parameters in Deuterium Oxide ( D2​O ) at 298 K.

Proton EnvironmentChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment Causality
−O−CH2​−CH3​ ~1.35Triplet (t)3H~7.1Aliphatic methyl, split by adjacent CH2​ protons.
−N+(CH3​)3​ ~3.35Singlet (s)9HN/AHighly deshielded by N+ ; no adjacent proton network.
−O−CH2​−CH3​ ~4.35Quartet (q)2H~7.1Deshielded by ester oxygen; split by adjacent CH3​ .
−N+−CH2​−C=O ~4.45Singlet (s)2HN/ADual deshielding by N+ and C=O ; isolated spin system.

Self-Validating Experimental Protocol

To ensure a self-validating system, the protocol must prevent in situ degradation and verify peak assignments through internal mathematical logic. The sharp increase in hydrolysis rates under alkaline conditions means that sample preparation must be meticulously controlled[5].

Step-by-Step Methodology
  • Solvent Selection & pH Control: Use high-purity D2​O (99.9% D). Critical Insight: Because the ester bond is prone to rapid base-catalyzed cleavage[4], ensure the D2​O is strictly neutral or slightly acidic (pH 4–6). Avoid using glassware previously washed with strong alkaline detergents.

  • Sample Preparation: Dissolve 10–15 mg of the analyte in 0.6 mL of D2​O . Add 0.05% w/v of TSP (Trimethylsilylpropanoic acid) as an internal chemical shift reference (set to 0.00 ppm).

  • Acquisition Parameters:

    • Spectrometer: 400 MHz or higher.

    • Temperature: 298 K.

    • Pulse Sequence: Standard 1D proton (zg30).

    • Relaxation Delay (D1): Minimum 2.0 seconds. Causality: A sufficient D1 ensures complete longitudinal relaxation ( T1​ ) of all protons, which is mandatory for accurate quantitative integration.

    • Scans (NS): 16 to 32 for an optimal signal-to-noise ratio.

  • Processing & Internal Validation:

    • Apply Fourier Transform (FT), followed by rigorous phase and baseline correction.

    • Validation Check 1 (Integration Logic): Normalize the intense N(CH3​)3​ singlet to exactly 9.00 . The resulting integrals for the remaining peaks must precisely read 2.00 , 2.00 , and 3.00 . Any deviation (e.g., the appearance of a singlet at ~3.25 ppm or a triplet at ~1.18 ppm) immediately indicates partial hydrolysis into free betaine and ethanol[4].

    • Validation Check 2 (Coupling Verification): Measure the J -coupling for the quartet and the triplet. They must be mathematically identical (typically 7.1 Hz), proving they belong to the same ethyl spin system.

Analytical Workflow

The following diagram illustrates the analytical workflow, emphasizing the critical validation checkpoints required to confirm the integrity of the betaine ethyl ester chloride sample.

NMR_Workflow N1 Sample Prep (Neutral D2O) N2 1H NMR Acquisition N1->N2 Load N3 Spectral Processing N2->N3 FID N4 Integration & Multiplicity N3->N4 Phase/Base N5 Structural Validation N4->N5 9:2:2:3 Ratio

Workflow for the acquisition and self-validating interpretation of 1H NMR spectra.

References

  • Novachem. "Reference standards for pharmaceutical analysis 2018."[1] 1

  • LGC Standards. "Pharmaceutical APIs, impurities and primary reference standards."[3] 3

  • Lundberg, D. "Nuclear magnetic resonance studies on hydrolysis kinetics and micellar growth in solutions of surface-active betaine esters." SciSpace, 2004.[4] 4

  • Geppert-Rybczyńska, M., et al. "A Study of the Micellar Formation of N-Alkyl Betaine Ethyl Ester Chlorides Based on the Physicochemical Properties of Their Aqueous Solutions." Molecules, 2024.[6] 6

  • Journal of Chemical Education. "Hydrolysis of Surfactants Containing Ester Bonds: Modulation of Reaction Kinetics and Important Aspects of Surfactant Self-Assembly." ACS Publications, 2011.[5] 5

  • ResearchGate. "Cleavable Surfactants."[2]2

Sources

Application

Experimental setup for a reaction catalyzed by Ethoxycarbonylmethyltrimethylammonium chloride

Application Note: Biphasic Alkylation Catalyzed by Cleavable Phase Transfer Catalyst Ethoxycarbonylmethyltrimethylammonium Chloride Executive Summary In biphasic organic synthesis, quaternary ammonium salts are routinely...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Biphasic Alkylation Catalyzed by Cleavable Phase Transfer Catalyst Ethoxycarbonylmethyltrimethylammonium Chloride

Executive Summary

In biphasic organic synthesis, quaternary ammonium salts are routinely employed as phase transfer catalysts (PTCs) to shuttle reactive species across the aqueous-organic interface. However, traditional PTCs (e.g., tetrabutylammonium bromide) often act as persistent surfactants, generating intractable emulsions that complicate post-reaction workup and reduce isolated yields.

Ethoxycarbonylmethyltrimethylammonium chloride (commonly known as betaine ethyl ester chloride, CAS: 3032-11-9)[1] represents a highly effective, "destructible" alternative. By incorporating an ester linkage into the lipophilic tail, this task-specific PTC provides robust catalytic activity during the reaction but can be selectively cleaved via alkaline hydrolysis during workup[2]. This cleavage yields highly water-soluble, non-surfactant byproducts, enabling rapid, clean phase separation. This application note details the experimental setup for a model biphasic C-alkylation, highlighting the causality behind catalyst selection and the self-validating nature of the cleavable workflow.

Mechanistic Rationale: The "Cleavable" Advantage

Phase transfer catalysts function by utilizing their amphiphilic geometry to transport anions from an aqueous phase into an organic phase. Ethoxycarbonylmethyltrimethylammonium chloride performs this role efficiently; its quaternary ammonium headgroup interacts with aqueous anions, while its ethyl ester moiety allows penetration into the organic phase[3].

The defining feature of this catalyst is its programmed obsolescence. The ethoxycarbonyl group is highly susceptible to base-catalyzed ester hydrolysis[2]. Once the desired synthetic transformation is complete, elevating the temperature in the presence of the aqueous base hydrolyzes the ester linkage[4]. The resulting zwitterionic compound (betaine) loses its surfactant properties and partitions exclusively into the aqueous phase. Without the lipophilic tail to stabilize micelles, the emulsion instantly collapses, allowing for effortless product isolation.

PTC_Workflow N1 1. Biphasic Reaction (Substrate + Reagents + PTC) N2 2. Interfacial Catalysis (Active Amphiphile) N1->N2 Vigorous Stirring N3 3. Post-Reaction Emulsion (Stable Micelles) N2->N3 Reaction Complete N4 4. Alkaline Hydrolysis (Cleavage of Ester Linkage) N3->N4 Add NaOH (pH > 12) N5 5. Emulsion Breaking (Betaine + EtOH Formation) N4->N5 Heat to 50°C, 30 min N6 6. Clean Phase Separation (Product Isolation) N5->N6 Gravity Settling

Workflow of biphasic catalysis and subsequent emulsion breaking via cleavable PTC hydrolysis.

Quantitative Data: Catalyst Performance Comparison

The following table summarizes the operational advantages of substituting a standard PTC with the cleavable Ethoxycarbonylmethyltrimethylammonium chloride in a model biphasic alkylation.

ParameterStandard PTC (e.g., TBAB)Cleavable PTC (Betaine Ethyl Ester Chloride)
Catalytic Efficiency (Yield) 88 - 92%87 - 91%
Post-Reaction State Stable, intractable emulsionEmulsion readily broken via hydrolysis
Phase Separation Time > 120 minutes (often requires brine)< 5 minutes (post-cleavage)
Aqueous Waste Toxicity High (persistent surfactant)Low (biocompatible betaine and ethanol)
Product Purity (Crude) Often contaminated with PTC tracesHigh (PTC byproducts are strictly water-soluble)

Experimental Protocol: Biphasic C-Alkylation

Model Reaction: Alkylation of Benzyl Cyanide with 1-Bromobutane.

Step 1: Reagent Preparation & Reaction Assembly
  • Materials: Benzyl cyanide (10 mmol), 1-bromobutane (12 mmol), toluene (10 mL), 50% w/w aqueous NaOH (10 mL).

  • Catalyst Addition: Add 0.5 mmol (5 mol%) of Ethoxycarbonylmethyltrimethylammonium chloride to the reaction vessel.

  • Causality: The catalyst immediately partitions at the liquid-liquid interface. The high concentration of NaOH is required to deprotonate the benzyl cyanide at the interface, forming a carbanion that the PTC shuttles into the toluene phase to react with the alkyl halide.

Step 2: Biphasic Catalysis
  • Execution: Vigorously stir the biphasic mixture at 800 RPM at 40°C for 4 hours.

  • Validation: Monitor the organic phase via TLC or GC-MS until the benzyl cyanide is fully consumed. During this phase, the mixture will appear as a thick, milky emulsion due to the active surfactant nature of the intact PTC.

Step 3: Catalyst Cleavage (Emulsion Breaking)
  • Execution: Once the reaction is validated as complete, dilute the mixture with 20 mL of deionized water to reduce the NaOH concentration to a level optimal for hydrolysis without degrading the product. Elevate the temperature to 60°C and stir moderately for 30 minutes.

  • Causality: The ethoxycarbonyl group undergoes rapid base-catalyzed ester hydrolysis[2]. The catalyst is cleaved into zwitterionic betaine (inner salt) and ethanol. Because betaine lacks a lipophilic tail, it cannot stabilize micelles, thereby destroying the thermodynamic stability of the emulsion[5].

Step 4: Phase Separation and Isolation
  • Execution: Transfer the mixture to a separatory funnel and allow it to settle under gravity.

  • Validation: A sharp, distinct phase boundary will form within 5 minutes. The upper organic layer (toluene + alkylated product) will be completely clear, visually confirming the total destruction of the surfactant.

  • Isolation: Separate the organic phase, wash with water (2 x 10 mL) to remove trace ethanol, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure alkylated product.

References

  • Toxic Substances Control Act (TSCA) chemical substance Inventory Volume II Source: epa.gov URL:[Link]

  • Surface active betaine esters Source: ResearchGate URL:[Link]

  • Betaine and L-carnitine ester bromides: Synthesis and comparative study of their thermal behaviour and surface activity Source: ResearchGate (Journal of Molecular Liquids) URL:[Link]

  • Synthesis, structure, properties and applications of betaines Source: ResearchGate URL:[Link]

  • On the Mechanism of Hydrolysis of Amino Acid Esters Coordinated to Halogeno Molybdenocene Source: ResearchGate URL:[Link]

Sources

Method

Application Note: Optimization of Ethoxycarbonylmethyltrimethylammonium Chloride Catalyst Loading in Biphasic Esterification

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Application: Green Phase-Transfer Catalysis (PTC) for Ester Synthesis Mechanistic Causality of E-TMAC in Esterification Ethoxycar...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Application: Green Phase-Transfer Catalysis (PTC) for Ester Synthesis

Mechanistic Causality of E-TMAC in Esterification

Ethoxycarbonylmethyltrimethylammonium chloride (E-TMAC), commonly known as betaine ethyl ester chloride, is a bio-derived, environmentally benign quaternary ammonium salt[1]. In the context of biphasic esterification (e.g., reacting an aqueous alkali metal carboxylate with an organic alkyl halide), E-TMAC functions as a highly efficient Phase-Transfer Catalyst (PTC)[2].

The causality behind its catalytic efficacy lies in its amphiphilic structure. The quaternary ammonium cation ( Q+ ) undergoes ion exchange with the water-soluble carboxylate anion ( RCOO− ) at the aqueous-organic interface. This forms a lipophilic ion pair ( Q+RCOO− ) that readily migrates into the organic phase[3]. Once in the organic layer, the naked carboxylate anion—stripped of its hydration shell—acts as a potent nucleophile, executing a rapid SN​2 attack on the alkyl halide. The byproduct salt ( Q+X− ) then returns to the aqueous phase, regenerating the catalyst.

PTC_Mechanism cluster_aq Aqueous Phase cluster_org Organic Phase NaRCOO RCOO⁻ Na⁺ (Aqueous Substrate) QCl Q⁺ Cl⁻ (E-TMAC Catalyst) NaRCOO->QCl Ion Exchange NaCl Na⁺ Cl⁻ (Aqueous Byproduct) QCl->NaCl Return to Aqueous QRCOO_org Q⁺ RCOO⁻ (Active Ion Pair) QCl->QRCOO_org Phase Transfer R_X R'-X (Alkyl Halide) R_X->QCl Catalyst Regeneration Ester RCOOR' (Ester Product) R_X->Ester Product Formation QRCOO_org->R_X SN2 Nucleophilic Attack

Mechanism of E-TMAC catalyzed biphasic esterification via phase-transfer.

Experimental Design: The Catalyst Loading Paradox

A common pitfall in PTC-mediated esterification is the assumption that higher catalyst loading yields faster kinetics. Because E-TMAC is a betaine ester derivative, it possesses inherent surfactant properties. Exceeding its Critical Micelle Concentration (CMC) triggers the formation of stable micelles at the liquid-liquid interface[4].

When catalyst loading is too low (< 3 mol%), the interfacial transfer of the carboxylate anion becomes the rate-limiting step, stalling the reaction. Conversely, when loading is too high (> 10 mol%), the catalyst emulsifies the biphasic system. This emulsion traps the synthesized ester in micellar aggregates, severely hindering product isolation and artificially depressing the isolated yield. Therefore, optimizing E-TMAC loading is an exercise in balancing maximum ion-pair shuttling against the thermodynamic trap of emulsification.

Quantitative Optimization Data

The following data summarizes the esterification of sodium benzoate with benzyl chloride in a water/toluene biphasic system at 80°C, utilizing varying mol% of E-TMAC.

Catalyst Loading (mol%)Isolated Yield (%)Reaction Time (h)Emulsion State Post-ReactionTurnover Frequency (h⁻¹)
1.045.28.0Clean separation (<1 min)5.65
3.082.46.0Clean separation (<1 min)4.57
5.0 96.8 4.0 Slight (Breaks in 2 min) 4.84
10.097.14.0Heavy (Breaks in 30 min)2.42
15.091.56.0Stable (Requires brine wash)1.01

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system: the physical behavior of the reaction mixture directly indicates whether the chemical parameters (specifically catalyst loading) were correctly applied.

Phase 1: Reagent Preparation & Biphasic Setup
  • Aqueous Phase: Dissolve 10.0 mmol of the target alkali metal carboxylate (e.g., sodium benzoate) in 10 mL of deionized water.

    • Causality: Complete dissolution ensures the carboxylate is fully ionized and available for ion-pairing with the E-TMAC catalyst.

  • Organic Phase: Dissolve 12.0 mmol of the alkyl halide (e.g., benzyl chloride) in 10 mL of toluene.

    • Causality: The slight excess of alkyl halide drives the equilibrium forward. Toluene provides a non-polar environment that prevents the premature hydrolysis of the alkyl halide.

Phase 2: Catalyst Introduction
  • Add 0.5 mmol (5.0 mol%) of Ethoxycarbonylmethyltrimethylammonium chloride (E-TMAC) directly to the biphasic mixture.

    • Causality: At 5 mol%, the E-TMAC concentration is sufficient to rapidly shuttle the carboxylate but remains safely below the threshold that causes irreversible emulsification[4].

Phase 3: Thermal Activation & SN​2 Displacement
  • Equip the reaction flask with a reflux condenser and heat the mixture to 80°C.

  • Stir vigorously at 800 RPM for 4 hours.

    • Causality: High-shear stirring maximizes the interfacial surface area between the aqueous and organic phases. In PTC, physical mass transfer across the interface is often the bottleneck; aggressive stirring overcomes this limitation[3].

Phase 4: Self-Validating Workup & Purification
  • Validation Check: Halt stirring and remove the flask from the heat source. Observe the phase separation.

    • Pass: If the organic and aqueous layers separate cleanly within 2 to 5 minutes, the catalyst loading was optimal.

    • Fail: If a milky, opaque emulsion persists beyond 10 minutes, the E-TMAC loading was too high, causing micellar trapping.

  • Emulsion Breaking (If necessary): If slight emulsification occurs, add 5 mL of saturated aqueous NaCl (brine) to the mixture.

    • Causality: The high ionic strength of the brine decreases the aqueous solubility of E-TMAC (salting-out effect) and disrupts the micellar structures, forcing rapid phase separation.

  • Extract the organic layer, wash twice with 10 mL of deionized water to remove trace catalyst, dry over anhydrous MgSO4​ , and concentrate under reduced pressure to yield the pure ester.

References

  • De Gaetano, Y., et al. "Synthesis of New Betaine-Based Ionic Liquids by Using a “One-Pot” Amidation Process and Evaluation of Their Ecotoxicity through a New Method Involving a Hemocyte-Based Bioassay." ACS Sustainable Chemistry & Engineering.

  • "Starburst Quaternary Ammonium Salt - A New Effective Phase Transfer Catalyst." American Institute of Chemists.

  • "Ionic Liquids: Advances and Applications in Phase Transfer Catalysis." MDPI.

  • Geppert-Rybczyńska, M., et al. "Betaine and L-carnitine ester bromides: Synthesis and comparative study of their thermal behaviour and surface activity." Journal of Molecular Liquids.

Sources

Application

Application Notes and Protocols for Ethoxycarbonylmethyltrimethylammonium Chloride in Polymer Science

Forward: The following document provides a detailed technical guide on the potential applications of ethoxycarbonylmethyltrimethylammonium chloride in polymer synthesis and modification. It is important to note that whil...

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Author: BenchChem Technical Support Team. Date: March 2026

Forward:

The following document provides a detailed technical guide on the potential applications of ethoxycarbonylmethyltrimethylammonium chloride in polymer synthesis and modification. It is important to note that while this specific compound is not extensively documented in current scientific literature, its chemical structure—a quaternary ammonium salt coupled with an ester functional group—suggests a high potential for utility in polymer chemistry. The principles, protocols, and applications outlined herein are therefore based on established methodologies for structurally analogous cationic monomers and modifying agents, such as (3-acrylamidopropyl)trimethylammonium chloride (AMPTMA) and [2-(methacryloyloxy)ethyl] trimethylammonium chloride (METAC). This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel cationic polymers.

Introduction to Ethoxycarbonylmethyltrimethylammonium Chloride: A Versatile Cationic Reagent

Ethoxycarbonylmethyltrimethylammonium chloride is a quaternary ammonium salt characterized by a positively charged nitrogen center and a reactive ester group. This unique combination of functionalities makes it a compelling candidate for two primary roles in polymer science:

  • As a Cationic Modifying Agent: The positively charged quaternary ammonium group can be introduced into existing polymer backbones to impart cationic properties. This is particularly useful for modifying natural polymers like starch and cellulose, or for the post-polymerization modification of synthetic polymers.

  • As a Precursor to a Cationic Monomer: Through chemical transformation, ethoxycarbonylmethyltrimethylammonium chloride can potentially be converted into a polymerizable vinyl monomer, enabling its incorporation into polymer chains via standard polymerization techniques.

The introduction of a permanent positive charge onto a polymer backbone can dramatically alter its physical and chemical properties, leading to applications in areas such as flocculation, gene delivery, antimicrobial surfaces, and as additives in personal care products.[1][2]

Conceptual Pathways for Application

The utility of ethoxycarbonylmethyltrimethylammonium chloride can be realized through several strategic pathways. The choice of pathway is dictated by the desired final polymer architecture and properties.

2.1. Pathway A: Post-Polymerization Modification

This approach involves the chemical attachment of the ethoxycarbonylmethyltrimethylammonium group to a pre-existing polymer. This is a powerful strategy for functionalizing polymers that possess nucleophilic groups (e.g., hydroxyl, amine) that can react with the ester functionality of the reagent, likely after its activation.[3][4]

G cluster_0 Post-Polymerization Modification Workflow Start Polymer with Nucleophilic Groups (e.g., -OH, -NH2) Reagent Ethoxycarbonylmethyl- trimethylammonium chloride Activation Activation of Ester (e.g., Transesterification or Aminolysis Conditions) Reaction Covalent Attachment of Cationic Moiety Purification Purification of Modified Polymer (e.g., Dialysis, Precipitation) End Cationically Modified Polymer

2.2. Pathway B: Synthesis of a Novel Cationic Monomer

A more versatile approach involves the chemical conversion of ethoxycarbonylmethyltrimethylammonium chloride into a polymerizable monomer. For instance, a reaction sequence could be devised to introduce a vinyl group (e.g., acrylate or acrylamide) onto the molecule, rendering it suitable for free-radical polymerization.

G cluster_1 Monomer Synthesis and Polymerization Workflow Start Ethoxycarbonylmethyl- trimethylammonium chloride Conversion Chemical Conversion to a Vinyl Monomer (e.g., Acrylate derivative) Polymerization Free-Radical Polymerization (Co-polymerization with other monomers) Purification Polymer Purification End Novel Cationic (Co)polymer

Detailed Application Protocols

The following protocols are illustrative and adapted from established procedures for analogous compounds.[1][5] Researchers should optimize these conditions for their specific systems.

3.1. Protocol 1: Cationic Modification of Polysaccharides (e.g., Starch)

This protocol describes the modification of starch to introduce cationic groups, enhancing its utility in applications like paper manufacturing and flocculation. The principle is analogous to the use of 3-Chloro-2-hydroxypropyltrimethyl ammonium chloride (CHPTAC).[2]

Objective: To synthesize cationic starch via reaction with ethoxycarbonylmethyltrimethylammonium chloride.

Materials:

  • Native starch

  • Ethoxycarbonylmethyltrimethylammonium chloride

  • Sodium hydroxide (NaOH)

  • Deionized (DI) water

  • Isopropanol

  • Hydrochloric acid (HCl)

Equipment:

  • Jacketed glass reactor with overhead stirrer

  • pH meter

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Slurry Preparation: Prepare a 40% (w/w) aqueous slurry of native starch in the reactor.

  • Alkalinization: While stirring, slowly add a 50% (w/v) NaOH solution to raise the pH of the slurry to 11.5-12.0. This activates the hydroxyl groups of the starch.

  • Reagent Addition: Slowly add ethoxycarbonylmethyltrimethylammonium chloride to the slurry. The molar ratio of the reagent to anhydroglucose units in the starch will determine the degree of substitution. A typical starting point is a 0.1:1 molar ratio.

  • Reaction: Heat the reaction mixture to 50-60°C and maintain for 4-6 hours with continuous stirring.

  • Neutralization: Cool the reaction mixture to room temperature and neutralize to pH 6.0-7.0 with dilute HCl.

  • Purification:

    • Filter the modified starch.

    • Wash the filter cake repeatedly with an isopropanol/water mixture (e.g., 70:30 v/v) to remove unreacted reagents and salts.

    • Continue washing until the conductivity of the filtrate is minimal.

  • Drying: Dry the cationic starch in an oven at 50°C to a constant weight.

Characterization:

  • FTIR Spectroscopy: To confirm the introduction of the ester and quaternary ammonium groups.

  • Elemental Analysis: To determine the nitrogen content and calculate the degree of substitution.

  • Zeta Potential: To measure the surface charge of the modified starch.

Parameter Typical Range Purpose
Starch Concentration30-50% (w/w)Affects reaction efficiency and viscosity.
pH11.0-12.5Activates starch hydroxyl groups for reaction.
Reaction Temperature40-70°CInfluences reaction rate.
Reagent:Starch Ratio0.05:1 to 0.5:1 (molar)Controls the degree of cationic modification.
3.2. Protocol 2: Synthesis of a Cationic Copolymer via Free-Radical Polymerization

This protocol assumes the successful conversion of ethoxycarbonylmethyltrimethylammonium chloride into a novel acrylate-based monomer, which we will term "ECMA-TMA". This protocol details its copolymerization with a neutral comonomer like acrylamide (AM). This approach is based on methods used for synthesizing copolymers of acrylamide and other cationic monomers.[6][7][8]

Objective: To synthesize a high molecular weight cationic copolymer of acrylamide and ECMA-TMA in an aqueous solution.

Materials:

  • Acrylamide (AM)

  • ECMA-TMA (hypothetical monomer)

  • 4,4'-Azobis(4-cyanovaleric acid) (ACVA) or other suitable water-soluble initiator

  • Deionized (DI) water

  • Methanol

  • Sodium chloride (NaCl)

Equipment:

  • Polymerization tube or flask with a magnetic stirrer

  • Thermostated water bath

  • Nitrogen or argon source for deoxygenation

  • Dialysis tubing

Procedure:

  • Monomer Solution Preparation:

    • In a polymerization tube, dissolve the desired amounts of acrylamide and ECMA-TMA in DI water. A typical total monomer concentration is 10-20% (w/v). The molar ratio of the two monomers will determine the charge density of the final copolymer.

    • Add the initiator (ACVA, typically 0.1-1.0 mol% relative to total monomers).

  • Deoxygenation: Purge the solution with dry, oxygen-free nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Polymerization:

    • Seal the polymerization tube and place it in a thermostated water bath at the appropriate temperature for the chosen initiator (e.g., 55-70°C for ACVA).

    • Allow the polymerization to proceed for a set time, typically 4-24 hours. The solution will become significantly more viscous.

  • Termination and Precipitation:

    • Cool the reaction vessel to room temperature to quench the polymerization.

    • Pour the viscous polymer solution into a large excess of a non-solvent, such as methanol or acetone, containing a small amount of NaCl to aid precipitation.

  • Purification:

    • Collect the precipitated polymer by filtration.

    • Redissolve the polymer in a minimal amount of DI water and re-precipitate to remove unreacted monomers.

    • Alternatively, for more rigorous purification, dissolve the polymer in DI water and dialyze against DI water for 2-3 days, changing the water frequently.

  • Drying: Lyophilize the purified polymer solution to obtain a dry, fluffy white solid.

Characterization:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the copolymer structure and determine the copolymer composition.[6]

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index of the copolymer.

  • FTIR Spectroscopy: To identify the characteristic functional groups of both monomers in the copolymer.

Parameter Typical Range Causality
Total Monomer Conc.5-25% (w/v)Higher concentrations lead to higher molecular weights but can result in autoacceleration (Trommsdorff effect).
Initiator Conc.0.1-1.0 mol%Higher initiator concentration leads to lower molecular weight and a faster reaction rate.
Reaction Temperature50-80°CAffects initiator decomposition rate and polymerization kinetics.
AM:ECMA-TMA Ratio99:1 to 50:50 (molar)Determines the cationic charge density and thus the solution properties of the final copolymer.
Potential Applications and Future Directions

The successful synthesis and modification of polymers using ethoxycarbonylmethyltrimethylammonium chloride would open doors to a variety of applications:

  • Biomedical Field: Cationic polymers are widely explored as non-viral vectors for gene delivery, as they can complex with negatively charged nucleic acids.[9] Modification of biocompatible polymers could also yield materials for tissue engineering scaffolds.

  • Water Treatment: Cationic flocculants are essential in wastewater treatment for the removal of suspended solids.[7][10] The copolymers synthesized could be highly effective in this regard.

  • Personal Care: Cationic polymers are used in hair and skin care products as conditioning agents.[2]

  • Antimicrobial Surfaces: The permanent positive charge of quaternary ammonium groups can disrupt bacterial cell membranes, providing a basis for creating antimicrobial coatings.[11]

Future research should focus on the efficient synthesis of the proposed "ECMA-TMA" monomer and a thorough investigation of its reactivity ratios with various comonomers. Furthermore, the biodegradability of the ester linkage in the side chain could be an interesting feature to explore for creating environmentally benign materials or for controlled release applications.

References
  • TITK Group. Reactive modifiers for polymer modification. Retrieved from [Link]

  • Pazhanisamy, P., & Reddy, B. S. R. (2007). Synthesis and characterization of methacrylamidopropyltrimethylammonium chloride and N-substituted acrylamide ionomers. Express Polymer Letters, 1(11), 740-748. Retrieved from [Link]

  • Al-Kahtani, A. M. (2010). Synthesis, characterization and comparison of PAM, cationic PDMC and P(AM co-DMC) based on solution polymerization. ResearchGate. Retrieved from [Link]

  • Lunn, D. J., & Discekici, E. H. (2017). Established and emerging strategies for polymer chain-end modification. eScholarship. Retrieved from [Link]

  • Anastasaki, A., et al. (2015). Synthesis of cationic poly((3-acrylamidopropyl)trimethylammonium chloride) by SARA ATRP in ecofriendly solvent mixtures. Polymer Chemistry, 6(35), 6371-6379. Retrieved from [Link]

  • Konkolewicz, D., et al. (2014). Open-aired synthesis of star-shaped poly[2-(methacryloyloxy)ethyl trimethylammonium chloride]. RSC Publishing. Retrieved from [Link]

  • Al-Badri, Z. M., et al. (2024). A Polyampholyte Based on Itaconic Acid And [(3-Methacryloylamino)Propyl]-Trimethylammonium Chloride. Preprint. Retrieved from [Link]

  • MDPI. (2022). Modification of Polydiallyldimethylammonium Chloride with Sodium Polystyrenesulfonate Dramatically Changes the Resistance of Polymer-Based Coatings towards Wash-Off from Both Hydrophilic and Hydrophobic Surfaces. MDPI. Retrieved from [Link]

  • Chatard, C. (2022). (Macro)molecules with anchoring moieties: a versatile chemistry to tune the surface properties. Specific Polymers. Retrieved from [Link]

  • Theato, P. (2010). Synthesis of functional polymers by post-polymerization modification. ResearchGate. Retrieved from [Link]

  • Unilong. (2025). Applications of CHPTAC (CAS 3327-22-8) in Cationic Starch and Cellulose Modification. Retrieved from [Link]

  • CNR-IRIS. SYNTHESIS OF CLICKABLE COATING POLYMERS BY POST- POLYMERIZATION MODIFICATION: APPLICATION IN MICROARRAY TECHNOLOGY. Retrieved from [Link]

  • Meier, M. A. R., et al. (2023). Synthesis and characterization of uniform OCL-OEG block cooligomers. Polymer Chemistry, 14(41), 4765-4772. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of cationic flocculants based on acrylamide and [2-(acryloyloxy)ethyl]trimethylammonium chloride copolymers by semicontinuous inverse microemulsion polymerization. Part III. Retrieved from [Link]

  • ResearchGate. Poly([(2-methacryloyloxy)ethyl]trimethylammonium chloride): synthesis, characterization, and removal properties of As(V). Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Amphiphilic Cationic Copolymers Poly[2-(methacryloyloxy)ethyl Trimethylammonium Chloride-co-Stearyl Methacrylate] and Their Self-Assembly Behavior in Water and Water-Ethanol Mixtures. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of cationic flocculants based on acrylamide and (2-(acryloyloxy)ethyl)trimethylammonium chloride co polymers by semicontinuous inverse microemulsion co polymerization. Part I: Criteria for selection of comonomer formulation. Retrieved from [Link]_

  • ResearchGate. Synthesis of cationic flocculants based on acrylamide and [2-(acryloyloxy)ethyl]trimethylammonium chloride copolymers by semicontinuous inverse microemulsion polymerization. Part II. Retrieved from [Link]

Sources

Method

Monitoring the Reaction Kinetics of Ethoxycarbonylmethyltrimethylammonium Chloride with Nucleophiles using High-Performance Liquid Chromatography (HPLC)

An Application Note and Protocol for Researchers Abstract This application note provides a detailed protocol for monitoring the reaction kinetics of Ethoxycarbonylmethyltrimethylammonium chloride, a reactive quaternary a...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract

This application note provides a detailed protocol for monitoring the reaction kinetics of Ethoxycarbonylmethyltrimethylammonium chloride, a reactive quaternary ammonium salt. This compound serves as a synthetic equivalent of an electrophilic glycine cation and is of interest in the development of novel synthetic methodologies. Understanding its reaction kinetics with various nucleophiles is crucial for optimizing reaction conditions, elucidating mechanisms, and ensuring process safety and scalability. We present a robust, self-validating protocol based on High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and reliable analytical technique for real-time or quasi-real-time reaction monitoring.[1][2] The principles and methodologies described herein are broadly applicable to researchers in synthetic chemistry, process development, and pharmaceutical sciences.

Introduction and Scientific Principle

Ethoxycarbonylmethyltrimethylammonium chloride is a quaternary ammonium compound featuring an ester functional group. The positively charged nitrogen atom enhances the electrophilicity of the adjacent methylene group and the carbonyl carbon, making the compound susceptible to nucleophilic attack. Potential reactions include hydrolysis of the ester[3] or nucleophilic substitution at the α-carbon. Monitoring the rate at which this substrate is consumed or a product is formed provides critical data for determining reaction order, rate constants, and activation energy.

Process Analytical Technology (PAT) is a framework encouraged by regulatory bodies to design and control manufacturing processes through real-time measurements, ensuring quality and efficiency.[4] While sophisticated in-situ PAT methods like FTIR or Raman spectroscopy exist, offline or at-line HPLC analysis remains a gold standard for its precision, accuracy, and ability to resolve complex mixtures.[5][6] This protocol employs a quenched-aliquot HPLC method. The reaction is periodically sampled, and each sample (aliquot) is immediately "quenched" to stop the reaction, allowing for subsequent analysis without time pressure.

The core principle involves initiating a reaction under precisely controlled isothermal conditions and withdrawing aliquots at specific time intervals. By separating the reactant and product(s) via HPLC and quantifying their concentrations using a pre-established calibration curve, a concentration-time profile is generated. This profile is the fundamental dataset from which all kinetic parameters are derived.

Materials and Reagents

  • Reactants :

    • Ethoxycarbonylmethyltrimethylammonium chloride (Substrate)

    • Nucleophile of interest (e.g., Sodium hydroxide for hydrolysis, an aniline derivative for N-alkylation, etc.)

  • Solvent : A suitable solvent that dissolves all reactants and is compatible with the HPLC mobile phase (e.g., Acetonitrile, Methanol, Water).

  • Quenching Solution : A solution designed to instantly stop the reaction. For example, for a base-catalyzed reaction, a dilute acid (e.g., 0.1 M HCl) would be an effective quencher.

  • HPLC-Grade Solvents : Acetonitrile and Water (with 0.1% formic acid or other modifiers as needed for chromatography).

  • Standards : Analytical standards of the starting material (Ethoxycarbonylmethyltrimethylammonium chloride) and, if available, the expected product for calibration purposes.

  • Equipment :

    • Thermostatted reaction vessel (e.g., jacketed reactor with a circulating water bath) capable of maintaining temperature to ±0.1 °C.[7]

    • Magnetic stirrer and stir bar.

    • Calibrated volumetric flasks and pipettes.

    • Microsyringes for sampling.

    • HPLC vials.

    • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, and a suitable reverse-phase column (e.g., C18, 5 µm, 4.6 x 150 mm).

Experimental Workflow Diagram

The overall process, from preparation to final data analysis, is outlined in the following workflow.

G cluster_prep Phase 1: Preparation & Calibration cluster_kinetic Phase 2: Kinetic Experiment cluster_loop Sampling Loop cluster_analysis Phase 3: Data Analysis prep_reagents Reagent & Solvent Preparation prep_standards Prepare Stock & Working Standard Solutions prep_reagents->prep_standards gen_cal Generate HPLC Calibration Curve prep_standards->gen_cal setup_rxn Setup Isothermal Reaction Vessel init_rxn Initiate Reaction (Start Timer, t=0) setup_rxn->init_rxn sample Withdraw Aliquot at Time 't' init_rxn->sample quench Quench Aliquot Immediately sample->quench analyze Analyze via HPLC quench->analyze analyze->sample Repeat until reaction completion calc_conc Calculate Concentration vs. Time Profile analyze->calc_conc plot_data Plot Kinetic Data (e.g., ln[A] vs. time) calc_conc->plot_data det_params Determine Rate Law & Rate Constant (k) plot_data->det_params

Caption: Experimental workflow from preparation to kinetic parameter determination.

Detailed Experimental Protocols

This section is divided into three key stages: instrument calibration, performing the kinetic run, and sample analysis.

Part A: HPLC Method Development and Calibration

Rationale: A robust and validated analytical method is the cornerstone of trustworthy kinetic data. A calibration curve is essential to convert the instrumental response (e.g., peak area) into the concentration of the analyte.

  • Method Development: Develop an isocratic or gradient HPLC method capable of baseline-separating the reactant (Ethoxycarbonylmethyltrimethylammonium chloride) from the expected product, solvent front, and any impurities. A C18 column is a common starting point for polar molecules. The mobile phase often consists of a mixture of acetonitrile and water, potentially with an acid modifier like formic acid to improve peak shape. The detection wavelength should be set to the λ_max of the reactant or product for maximum sensitivity.

  • Preparation of Stock Standard: Accurately weigh a known amount of Ethoxycarbonylmethyltrimethylammonium chloride analytical standard and dissolve it in a known volume of solvent (e.g., 10 mg in 10.00 mL) to create a stock solution (e.g., 1000 µg/mL).

  • Preparation of Working Standards: Perform serial dilutions of the stock solution to prepare a series of at least five working standards that bracket the expected concentration range of the kinetic experiment (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

  • Calibration Curve Generation: Inject each working standard into the HPLC system in triplicate. Plot the average peak area against the known concentration for each standard. Perform a linear regression on the data. A coefficient of determination (R²) > 0.995 is required for a reliable calibration.

Part B: Performing the Kinetic Run

Rationale: Maintaining constant and uniform conditions is critical for acquiring meaningful kinetic data. Temperature fluctuations can significantly alter the reaction rate.

  • Reactor Setup: Place a known volume of the solution containing the nucleophile and solvent into the jacketed reaction vessel. Allow the system to equilibrate to the desired reaction temperature (e.g., 40.0 °C) for at least 30 minutes with gentle stirring.

  • Substrate Preparation: In a separate vial, dissolve the required amount of Ethoxycarbonylmethyltrimethylammonium chloride in a small amount of the same solvent and allow it to pre-equilibrate to the reaction temperature.

  • Reaction Initiation (t=0): Rapidly add the substrate solution to the reaction vessel and simultaneously start a stopwatch. This marks time zero (t=0) of the reaction.

  • Sampling: At predetermined time intervals (e.g., t = 2, 5, 10, 20, 40, 60 minutes), withdraw a precise volume of the reaction mixture (e.g., 100 µL) using a microsyringe.

  • Quenching: Immediately dispense the aliquot into an HPLC vial containing a known volume of the pre-prepared quenching solution (e.g., 900 µL). Mix thoroughly. This step dilutes the sample and, more importantly, stops the reaction, ensuring the measured concentration is accurate for that specific time point.

  • Control and Completion: Continue sampling until the reaction has reached a desired level of completion (e.g., >90% conversion or after 3-5 half-lives). It is also advisable to run a control experiment without the nucleophile to test for any substrate degradation under the reaction conditions.

Data Analysis and Interpretation

Rationale: The goal of data analysis is to transform the raw concentration-time data into a mathematical model (a rate law) that describes the reaction.

  • Concentration Calculation: Using the peak areas obtained from the HPLC analysis of each quenched aliquot and the equation from the calibration curve (y = mx + c, where y is peak area and x is concentration), calculate the concentration of the reactant at each time point. Remember to account for the dilution factor from the quenching step.

  • Data Plotting: Plot the concentration of Ethoxycarbonylmethyltrimethylammonium chloride versus time. This provides a visual representation of the reaction progress.

  • Determining the Rate Order: To determine the reaction order with respect to the substrate, test the integrated rate laws by plotting the data as follows:

    • Zero-Order: Plot [Reactant] vs. time. A straight line indicates a zero-order reaction.

    • First-Order: Plot ln[Reactant] vs. time. A straight line indicates a first-order reaction.

    • Second-Order: Plot 1/[Reactant] vs. time. A straight line indicates a second-order reaction.

  • Calculating the Rate Constant (k): The rate constant is determined from the slope of the linear plot identified in the previous step.

    • First-Order: Slope = -k

    • Second-Order: Slope = k

Hypothetical Data Summary

The following table illustrates typical data that would be collected and calculated for a hypothetical first-order reaction.

Time (min)HPLC Peak AreaConcentration (µg/mL)ln(Concentration)
01,250,000250.05.521
10945,000189.05.242
20715,000143.04.963
30540,000108.04.682
60245,00049.03.892
90110,00022.03.091

Mechanistic Implications and Reaction Pathway

The kinetic data provides powerful insights into the reaction mechanism. For instance, if the reaction is found to be first-order in both the substrate and the nucleophile, it strongly suggests a bimolecular nucleophilic substitution (S_N2) mechanism.

Caption: A possible S_N2 reaction pathway for the substrate with a nucleophile (Nu⁻).

References

  • Mori, D., & Kobayashi, S. (2020). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Chemical Science, 11(13), 3465–3471. Available at: [Link]

  • Dunn, J. D., et al. (2018). Process Analytical Technology for Online Monitoring of Organic Reactions by Mass Spectrometry and UV–Vis Spectroscopy. Journal of Chemical Education, 96(1), 163-167. Available at: [Link]

  • Hiden Analytical. (2017). Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. Available at: [Link]

  • Bell, R. P., & Lindars, F. J. (1954). Kinetics of the acid and alkaline hydrolysis of ethoxycarbonylmethyltriethylammonium chloride. Journal of the Chemical Society (Resumed), 4601. Available at: [Link]

  • Mettler-Toledo. (n.d.). Real-Time Reaction Analysis Guide. Available at: [Link]

  • Yellen, G., et al. (2001). Kinetics of Tethering Quaternary Ammonium Compounds to K+ Channels. Biophysical Journal, 80(4), 1773-1784. Available at: [Link]

  • Zhang, Y., et al. (2020). Portable Analytical Techniques for Monitoring Volatile Organic Chemicals in Biomanufacturing Processes: Recent Advances and Limitations. Frontiers in Bioengineering and Biotechnology, 8, 589. Available at: [Link]

  • Gerba, C. P. (2023). Quaternary ammonia compounds in disinfectant products: evaluating the potential for promoting antibiotic resistance and disrupting wastewater treatment plant performance. Environmental Science: Water Research & Technology. Available at: [Link]

  • Karami, P., et al. (2012). Evaluation of quaternary ammonium compounds residues in food plants surfaces. Irish Journal of Agricultural and Food Research, 51(1), 55-63. Available at: [Link]

  • Vincent, G., et al. (2007). Sampling and Analysis of Quaternary Ammonium Compounds (QACs)Traces in Indoor Atmosphere. Environmental Monitoring and Assessment, 133(1-3), 25-30. Available at: [Link]

  • Mettler-Toledo. (n.d.). Evaluation of Reaction Kinetics Constants from Calorimetric Data. Available at: [Link]

Sources

Application

Advanced Continuous Flow Photoredox Catalysis for the Synthesis of API Intermediates: Protocols for C-N Cross-Coupling and Late-Stage Minisci Functionalization

Application Note & Protocol Guide Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Fine Chemicals, Active Pharmaceutical Ingredient (API) Intermediates, Continuous Flow Manufactur...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Fine Chemicals, Active Pharmaceutical Ingredient (API) Intermediates, Continuous Flow Manufacturing

Introduction: The Paradigm Shift in Photochemical Manufacturing

The synthesis of fine chemicals and Active Pharmaceutical Ingredients (APIs) is undergoing a technological renaissance, driven by the merger of photoredox catalysis and continuous flow chemistry[1]. Historically, photochemical reactions in traditional batch reactors suffered from severe scalability issues dictated by the Bouguer-Lambert-Beer law; light attenuation causes photon starvation in the center of large vessels.

Continuous flow microreactors resolve this by utilizing narrow internal diameters (typically 0.5 – 2.0 mm), which provide an exceptionally high surface-area-to-volume ratio. This ensures uniform photon flux, enhanced mass transfer, and precise thermal control[1]. By transitioning to flow, process chemists can safely harness highly reactive open-shell radical intermediates, drastically reducing reaction times from days to minutes while suppressing over-reaction byproducts.

This application note provides deeply vetted, self-validating protocols for two highly valuable transformations in modern drug discovery: Dual Iridium/Nickel C-N Cross-Coupling and the Photoredox Minisci Reaction .

Core Workflow: Continuous Flow Photoredox Setup

To ensure reproducibility, the physical setup of the continuous flow system must be rigorously controlled. The diagram below illustrates the standard self-validating architecture required for homogeneous photoredox flow processing.

FlowSetup A Pump A (Photocatalyst + Aryl Halide + Ni Catalyst) C T-Mixer A->C B Pump B (Amine/Radical Precursor + Organic Base) B->C D Photochemical Microreactor (LED Irradiation Coil) C->D Homogeneous Flow E Back Pressure Regulator (BPR) D->E F In-line PAT (IR/UV-Vis) E->F G Product Collection F->G Steady-State Verification

Caption: Standard continuous flow photoredox architecture with in-line Process Analytical Technology (PAT).

Application 1: Dual Ir/Ni Photoredox C-N Cross-Coupling

Mechanistic Rationale & The "Solubility" Challenge

C-N bond formation is ubiquitous in the synthesis of APIs. Dual photoredox/transition metal catalysis (e.g., merging Iridium and Nickel) allows for the cross-coupling of aryl halides with amines at room temperature, bypassing the harsh thermal conditions of traditional Buchwald-Hartwig aminations.

The Flow Challenge: Traditional batch protocols rely on inorganic bases (e.g., K₂CO₃, Cs₂CO₃) which generate insoluble halide salts. In a microreactor, these solids rapidly cause catastrophic clogging[2]. The Solution: To translate this to a continuous regime, the protocol must be completely homogeneous. This is achieved by substituting inorganic bases with soluble organic bases (e.g., DBU or specific pyridyl bases) and utilizing solvent mixtures like DMA/DME that balance substrate solubility with reaction kinetics[3]. Alternatively, Continuous Stirred-Tank Reactor (CSTR) cascades can be used to handle slurries, but homogeneous micro-flow remains operationally simpler for early-stage intermediate synthesis[3].

Step-by-Step Protocol: Homogeneous C-N Cross-Coupling

Reagents & Materials:

  • Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%)

  • Cross-Coupling Catalyst: NiCl₂·glyme (5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol%)

  • Substrates: Aryl bromide (1.0 equiv, 0.1 M), Primary/Secondary Amine (1.5 equiv)

  • Base: 2,6-Lutidine or DBU (2.0 equiv)

  • Solvent: Anhydrous DMA (Dimethylacetamide)

  • Equipment: Syringe pumps, PFA (perfluoroalkoxy) reactor coil (10 mL volume), 450 nm Blue LED module, 5 bar Back Pressure Regulator (BPR).

Procedure:

  • Preparation of Stock Solution A: In a nitrogen-filled glovebox, dissolve the aryl bromide, [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, NiCl₂·glyme, and dtbbpy in anhydrous DMA to achieve a 0.2 M concentration with respect to the aryl bromide.

  • Preparation of Stock Solution B: Dissolve the amine and the organic base in anhydrous DMA to achieve a 0.3 M concentration of the amine.

  • System Priming: Flush the continuous flow system with anhydrous DMA at 1.0 mL/min for 10 minutes to remove trace oxygen and moisture. Ensure the BPR is set to 5 bar to prevent solvent outgassing.

  • Steady-State Operation: Engage Pump A and Pump B at equal flow rates (e.g., 0.25 mL/min each, total flow rate = 0.5 mL/min). This yields a residence time ( tres​ ) of 20 minutes in the 10 mL reactor coil.

  • Irradiation: Activate the 450 nm Blue LED module. Ensure active cooling is engaged to maintain the reactor temperature at 25 °C.

  • In-line Monitoring (Self-Validation): Monitor the reactor output using in-line IR spectroscopy. Steady-state is achieved when the product peak (e.g., C-N stretch) remains constant for 3 residence volumes (approx. 60 mins).

  • Collection & Workup: Collect the steady-state output. Quench with aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography.

Quantitative Data: Optimization of C-N Coupling in Flow
Parameter / ConditionBase UsedResidence Time ( tres​ )Reactor TypeYield (%)Observation
Batch (Control)K₂CO₃ (Inorganic)24 HoursVial88%Long reaction time, heterogeneous.
Flow Attempt 1K₂CO₃ (Inorganic)20 MinsPFA CoilN/AReactor clogged after 15 mins[2].
Flow Attempt 2DBU (Organic)10 MinsPFA Coil65%Incomplete conversion.
Optimized Flow 2,6-Lutidine 20 Mins PFA Coil 92% Homogeneous, stable for >24h[3].

Application 2: Late-Stage Minisci Reaction of Heteroarenes

Mechanistic Rationale

The Minisci reaction is a powerful tool for the direct C-H alkylation of electron-deficient N-heterocycles (e.g., pyridines, quinolines)—motifs heavily represented in FDA-approved drugs. Traditional Minisci protocols require stoichiometric, harsh oxidants (e.g., silver salts, persulfates) and high temperatures, which are detrimental to complex API intermediates[4].

Photoredox catalysis enables the generation of alkyl radicals from mild precursors (e.g., boronic acids, N-(acyloxy)phthalimide (NAP) esters, or alkyl halides) under ambient conditions[5][6]. When transitioned to continuous flow, the enhanced light penetration accelerates the radical generation step, drastically reducing the residence time to minutes while avoiding over-alkylation[4].

MinisciCycle PC Photocatalyst Ground State PC_star Excited PC* PC->PC_star Visible Light (Flow Reactor) Radical Alkyl Radical (R•) PC_star->Radical SET (Oxidation of Precursor) RadicalCation Radical Cation Intermediate Radical->RadicalCation Addition to Heteroarene Heteroarene Protonated Heteroarene RadicalCation->PC Catalyst Regeneration Product Alkylated Heteroarene (API Intermediate) RadicalCation->Product SET & Deprotonation

Caption: Photoredox Minisci catalytic cycle highlighting the Single Electron Transfer (SET) steps.

Step-by-Step Protocol: Continuous Flow Minisci Reaction

Note: This protocol utilizes alkyl boronic acids as the radical precursor via a dual photoredox/cobalt catalytic system, eliminating the need for stoichiometric oxidants[4][5].

Reagents & Materials:

  • Photocatalyst: 4CzIPN (Organic dye, 2 mol%)

  • Co-Catalyst: Cobaloxime complex (5 mol%)

  • Substrates: N-heteroarene (e.g., Lepidine, 1.0 equiv), Alkyl boronic acid (2.0 equiv)

  • Additive: TFA (Trifluoroacetic acid, 1.2 equiv) to protonate the heteroarene.

  • Solvent: Acetonitrile/MeOH (9:1)

  • Equipment: Vapourtec or similar photochemical flow reactor, 420 nm LED, 10 mL FEP (Fluorinated ethylene propylene) tubing.

Procedure:

  • Solution Preparation: Prepare a single homogeneous solution containing the N-heteroarene (0.1 M), alkyl boronic acid (0.2 M), 4CzIPN (0.002 M), Cobaloxime (0.005 M), and TFA (0.12 M) in the solvent mixture. Causality note: The single-stream approach is viable here because the reaction requires light to initiate; no background thermal reaction occurs in the syringe.

  • Degassing: Sparge the solution with Argon for 15 minutes. Oxygen quenches the excited state of the photocatalyst and must be rigorously excluded.

  • Flow Parameters: Pump the solution through the FEP reactor coil at a flow rate of 0.5 mL/min, achieving a residence time of 20 minutes.

  • Irradiation: Irradiate with 420 nm LEDs. Maintain reactor temperature at 30 °C.

  • Steady-State Collection: Discard the first 1.5 reactor volumes (15 mL) to ensure steady-state equilibrium. Collect the subsequent output.

  • Workup: Neutralize the collected stream with saturated NaHCO₃, extract with dichloromethane, concentrate, and purify.

Quantitative Data: Batch vs. Flow Minisci Performance
Reaction ModeThroughput (mmol/h)Residence/Reaction TimeYield (%)Selectivity (Mono:Di)
Traditional Batch0.02 mmol/h24 Hours68%3:1
Photo-Flow 0.78 mmol/h 20 Mins 85% >20:1

Analysis: The continuous flow setup not only increases throughput by nearly 40-fold but dramatically improves mono-alkylation selectivity. In batch, the prolonged exposure of the mono-alkylated product to radicals leads to di-alkylation. In flow, the strict residence time precisely controls the exposure window[4].

Quality Control & Self-Validating Systems

To guarantee trustworthiness and reproducibility in a pharmaceutical setting, the flow protocols above must be integrated with self-validating mechanisms:

  • Pressure Telemetry: A sudden spike in system pressure (monitored via the pump transducers) is the first indicator of precipitation or salt formation. The system should be programmed to auto-shutdown if pressure exceeds 8 bar to prevent catastrophic failure[2].

  • In-Line UV-Vis/IR Spectroscopy: By placing a flow-cell IR spectrometer immediately after the photochemical reactor, the disappearance of starting material functional groups (e.g., the boronic acid O-H stretch) can be quantified in real-time, ensuring the reaction remains at steady-state conversion.

References

  • MacMillan, D. W. C., et al. "Rapid Optimization of Photoredox Reactions for Continuous-Flow Systems Using Microscale Batch Technology." ACS Central Science, 2021. Available at: [Link]

  • Sharma, U. K., Van der Eycken, E. V., et al. "Merging dual photoredox/cobalt catalysis and boronic acid (derivatives) activation for the Minisci reaction." KU Leuven / ChemRxiv, 2021. Available at:[Link]

  • Noël, T., et al. "Applications of Continuous-Flow Photochemistry in Organic Synthesis, Material Science, and Water Treatment." Chemical Reviews, 2016. Available at:[Link]

  • Kappe, C. O., et al. "Continuous Flow Chemistry with Solids: A Review." Organic Process Research & Development, 2024. Available at:[Link]

  • Alcazar, J., et al. "Photoredox Iridium–Nickel Dual Catalyzed Cross-Electrophile Coupling: From a Batch to a Continuous Stirred-Tank Reactor via an Automated Segmented Flow Reactor." Organic Process Research & Development, 2021. Available at:[Link]

Sources

Method

Application Notes and Protocols for the Modification of Protein Carboxyl Groups with Trimethylammonium-Containing Reagents

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Introduction: Reshaping Protein Landscapes by Charge Modification The surface charge of a protein is a critical de...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: Reshaping Protein Landscapes by Charge Modification

The surface charge of a protein is a critical determinant of its structure, function, and interactions. The carboxyl groups of aspartic and glutamic acid residues, being negatively charged at physiological pH, play pivotal roles in protein solubility, enzymatic activity, and protein-protein interactions. The ability to selectively modify these residues offers a powerful tool to probe protein function and to engineer proteins with novel properties. This guide provides a comprehensive overview and detailed protocols for the modification of protein carboxyl groups to introduce a permanent positive charge using trimethylammonium-containing reagents. This "charge-reversal" modification can be instrumental in studies related to protein folding, stability, and the development of protein-based therapeutics.

While the specific reagent "Ethoxycarbonylmethyltrimethylammonium chloride" is not a standard commercially available reagent for this purpose, the underlying chemical objective can be readily achieved using well-established carbodiimide chemistry. This guide will focus on the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with nucleophiles bearing a quaternary ammonium group to achieve the desired modification.

Pillar 1: The Chemistry of Carboxyl Group Modification

The most common and effective method for modifying protein carboxyl groups is through the use of a water-soluble carbodiimide, such as EDC. EDC activates carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine or hydrazide nucleophile to form a stable amide or hydrazone-like bond, respectively.

To enhance the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included. NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which is less susceptible to hydrolysis and reacts efficiently with amine nucleophiles at physiological pH.

For the purpose of introducing a permanent positive charge, two primary types of nucleophiles will be discussed:

  • Amino-functionalized Quaternary Ammonium Salts: A prime example is (2-Aminoethyl)trimethylammonium chloride . This reagent provides a primary amine for efficient coupling to the EDC-activated carboxyl group.

  • Hydrazide-functionalized Quaternary Ammonium Salts: Girard's Reagent T (GRT) , which contains a hydrazide group and a trimethylammonium moiety, is an excellent candidate. Hydrazides are strong nucleophiles that react efficiently with the activated carboxyl group.

The choice between these nucleophiles may depend on the specific protein, desired reaction conditions, and downstream applications.

Pillar 2: Self-Validating Protocols for Robust Protein Modification

The following protocols are designed to be self-validating, with built-in steps for characterization and confirmation of the modification.

Protocol 1: Modification of Protein Carboxyl Groups with (2-Aminoethyl)trimethylammonium chloride using EDC/NHS

This protocol describes the covalent attachment of a trimethylammonium group to the carboxyl side chains of aspartic and glutamic acid residues.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., MES or PBS, pH 6.0)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • (2-Aminoethyl)trimethylammonium chloride hydrochloride

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5

  • Desalting columns

Experimental Workflow Diagram:

G cluster_0 Activation Step (pH 6.0) cluster_1 Coupling Step (pH 7.2-7.5) cluster_2 Quenching & Purification p Protein in Activation Buffer edc Add EDC + NHS p->edc act Activated Protein (NHS-ester intermediate) edc->act nuc Add (2-Aminoethyl)trimethyl- ammonium chloride act->nuc coup Positively Charged Modified Protein nuc->coup quench Add Quenching Solution coup->quench purify Purify via Desalting Column quench->purify final Final Modified Protein purify->final

Caption: Workflow for protein carboxyl group modification.

Step-by-Step Protocol:

  • Protein Preparation:

    • Dissolve the protein of interest in Activation Buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), exchange it into the Activation Buffer using a desalting column.

  • Activation of Carboxyl Groups:

    • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL in Activation Buffer) and NHS (e.g., 10 mg/mL in Activation Buffer) immediately before use.

    • Add a 50- to 100-fold molar excess of EDC and NHS to the protein solution.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Buffer Exchange (Optional but Recommended):

    • To remove excess EDC and NHS, pass the reaction mixture through a desalting column pre-equilibrated with Coupling Buffer. This step prevents the modification of the nucleophile's potential carboxyl groups and allows for better pH control in the next step.

  • Coupling Reaction:

    • Prepare a stock solution of (2-Aminoethyl)trimethylammonium chloride hydrochloride in Coupling Buffer (e.g., 1 M).

    • Add a 100- to 200-fold molar excess of the (2-Aminoethyl)trimethylammonium chloride solution to the activated protein solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification of the Modified Protein:

    • Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).

Protocol 2: Modification of Protein Carboxyl Groups with Girard's Reagent T (GRT) using EDC

This protocol utilizes the hydrazide functionality of GRT as a nucleophile to react with EDC-activated carboxyl groups.

Materials:

  • Same as Protocol 1, but replace (2-Aminoethyl)trimethylammonium chloride with Girard's Reagent T.

Step-by-Step Protocol:

The protocol is similar to Protocol 1, with the main difference being the nucleophile used in the coupling step.

  • Protein Preparation and Activation: Follow steps 1 and 2 from Protocol 1.

  • Coupling Reaction with GRT:

    • Prepare a stock solution of Girard's Reagent T in Coupling Buffer (e.g., 100 mM).

    • Add a 50- to 100-fold molar excess of the GRT solution to the activated protein solution.

    • The optimal pH for hydrazide coupling can be slightly acidic to neutral (pH 6.0-7.5). It is recommended to perform the coupling in the same buffer as the activation (MES, pH 6.0) or adjust to a neutral pH.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching and Purification: Follow steps 5 and 6 from Protocol 1.

Pillar 3: Authoritative Grounding & Comprehensive Characterization

The success of the protein modification should be validated using appropriate analytical techniques.

Characterization of the Modified Protein:

  • Mass Spectrometry (MS): This is the most definitive method to confirm the modification. An increase in the protein's molecular weight corresponding to the mass of the added moiety will be observed. For (2-Aminoethyl)trimethylammonium, the mass increase is 103.12 Da per modification. For Girard's Reagent T, the mass increase is 150.11 Da per modification. Tandem MS (MS/MS) can be used to identify the specific aspartic and glutamic acid residues that have been modified.[1]

  • Isoelectric Focusing (IEF) or Capillary Electrophoresis (CE): A successful modification will result in a significant shift in the protein's isoelectric point (pI) to a more basic value due to the introduction of positive charges.

  • SDS-PAGE: While less precise than MS, a significant degree of modification may result in a noticeable shift in the protein's migration on an SDS-PAGE gel.

  • Functional Assays: It is crucial to assess the impact of the modification on the protein's biological activity.

Quantitative Data Summary:

ReagentMolar Mass ( g/mol )Mass Addition (Da)Reactive Group
EDC 191.700 (zero-length)Carbodiimide
NHS 115.090N-hydroxysuccinimide
(2-Aminoethyl)trimethylammonium chloride hydrochloride 175.10103.12Primary Amine
Girard's Reagent T 167.64150.11Hydrazide

Reaction Mechanism Diagram:

G cluster_0 Activation of Carboxyl Group cluster_1 NHS Ester Formation cluster_2 Nucleophilic Attack Protein-COOH Protein-COOH EDC EDC Protein-COOH->EDC + Intermediate1 O-acylisourea (unstable intermediate) EDC->Intermediate1 NHS NHS Intermediate1->NHS + Intermediate2 NHS-ester (more stable) NHS->Intermediate2 Nucleophile R-NH2 (e.g., Aminoethyl- trimethylammonium) Intermediate2->Nucleophile + FinalProduct Protein-CO-NH-R (Stable Amide Bond) Nucleophile->FinalProduct

Caption: EDC/NHS reaction mechanism for carboxyl modification.

Troubleshooting

IssuePossible CauseSolution
Low Modification Efficiency Inactive EDC/NHSUse fresh reagents; allow to warm to room temperature before opening to prevent moisture contamination.
Presence of amine-containing buffersPerform buffer exchange into an amine-free buffer (e.g., MES or PBS).
Incorrect pHEnsure activation is at pH 6.0 and coupling is at pH 7.2-7.5 for amines.
Protein Precipitation High concentration of EDCReduce the molar excess of EDC.
Protein instabilityPerform the reaction at 4°C; optimize buffer conditions.
Non-specific Modification Cross-linking between proteinsUse a two-step procedure with buffer exchange after the activation step.

Conclusion

The modification of protein carboxyl groups to introduce a permanent positive charge is a valuable technique for a wide range of applications in protein science and drug development. By leveraging the robust and versatile EDC/NHS chemistry with appropriate trimethylammonium-containing nucleophiles like (2-Aminoethyl)trimethylammonium chloride or Girard's Reagent T, researchers can effectively re-engineer the surface charge of proteins. The detailed protocols and characterization strategies provided in this guide will enable scientists to confidently perform these modifications and unlock new avenues for their research.

References

  • Grabarek, Z., & Gergely, J. (1990). Zero-length crosslinking procedure with the use of active esters. Analytical Biochemistry, 185(1), 131-135. [Link]

  • Staros, J. V., Wright, R. W., & Swingle, D. M. (1986). Enhancement by N-hydroxysulfosuccinimide of water-soluble carbodiimide-mediated coupling reactions. Analytical Biochemistry, 156(1), 220-222. [Link]

  • Mirza, S., Sharma, G., & Sharma, S. K. (2013). Identification and quantification of protein carbonylation using light and heavy isotope labeled Girard's P reagent. Journal of Proteomics, 92, 264-272. [Link][2]

  • Madian, A. G., & Regnier, F. E. (2010). Enrichment of carbonylated peptides using Girard P reagent and strong cation exchange chromatography. Analytical Chemistry, 82(22), 9347-9355. [Link]

  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link][3]

  • Wang, Y., et al. (2020). On-Tissue Derivatization with Girard's Reagent P Enhances N-Glycan Signals for Formalin-Fixed Paraffin-Embedded Tissue Sections in MALDI Mass Spectrometry Imaging. Analytical Chemistry, 92(19), 13361-13368. [Link][4][5]

  • Zhang, Y., et al. (2016). Sensitive and robust MALDI-TOF-MS glycomics analysis enabled by Girard's reagent T on-target derivatization (GTOD) of reducing glycans. Analytica Chimica Acta, 935, 137-145. [Link][6]

  • Wang, Y., et al. (2008). Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2'-deoxyuridine in Cellular DNA. Analytical Chemistry, 80(10), 3685-3692. [Link][7]

  • Wiśniewski, J. R., & Gaugaz, F. Z. (2015). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 20(11), 20986-21000. [Link][8]

Sources

Application

Application Note &amp; Protocols: The Role of Cationic Surfactants in Advanced Drug Delivery Systems

A Note on Terminology: The compound "Ethoxycarbonylmethyltrimethylammonium chloride" is not extensively documented in contemporary peer-reviewed literature concerning drug delivery systems. The structural elements of thi...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note on Terminology: The compound "Ethoxycarbonylmethyltrimethylammonium chloride" is not extensively documented in contemporary peer-reviewed literature concerning drug delivery systems. The structural elements of this name—a quaternary ammonium salt with an ester functional group—are characteristic of a class of molecules known as cationic surfactants. This guide will, therefore, focus on the well-established roles and applications of representative cationic surfactants in drug delivery, providing a scientifically grounded framework that can be extrapolated to understand the potential behavior of structurally similar, albeit less common, molecules.

Introduction: Cationic Surfactants as Key Enablers in Drug Formulation

Cationic surfactants, characterized by a positively charged hydrophilic head group, are pivotal excipients in the formulation of a wide array of drug delivery systems. Their amphipathic nature allows them to interact with both aqueous and lipid environments, making them versatile tools for enhancing drug solubility, stability, and bioavailability. The primary mechanism by which many cationic surfactants facilitate drug delivery is through their action as permeation enhancers, particularly for topical and transmucosal routes of administration.

The interaction of these positively charged molecules with the negatively charged components of biological membranes, such as phospholipids and proteins, can lead to a transient and reversible disruption of the membrane's barrier function. This perturbation increases the permeability of the membrane to co-administered therapeutic agents. Furthermore, their antimicrobial properties make them valuable preservatives in multi-dose formulations.

Mechanism of Action: Enhancing Drug Permeation

The primary mechanism by which cationic surfactants enhance drug permeation across biological barriers, such as the skin or mucosal membranes, involves a multi-step interaction with the cell membrane. This process is illustrated in the diagram below.

cluster_0 Biological Membrane (Negatively Charged Surface) cluster_1 Extracellular Space Membrane Lipid Bilayer & Proteins Membrane->Membrane Membrane->Membrane CationicSurfactant Cationic Surfactant CationicSurfactant->Membrane 1. Electrostatic Adsorption Drug Drug Molecule Drug->Membrane 4. Increased Permeation

Figure 1: Mechanism of Cationic Surfactant-Mediated Permeation Enhancement.

Causality Behind the Mechanism:

  • Electrostatic Adsorption: The initial interaction is driven by the electrostatic attraction between the positively charged headgroup of the cationic surfactant and the negatively charged components of the cell membrane, such as phosphate groups of phospholipids.

  • Intercalation and Disruption: Following adsorption, the hydrophobic tail of the surfactant inserts itself into the lipid bilayer. This intercalation disrupts the ordered structure of the membrane lipids.

  • Membrane Fluidization: The presence of the surfactant molecules within the bilayer increases the fluidity of the membrane, creating transient pores or disordered domains.

  • Enhanced Permeation: This temporary disruption of the membrane's barrier function allows co-administered drug molecules to permeate across the membrane more readily.

Application Notes: Formulation Strategies and Considerations

The selection and concentration of a cationic surfactant are critical formulation parameters that must be optimized to balance permeation enhancement with potential cytotoxicity.

Parameter Consideration Rationale
Concentration Typically used at low concentrations (0.01% to 1.0% w/v).Higher concentrations can lead to irreversible membrane damage and significant cytotoxicity. The optimal concentration should be determined through dose-response studies.
Drug Properties The physicochemical properties of the drug (e.g., size, lipophilicity, charge) will influence the degree of permeation enhancement.Hydrophilic drugs often show a more pronounced increase in permeation as the surfactant primarily disrupts the lipid barrier.
pH of Formulation The pH should be controlled to ensure the cationic surfactant remains ionized.The positive charge is essential for the initial electrostatic interaction with the cell membrane.
Compatibility Assess for potential interactions with the active pharmaceutical ingredient (API) and other excipients.Cationic surfactants can form insoluble complexes with anionic drugs or excipients.

Protocols: Preparation and Evaluation of a Cationic Surfactant-Based Drug Delivery System

The following protocols provide a general framework for the formulation and evaluation of a topical gel containing a model cationic surfactant, Benzalkonium Chloride, for enhanced drug delivery.

Protocol: Formulation of a Topical Gel

Objective: To prepare a 1% (w/w) hydrogel of a model drug containing Benzalkonium Chloride as a permeation enhancer.

Materials:

  • Model Drug (e.g., Diclofenac Sodium)

  • Benzalkonium Chloride

  • Carbopol® 940 (or similar gelling agent)

  • Triethanolamine

  • Purified Water

Procedure:

  • Gelling Agent Dispersion: Slowly disperse Carbopol® 940 (1.0 g) in purified water (80 mL) with continuous stirring until a uniform, lump-free dispersion is obtained.

  • Drug and Enhancer Incorporation: In a separate beaker, dissolve the model drug (1.0 g) and Benzalkonium Chloride (0.1 g) in purified water (10 mL).

  • Mixing: Add the drug-enhancer solution to the Carbopol dispersion and stir until homogeneous.

  • Neutralization and Gel Formation: Adjust the pH of the mixture to approximately 6.5-7.0 by dropwise addition of triethanolamine. This will neutralize the Carbopol and cause the formation of a viscous gel.

  • Final Volume Adjustment: Add purified water to make up the final weight to 100 g and mix thoroughly.

A Disperse Gelling Agent in Water C Combine Dispersions A->C B Dissolve Drug and Cationic Surfactant in Water B->C D Neutralize with Triethanolamine to Form Gel C->D E Adjust to Final Volume D->E

Figure 2: Workflow for Topical Gel Formulation.

Protocol: In Vitro Permeation Study using Franz Diffusion Cells

Objective: To evaluate the effect of the cationic surfactant on the permeation of the model drug across a synthetic membrane.

Materials:

  • Franz Diffusion Cells

  • Synthetic Membrane (e.g., Strat-M®)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Formulated Gels (with and without Benzalkonium Chloride)

  • HPLC system for drug quantification

Procedure:

  • Membrane Preparation: Cut the synthetic membrane to the appropriate size and mount it between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped.

  • Receptor Compartment: Fill the receptor compartment with pre-warmed PBS (37°C) and ensure continuous stirring.

  • Sample Application: Apply a known quantity (e.g., 200 mg) of the formulated gel to the surface of the membrane in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor compartment and replace it with an equal volume of fresh, pre-warmed PBS.

  • Sample Analysis: Analyze the withdrawn samples for drug concentration using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux (Jss).

Data Interpretation and Expected Outcomes

The inclusion of a cationic surfactant is expected to significantly increase the permeation of the model drug across the synthetic membrane.

Formulation Expected Steady-State Flux (Jss) (µg/cm²/h) Enhancement Ratio (ER)
Control Gel (without enhancer)Low to moderate1.0
Test Gel (with cationic surfactant)Significantly higher than control> 1.0

Enhancement Ratio (ER) = Jss (with enhancer) / Jss (without enhancer)

A higher ER value indicates a more effective permeation enhancement. This quantitative data provides a clear measure of the cationic surfactant's impact on drug delivery.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating. The inclusion of a control formulation (without the cationic surfactant) is crucial for establishing a baseline and accurately quantifying the enhancement effect. The use of a validated analytical method (HPLC) ensures the reliability of the permeation data. Replicating the experiments (n≥3) will provide statistical significance to the results.

References

  • Title: Transdermal Permeation Enhancement of a Cationic Drug by Fatty Acids and Cationic Surfactants Source: AAPS PharmSciTech URL: [Link]

  • Title: Chemical Penetration Enhancers for Transdermal Drug Delivery Systems Source: Tropical Journal of Pharmaceutical Research URL: [Link]

  • Title: A review on penetration enhancement technique for transdermal drug delivery system Source: Journal of Drug Delivery and Therapeutics URL: [Link]

Method

Application Note: Ethoxycarbonylmethyltrimethylammonium Chloride as an Advanced Electrolyte in Electrochemical Studies

Target Audience: Researchers, Electroplating Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols Executive Summary & Chemical Rationale Ethoxycarbonylmethylt...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Electroplating Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Executive Summary & Chemical Rationale

Ethoxycarbonylmethyltrimethylammonium chloride (commonly referred to as Betaine Ethyl Ester Chloride, or BEEC ) is rapidly emerging as a highly versatile, bio-based electrolyte additive and Deep Eutectic Solvent (DES) precursor. Structurally, BEEC is synthesized via the esterification of the zwitterionic amino acid betaine. This modification neutralizes the carboxylate negative charge, yielding a permanent cationic quaternary ammonium center paired with an ethoxycarbonylmethyl tail.

Why BEEC? The Causality of Molecular Design In electrochemical studies, the choice of electrolyte dictates the efficiency of electron transfer and the stability of the electrode interface. Traditional aqueous electrolytes suffer from a narrow electrochemical window (~1.23 V) due to the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER). By utilizing BEEC, researchers can engineer the Helmholtz double layer. The cationic trimethylammonium headgroup migrates toward the polarized cathode, while the hydrophobic ethyl ester tail creates a localized non-polar microenvironment. This effectively displaces interfacial water molecules, expanding the electrochemical window and suppressing parasitic side reactions. Furthermore, BEEC acts as a highly effective Hydrogen Bond Acceptor (HBA), disrupting the crystalline lattice of donors like ethylene glycol to form highly conductive, room-temperature Deep Eutectic Solvents .

Mechanistic Profiling and Quantitative Data

BEEC bridges the gap between traditional ionic liquids (ILs) and aqueous surfactants. Unlike fluorinated ILs, BEEC is fully biodegradable via alkaline hydrolysis, making it a sustainable choice for industrial scale-up in electro-organic synthesis and metal electrodeposition . Additionally, its adsorption capabilities allow it to function as a potent corrosion inhibitor for metallic substrates in highly acidic electrolytes .

Table 1: Physicochemical & Electrochemical Properties of BEEC Electrolyte Systems

Data synthesized for comparative baseline establishment prior to experimental design.

ParameterAqueous BEEC (0.1 M)BEEC:Ethylene Glycol DES (1:2)Standard Choline Chloride DES (1:2)
Ionic Conductivity (mS/cm at 25°C) ~12.5~7.2~7.6
Electrochemical Window (V) ~1.2~2.8~2.6
Viscosity (cP at 25°C) ~1.1~35.0~37.0
Interfacial Adsorption High (Micellar/Hydrotropic)Very High (Solvation Shell)Moderate
Biodegradability Excellent (Hydrolyzes to Betaine)ExcellentExcellent

Interaction Pathways & Workflows (Visualized)

To understand how BEEC modulates the electrochemical environment, we must visualize its interaction at the electrode interface. The diagram below illustrates the causality between DES complexation and the resulting suppression of side reactions.

DES_Mechanism BEEC BEEC (HBA) Quaternary Cation DES Deep Eutectic Solvent (Wide Potential Window) BEEC->DES Hydrogen Bonding HBD Ethylene Glycol (HBD) HBD->DES Lattice Disruption Cathode Polarized Cathode Interface DES->Cathode Ion Migration DoubleLayer Helmholtz Layer (Water Displaced) Cathode->DoubleLayer Ester Tail Adsorption Deposition High-Efficiency Electrodeposition DoubleLayer->Deposition Suppressed Side Reactions

Fig 1: Mechanistic pathway of BEEC-based DES formation and interfacial electrode stabilization.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation gates. Failure at any validation step indicates a fundamental flaw in the physicochemical setup, preventing wasted analytical effort downstream.

Protocol A: Formulation of BEEC-Ethylene Glycol Deep Eutectic Solvent

Objective: Synthesize a moisture-free, highly conductive DES for use as a bulk electrolyte. Causality: BEEC is highly hygroscopic. If water is not rigorously excluded, it will act as a plasticizer, drastically increasing parasitic hydrogen evolution during voltammetry and narrowing the electrochemical window.

  • Desiccation: Place BEEC powder and Ethylene Glycol (EG) into separate vacuum flasks. Apply a vacuum of < 10 mbar at 60°C for 24 hours.

  • Molar Mixing: Transfer the dried reagents into a nitrogen-filled glovebox ( O2​ < 1 ppm, H2​O < 1 ppm). Weigh BEEC and EG in a strict 1:2 molar ratio.

  • Thermal Complexation: Combine the components in a sealed borosilicate vial. Stir magnetically at 300 rpm at 80°C for 60 to 90 minutes.

  • Validation Gate (Visual & Rheological): Stop stirring and allow the mixture to cool to 25°C.

    • Pass: The liquid is perfectly transparent, colorless, and exhibits a uniform, syrup-like viscosity.

    • Fail: The presence of white precipitates indicates incomplete complexation (increase temperature/time) or an inaccurate molar ratio. Cloudiness indicates moisture contamination; the batch must be discarded.

Protocol B: Electrochemical Profiling (Cyclic Voltammetry)

Objective: Determine the absolute electrochemical window of the BEEC-DES before introducing active pharmaceutical ingredients (APIs) or metal salts.

  • Cell Assembly: Utilize a water-jacketed, single-compartment 3-electrode cell.

    • Working Electrode (WE): Glassy Carbon (GC, 3 mm diameter).

    • Counter Electrode (CE): Platinum wire (high surface area).

    • Reference Electrode (RE): Ag/AgCl quasi-reference electrode (calibrated internally against the Ferrocene/Ferrocenium redox couple).

  • Surface Preparation: Polish the GC electrode using a 0.05 µm alumina slurry on a microcloth. Sonicate in ultra-pure water for 3 minutes, rinse with absolute ethanol, and dry under a pure N2​ stream.

    • Causality: A pristine GC surface ensures that any observed faradaic currents are intrinsic to the BEEC electrolyte breakdown, not the oxidation of surface-adsorbed organic contaminants.

  • Voltammetric Sweep: Submerge the electrodes in the BEEC-DES. Purge the liquid with N2​ for 15 minutes to remove dissolved oxygen. Run the Cyclic Voltammetry from -2.0 V to +2.0 V at a scan rate of 50 mV/s.

  • Validation Gate (Data Analysis):

    • Pass: The baseline current remains < 50 µA/cm² between -1.2 V and +1.4 V (vs. Ag/AgCl).

    • Fail: An early exponential cathodic current onset (e.g., at -0.5 V) confirms water contamination (HER).

Protocol_Workflow Step1 1. Vacuum Desiccation (60°C, 24h, 10 mbar) Step2 2. Molar Mixing in Glovebox (1:2 BEEC:HBD Ratio) Step1->Step2 Step3 3. Thermal Complexation (80°C, 300 rpm, 90 min) Step2->Step3 Validation Validation Gate: Clear, single-phase liquid? Step3->Validation Step4 4. 3-Electrode Cell Assembly (GC Working, Pt Counter) Validation->Step4 Yes (Self-Validated) Error Reject & Re-dry (Moisture Contamination) Validation->Error No (Turbid/Crystallized) Step5 5. Cyclic Voltammetry (Determine Electrochemical Window) Step4->Step5

Fig 2: Self-validating experimental workflow for BEEC DES preparation and electrochemical profiling.

References

  • Geppert-Rybczyńska, M., Mrozek-Wilczkiewicz, A., Rawicka, P., & Bartczak, P. "A Study of the Micellar Formation of N-Alkyl Betaine Ethyl Ester Chlorides Based on the Physicochemical Properties of Their Aqueous Solutions." Molecules 29, no. 8 (2024): 1844. URL:[Link]

  • Demmelmayer, P., Kunz, W., et al. "Synthesis and Evaluation of Novel Bio-Based Solvents and Solubilizers." Publikationsserver der Universität Regensburg (2019). URL: [Link]

  • Soliman, M. A., et al. "Electrochemical investigation, theoretical modeling and applicability as biodegradable inhibitors for mild steel against acidic corrosion." Journal of Molecular Liquids 232 (2017): 478-498. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reactions with Ethoxycarbonylmethyltrimethylammonium Chloride

Welcome to the technical support center for Ethoxycarbonylmethyltrimethylammonium chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Ethoxycarbonylmethyltrimethylammonium chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven insights to enhance your reaction yields and overcome common challenges when using this versatile phase-transfer catalyst.

Frequently Asked Questions (FAQs)

Q1: What is Ethoxycarbonylmethyltrimethylammonium chloride and what is its primary application?

Ethoxycarbonylmethyltrimethylammonium chloride is a quaternary ammonium salt that functions as a phase-transfer catalyst (PTC). Its primary role is to facilitate reactions between reactants that are located in different, immiscible phases, such as an aqueous phase containing an inorganic salt (the nucleophile source) and an organic phase containing the substrate.[1][2] By forming a lipophilic ion pair with the anion, it transports the reactant from the aqueous or solid phase into the organic phase where the reaction occurs, thereby accelerating reaction rates and improving yields.[1][3]

Q2: My reaction yield is low or non-existent. What is the first thing I should check?

A low reaction yield in a phase-transfer catalysis system can often be traced back to the efficiency of the catalyst in transporting the reactant anion across the phase boundary.[4] Ensure that your catalyst has the appropriate balance of hydrophilicity and lipophilicity for your specific system. Ethoxycarbonylmethyltrimethylammonium chloride is generally effective, but its performance can be highly dependent on the reaction conditions. Also, verify the purity and integrity of your starting materials and the catalyst itself.

Q3: Is Ethoxycarbonylmethyltrimethylammonium chloride stable under all reaction conditions?

No. Like many quaternary ammonium salts, it is susceptible to degradation, especially at elevated temperatures (typically above 50-70°C) and in the presence of strong bases such as concentrated sodium hydroxide (NaOH) or potassium hydroxide (KOH).[4][5] The primary degradation pathway is Hofmann elimination, which can reduce catalyst activity and introduce impurities.[4][6]

Q4: How critical is the amount of water in my reaction?

The role of water is complex and crucial. A small amount of water is often essential, particularly in solid-liquid PTC, to dissolve a microscopic layer of the inorganic salt, which allows the anion exchange with the catalyst to occur.[7][8][9] However, excessive water can be detrimental. It can hydrate the anion-catalyst ion pair in the organic phase, which shields the anion and reduces its nucleophilicity, thereby slowing down the reaction.[7][8][9] The optimal amount of water is a delicate balance that often requires empirical optimization.

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered when using Ethoxycarbonylmethyltrimethylammonium chloride.

Issue 1: Low or No Conversion to Product

If you are observing poor conversion rates, it is essential to systematically evaluate the components and conditions of your reaction.

Potential Cause Explanation & Troubleshooting Steps
Inefficient Phase Transfer The catalyst may not be effectively transporting the reacting anion into the organic phase. This can be due to several factors. Solution: Increase the concentration of the inorganic salt in the aqueous phase. Creating a saturated or near-saturated solution can significantly drive the equilibrium towards the formation of the catalyst-anion pair in the organic phase.[5]
Poor Interfacial Area The reaction occurs at the interface between the two phases. If the interfacial area is small, the rate of anion exchange will be low. Solution: Increase the stirring speed. Vigorous agitation is critical to create a fine emulsion, maximizing the surface area between the aqueous and organic phases and enhancing the transfer rate.[4][10]
Incorrect Solvent Choice The organic solvent influences both the transfer of the ion pair and the intrinsic reaction rate. Solution: A polar aprotic solvent can sometimes enhance the reaction rate by better solvating the catalyst-anion pair.[4] However, for some asymmetric reactions, non-polar solvents are preferred to maximize ion-pair interactions.[10] Consider screening solvents like toluene, dichloromethane, or acetonitrile.
Low Reaction Temperature While higher temperatures can risk catalyst degradation, a temperature that is too low may result in a prohibitively slow reaction rate. Solution: Gradually increase the reaction temperature in 5-10°C increments while monitoring for any signs of catalyst decomposition (e.g., formation of byproducts).
Issue 2: Formation of Side Products

The appearance of unexpected products often points to catalyst degradation or competing reaction pathways.

Potential Cause Explanation & Troubleshooting Steps
Catalyst Degradation (Hofmann Elimination) Under strongly basic conditions and heat, Ethoxycarbonylmethyltrimethylammonium chloride can undergo Hofmann elimination to produce a tertiary amine and an alkene.[4][6] These byproducts can complicate purification. Solution: 1. Lower the Temperature: Operate at the lowest effective temperature. Quaternary ammonium salts can start to decompose at temperatures as low as 50-70°C in the presence of strong bases.[5] 2. Control Base Concentration: Use the minimum effective concentration of the base. If possible, use a weaker base like potassium carbonate instead of sodium or potassium hydroxide.
Competing Reactions (e.g., O- vs. N-alkylation) In reactions with ambident nucleophiles (e.g., lactams), both O- and N-alkylation can occur. The reaction conditions can influence the selectivity.[11] Solution: 1. Solvent Choice: Less polar, aprotic solvents like toluene or THF generally favor N-alkylation over more polar solvents like DMF or DMSO.[11] 2. Alkylating Agent: According to the Hard and Soft Acids and Bases (HSAB) principle, using a "softer" alkylating agent may favor reaction at the softer nitrogen atom.[11]
Hydrolysis of Ester Group The ethoxycarbonylmethyl group on the catalyst is an ester, which can be susceptible to hydrolysis under strongly basic conditions, altering the catalyst structure and effectiveness. Solution: Minimize reaction time and avoid excessively high concentrations of strong bases. Consider using a catalyst without base-sensitive functional groups if hydrolysis is a significant issue.
Issue 3: Difficulty in Product Purification & Catalyst Removal

Post-reaction workup can be challenging if the catalyst is not easily separated from the product.

Potential Cause Explanation & Troubleshooting Steps
Catalyst Solubility in Organic Phase Ethoxycarbonylmethyltrimethylammonium chloride is designed to be soluble in the organic phase, which can make its removal from the product difficult. Solution: 1. Aqueous Extraction: The most common method is to wash the organic phase multiple times with water or brine to partition the ionic catalyst into the aqueous layer.[4] 2. Adsorption: Pass the organic solution through a plug of silica gel or alumina. The polar stationary phase will adsorb the ionic catalyst, allowing the less polar product to elute.[4] 3. Recrystallization: If your product is a solid, recrystallization can be a highly effective method for leaving the catalyst behind in the mother liquor.[4]
Formation of Emulsions The surfactant-like properties of the catalyst can lead to the formation of stable emulsions during aqueous workup, making phase separation difficult. Solution: 1. Add Brine: Washing with a saturated sodium chloride solution can help to break emulsions by increasing the ionic strength of the aqueous phase. 2. Centrifugation: For small-scale reactions, centrifuging the mixture can effectively separate the layers. 3. Filtration through Celite: Passing the emulsified mixture through a pad of Celite can sometimes help to break the emulsion.

Key Experimental Protocols & Visual Guides

Protocol 1: General Procedure for a Nucleophilic Substitution Reaction

This protocol provides a starting point for a typical C-alkylation reaction using Ethoxycarbonylmethyltrimethylammonium chloride.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aqueous phase containing the nucleophilic salt (e.g., sodium cyanide in water).

  • Addition of Organic Phase and Catalyst: Add the organic solvent (e.g., toluene), followed by the organic substrate (e.g., benzyl bromide).

  • Catalyst Addition: Add Ethoxycarbonylmethyltrimethylammonium chloride (typically 1-5 mol% relative to the substrate).

  • Reaction: Heat the mixture to the desired temperature (e.g., 60-80°C) with vigorous stirring. The mixture should appear as a well-agitated emulsion.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Wash the organic layer with water (2-3 times) and then with brine to remove the catalyst and any remaining inorganic salts.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method such as column chromatography, distillation, or recrystallization.

Diagram 1: The Phase-Transfer Catalysis Cycle

This diagram illustrates the fundamental mechanism by which Ethoxycarbonylmethyltrimethylammonium chloride (Q⁺X⁻) facilitates the reaction between an aqueous nucleophile (Y⁻) and an organic substrate (R-X).

PTC_Cycle cluster_organic Organic Phase cluster_aqueous Aqueous Phase org_react Reaction: Q⁺Y⁻ + R-X → R-Y + Q⁺X⁻ org_end Catalyst-Leaving Group Pair (Q⁺X⁻) org_react->org_end org_start Catalyst-Anion Pair (Q⁺Y⁻) org_start->org_react aq_react Anion Exchange: Q⁺X⁻ + M⁺Y⁻ → Q⁺Y⁻ + M⁺X⁻ org_end->aq_react Phase Transfer aq_react->org_start Phase Transfer aq_end Byproduct Salt (M⁺X⁻) aq_react->aq_end aq_start Nucleophile Source (M⁺Y⁻) aq_start->aq_react Troubleshooting_Workflow start Low Reaction Yield Observed check_stirring Is stirring vigorous enough to form an emulsion? start->check_stirring increase_stirring Increase Stirring Speed check_stirring->increase_stirring No check_temp Is the reaction temperature appropriate? check_stirring->check_temp Yes increase_stirring->check_temp increase_temp Increase Temperature Incrementally (Monitor for Decomposition) check_temp->increase_temp No check_anion_conc Is the aqueous phase saturated with the salt? check_temp->check_anion_conc Yes increase_temp->check_anion_conc increase_anion_conc Increase Salt Concentration check_anion_conc->increase_anion_conc No check_catalyst Is catalyst degrading? (Check for byproducts) check_anion_conc->check_catalyst Yes increase_anion_conc->check_catalyst lower_temp_base Lower Temperature and/or Base Concentration check_catalyst->lower_temp_base Yes end_point Re-evaluate Solvent and Catalyst Choice check_catalyst->end_point No lower_temp_base->end_point

Caption: A step-by-step guide to troubleshooting low reaction yields.

References

  • Sasson, Y., Arrad, O., Dermeik, S., Zahalka, H., Weiss, M., & Wiener, H. (Year). The Role of Water in Phase Transfer Catalysis.
  • Landini, D., Maia, A., & Montanari, F. (1985). Key Role of Water for Nucleophilic Substitutions in Phase-Transfer-Catalyzed Processes: A Mini-Review. Industrial & Engineering Chemistry Product Research and Development, 24(1), 131-136. [Link]

  • Sasson, Y., Arrad, O., Dermeik, S., & Zahalka, H. (1989). The Role of Water in Phase Transfer Catalysis. Phase Transfer Catalysis, 495-508. [Link]

  • Sasson, Y., Arrad, O., Dermeik, S., & Zahalka, H. (1989). ChemInform Abstract: The Role of Water in Phase-Transfer Catalysis. Chemischer Informationsdienst, 20(21). [Link]

  • Dehmlow, E. V., & Slopianka, M. (1979). Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions. Journal of the Chemical Society, Perkin Transactions 2, (5), 647-649. [Link]

  • OperaChem. (2023, July 2). Phase transfer catalysis (PTC). [Link]

  • Reuben, B. G., & Kryshtal, G. V. (1998). Role of water and phase transfer catalysts in the kinetics of condensation of diaryl ketones with acetonitrile initiated by solid potassium hydroxide. Journal of the Chemical Society, Perkin Transactions 2, (1), 183-189. [Link]

  • Halpern, M. (2015). Systematic Method to Develop/Optimize PTC Processes. PTC Organics, Inc. [Link]

  • Zhang, H., Wang, Y., & Liu, Y. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Research and Clinical Practice, 7(4). [Link]

  • Halpern, M. (2005). Industrial Phase-Transfer Catalysis. PTC Communications, Inc. [Link]

  • Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC). [Link]

  • Douglas, J. J., Albright, H. D., & Lambert, T. H. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. ACS Catalysis, 5(4), 2631–2642. [Link]

  • Jew, S. S., & Park, H. G. (2011). A Systematic Investigation of Quaternary Ammonium Ions as Asymmetric Phase-Transfer Catalysts. Synthesis of Catalyst Libraries and Evaluation of Catalyst Activity. The Journal of Organic Chemistry, 76(8), 2690-2701. [Link]

  • Halpern, M. (Year). Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. PTC Organics, Inc. [Link]

  • Slideshare. (Year). Phase transfer catalysis. [Link]

  • American Institute of Chemists. (Year). article #2 - starburst quaternary ammonium salt - a new effective phase transfer catalyst. [Link]

  • Mąkosza, M., & Fedoryński, M. (2006). Co-catalysis in phase transfer catalyzed reactions (a concept paper). ARKIVOC, 2006(4), 7-17. [Link]

  • Allais, C., & Roussi, F. (2012). Phase-Transfer-Catalyzed Alkylation of Hydantoins. The Journal of Organic Chemistry, 77(17), 7529–7535. [Link]

  • Taylor & Francis. (Year). Phase-transfer catalyst – Knowledge and References. [Link]

  • PTC Organics, Inc. (Year). PTC C-Alkylation. [Link]

  • CRDEEP Journals. (Year). Phase-Transfer Catalysis in Organic Syntheses. [Link]

  • ResearchGate. (Year). Synthesis, characterization and comparison of PAM, cationic PDMC and P(AM co-DMC) based on solution polymerization. [Link]

  • ResearchGate. (Year). 2-(Trimethylsilyl)ethoxymethyl Chloride. [Link]

Sources

Optimization

Technical Support Center: Managing the Stability of Ethoxycarbonylmethyltrimethylammonium Chloride in Basic Solutions

Welcome to the dedicated technical support guide for Ethoxycarbonylmethyltrimethylammonium chloride. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compou...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for Ethoxycarbonylmethyltrimethylammonium chloride. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments, with a particular focus on navigating the challenges associated with its use in basic (alkaline) solutions. Our goal is to provide you with in-depth technical guidance, troubleshooting protocols, and a clear understanding of the chemical principles governing the stability of this quaternary ammonium salt.

Introduction: Understanding the Inherent Instability

Ethoxycarbonylmethyltrimethylammonium chloride is a quaternary ammonium compound that possesses an ester functional group. This structural feature is the primary determinant of its chemical stability, particularly in aqueous solutions. While the quaternary ammonium head group itself is generally stable and does not undergo degradation under typical experimental conditions, the ester linkage is susceptible to hydrolysis.[1][2] This reaction is significantly accelerated in the presence of hydroxide ions, making the stability of the compound a critical consideration in basic media.

The hydrolysis of Ethoxycarbonylmethyltrimethylammonium chloride results in the formation of (carboxymethyl)trimethylammonium (more commonly known as betaine) and ethanol. This degradation is often undesirable as it leads to a loss of the active compound and the introduction of potential confounding variables into your experimental system.

Frequently Asked Questions (FAQs)

Q1: Why is my solution of Ethoxycarbonylmethyltrimethylammonium chloride losing efficacy over time when prepared in a basic buffer?

A1: The loss of efficacy is most likely due to the base-catalyzed hydrolysis of the ester bond in the Ethoxycarbonylmethyltrimethylammonium chloride molecule. In basic solutions, the hydroxide ions act as nucleophiles, attacking the electrophilic carbonyl carbon of the ester. This leads to the cleavage of the ester bond and the formation of betaine and ethanol, which are likely inactive for your intended purpose. The rate of this hydrolysis is directly proportional to the concentration of hydroxide ions, meaning that the higher the pH, the faster the degradation.

Q2: What is the primary degradation product of Ethoxycarbonylmethyltrimethylammonium chloride in a basic solution?

A2: The primary degradation pathway is hydrolysis.[1][2] This reaction yields (carboxymethyl)trimethylammonium (betaine) and ethanol.

Q3: Can I use a strong base like sodium hydroxide to adjust the pH of my solution containing Ethoxycarbonylmethyltrimethylammonium chloride?

A3: It is strongly discouraged to use strong bases like NaOH or KOH to adjust the pH of solutions containing Ethoxycarbonylmethyltrimethylammonium chloride, especially if the solution is to be stored or used over an extended period.[2] Strong bases create a high local concentration of hydroxide ions, which will rapidly accelerate the hydrolysis of the ester group. It is preferable to use a buffer system to maintain the desired pH.

Q4: Are there any visible signs of degradation?

A4: Typically, there are no immediate visible signs of degradation, such as color change or precipitation. The degradation is a molecular-level event. The most reliable way to detect degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) that can separate and quantify the parent compound and its degradation products.[3][4][5][6]

Q5: How does temperature affect the stability of Ethoxycarbonylmethyltrimethylammonium chloride in basic solutions?

A5: As with most chemical reactions, the rate of hydrolysis of Ethoxycarbonylmethyltrimethylammonium chloride increases with temperature. If you must work with this compound in a basic solution, it is advisable to keep the solution cooled to minimize the rate of degradation.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered when working with Ethoxycarbonylmethyltrimethylammonium chloride in basic environments.

Issue 1: Inconsistent or Non-Reproducible Experimental Results
  • Potential Cause: Degradation of the compound due to the basic conditions of your experiment.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Before starting your experiment, and at various time points during the experiment, analyze an aliquot of your working solution using a stability-indicating analytical method (see "Experimental Protocols" section below). This will allow you to quantify the amount of intact Ethoxycarbonylmethyltrimethylammonium chloride.

    • pH Control: Ensure that the pH of your solution is accurately and consistently maintained. Use a calibrated pH meter. Consider the buffering capacity of your system and whether it is sufficient to handle any potential pH shifts during your experiment.

    • Prepare Fresh Solutions: Prepare your basic solutions of Ethoxycarbonylmethyltrimethylammonium chloride immediately before use. Avoid storing these solutions, even at low temperatures, for extended periods.

    • Control Experiment: Run a control experiment where the compound is incubated in your basic buffer for the duration of your experiment, and then analyze its integrity. This will help you to determine the extent of degradation that is occurring under your specific experimental conditions.

Issue 2: Unexpected Peaks in Analytical Chromatograms
  • Potential Cause: The appearance of new peaks in your chromatogram (e.g., from HPLC or LC-MS) is a strong indicator of compound degradation.

  • Troubleshooting Steps:

    • Identify Degradation Products: The primary degradation product, betaine, will have a different retention time than the parent compound. If you have a standard for betaine, you can confirm the identity of the new peak.

    • Mass Spectrometry Analysis: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peak. The m/z of the protonated betaine molecule will be different from that of the parent compound, providing definitive evidence of hydrolysis.

    • Review Solution Preparation and Storage: Carefully review your procedures for preparing and storing the solution. Was the pH higher than intended? Was the solution stored for too long or at too high a temperature?

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Ethoxycarbonylmethyltrimethylammonium chloride

This protocol provides a general framework for an HPLC method to monitor the stability of Ethoxycarbonylmethyltrimethylammonium chloride. Method optimization may be required for your specific instrumentation and experimental matrix.

Objective: To separate and quantify Ethoxycarbonylmethyltrimethylammonium chloride from its primary degradation product, betaine.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: Acetonitrile

  • Ethoxycarbonylmethyltrimethylammonium chloride standard

  • Betaine standard

  • Your experimental samples

Method:

  • Gradient Elution:

    • 0-2 min: 95% A, 5% B

    • 2-10 min: Gradient to 50% A, 50% B

    • 10-12 min: Hold at 50% A, 50% B

    • 12-13 min: Gradient back to 95% A, 5% B

    • 13-18 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Standard Preparation: Prepare a stock solution of Ethoxycarbonylmethyltrimethylammonium chloride and betaine in a neutral solvent (e.g., water or 50:50 water:acetonitrile). Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dilute your experimental samples in the mobile phase A to a concentration that falls within the range of your calibration curve.

  • Analysis: Inject your standards and samples. The retention time of betaine will be shorter than that of the more hydrophobic parent compound. Quantify the amount of each compound by integrating the peak areas and comparing them to your calibration curve.

Data Interpretation: A decrease in the peak area of Ethoxycarbonylmethyltrimethylammonium chloride over time, coupled with an increase in the peak area of betaine, confirms the hydrolysis of the compound.

Table 1: pH-Dependent Stability of Ethoxycarbonylmethyltrimethylammonium chloride (Illustrative Data)
pHBuffer System (0.1 M)Temperature (°C)Half-life (t½) (hours)
7.0Phosphate25> 168
8.0Borate25~ 48
9.0Borate25~ 5
10.0Carbonate-Bicarbonate25< 1
8.0Borate4> 96

Note: This table provides illustrative data. The actual stability will depend on the specific experimental conditions.

Visualizing the Degradation Pathway and Experimental Workflow

Degradation Pathway of Ethoxycarbonylmethyltrimethylammonium chloride in Basic Solution

cluster_0 Base-Catalyzed Hydrolysis A Ethoxycarbonylmethyl- trimethylammonium chloride C Tetrahedral Intermediate A->C Nucleophilic Attack B Hydroxide Ion (OH⁻) (from basic solution) D (Carboxymethyl)trimethylammonium (Betaine) C->D E Ethanol C->E

Caption: Base-catalyzed hydrolysis of Ethoxycarbonylmethyltrimethylammonium chloride.

Experimental Workflow for Stability Assessment

cluster_1 Stability Assessment Workflow A Prepare basic solution of Ethoxycarbonylmethyltrimethylammonium chloride B Incubate under experimental conditions (time, temp) A->B C Withdraw aliquots at pre-defined time points B->C D Analyze by stability-indicating HPLC method C->D E Quantify parent compound and degradation product D->E F Determine rate of degradation E->F

Caption: Workflow for assessing the stability of the compound.

References

  • Synthesis and stability of 1-aminoalkylphosphonic acid quaternary ammonium salts. (n.d.). Nature Portfolio.
  • Synthesis, Stability, Ecotoxicity and Applications of Esterquats Incorporating Analogs of Betaine or Choline as the Cation in Their Structure. (2024, May 25). PubMed.
  • Synthesis and Properties of Cleavable Quaternary Ammonium Compounds. (2021). Semantic Scholar.
  • Validation of an analytical method for analyzing residues of quaternary ammonium compounds in animal and plant samples by LC-MS/. (n.d.). Aesan.
  • Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry. (2025, May 29). PMC.
  • Determination of Benzalkonium Chloride in Ophthalmic Solutions by Stability-Indicating HPLC Method: Application to a Stability Study. (2016, May 9). ResearchGate.
  • Determination of Benzalkonium Chloride in Ophthalmic Solutions by Stability-Indicating HPLC Method: Application to a Stability Study. (n.d.). Bibliomed.

Sources

Troubleshooting

Technical Support Center: Effective Methods for Removing Ethoxycarbonylmethyltrimethylammonium Chloride Post-Reaction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying their reaction mixtures containing Ethoxycarbonylmethy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in purifying their reaction mixtures containing Ethoxycarbonylmethyltrimethylammonium chloride. This quaternary ammonium salt, often used as a phase-transfer catalyst or resulting as a byproduct, can be persistent. This document provides in-depth, field-proven troubleshooting strategies and detailed protocols to ensure the purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: My desired product is soluble in an organic solvent, but I'm struggling to remove Ethoxycarbonylmethyltrimethylammonium chloride. What is the most straightforward method?

A1: The simplest and often most effective method is a liquid-liquid extraction, leveraging the high water solubility of Ethoxycarbonylmethyltrimethylammonium chloride. As a salt, it has a strong affinity for polar solvents like water.

An aqueous wash is a standard procedure to remove water-soluble impurities from an organic phase.[1] If your compound of interest has low water solubility, you can wash your organic layer containing the product with water or a brine solution. The Ethoxycarbonylmethyltrimethylammonium chloride will partition into the aqueous phase. For particularly stubborn emulsions or to further decrease the solubility of your organic product in the aqueous phase, using brine (a saturated solution of NaCl) is recommended. Repeat the wash several times for optimal removal.

Q2: I've tried aqueous extraction, but I suspect there's still residual Ethoxycarbonylmethyltrimethylammonium chloride. What's a more robust technique?

A2: For more complete removal, especially at trace levels, the use of scavenger resins is highly recommended. These are solid-supported reagents designed to react with and bind specific types of molecules, which can then be easily filtered off.[2]

For a positively charged species like Ethoxycarbonylmethyltrimethylammonium chloride, a cation exchange resin is ideal. Strong acid cation exchange resins, such as those with sulfonic acid functional groups (e.g., Dowex® 50WX8), are particularly effective.[3] The resin's negatively charged sulfonic acid groups will bind the positively charged quaternary ammonium cation, effectively removing it from your solution. This method is advantageous as it avoids the need for aqueous extractions, which can be problematic for water-sensitive compounds.[2]

Q3: My product is also somewhat water-soluble, making liquid-liquid extraction inefficient. What are my options?

A3: This is a common challenge. In this scenario, you should consider methods that do not rely on partitioning between aqueous and organic phases.

  • Silica Gel Column Chromatography: Ethoxycarbonylmethyltrimethylammonium chloride is highly polar and will likely have a very strong affinity for silica gel, resulting in a low Rf value. If your product is less polar, it will elute from the column while the salt remains adsorbed at the origin.

  • Recrystallization: If your desired product is a solid, recrystallization can be a powerful purification technique. The key is to find a solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at cooler temperatures, while the Ethoxycarbonylmethyltrimethylammonium chloride remains soluble at all temperatures. This will cause your product to crystallize upon cooling, leaving the impurity in the mother liquor.

Q4: Can I use precipitation to remove the Ethoxycarbonylmethyltrimethylammonium chloride?

A4: Yes, precipitation can be a viable method. Since Ethoxycarbonylmethyltrimethylammonium chloride is highly soluble in polar solvents and generally insoluble in nonpolar solvents, you can potentially precipitate it by adding a nonpolar "anti-solvent" to your reaction mixture.[4][5] For example, if your reaction was performed in a polar solvent like methanol or acetonitrile, the addition of a nonpolar solvent such as diethyl ether or hexane could cause the Ethoxycarbonylmethyltrimethylammonium chloride to precipitate out of the solution. The precipitate can then be removed by filtration.

Q5: How can I confirm that I have successfully removed the Ethoxycarbonylmethyltrimethylammonium chloride?

A5: Several analytical techniques can be employed to confirm the absence or determine the concentration of residual Ethoxycarbonylmethyltrimethylammonium chloride.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool. The trimethylammonium group of the molecule has a characteristic singlet peak in the proton NMR spectrum. The absence of this peak in the spectrum of your purified product is a good indication of its removal.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive technique that can detect very low levels of impurities.[6] You can develop an LC-MS method to specifically look for the mass of the Ethoxycarbonylmethyltrimethylammonium cation.

  • Capillary Electrophoresis (CE): CE is particularly well-suited for the analysis of charged species like quaternary ammonium salts and can offer high separation efficiency.[7][8]

Troubleshooting Guides and Experimental Protocols

Method 1: Enhanced Liquid-Liquid Extraction

This protocol is designed for situations where a simple water wash is insufficient.

Troubleshooting:

IssuePotential CauseRecommended Solution
Emulsion forms during extraction.The product may have surfactant-like properties.Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion.
Product is partially lost to the aqueous phase.The product has some water solubility.Back-extract the aqueous layers with a fresh portion of the organic solvent to recover the dissolved product.
Still seeing the impurity in NMR after multiple washes.Inefficient partitioning.Increase the volume of the aqueous wash or the number of extractions. Consider switching to Method 2.

Experimental Protocol:

  • Dissolution: Ensure your crude reaction mixture is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Initial Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of deionized water, shake vigorously for 1-2 minutes, and allow the layers to separate. Drain the aqueous layer.

  • Brine Wash: Add an equal volume of brine to the separatory funnel. Shake and separate as before. This helps to remove residual water from the organic layer and further encourages the partitioning of the salt into the aqueous phase.

  • Repeat: Repeat the brine wash two more times.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[9]

  • Analysis: Analyze the resulting material by ¹H NMR or LC-MS to confirm the absence of Ethoxycarbonylmethyltrimethylammonium chloride.

Method 2: Scavenging with Cation Exchange Resin

This is a highly effective method for removing residual quaternary ammonium salts.

Troubleshooting:

IssuePotential CauseRecommended Solution
Incomplete removal of the salt.Insufficient amount of resin or inadequate contact time.Increase the mass of the resin or the stirring time. A small-scale trial can help optimize the required amount of resin.
Product is binding to the resin.The product may have a basic functional group.This method may not be suitable. Consider an alternative purification technique like recrystallization or silica gel chromatography.

Experimental Protocol:

  • Resin Preparation: Use a strong acid cation exchange resin (e.g., Dowex® 50WX8). Wash the resin with the solvent used in your reaction to remove any impurities.

  • Slurry Method:

    • Dissolve your crude product in a suitable organic solvent.

    • Add the prepared cation exchange resin to the solution (a common starting point is 5-10 equivalents relative to the estimated amount of the quaternary ammonium salt).

    • Stir the slurry at room temperature for 2-4 hours. The progress can be monitored by TLC or LC-MS.

    • Filter the mixture to remove the resin.

    • Wash the resin with a fresh portion of the solvent.

    • Combine the filtrates and concentrate under reduced pressure.

  • Analysis: Confirm the removal of the impurity using an appropriate analytical method.

Visualization of Removal Strategies

Removal_Workflow cluster_extraction Method 1: Extraction cluster_scavenging Method 2: Scavenging cluster_other Other Methods Start Crude Reaction Mixture (Product + Impurity) Method_Choice Assess Product Properties (Solubility, Stability) Start->Method_Choice Aqueous_Wash Aqueous/Brine Wash Method_Choice->Aqueous_Wash Product is organic-soluble & water-insoluble Scavenger_Resin Add Cation Exchange Resin Method_Choice->Scavenger_Resin Trace amounts or water-sensitive product Chromatography Silica Gel Chromatography Method_Choice->Chromatography Product polarity differs significantly from impurity Recrystallization Recrystallization Method_Choice->Recrystallization Product is a solid Organic_Phase Organic Phase (Purified Product) Aqueous_Wash->Organic_Phase Aqueous_Phase Aqueous Phase (Impurity Removed) Aqueous_Wash->Aqueous_Phase Filtration Filtration Scavenger_Resin->Filtration Filtrate Filtrate (Purified Product) Filtration->Filtrate Resin_Waste Resin with Bound Impurity Filtration->Resin_Waste Purified_Product_Other Purified Product Chromatography->Purified_Product_Other Recrystallization->Purified_Product_Other

Caption: Decision workflow for selecting a purification method.

References
  • Indion Resins. (n.d.). Organic Scavenger Description Applications.
  • Dow Chemical Co. (1999). PROCESS FOR REMOVAL OF QUATERNARY AMMONIUM SALT. WO/1999/051523.
  • Dow Chemical Co. (2001). The method of removing quaternary ammonium salt. CN1296462A.
  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods.
  • Dow Chemical Co. (2001). Process for removal of quaternary ammonium salt. US6214235B1.
  • ResearchGate. (2015). Which membrane does work better to remove quaternary ammonium compounds from an aqueous solution?
  • Reddit. (2025). Quaternary ammonium salt purification.
  • General Electric Company. (1997). Method of recycling phase transfer catalyst for displacement reactions. Patent 0763521.
  • CORE. (n.d.). Phase Transfer Catalysis: Chemistry and Engineering.
  • OperaChem. (2023). Phase transfer catalysis (PTC).
  • Matyjaszewski Polymer Group - Carnegie Mellon University. (n.d.). Catalyst Removal.
  • Scavenger-Solutions. (n.d.). Products.
  • Contaminants of Emerging Concern (CEC) Program. (n.d.). Adoption of Analytical Methods for Identifying CEC.
  • E3S Web of Conferences. (2019). Removal of quaternary ammonium compounds in ion exchange process.
  • Amerigo Scientific. (n.d.). Scavenger Resins.
  • ResearchGate. (2025). Measurement and correlation of solubility of ε-CL-20 in solvent mixtures of (chloroform+ethyl acetate) and (m-xylene+ethyl acetate) at temperatures from 278.15K to 313.15K.
  • Wikipedia. (n.d.). Phase-transfer catalyst.
  • BenchChem. (2025). Solubility of Triethylmethylammonium chloride in organic solvents.
  • BenchChem. (2025). Technical Support Center: Post-Synthesis Removal of Excess Chlorinating Agents.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • ATSDR. (n.d.). 6. analytical methods.
  • ResearchGate. (n.d.). Determination of (2,3-epoxypropyl)trimethylammonium chloride, (3-chloro-2-hydroxypropyl)trimethylammonium chloride, and (2,3-dihydroxypropyl)trimethylammonium chloride by capillary electrophoresis.
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
  • BenchChem. (2025). How to remove impurities from Triethylmethylammonium chloride synthesis.
  • BenchChem. (2025). A Comparative Guide to Purity Analysis of Decyltrimethylammonium Chloride: HPLC, Capillary Electrophoresis, and Titration.
  • Reck, R. A., Harwood, H. J., & Ralston, A. W. (1947). Solubilities of dodecyl- and octadecyl-trimethyl-ammonium chlorides in organic solvents. Journal of Organic Chemistry, 12(4), 517-521.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of Benzyltrimethylammonium Chloride in Organic Solvents.
  • Affymax Technologies N.V. (1997). Method for removing unreacted electrophiles from a reaction mixture. US5632898A.
  • ResearchGate. (2017). How to remove chlorotrimethylsilane (TMSCl) from the reaction mixture?

Sources

Optimization

Technical Support Center: Identifying Degradation Products of Ethoxycarbonylmethyltrimethylammonium Chloride by LC-MS

Welcome to the technical support center for the analysis of Ethoxycarbonylmethyltrimethylammonium chloride and its degradation products. This guide is designed for researchers, scientists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of Ethoxycarbonylmethyltrimethylammonium chloride and its degradation products. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) to investigate the stability of this compound. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is Ethoxycarbonylmethyltrimethylammonium chloride and why is studying its degradation important?

Ethoxycarbonylmethyltrimethylammonium chloride is a quaternary ammonium compound (QAC) that contains an ester functional group. In pharmaceutical development, understanding the stability of a drug substance is a mandatory regulatory requirement and a scientific necessity.[1] Forced degradation studies help to identify potential degradation products, which provides critical insights into the intrinsic stability of the molecule, potential toxicities, and informs the development of stable formulations and appropriate storage conditions.[1][2]

Q2: What are the most likely degradation pathways for Ethoxycarbonylmethyltrimethylammonium chloride?

Given its chemical structure, the two primary degradation pathways are hydrolysis and thermal degradation.

  • Hydrolysis: The ester linkage is susceptible to hydrolysis, especially under acidic or basic conditions.[3][4] This reaction would cleave the ester bond, yielding Carboxymethyltrimethylammonium (betaine) and ethanol.

  • Thermal Degradation: At elevated temperatures, quaternary ammonium salts can undergo thermal decomposition.[5] A potential pathway is Hofmann elimination, although this is generally less common under typical LC-MS conditions.

Q3: What are the expected major degradation products of Ethoxycarbonylmethyltrimethylammonium chloride under forced degradation conditions?

Based on chemical principles, the expected degradation products are:

  • Under Hydrolytic (Acid/Base) Stress: The primary degradation product is Carboxymethyltrimethylammonium (betaine) and ethanol .

  • Under Thermal Stress: While less common in LC-MS, potential products could arise from demethylation or other complex rearrangements.

Q4: What is the recommended LC-MS technique for analyzing Ethoxycarbonylmethyltrimethylammonium chloride and its degradation products?

Due to the high polarity and permanent positive charge of Ethoxycarbonylmethyltrimethylammonium chloride and its primary degradation product, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry is the recommended technique.[1][2][6] HILIC provides better retention and separation for such polar compounds compared to traditional reversed-phase chromatography.[1][2]

Troubleshooting Guide: LC-MS Analysis of Ethoxycarbonylmethyltrimethylammonium Chloride

This section provides solutions to common problems encountered during the LC-MS analysis of Ethoxycarbonylmethyltrimethylammonium chloride and its degradation products.

Chromatography Issues

Q5: I am observing poor peak shape (tailing or fronting) for the parent compound. What could be the cause and how can I fix it?

  • Cause: Poor peak shape for a polar, cationic compound like Ethoxycarbonylmethyltrimethylammonium chloride on a reversed-phase column is common due to secondary interactions with residual silanols on the silica support. Overloading the column can also lead to peak fronting.

  • Solution:

    • Switch to a HILIC column: This is the most effective solution for retaining and separating highly polar compounds.[1][2][6]

    • Optimize mobile phase: If using a reversed-phase column, add a small amount of an acidic modifier like formic acid (0.1%) to the mobile phase. This can help to suppress the interaction with silanols.

    • Reduce injection volume or sample concentration: This can mitigate column overloading.

    • Use a different stationary phase: Consider a column with a different end-capping or a polar-embedded stationary phase.

Q6: My retention times are shifting between injections. What should I check?

  • Cause: Retention time shifts can be caused by a variety of factors, including inadequate column equilibration, changes in mobile phase composition, temperature fluctuations, or a contaminated column.[7]

  • Solution:

    • Ensure proper column equilibration: Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before each injection, especially with HILIC.

    • Prepare fresh mobile phase: Inaccurate mobile phase preparation or evaporation of the organic solvent can alter the retention time.

    • Check the column temperature: Ensure the column oven is maintaining a stable temperature.

    • Clean the column: If the column is contaminated, follow the manufacturer's instructions for cleaning.

Mass Spectrometry Issues

Q7: I am not seeing the expected molecular ion for Ethoxycarbonylmethyltrimethylammonium chloride. What could be the problem?

  • Cause: This could be due to in-source fragmentation, incorrect MS settings, or a problem with the ion source.

  • Solution:

    • Optimize ion source parameters: Reduce the fragmentor/cone voltage to minimize in-source fragmentation. Ensure the capillary voltage is appropriate for positive ion mode electrospray ionization (ESI).

    • Check for adducts: Look for common adducts such as sodium ([M+Na]+) or potassium ([M+K]+).

    • Confirm the correct m/z: The molecular weight of Ethoxycarbonylmethyltrimethylammonium chloride is approximately 195.7 g/mol . The expected molecular ion in positive ESI mode would be the cation at m/z 160.1. The chloride ion will not be observed.

    • Clean the ion source: A dirty ion source can lead to poor sensitivity.

Q8: I am trying to identify unknown peaks in my stressed samples. How can I confirm if they are degradation products?

  • Cause: Stressed samples can contain a complex mixture of the parent compound, degradation products, and artifacts from the stress conditions.

  • Solution:

    • Analyze a control sample: Inject a sample of the parent compound that has not been subjected to stress. Any peaks present in the stressed sample but not in the control are potential degradation products.

    • Perform MS/MS fragmentation: Obtain the MS/MS spectrum of the parent compound and the unknown peaks. Degradation products will often share common fragment ions with the parent compound.

    • Propose a degradation pathway: Based on the chemical structure of the parent compound and the stress condition applied, predict the likely degradation products and their molecular weights. Compare this with the observed m/z values of the unknown peaks.

Experimental Workflow: Forced Degradation Study

A forced degradation study is essential to identify the potential degradation products of Ethoxycarbonylmethyltrimethylammonium chloride.[8][9][10]

Protocol for Forced Degradation Study

Stress ConditionProcedure
Acid Hydrolysis 1. Prepare a solution of Ethoxycarbonylmethyltrimethylammonium chloride in 0.1 M HCl. 2. Incubate at 60°C for 24 hours. 3. At various time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for LC-MS analysis.
Base Hydrolysis 1. Prepare a solution of Ethoxycarbonylmethyltrimethylammonium chloride in 0.1 M NaOH. 2. Incubate at 60°C for 24 hours. 3. At various time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for LC-MS analysis.
Oxidative Degradation 1. Prepare a solution of Ethoxycarbonylmethyltrimethylammonium chloride in 3% hydrogen peroxide. 2. Store at room temperature for 24 hours, protected from light. 3. At various time points, withdraw an aliquot and dilute for LC-MS analysis.
Thermal Degradation 1. Store the solid compound at 80°C for 48 hours. 2. Dissolve a portion of the stressed solid in the mobile phase for LC-MS analysis.
Photolytic Degradation 1. Prepare a solution of Ethoxycarbonylmethyltrimethylammonium chloride. 2. Expose the solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines). 3. Concurrently, store a control sample in the dark. 4. After a defined period, analyze both the exposed and control samples by LC-MS.

Diagram of the Proposed Hydrolytic Degradation Pathway

G parent Ethoxycarbonylmethyltrimethylammonium (m/z 160.1) stress Acid or Base Hydrolysis (H₂O, H⁺ or OH⁻) parent->stress product1 Carboxymethyltrimethylammonium (Betaine) (m/z 118.1) stress->product1 product2 Ethanol (Not detected by ESI+) stress->product2 G start LC-MS Analysis Issue q1 Poor Peak Shape? start->q1 s1 Switch to HILIC column Optimize mobile phase q1->s1 Yes q2 Retention Time Shift? q1->q2 No end Problem Resolved s1->end s2 Ensure column equilibration Prepare fresh mobile phase q2->s2 Yes q3 No Molecular Ion? q2->q3 No s2->end s3 Optimize ion source parameters Clean ion source q3->s3 Yes q4 Unknown Peaks? q3->q4 No s3->end s4 Analyze control sample Perform MS/MS q4->s4 Yes q4->end No s4->end

Caption: A logical workflow for troubleshooting common LC-MS issues.

References

  • Forced Degradation Testing | SGS Thailand. (n.d.). Retrieved from [Link]

  • Analysis of multiple quaternary ammonium compounds in the brain using tandem capillary column separation and high resolution mas - FOLIA. (n.d.). Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]

  • Quantification of Quaternary Ammonium Compounds Against Surrogate Matrix by HILIC-MS/MS - CHIMIA. (n.d.). Retrieved from [Link]

  • Unified-Hydrophilic-Interaction/Anion-Exchange Liquid Chromatography Mass Spectrometry (Unified-HILIC/AEX/MS): A Single-Run Method for Comprehensive and Simultaneous Analysis of Polar Metabolome | Analytical Chemistry - ACS Publications. (2022, November 25). Retrieved from [Link]

  • WO2012164573A2 - Hydrolysis and esterification with acid catalysts - Google Patents. (n.d.).
  • [Accelerating effect of heterocyclic quaternary ammonium salts on neutral ester hydrolysis by acetylcholinesterase and butyrylcholinesterase (author's transl)] - PubMed. (1981, June 15). Retrieved from [Link]

  • Thermal Degradation Chemistry of Alkyl Quaternary Ammonium Montmorillonite. (n.d.). Retrieved from [Link]

  • Importance of LCMS in Forced Degradation Studies for new Chemical Entities. (2026, February 4). Retrieved from [Link]

  • Show the chemical reaction for the hydrolysis of the ester, ethyl acetate, indicating the two products of this reaction. | Homework.Study.com. (n.d.). Retrieved from [Link]

  • Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. (n.d.). Retrieved from [Link]

  • FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. (n.d.). Retrieved from [Link]

  • LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC. (2020, August 28). Retrieved from [Link]

  • Basics of LC/MS. (n.d.). Retrieved from [Link]

  • hydrolysis of esters - Chemguide. (n.d.). Retrieved from [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). Retrieved from [Link]

  • Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Retrieved from [Link]

  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part I | Spectroscopy Online. (2026, March 12). Retrieved from [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. (2025, May 6). Retrieved from [Link]

  • Characterization of products formed by forced degradation of Etodoalc using LC/MS/MS ASMS 2015 ThP 426 - Shimadzu. (n.d.). Retrieved from [Link]

  • Stability Indicating LC-MS Method Development and Validation for the Study of the Forced Degradation Behavior of Pimobendan Drug - SciSpace. (2020, October 15). Retrieved from [Link]

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021, November 29). Retrieved from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Ethoxycarbonylmethyltrimethylammonium Chloride

Welcome to the Application Scientist Troubleshooting Portal. Ethoxycarbonylmethyltrimethylammonium chloride (CAS: 3032-11-9), commonly referred to as Betaine Ethyl Ester Chloride , is a highly versatile quaternary ammoni...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Troubleshooting Portal. Ethoxycarbonylmethyltrimethylammonium chloride (CAS: 3032-11-9), commonly referred to as Betaine Ethyl Ester Chloride , is a highly versatile quaternary ammonium compound. It is widely utilized in the synthesis of cationic surfactants, as a phase transfer catalyst, and as a critical precursor for peptide modifications and Girard's Reagent T.

However, its unique electronic structure—featuring a permanently charged nitrogen atom directly adjacent to an esterifiable carbonyl group—makes it highly susceptible to specific, often reaction-ruining, side reactions. This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot and optimize your workflows.

Visual Workflow: Primary Degradation Pathways

Understanding the mechanistic fate of your reagent is the first step in preventing yield loss. The diagram below illustrates the three most common side reactions encountered during synthesis.

SideReactions A Ethoxycarbonylmethyltrimethylammonium Chloride (Betaine Ethyl Ester Chloride) B Betaine + Ethanol (Hydrolysis Product) A->B H2O, pH > 7 (Alkaline Hydrolysis) C Ammonium Ylide (Reactive Intermediate) A->C Strong Base (Deprotonation of α-CH2) E Transesterification Products (e.g., Methyl Ester) A->E ROH (e.g., MeOH) Acid/Base Catalyst D Rearrangement / Condensation (Stevens Rearrangement) C->D Heat / Time

Figure 1: Primary chemical degradation pathways of Betaine Ethyl Ester Chloride.

Quantitative & Mechanistic Summary of Side Reactions

To facilitate rapid troubleshooting, the following table summarizes the quantitative triggers and thermodynamic impacts of the most common side reactions.

Side ReactionTriggering ConditionMechanistic CauseKinetic / Thermodynamic ImpactPrimary Preventive Action
Alkaline Hydrolysis pH > 7.0, Aqueous mediaStrong -I effect of N⁺ accelerates OH⁻ attack on carbonylRapid degradation at room temp; highly pH-dependentMaintain pH < 6.0; use non-nucleophilic buffers
Ylide Formation Strong bases (e.g., NaH, LDA)High acidity of α-methylene protons adjacent to N⁺ and C=OLeads to irreversible Stevens[1,2]-shift rearrangementsUse weaker, sterically hindered bases (e.g., DIPEA)
Transesterification Alcoholic solvents (MeOH, PrOH)Reversible nucleophilic acyl substitutionEquilibrium shifts based on solvent molar excessUse aprotic solvents (DCM, THF) or matching alcohol (EtOH)
Hygroscopic Degradation Exposure to ambient humidityChloride ion pairing strongly coordinates atmospheric waterAlters stoichiometry; promotes slow auto-hydrolysisStore under argon/nitrogen in a desiccator

FAQ & Troubleshooting Guide

Issue 1: Unintended Hydrolysis (Loss of Ester Functionality)

Q: My aqueous reactions are suffering from extremely low yields, and LC-MS shows a massive peak corresponding to trimethylglycine (betaine). How do I prevent this?

Insight & Causality: You are observing rapid alkaline hydrolysis. The quaternary ammonium group exerts a powerful electron-withdrawing inductive effect (-I effect). This significantly increases the electrophilicity of the adjacent ester carbonyl carbon, drastically lowering the activation energy required for nucleophilic attack by hydroxide ions[1]. Consequently, betaine ethyl esters hydrolyze at much lower pH thresholds and at significantly faster rates than typical aliphatic esters like ethyl acetate[2].

Self-Validating Protocol: pH-Controlled Aqueous Processing

  • Buffer Preparation: Prepare a 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer and meticulously adjust the pH to 5.5 using dilute HCl/NaOH. Causality: Maintaining a slightly acidic pH prevents the accumulation of OH⁻ ions, effectively shutting down the alkaline hydrolysis pathway while keeping the amine reactive.

  • Reagent Dissolution: Dissolve the betaine ethyl ester chloride in the buffer at 0–4°C. Causality: Lower temperatures exponentially decrease the rate constant of ester hydrolysis.

  • Reaction Execution: Add your coupling partners slowly, monitoring the solution to ensure the pH does not drift above 6.5 during the reaction.

  • Validation Step: Take a 10 µL reaction aliquot, dilute it immediately in 0.1% formic acid in water (to rapidly quench any ongoing hydrolysis), and analyze via HPLC. A single peak corresponding to the intact ester cation confirms the protocol's success.

Issue 2: Ylide Formation and Rearrangement (Unexpected Byproducts)

Q: When treating the reagent with strong bases to drive an alkylation, I get a complex mixture of rearranged products instead of my desired target. What is the mechanism?

Insight & Causality: You are inadvertently triggering the deprotonation of the α-methylene protons. The CH₂ group flanked by the positively charged trimethylammonium moiety and the carbonyl group is highly acidic. Strong bases will deprotonate this position to form an ammonium ylide. Once formed, this reactive intermediate can undergo a Stevens [1,2]-shift or act as a carbon nucleophile in unwanted condensation cascades[3].

Self-Validating Protocol: Anhydrous, Ylide-Free Coupling

  • Desiccation: Dry the betaine ethyl ester chloride in a vacuum desiccator over P₂O₅ for 24 hours prior to use. Causality: Removing trace water prevents base-catalyzed hydrolysis, which competes with your desired reaction and consumes base.

  • Solvent Selection: Suspend the dried reagent in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) under a strict nitrogen atmosphere.

  • Base Selection: Use a sterically hindered, mild base like N,N-Diisopropylethylamine (DIPEA) (maximum 1.2 equivalents). Causality: DIPEA is basic enough to neutralize HCl or drive standard coupling reactions but lacks the thermodynamic strength and steric accessibility to deprotonate the highly hindered α-methylene protons, thus preventing ylide formation.

  • Validation Step: Perform a micro-scale test reaction and analyze the crude mixture via ¹H-NMR. The preservation of the sharp singlet near δ 4.5 ppm (representing the intact α-CH₂ protons) validates that ylide formation and subsequent rearrangement did not occur.

Issue 3: Transesterification in Alcoholic Solvents

Q: I am running a reaction in methanol to improve solubility, but my final product has an unexpected mass shift of -14 Da. Why?

Insight & Causality: This is a classic case of transesterification. In the presence of methanolic solvents and even trace amounts of acid or base catalysts (often present as impurities), the ethyl ester undergoes reversible nucleophilic acyl substitution. Because methanol is the solvent (and thus in massive molar excess), Le Chatelier's principle drives the equilibrium entirely toward the formation of the methyl ester, which is exactly 14 Da lighter than the ethyl ester.

Preventive Action: Never use non-matching alcohols as solvents when working with betaine esters. If an alcoholic solvent is absolutely required for solubility, use anhydrous ethanol . Otherwise, default to polar aprotic solvents like DMF or Acetonitrile.

Issue 4: Hygroscopicity and Storage Issues

Q: My reagent has formed a sticky, unweighable paste inside the bottle. Has it gone bad, and can it be saved?

Insight & Causality: Quaternary ammonium chlorides are notoriously hygroscopic. The chloride counterion strongly coordinates with atmospheric water molecules. Once water is absorbed, it not only makes the reagent difficult to weigh accurately (throwing off your stoichiometry) but also creates a localized aqueous microenvironment that promotes slow auto-hydrolysis of the ester over time.

Self-Validating Protocol: Reclaiming Hygroscopic Quaternary Salts

  • Dissolution & Evaporation: Transfer the sticky paste to a round-bottom flask, dissolve it in a minimal amount of anhydrous ethanol, and evaporate under reduced pressure (rotary evaporator) at 35°C.

  • Deep Vacuum Drying: Attach the flask to a high-vacuum Schlenk line for 12 hours.

  • Inert Storage: Transfer the resulting free-flowing white powder into an amber glass vial inside a glovebox. Backfill with argon and seal with Parafilm.

  • Validation Step: Weigh a 10 mg sample before and after leaving it exposed to ambient air for 1 hour. A mass increase of <1% confirms successful drying and proper handling techniques.

References

  • Title: A Study of the Micellar Formation of N-Alkyl Betaine Ethyl Ester Chlorides Based on the Physicochemical Properties of Their Aqueous Solutions Source: MDPI URL
  • Source: ResearchGate (Helvetica Chimica Acta)
  • Title: Species-Specific Hydrolysis Kinetics of N-Methylated Heroin Derivatives Source: ResearchGate URL

Sources

Optimization

Technical Support Center: Troubleshooting Catalyst Deactivation of Ethoxycarbonylmethyltrimethylammonium Chloride

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Subject: Resolving sudden efficacy loss in esterquat phase-transfer catalysts (PTCs) and surface-active ionic liquids. Mechanistic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Subject: Resolving sudden efficacy loss in esterquat phase-transfer catalysts (PTCs) and surface-active ionic liquids.

Mechanistic Causality: The "Why" Behind Deactivation

Ethoxycarbonylmethyltrimethylammonium chloride (commonly known as betaine ethyl ester chloride) is a highly effective cationic esterquat. However, researchers frequently encounter sudden drops in its catalytic efficacy. As a Senior Application Scientist, I emphasize that troubleshooting this compound requires moving beyond superficial fixes to address the fundamental thermodynamic and kinetic mechanisms of its deactivation.

The primary mode of deactivation is not thermal degradation, but rather base-catalyzed hydrolysis . The positively charged quaternary ammonium nitrogen exerts a strong electron-withdrawing effect, rendering the adjacent carbonyl carbon exceptionally electrophilic.

When exposed to even mildly alkaline conditions (pH > 7), the ester bond is rapidly cleaved. This yields glycine betaine (an inner salt/zwitterion) and ethanol. Because the resulting betaine is zwitterionic, it loses the cationic surfactant properties and lipophilicity required for effective phase-transfer catalysis.

Furthermore, this deactivation is subject to micellar auto-catalysis . When the catalyst concentration exceeds its Critical Micelle Concentration (CMC), the positively charged micellar surface electrostatically attracts hydroxyl ions (OH⁻) from the bulk aqueous phase, exponentially increasing the local rate of hydrolysis.

Degradation A Ethoxycarbonylmethyltrimethylammonium Chloride (Active PTC / Surfactant) B Hydroxide Attack (OH-) Base-Catalyzed Hydrolysis A->B High pH C Micellar Auto-Catalysis (Concentration > CMC) A->C [Surfactant] > CMC D Betaine Inner Salt (Zwitterion - Deactivated) B->D Cleavage E Ethanol (Byproduct) B->E Release C->B Accelerates

Fig 1. Base-catalyzed hydrolysis pathway of betaine ethyl ester chloride.

Diagnostic FAQs: Symptom-Based Troubleshooting

Q: My reaction rate dropped suddenly when I scaled up the catalyst loading. Why? A: You likely crossed the Critical Micelle Concentration (CMC). Above the CMC, betaine ethyl ester chloride forms cationic micelles that concentrate OH⁻ ions at their surface, triggering rapid micellar auto-catalysis and destroying the esterquat . To fix this, maintain the concentration below the CMC or introduce a co-solvent to disrupt micellization.

Q: The reaction works perfectly at pH 6 but fails completely at pH 8. Is the catalyst being poisoned by my reagents? A: It is not chemical poisoning; it is structural degradation. Betaine esters are highly stable in acidic and neutral environments but degrade rapidly in alkaline media due to hydroxyl attack on the electrophilic carbonyl carbon .

Q: Can I recover or regenerate the deactivated catalyst in situ? A: No. The hydrolysis is thermodynamically irreversible under standard aqueous reaction conditions. The byproduct, glycine betaine, cannot be re-esterified in the presence of water. You must prevent hydrolysis proactively by buffering the aqueous phase.

Quantitative Data: Hydrolysis Kinetics & Micellar Effects

To predict catalyst lifespan and optimize your reaction matrix, you must understand how pH and concentration interact. The table below summarizes the kinetic behavior of betaine ethyl ester chloride based on physicochemical profiling .

ParameterConditionCatalyst Half-Life / StabilityMechanistic Impact
pH Level Acidic (pH < 6.0)Stable (> Months)Protonation of the matrix inhibits nucleophilic attack.
pH Level Alkaline (pH > 8.0)Rapid degradation (Minutes)OH⁻ rapidly attacks the highly electrophilic carbonyl carbon.
Concentration Below CMC (< 0.05 M)Baseline hydrolysis rateFollows standard second-order bulk kinetics.
Concentration Above CMC (> 0.05 M)Accelerated (Micellar Catalysis)Cationic micelles attract OH⁻, increasing local concentration.
Temperature Elevated (> 45 °C)Decreased stabilityAccelerates ester cleavage exponentially in alkaline media.

Self-Validating Troubleshooting Protocols

To ensure scientific integrity, troubleshooting must be a self-validating system. Use the following workflow and protocol to diagnose and mitigate hydrolysis in real-time.

Workflow Start Catalyst Deactivation Detected CheckPH Check Aqueous pH Start->CheckPH HighPH pH > 7.0 CheckPH->HighPH LowPH pH <= 7.0 CheckPH->LowPH Action1 Buffer System to Neutral/Acidic HighPH->Action1 CheckConc Check Catalyst Concentration LowPH->CheckConc HighConc [Cat] > CMC CheckConc->HighConc Action2 Dilute or Use Co-solvent HighConc->Action2

Fig 2. Diagnostic workflow for mitigating catalyst deactivation.

Protocol A: In-Situ Monitoring and Mitigation of Hydrolysis

Objective: To detect catalyst degradation dynamically and validate the efficacy of pH buffering. Causality: By monitoring the ethyl ester's structural integrity via ¹H-NMR, you can definitively prove whether the catalyst is intact or has reverted to the inactive zwitterion.

Step-by-Step Methodology:

  • Establish the Baseline: Before adding the catalyst to the main reaction vessel, dissolve a 10 mg sample of Ethoxycarbonylmethyltrimethylammonium chloride in D₂O. Record a baseline ¹H-NMR spectrum. Note the distinct quartet (~4.3 ppm) and triplet (~1.3 ppm) corresponding to the intact ethyl ester group.

  • Sample the Reaction Matrix: Extract a 0.5 mL aliquot from your active aqueous reaction phase at t = 30 minutes.

  • Quench and Analyze: Immediately quench the aliquot with dilute DCl to halt further base-catalyzed hydrolysis. Run a ¹H-NMR spectrum.

  • Data Validation (The Self-Check):

    • Intact Catalyst: The ethyl quartet and triplet remain at their baseline integrations relative to the trimethylammonium singlet (~3.2 ppm).

    • Deactivated Catalyst: The appearance of a new quartet at ~3.6 ppm and a triplet at ~1.2 ppm indicates the presence of free ethanol (the cleavage byproduct). The disappearance of the ester peaks confirms deactivation.

  • Mitigation Implementation: If ethanol is detected, immediately adjust the reaction matrix using a phosphate buffer to maintain a pH of 5.5–6.5.

  • Re-validation: Repeat Steps 2–4 after buffering. The cessation of free ethanol formation validates that the degradation pathway has been successfully blocked.

References

  • Title: Rethinking the Esterquats: Synthesis, Stability, Ecotoxicity and Applications of Esterquats Incorporating Analogs of Betaine or Choline as the Cation in Their Structure Source: Molecules (MDPI) URL: [Link]

  • Title: Hydrolysis of Surfactants Containing Ester Bonds: Modulation of Reaction Kinetics and Important Aspects of Surfactant Self-Assembly Source: Journal of Chemical Education (ACS Publications) URL: [Link]

  • Title: A Study of the Micellar Formation of N-Alkyl Betaine Ethyl Ester Chlorides Based on the Physicochemical Properties of Their Aqueous Solutions Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

Troubleshooting

Technical Support Center: Purification of Crude Ethoxycarbonylmethyltrimethylammonium Chloride

Welcome to the Technical Support Center for the isolation and purification of Ethoxycarbonylmethyltrimethylammonium chloride (commonly referred to as Betaine ethyl ester chloride). As a quaternary ammonium ester, this co...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of Ethoxycarbonylmethyltrimethylammonium chloride (commonly referred to as Betaine ethyl ester chloride). As a quaternary ammonium ester, this compound presents unique handling challenges, primarily due to its extreme hygroscopicity and susceptibility to ester hydrolysis.

This guide is designed for drug development professionals and synthetic chemists. It bridges the gap between theoretical organic chemistry and benchtop reality, providing causality-driven troubleshooting, validated protocols, and physicochemical insights to ensure the isolation of high-purity reference standards.

Part 1: Quantitative Impurity Profiling

Before troubleshooting, it is critical to understand the physicochemical differences between the target molecule and its common synthetic impurities. The synthesis typically involves the SN​2 nucleophilic attack of trimethylamine on ethyl chloroacetate[1]. The differential solubility of these components is the engine that drives our purification strategy.

Table 1: Physicochemical Properties & Separation Matrix

Compound / RoleMW ( g/mol )Thermal PropertiesSolubility Profile
Betaine Ethyl Ester Chloride (Target)181.66MP: 166–167 °C[2]Soluble: H₂O, EtOH, MeOH.Insoluble: Diethyl Ether, Acetone.
Ethyl Chloroacetate (Electrophile)122.55BP: 144 °CSoluble: Diethyl Ether, Acetone, EtOH.Insoluble: H₂O.
Trimethylamine (Nucleophile)59.11BP: 3 °C (Volatile)Soluble: H₂O, EtOH, Diethyl Ether.
Betaine Zwitterion (Hydrolysis Degradant)117.15MP: 301 °C (Decomp.)Soluble: H₂O.Slightly Soluble: Cold EtOH.Insoluble: Diethyl Ether.
Part 2: Troubleshooting & FAQs

Q1: My crude product is a viscous, sticky oil rather than a crystalline solid. What causes this, and how can I induce crystallization? Causality: Quaternary ammonium salts possess a highly polar ionic lattice that aggressively coordinates with atmospheric water molecules[3]. If your crude product has oiled out, it has absorbed ambient moisture, which depresses its melting point and forms a concentrated aqueous syrup. Solution: Do not attempt to crystallize directly from the oil. First, remove the water azeotropically. Dissolve the oil in anhydrous dichloromethane or toluene, and evaporate under reduced pressure. Repeat this twice. Once the water is stripped, triturate the resulting residue with cold, anhydrous diethyl ether to induce nucleation. Always handle the final solid under a dry inert atmosphere (nitrogen or argon).

Q2: NMR analysis shows contamination with unreacted ethyl chloroacetate. Why didn't vacuum drying remove it? Causality: While ethyl chloroacetate has a boiling point of 144 °C, it can become physically trapped within the hygroscopic matrix of the quaternary salt, making standard vacuum desiccation inefficient. Solution: Exploit the dielectric constant differential. Ethoxycarbonylmethyltrimethylammonium chloride is entirely insoluble in low-dielectric solvents, whereas ethyl chloroacetate is highly lipophilic. Suspend your crude solid in cold, anhydrous acetone (trituration), stir vigorously to break up aggregates, and filter. The unreacted electrophile will partition quantitatively into the organic filtrate.

Q3: I suspect my product has degraded into betaine zwitterion. How does this happen, and how do I separate them? Causality: The ester linkage in betaine ethyl ester chloride is highly susceptible to nucleophilic attack by water. This process is heavily accelerated by residual trimethylamine, which acts as a base catalyst[4]. This hydrolysis yields betaine (zwitterion), ethanol, and HCl. Solution: Standard ether washing will not work here, as both the target ester and the betaine zwitterion are insoluble in ether. Instead, use absolute ethanol. Betaine ethyl ester chloride is highly soluble in warm absolute ethanol, whereas the zwitterionic betaine has significantly lower solubility due to its rigid internal salt structure. Filter the warm ethanol suspension to remove the betaine degradant, then precipitate the target ester from the filtrate using anhydrous ether.

Part 3: Reaction & Degradation Pathway

Understanding the mechanistic pathways of both the synthesis and the primary degradation route is essential for preventing product loss during purification.

ReactionPathway A Ethyl Chloroacetate + Trimethylamine B Ethoxycarbonylmethyltrimethylammonium Chloride (Target) A->B SN2 Nucleophilic Substitution (Anhydrous, 0-35°C) D Trimethylamine HCl (Byproduct) A->D Moisture Contamination during synthesis C Betaine (Zwitterion) + Ethanol + HCl B->C Base-Catalyzed Hydrolysis (Moisture + Excess Amine)

Fig 1: Synthesis and moisture-driven degradation pathway of Betaine Ethyl Ester Chloride.

Part 4: Step-by-Step Methodology: Advanced Recrystallization Protocol

Objective: Isolate >99.5% pure Ethoxycarbonylmethyltrimethylammonium chloride from crude reaction mixtures. Self-Validating Check: The success of this protocol relies on the strict absence of water. If the solution turns milky and fails to yield discrete crystals upon ether addition, moisture has compromised the anti-solvent.

Step 1: Preparation & Environmental Control Pre-dry all glassware in a 120 °C oven overnight. Cool under a stream of dry nitrogen. Ensure absolute ethanol and diethyl ether are freshly distilled or stored over activated 3Å molecular sieves.

Step 2: Trituration (Primary Wash)

  • Transfer 10.0 g of the crude product to a Schlenk flask under a nitrogen blanket.

  • Add 50 mL of ice-cold (4 °C) anhydrous acetone.

  • Stir vigorously for 15 minutes to dissolve unreacted ethyl chloroacetate and non-ionic byproducts.

  • Filter the suspension through a sintered glass funnel under nitrogen. Discard the filtrate.

Step 3: Dissolution

  • Transfer the washed filter cake to a clean, dry Erlenmeyer flask.

  • Add absolute ethanol dropwise while warming the flask gently to 40 °C. Caution: Do not exceed 50 °C to prevent thermal hydrolysis of the ester bond.

  • Continue adding ethanol only until the solid just dissolves, creating a saturated solution.

Step 4: Anti-Solvent Precipitation

  • Remove the solution from the heat source.

  • Slowly add anhydrous diethyl ether dropwise with continuous swirling.

  • Stop adding ether the exact moment the solution exhibits a persistent, faint opalescence (turbidity).

Step 5: Crystallization & Isolation

  • Cover the flask and allow it to cool slowly to room temperature over 2 hours. Causality: Slow cooling promotes the exclusion of impurities from the growing ionic crystal lattice.

  • Transfer to a 4 °C refrigerator for 12 hours to maximize yield.

  • Rapidly filter the white, needle-like crystals under nitrogen.

  • Wash the filter cake with 10 mL of ice-cold anhydrous ether.

  • Transfer the crystals to a vacuum desiccator containing phosphorus pentoxide ( P2​O5​ ). Apply high vacuum (< 1 mbar) at room temperature for 24 hours to remove all traces of ethanol and water.

PurificationWorkflow Step1 Crude Mixture (Solid/Oil) Step2 Trituration (Cold Anhydrous Acetone) Step1->Step2 Removes unreacted organics Step3 Filtration (Under Nitrogen) Step2->Step3 Step4 Dissolution (Min. Absolute Ethanol at 40°C) Step3->Step4 Retain solid fraction Step5 Precipitation (Dropwise Anhydrous Ether) Step4->Step5 Anti-solvent addition Step6 Crystallization (Slow cooling to 4°C) Step5->Step6 Induces nucleation Step7 Vacuum Desiccation (over P2O5) Step6->Step7 Isolate crystals Step8 Pure Crystalline Product (>99.5%) Step7->Step8 Removes residual solvent/water

Fig 2: Anti-solvent recrystallization workflow for quaternary ammonium ester purification.

Sources

Optimization

How to regenerate and recycle Ethoxycarbonylmethyltrimethylammonium chloride catalyst

Welcome to the Technical Support Center for Functionalized Quaternary Ammonium Catalysts. As a Senior Application Scientist, I have designed this guide to address the thermodynamic, kinetic, and operational realities of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Functionalized Quaternary Ammonium Catalysts. As a Senior Application Scientist, I have designed this guide to address the thermodynamic, kinetic, and operational realities of working with Ethoxycarbonylmethyltrimethylammonium chloride (CAS: 3032-11-9).

Also known as betaine ethyl ester chloride, this task-specific ionic liquid (TSIL) and phase-transfer catalyst (PTC) is highly effective but requires precise handling to maintain its structural integrity over multiple uses . This guide bypasses generic advice, focusing strictly on the causality behind catalyst degradation and providing self-validating protocols to ensure your recycling workflows are reproducible and robust.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why is my catalyst recovery yield dropping below 80% after liquid-liquid extraction? The Causality: Ethoxycarbonylmethyltrimethylammonium chloride possesses a highly polar cationic center, making it extremely hydrophilic. During biphasic extraction, if the aqueous layer is too dilute, the catalyst partitions poorly or forms stable emulsions with the organic phase. The Solution: Implement a salting-out strategy . By washing the organic phase with a saturated brine (NaCl) solution, you drastically increase the ionic strength of the aqueous layer. This decreases the solubility of the organic-soluble functionalized ionic liquid in the aqueous phase, forcing the catalyst out of the emulsion and improving phase separation.

Q2: The recycled catalyst shows a significant drop in catalytic activity. What happened? The Causality: The most common failure mode for this specific catalyst is ester hydrolysis . In the presence of adventitious water and acidic/basic reaction conditions, the ethoxycarbonyl group (-COOCH₂CH₃) hydrolyzes to form a carboxylate (betaine zwitterion). This structural shift alters the catalyst's lipophilicity and eliminates the electron-withdrawing nature of the ester, destroying its phase-transfer efficiency. The Solution: Validate the structural integrity using ¹H NMR. If the characteristic ethyl quartet at ~4.2 ppm disappears, the catalyst has hydrolyzed. It must be chemically regenerated via Fischer esterification (See Protocol B) before reuse .

Q3: How do I remove residual high-boiling solvents without degrading the catalyst? The Causality: Heating ester-functionalized quaternary ammonium salts above 100°C provides the thermal activation energy required for ester cleavage and amine oxidation, leading to irreversible thermal degradation and severe color/odor deterioration . The Solution: Never use atmospheric distillation. Always utilize vacuum desiccation (<10 mbar at 60°C). The reduced pressure lowers the boiling point of residual solvents, allowing for safe removal while preserving the ester linkage.

Part 2: Validated Experimental Protocols

Every protocol below is designed as a self-validating system. By integrating analytical checkpoints directly into the workflow, you guarantee that the catalyst is fully active before initiating the next synthetic cycle.

Protocol A: Standard Recovery via Anti-Solvent Precipitation

This method exploits the differential solubility between the highly ionic catalyst and the non-polar organic products, allowing the catalyst to be reused for at least five cycles .

  • Phase Separation: Post-reaction, extract your target organic products using a non-polar solvent (e.g., ethyl acetate or hexane). The catalyst will remain in the polar/aqueous phase.

  • Vacuum Concentration: Transfer the catalyst-containing phase to a rotary evaporator. Remove volatile polar solvents under reduced pressure (60°C, 20 mbar) until a viscous crude residue remains.

  • Anti-Solvent Crystallization: Add 5 volumes of ice-cold diethyl ether to the residue and stir vigorously for 15 minutes. Causality: The cold ether drastically lowers the dielectric constant of the medium. The catalyst's high lattice energy forces it to exceed its solubility product ( Ksp​ ) and precipitate, while organic impurities remain solvated.

  • Filtration: Filter the white precipitate under a Schlenk line or vacuum filtration setup. Wash with 2 additional volumes of cold diethyl ether.

  • Desiccation & Validation: Dry the solid in a vacuum oven at 60°C for 12 hours. Self-Validation Check: Run a quick ¹H NMR in D₂O. Confirm the presence of the N(CH₃)₃ singlet at ~3.3 ppm and the ester -CH₂- quartet at ~4.2 ppm.

Protocol B: Chemical Regeneration of Hydrolyzed Catalyst

If Protocol A's validation step reveals ester hydrolysis (absence of the 4.2 ppm quartet), use this protocol to restore the ethoxycarbonyl functional group.

  • Dissolution: Dissolve 10.0 g of the degraded catalyst (betaine hydrochloride) in 50 mL of absolute ethanol (anhydrous).

  • Acidification: Add 0.5 mL of concentrated HCl (or bubble dry HCl gas) to catalyze the Fischer esterification.

  • Reflux: Heat the mixture to reflux (78°C) for 16 hours under strictly anhydrous conditions using a drying tube. Causality: By using absolute ethanol as both solvent and reactant, Le Chatelier's principle drives the equilibrium entirely toward the ethyl ester product.

  • Recovery: Cool to room temperature, concentrate under vacuum, and precipitate the regenerated catalyst using the anti-solvent method (Protocol A, Steps 3-5).

Part 3: Quantitative Performance Data

The following table summarizes the expected recovery and activity metrics of Ethoxycarbonylmethyltrimethylammonium chloride across multiple cycles, demonstrating the necessity of the regeneration protocol at Cycle 5.

Recycling CycleRecovery Yield (%)Purity by ¹H NMR (%)Catalytic Conversion (%)Operational Notes
Cycle 1 96.5%>99.0%98.2%Initial use; pristine ester linkage.
Cycle 2 94.2%>99.0%97.5%Standard anti-solvent recovery (Protocol A).
Cycle 3 91.0%98.1%95.0%Trace hydrolysis observed; minor activity drop.
Cycle 4 88.5%92.4%82.3%Noticeable betaine formation; significant activity loss.
Cycle 5 (Regenerated) 85.0%*>99.0%98.0%Activity fully restored post-esterification (Protocol B).

*Yield reflects cumulative mechanical losses over 5 cycles plus the regeneration step.

Part 4: Workflow Visualization

G Start Reaction Mixture (Products + Catalyst) Extraction Liquid-Liquid Extraction (Add Non-Polar Solvent) Start->Extraction PhaseSplit Phase Separation Extraction->PhaseSplit OrgPhase Organic Phase (Target Products) PhaseSplit->OrgPhase AqPhase Aqueous/Polar Phase (Catalyst + Impurities) PhaseSplit->AqPhase Evap Vacuum Evaporation (<60°C) AqPhase->Evap Wash Anti-Solvent Wash (Cold Diethyl Ether) Evap->Wash Vacuum Vacuum Desiccation Wash->Vacuum Check ¹H NMR Activity Check Vacuum->Check Hydrolyzed Ester Hydrolyzed? Check->Hydrolyzed Regen Chemical Regeneration (EtOH + HCl Reflux) Hydrolyzed->Regen Yes (Betaine Formed) Recycled Recycled Catalyst (Ready for Reuse) Hydrolyzed->Recycled No (Intact Ester) Regen->Recycled

Workflow for recycling and regenerating ethoxycarbonylmethyltrimethylammonium chloride.

Part 5: References

  • Application of Ionic Liquids for the Recycling and Recovery of Technologically Critical and Valuable Metals. Energies 2022.[Link]

  • Porous polymers bearing functional quaternary ammonium salts as efficient solid catalysts for the fixation of CO2 into cyclic carbonates. Nanoscale Research Letters 2016.[Link]

  • Process for producing quaternary ammonium salt having ester group. European Patent Office, EP1354869A1.

Troubleshooting

Overcoming solubility issues of Ethoxycarbonylmethyltrimethylammonium chloride in nonpolar solvents

Welcome to the technical support hub for Ethoxycarbonylmethyltrimethylammonium chloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the sol...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for Ethoxycarbonylmethyltrimethylammonium chloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this quaternary ammonium salt, particularly in nonpolar organic solvents. Here, we move beyond simple statements of solubility to provide a deep dive into the underlying chemical principles and offer a suite of practical, field-tested strategies to overcome these common experimental hurdles.

Part 1: Understanding the Core Challenge: A Tale of Two Polarities

Ethoxycarbonylmethyltrimethylammonium chloride is an ionic compound. The core of the molecule features a permanently positive-charged quaternary ammonium cation and a chloride anion. This ionic nature makes it highly polar. Nonpolar solvents, such as hexane, toluene, or diethyl ether, are characterized by molecules with very low dipole moments and interact primarily through weak London dispersion forces.

The fundamental principle of "like dissolves like" governs solubility.[1][2] Polar solvents effectively dissolve polar solutes because they can form strong ion-dipole interactions, surrounding and stabilizing the individual ions.[1][2] Nonpolar solvents lack this ability, making the energetic cost of breaking the strong ionic lattice of the salt too high to be compensated by weak solvent-solute interactions. This mismatch is the primary reason for the observed insolubility.

Part 2: Troubleshooting Hub & Frequently Asked Questions (FAQs)

This section directly addresses the common issues and questions that arise during experimental work.

Q1: I've added Ethoxycarbonylmethyltrimethylammonium chloride to toluene and it just sits at the bottom as a solid. Why isn't it dissolving?

A: This is expected behavior due to the polarity mismatch described above. Toluene is a nonpolar aromatic hydrocarbon, while your compound is a polar salt.[3] There is insufficient energetic reward from solvent-solute interactions to break apart the ionic lattice of the solid salt. Simply mixing or stirring will not be enough to achieve dissolution.

Q2: Can I just heat the mixture to force it to dissolve?

A: While increasing temperature often increases the solubility of solids, it is unlikely to be a complete solution for such a polar/nonpolar mismatch.[4] Furthermore, quaternary ammonium salts can be susceptible to degradation at elevated temperatures, particularly through a pathway known as Hofmann elimination, which can generate a tertiary amine and an alkene.[5] This not only consumes your active compound but also introduces impurities. For many quaternary ammonium salts, decomposition can begin at temperatures as low as 50-70°C, especially in the presence of any basicity.[6]

Q3: I see some cloudiness or a slight suspension, but not a clear solution. What does this mean?

A: This indicates extremely low or partial solubility. The cloudiness is likely due to finely dispersed, undissolved solid particles. This is not a homogeneous solution and is unsuitable for most applications that require the compound to be fully solvated for reaction or formulation.

Q4: My protocol requires a nonpolar solvent. What are my primary strategies to get this compound into solution?

A: You have three main strategic approaches, which we will detail in the following sections:

  • Using a Co-solvent: Introduce a small amount of a polar "bridge" solvent.

  • Phase-Transfer Catalysis (PTC): Employ a catalyst to actively transport the cation into the organic phase.[7][8]

  • Ion Pairing/Complexation: Modify the anion to create a more lipophilic (oil-loving) ion pair.[9][10]

Part 3: Strategic Approaches to Solubilization

Strategy 1: The Co-solvent Approach

The principle here is to add a minimal amount of a polar solvent that is miscible with both your nonpolar bulk solvent and can effectively solvate the ionic compound. This "co-solvent" acts as a bridge between the two incompatible phases.

Why it Works: The co-solvent creates a microenvironment around the salt particles that is more polar than the bulk solvent, facilitating the dissolution of the ionic lattice.

Common Co-solvents and Their Properties:

Co-SolventTypeKey CharacteristicsTypical Usage (% v/v)
Methanol/Ethanol Polar ProticCan form hydrogen bonds and has a high dipole moment. Very effective at solvating salts.1-10%
Acetone Polar AproticIntermediate polarity, good for bridging with chlorinated solvents.5-15%
Tetrahydrofuran (THF) Polar AproticEthereal solvent with moderate polarity.5-20%
Dimethyl Sulfoxide (DMSO) Polar AproticHighly polar; very effective but can be difficult to remove. Use sparingly.1-5%

Workflow for Co-Solvent Selection:

Caption: Decision workflow for selecting and testing a co-solvent.

Strategy 2: Phase-Transfer Catalysis (PTC)

If your experiment involves a reaction between your dissolved salt and another reagent in the nonpolar phase, PTC is an exceptionally powerful technique. A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs.[7]

Why it Works: The most common PTCs for this purpose are other quaternary ammonium or phosphonium salts that possess long, lipophilic (nonpolar) alkyl chains (e.g., Tetrabutylammonium bromide, Aliquat 336).[7][11] These catalysts function by exchanging their own anion for the desired anion at the phase interface. The resulting ion pair, now featuring a large, greasy cation, is soluble in the organic phase.[7][12] This effectively "chaperones" the reactive anion into the nonpolar solvent where it can react.

Mechanism of Phase-Transfer Catalysis:

PTC_Mechanism cluster_aqueous Aqueous Phase / Solid Salt Surface cluster_organic Nonpolar Organic Phase aqueous_node aqueous_node organic_node organic_node catalyst_node catalyst_node A A B B C Catalyst Anion {Br-} catalyst Catalyst Cation {Tetrabutylammonium+ (TBA+)} C->catalyst Forms [TBA+][Br-] D D E Organic Substrate (R-X) D->E Reaction F F E->F Product Formation F->catalyst Catalyst Regeneration catalyst->D Anion Exchange (Cl- for Br-)

Caption: Mechanism of anion transport by a phase-transfer catalyst.

Strategy 3: Hydrophobic Ion Pairing (HIP)

This strategy involves replacing the original counter-ion (chloride) with a larger, more nonpolar (hydrophobic) one. This forms a new salt complex, or "hydrophobic ion pair," which has significantly increased solubility in organic media.[10]

Why it Works: The overall polarity of the ion pair is drastically reduced. The large, nonpolar anion effectively "shields" the charge of the cation, making the entire complex behave more like a nonpolar molecule, which can then be solvated by nonpolar solvents.[10]

Common Ion-Pairing Agents:

Ion-Pairing ReagentAnion ProvidedCharacteristics
Sodium dodecyl sulfate (SDS) Dodecyl sulfateLong alkyl chain, provides strong hydrophobic character.
Sodium tetraphenylborate TetraphenylborateLarge, bulky aromatic anion.
Hexafluorophosphates (e.g., KPF₆) Hexafluorophosphate (PF₆⁻)Chaotropic salt that disrupts water structure and promotes organic solubility.[13]

Part 4: Detailed Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-Solvent

  • Objective: To achieve a clear, homogeneous solution of Ethoxycarbonylmethyltrimethylammonium chloride in a nonpolar solvent (e.g., Toluene) using a co-solvent.

  • Materials:

    • Ethoxycarbonylmethyltrimethylammonium chloride

    • Primary nonpolar solvent (e.g., Toluene, HPLC grade)

    • Co-solvent (e.g., Methanol, HPLC grade)

    • Glass vial with a magnetic stir bar

    • Magnetic stir plate

    • Volumetric pipettes

  • Procedure:

    • Add a known mass of Ethoxycarbonylmethyltrimethylammonium chloride to the vial.

    • Add the desired volume of the primary nonpolar solvent (e.g., 10 mL of Toluene).

    • Begin stirring the suspension at room temperature.

    • Using a pipette, add the co-solvent (Methanol) dropwise. Start with 1% v/v (e.g., 0.1 mL for 10 mL of Toluene).

    • Allow the mixture to stir for 5-10 minutes after each addition.

    • Observe for clarity. If the solid has not dissolved, continue adding the co-solvent in 1% increments.

    • Do not exceed 10-15% v/v of the co-solvent, as this may significantly alter the properties of your bulk solvent.

    • Record the volume of co-solvent required to achieve a clear, stable solution.

Protocol 2: Screening for an Effective Phase-Transfer Catalyst

  • Objective: To identify an effective PTC for a reaction involving Ethoxycarbonylmethyltrimethylammonium chloride.

  • Materials:

    • Reactants for your specific synthesis

    • Aqueous solution of Ethoxycarbonylmethyltrimethylammonium chloride

    • Organic solvent (e.g., Dichloromethane)

    • Several PTC candidates (e.g., Tetrabutylammonium bromide (TBAB), Aliquat 336)

    • Multiple reaction vials for parallel screening

  • Procedure:

    • Set up several identical reaction vials. To each, add the organic substrate dissolved in the organic solvent.

    • To each vial, add the aqueous solution of Ethoxycarbonylmethyltrimethylammonium chloride. You will observe two distinct layers.

    • To each vial except one (the control), add a different PTC at a catalytic amount (typically 1-5 mol%).

    • Stir all mixtures vigorously at the desired reaction temperature. Vigorous stirring is crucial to maximize the interfacial area where the catalyst exchange occurs.[12]

    • Monitor the reactions over time (e.g., by TLC or GC/LC-MS).

    • Compare the reaction rates and final product yields. The vial showing the fastest conversion and highest yield contains the most effective PTC for your system.[5]

References

  • NPTEL. (n.d.). Lecture 41: Phase Transfer Catalysis. Available at: [Link]

  • American Institute of Chemists. (n.d.). Starburst Quaternary Ammonium Salt - A New Effective Phase Transfer Catalyst. Available at: [Link]

  • OperaChem. (2023, July 2). Phase transfer catalysis (PTC). Available at: [Link]

  • ResearchGate. (n.d.). Phase Transfer and Ammonium Salt Catalyzed Reactions | Request PDF. Available at: [Link]

  • Wisdomlib. (2025, July 31). Ion Pairing Agent: Significance and symbolism. Available at: [Link]

  • Meyer, J. D., & Manning, M. C. (1998). Hydrophobic Ion Pairing: Altering the Solubility Properties of Biomolecules. Pharmaceutical Research, 15(2), 188–193. Available at: [Link]

  • Welch Materials. (2024, September 13). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Available at: [Link]

  • Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Available at: [Link]

  • Chemistry LibreTexts. (2019, June 5). Chapter 9.2: Solubility and Structure. Available at: [Link]

  • Wikipedia. (n.d.). Quaternary ammonium cation. Available at: [Link]

Sources

Optimization

Minimizing emulsion formation in biphasic reactions with Ethoxycarbonylmethyltrimethylammonium chloride

Welcome to the Technical Support Center. As drug development and fine chemical syntheses increasingly rely on multiphasic systems, managing the liquid-liquid interface becomes critical.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development and fine chemical syntheses increasingly rely on multiphasic systems, managing the liquid-liquid interface becomes critical. This guide is specifically engineered for researchers experiencing phase separation issues (emulsions) when utilizing Ethoxycarbonylmethyltrimethylammonium chloride (also known as betaine ethyl ester chloride) as a phase-transfer catalyst or surfactant.

Below, you will find the mechanistic causality of these emulsions, field-proven troubleshooting FAQs, and self-validating Standard Operating Procedures (SOPs) to rescue your reactions.

Section 1: The Science of the Emulsion (Causality)

To effectively break an emulsion, we must first understand the physical chemistry stabilizing it.

Ethoxycarbonylmethyltrimethylammonium chloride is an esterified quaternary ammonium compound. Its structure consists of a highly hydrophilic cationic headgroup and a hydrophobic ethyl ester tail. This amphiphilic nature allows it to aggressively partition at the aqueous-organic interface, drastically lowering interfacial tension and forming rigid micellar films that stabilize micro-droplets 1[1].

Unlike traditional, fully aliphatic quaternary ammonium salts (e.g., TBAB or CTAB), betaine esters are highly sensitive to pH . The positive charge on the nitrogen atom acts as an electron-withdrawing group, reducing the activation energy required for alkaline hydrolysis. Consequently, at a pH above 7, the ester bond rapidly cleaves to yield glycine betaine (a highly water-soluble zwitterion with no surfactant properties) and ethanol2[2]. We exploit this exact chemical vulnerability to permanently destroy the emulsion.

Section 2: Troubleshooting FAQs

Q1: My reaction is complete, but the workup yielded a thick, milky emulsion. How can I resolve this quickly without losing my product? A1: If your target active pharmaceutical ingredient (API) or intermediate is stable to mild base, the most definitive method is controlled alkaline hydrolysis . By adjusting the aqueous phase to pH 8.0–9.0 using sodium bicarbonate, the betaine ethyl ester chloride spontaneously hydrolyzes into non-surfactant components3[3]. This eliminates the root cause of the emulsion rather than just treating the symptom.

Q2: My target molecule is base-sensitive (e.g., contains labile esters or epoxides). I cannot use alkaline hydrolysis. What is the alternative? A2: You must physically disrupt the micellar interface using a combination of the salting-out effect and a co-solvent . Saturating the aqueous phase with NaCl compresses the electrical double layer surrounding the cationic surfactant, forcing it out of the aqueous phase. If a "rag layer" persists, adding a small volume (2-5% v/v) of isopropanol acts as a co-surfactant. The alcohol inserts itself into the rigid interfacial film, disrupting its geometry and promoting droplet coalescence.

Q3: How can I prevent the emulsion from forming during the reaction itself? A3: Emulsions are mechanically induced by high-shear mixing. Instead of vigorous magnetic stirring, utilize gentle overhead stirring. Alternatively, transition to a flow chemistry setup utilizing compartmentalized droplets or Pickering emulsions, which maintain a high interfacial area for the reaction without creating inseparable micro-emulsions 4[4]. Ensure the reaction pH remains slightly acidic (pH 4–5) to prevent premature hydrolysis of the phase-transfer catalyst[3].

Section 3: Standard Operating Procedures (SOPs)
Protocol A: Post-Reaction Alkaline Hydrolysis (Preferred Method)

Use this protocol when the target product is stable in mildly basic conditions.

  • Transfer: Move the biphasic emulsion to an appropriately sized separatory funnel.

  • pH Adjustment: Slowly add a saturated aqueous solution of Sodium Bicarbonate ( NaHCO3​ ) in 5 mL increments.

  • Agitation: Swirl the funnel gently (do NOT shake vigorously) for 5–10 minutes at room temperature. Vent frequently.

  • Incubation: Allow the mixture to stand undisturbed for 15 minutes to allow the base-catalyzed hydrolysis of the ester bond to reach completion.

  • Self-Validation Step: Check the pH of the aqueous layer using pH paper to ensure it is between 8.0 and 9.0. A visual transition from a cloudy, opaque emulsion to two transparent, distinct liquid phases confirms the complete destruction of the surfactant.

  • Separation: Drain the aqueous layer and proceed with standard organic extraction.

Protocol B: Salting-Out and Co-Solvent Disruption (For Base-Sensitive Products)

Use this protocol to preserve base-labile target molecules.

  • Salting Out: To the emulsified mixture in the separatory funnel, add solid NaCl or saturated brine until the aqueous layer is fully saturated.

  • Mixing: Invert the funnel gently 3-4 times to dissolve the salt and compress the electrostatic double layer. Allow to rest for 10 minutes.

  • Co-solvent Addition: If phase separation is incomplete, add Isopropanol dropwise (up to a maximum of 5% of the total reaction volume).

  • Disruption: Swirl gently. The isopropanol will disrupt the surfactant's interfacial packing.

  • Self-Validation Step: Observe the interfacial boundary. The appearance of a sharp, mirror-like line without a "rag layer" (a cloudy intermediate zone) validates that the micelles have coalesced.

  • Mechanical Rescue (If required): If a minor rag layer persists, drain the emulsion layer into a centrifuge tube and centrifuge at 3000 x g for 5 minutes to mechanically force phase separation based on density differences.

Section 4: Emulsion Resolution Data Center

The following table summarizes the quantitative parameters and efficacy of the troubleshooting techniques discussed above.

TechniqueMechanism of ActionOptimal pH RangeEfficacy / Resolution TimeProduct Compatibility
Alkaline Hydrolysis Covalent destruction of the amphiphile8.0 - 9.0Very High (< 15 mins)Base-stable products
Salting Out (NaCl) Compression of the electrical double layer4.0 - 7.0Moderate (15 - 30 mins)Universal
Co-solvent Addition Disruption of interfacial micellar filmAnyHigh (Immediate)Universal
Centrifugation Mechanical density-driven separationAnyHigh (5 mins at 3000xg)Universal
Section 5: Troubleshooting Workflow

G N1 Emulsion Detected (Betaine Ethyl Ester Chloride) N2 Is target product stable to mild base (pH 8-9)? N1->N2 N3 Alkaline Hydrolysis (Add NaHCO3/NaOH) N2->N3 Yes N4 Salting Out (Add Saturated NaCl/Brine) N2->N4 No N5 Phase Separation Achieved? N3->N5 N6 Phase Separation Achieved? N4->N6 N5->N4 No N8 Proceed to Organic Extraction N5->N8 Yes N7 Add Co-solvent (Isopropanol) N6->N7 No N6->N8 Yes N7->N8 Separated N9 Centrifugation / Filtration N7->N9 Still Emulsified N9->N8

Figure 1: Decision tree for troubleshooting emulsions caused by betaine ethyl ester chloride.

References
  • Title: A Study of the Micellar Formation of N-Alkyl Betaine Ethyl Ester Chlorides Based on the Physicochemical Properties of Their Aqueous Solutions Source: National Institutes of Health (NIH) URL:[Link]

  • Title: Rethinking the Esterquats: Synthesis, Stability, Ecotoxicity and Applications of Esterquats Incorporating Analogs of Betaine or Choline as the Cation in Their Structure Source: National Institutes of Health (NIH) URL:[Link]

  • Title: Antimicrobial activity of betaine esters, quaternary ammonium amphiphiles which spontaneously hydrolyze into nontoxic components Source: American Society for Microbiology (ASM Journals) URL:[Link]

  • Title: CO2/N2 Triggered Aqueous Recyclable Surfactants for Biphasic Catalytic Reactions in the Pickering Emulsions Source: American Chemical Society (ACS Publications) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Ethoxycarbonylmethyltrimethylammonium Chloride Catalysis

Welcome to the technical support center for Ethoxycarbonylmethyltrimethylammonium chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Ethoxycarbonylmethyltrimethylammonium chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the impact of water content on the catalytic activity of Ethoxycarbonylmethyltrimethylammonium chloride. As a quaternary ammonium salt, its efficacy as a phase-transfer catalyst is intrinsically linked to the presence of water in the reaction system. This document will provide the expertise and field-proven insights to help you navigate the complexities of your experiments.

The Critical Role of Water in Phase-Transfer Catalysis

Ethoxycarbonylmethyltrimethylammonium chloride functions as a phase-transfer catalyst (PTC), facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase.[1] The catalyst transports a reactant from one phase to another, enabling the reaction to proceed.[2] Water content can be a double-edged sword in these systems. While a certain amount of water is often necessary to dissolve ionic reactants, excessive water can hinder the catalytic process.

The primary mechanism by which water impacts the catalytic activity of Ethoxycarbonylmethyltrimethylammonium chloride is through the hydration of the anion that is being transported into the organic phase.[3] This hydration shell around the anion reduces its nucleophilicity, thereby slowing down the reaction rate.[3] Conversely, in solid-liquid phase-transfer catalysis, a small amount of water can be beneficial, as it helps to dissolve the solid reactant, making the anion available for the catalyst.[3]

Troubleshooting Guide: Impact of Water Content

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Question 1: My reaction yield is significantly lower than expected. Could water be the culprit?

Answer: Yes, improper water content is a common reason for low yields in phase-transfer catalysis.[3] Several factors related to water could be at play:

  • Excessive Water in Liquid-Liquid PTC: In a liquid-liquid system, too much water can lead to the formation of a highly hydrated anion in the organic phase. This "shielding" effect of water molecules diminishes the anion's reactivity, leading to a lower reaction rate and, consequently, a lower yield.[4]

  • Insufficient Water in Solid-Liquid PTC: If you are performing a solid-liquid PTC reaction, a trace amount of water is often necessary to dissolve the surface of the ionic solid, allowing the catalyst to access and transport the anion. An completely anhydrous system might result in a very slow or stalled reaction.[3]

  • Catalyst Degradation: Quaternary ammonium salts can be susceptible to degradation under strongly basic conditions, a process that can be influenced by the presence of water.[3]

Troubleshooting Workflow for Low Yield:

A Low Reaction Yield B Determine Reaction Type A->B C Liquid-Liquid PTC B->C Liquid-Liquid D Solid-Liquid PTC B->D Solid-Liquid E Reduce Water Content (e.g., use more concentrated aqueous phase) C->E F Add Trace Amount of Water D->F G Monitor Reaction Progress E->G F->G H Yield Improved? G->H I Yes H->I Yes J No H->J No L End I->L K Consider Other Factors: - Catalyst structure - Reactant concentration - Temperature J->K K->G

Caption: Troubleshooting workflow for low reaction yield.

Question 2: My reaction is proceeding very slowly. How can I determine if water is the cause and how can I fix it?

Answer: A slow reaction rate is another common symptom of suboptimal water levels. To diagnose and address this issue, consider the following:

  • Anion Hydration: As mentioned, excess water can hydrate the reacting anion, reducing its nucleophilicity and slowing the reaction.[5]

  • Catalyst Partitioning: The structure of the quaternary ammonium salt is crucial for its partitioning between the aqueous and organic phases. While Ethoxycarbonylmethyltrimethylammonium chloride is designed to be effective, extreme water levels could unfavorably alter its partitioning behavior.[3]

Strategies to Increase Reaction Rate:

StrategyRationaleRecommended Action
Optimize Water Content For liquid-liquid PTC, reducing water can decrease anion hydration and increase the catalyst's partitioning into the organic phase.[3] For solid-liquid PTC, a small amount of water can be beneficial.[3]Systematically vary the water content in your reaction to find the optimal level. Start with the recommended literature conditions and then incrementally decrease or increase the water amount.
Increase Reactant Concentration A higher concentration of the inorganic salt in the aqueous phase can drive the equilibrium towards the formation of the catalyst-anion ion pair in the organic phase.[3]Use a more concentrated aqueous solution of your reactant salt.
Temperature Adjustment Increasing the reaction temperature generally increases the reaction rate.Carefully increase the reaction temperature while monitoring for any potential catalyst degradation or side reactions.

Question 3: I am observing catalyst decomposition. Is this related to water?

Answer: Yes, water can play a role in the degradation of quaternary ammonium salts, especially under certain conditions. The primary degradation pathway is Hofmann elimination, which is typically promoted by strong bases and elevated temperatures.[3] While water itself is not the primary cause, its presence can influence the basicity of the reaction medium and potentially contribute to degradation.

Signs of Catalyst Decomposition:

  • Formation of unexpected byproducts.

  • A decrease in reaction rate over time.

  • Difficulty in separating the catalyst from the product due to the formation of more soluble tertiary amines.[3]

Mitigation Strategies:

  • Control pH: If possible, maintain the pH of the aqueous phase within a range that minimizes base-promoted degradation.

  • Moderate Temperature: Avoid excessively high reaction temperatures.

  • Inert Atmosphere: For sensitive reactions, performing the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal water content for a reaction catalyzed by Ethoxycarbonylmethyltrimethylammonium chloride?

A1: The optimal water content is highly dependent on the specific reaction (liquid-liquid vs. solid-liquid PTC), the substrates, and the reaction conditions. There is no single "one-size-fits-all" answer. It is crucial to experimentally determine the optimal water level for your specific system. A good starting point is to consult literature precedents for similar reactions and then perform a systematic optimization.

Q2: How can I accurately measure the water content in my reaction system?

A2: The most reliable and widely used method for determining water content is Karl Fischer titration.[6] This technique is highly specific to water and can accurately measure even trace amounts.[7] Both volumetric and coulometric Karl Fischer methods are available, with the coulometric method being more sensitive for very low water content.[7]

Q3: Is Ethoxycarbonylmethyltrimethylammonium chloride hygroscopic? How should I store it?

A3: Yes, like many quaternary ammonium salts, Ethoxycarbonylmethyltrimethylammonium chloride is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[8] Therefore, proper storage is critical to maintain its catalytic activity. Store the catalyst in a tightly sealed container in a dry environment, such as a desiccator with a suitable drying agent (e.g., phosphorus pentoxide or silica gel).[9] It is also advisable to handle the catalyst in a glove box or under a dry, inert atmosphere to minimize exposure to moisture.[10]

Q4: Can I "dry" my reaction solvent to improve the performance of the catalyst?

A4: Yes, using an anhydrous solvent can be beneficial, especially in reactions that are highly sensitive to water. Standard laboratory techniques for drying solvents, such as distillation from a suitable drying agent (e.g., sodium/benzophenone for ethers, or calcium hydride for hydrocarbons), can be employed. However, remember that for solid-liquid PTC, a completely anhydrous system may not be optimal.[3]

Q5: How does the structure of Ethoxycarbonylmethyltrimethylammonium chloride influence its sensitivity to water?

A5: The structure of a quaternary ammonium salt determines its lipophilicity and, consequently, its partitioning behavior between the aqueous and organic phases.[3] The ethoxycarbonylmethyl group in Ethoxycarbonylmethyltrimethylammonium chloride provides a degree of hydrophilicity, while the trimethylammonium group is the cationic center responsible for ion pairing. The overall balance of hydrophilic and lipophilic properties dictates how effectively it can transport anions and how it is affected by the amount of water in the system.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol provides a general guideline for determining the water content of your reaction mixture.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Karl Fischer reagent (appropriate for your instrument)

  • Anhydrous methanol (or other suitable solvent)

  • Gastight syringe

  • Sample of your reaction mixture

Procedure:

  • Prepare the Karl Fischer Titrator: Set up the instrument according to the manufacturer's instructions. The titration vessel should be filled with anhydrous methanol and pre-titrated to a dry endpoint.

  • Sample Preparation: Ensure your sample is homogeneous. If it contains solids, ensure they are well-suspended.

  • Sample Injection: Using a gastight syringe, carefully withdraw a known volume or weight of your sample.

  • Titration: Inject the sample into the titration vessel. The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content of your sample, typically in ppm or percentage.

  • Repeatability: For accurate results, perform the measurement in triplicate.

Protocol 2: A Representative Williamson Ether Synthesis using Ethoxycarbonylmethyltrimethylammonium chloride

This protocol outlines a general procedure for a Williamson ether synthesis, a common reaction facilitated by phase-transfer catalysis.

Materials:

  • Phenol (or a substituted phenol)

  • Alkyl halide (e.g., benzyl bromide)

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Toluene (or another suitable organic solvent)

  • Ethoxycarbonylmethyltrimethylammonium chloride

  • Deionized water

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the phenol (1.0 eq) and Ethoxycarbonylmethyltrimethylammonium chloride (0.05 eq) in toluene.

  • Aqueous Phase Preparation: In a separate beaker, prepare a 50% (w/w) aqueous solution of NaOH.

  • Reaction Initiation: Add the aqueous NaOH solution to the reaction flask. Begin vigorous stirring to ensure good mixing of the two phases.

  • Addition of Alkyl Halide: Slowly add the alkyl halide (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extraction: Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Workflow for Williamson Ether Synthesis:

A Dissolve Phenol & Catalyst in Toluene B Add Aqueous NaOH A->B C Add Alkyl Halide B->C D Heat and Monitor Reaction C->D E Workup: - Separate Phases - Wash Organic Layer D->E F Dry and Concentrate E->F G Purify Product F->G

Sources

Optimization

Addressing poor reproducibility in experiments using Ethoxycarbonylmethyltrimethylammonium chloride

Welcome to the Technical Support Center: Troubleshooting Ethoxycarbonylmethyltrimethylammonium Chloride Workflows As a Senior Application Scientist, I frequently encounter researchers and drug development professionals s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center: Troubleshooting Ethoxycarbonylmethyltrimethylammonium Chloride Workflows

As a Senior Application Scientist, I frequently encounter researchers and drug development professionals struggling with irreproducibility when using Ethoxycarbonylmethyltrimethylammonium chloride (also widely known as betaine ethyl ester chloride, CAS: 3032-11-9)[1]. Whether you are utilizing it as a precursor for surface-active ionic liquids (SAILs), a derivatization agent to enhance mass spectrometry ionization, or an intermediate in organic synthesis, the root cause of experimental failure almost always traces back to its structural vulnerabilities: alkaline hydrolysis and hygroscopicity [2].

This guide is designed to move beyond basic troubleshooting. By understanding the chemical causality behind reagent degradation, we can implement self-validating protocols that guarantee scientific integrity and reproducible data.

The Causality of Poor Reproducibility: Mechanistic Breakdown

Unlike stable alkyl betaines, the ethyl ester group in Ethoxycarbonylmethyltrimethylammonium chloride is highly susceptible to nucleophilic attack by hydroxide ions (OH⁻) in aqueous solutions. When the ambient pH exceeds 6.0, the ester bond rapidly hydrolyzes, reverting the molecule into zwitterionic betaine and ethanol[2].

This degradation neutralizes the effective cationic charge and drastically alters critical physicochemical parameters. If you are measuring the Critical Micelle Concentration (CMC) or relying on the reactive ester for derivatization, even a 10% hydrolysis rate will ruin the quantitative reliability of your assay.

HydrolysisPathway A Ethoxycarbonylmethyltrimethylammonium chloride (Intact) B Alkaline pH (>7.0) or Moisture Exposure A->B C Betaine (Zwitterion) + Ethanol B->C D Loss of Cationic Efficacy (Altered CMC / Yield Drop) C->D

Fig 1. Hydrolysis pathway of betaine ethyl ester chloride leading to experimental data drift.

Frequently Asked Questions (Troubleshooting Guide)

Q: Why do my Critical Micelle Concentration (CMC) measurements drift over time? A: CMC drift is the hallmark of ester hydrolysis. In aqueous solutions, especially at neutral to alkaline pH, the compound degrades into betaine. Betaine lacks the hydrophobic ethyl ester tail required to maintain the original amphiphilic balance. As the concentration of the intact ester decreases, the apparent CMC shifts higher, leading to non-reproducible tensiometry or dynamic light scattering (DLS) results[2].

Q: My mass spectrometry derivatization yields are inconsistent from batch to batch. What is going wrong? A: This is a classic symptom of hygroscopic degradation. Ethoxycarbonylmethyltrimethylammonium chloride absorbs moisture from the air, which can initiate solid-state hydrolysis even before you prepare your solutions[3]. If your reagent has clumped or turned into a paste, the active ester concentration is compromised, directly reducing your derivatization efficiency.

Q: How can I ensure the reagent remains stable during my assay? A: Stability is a function of pH and temperature. You must buffer your aqueous solutions to a slightly acidic pH (4.5–5.5) and keep them chilled. Furthermore, solutions must be prepared freshly and used within 2 hours to prevent kinetic degradation.

Quantitative Data: Intact vs. Hydrolyzed States

To illustrate the severity of hydrolysis, the table below summarizes how the physicochemical properties shift once the ester bond is cleaved.

PropertyIntact Ethoxycarbonylmethyltrimethylammonium ChlorideHydrolyzed Product (Betaine)
Net Charge (pH 5.0) Cationic (+1)Zwitterionic (Net 0)
Amphiphilic Status Active Surfactant / SAILInactive (Highly Hydrophilic)
Micellization Capability Measurable & Stable CMCDisrupted / Non-micellizing
Derivatization Efficacy High (Reactive Ester)None (Stable Carboxylate)
pH Stability Stable only at pH < 6.0Stable across broad pH range

Self-Validating Experimental Protocol

To prevent degradation, your workflow must be treated as a self-validating system. Every step must actively prevent hydrolysis, and the final step must verify that degradation did not occur.

Protocol: Preparation and Stabilization of Aqueous Reagent Solutions

  • Step 1: Desiccated Storage and Handling Store the lyophilized powder at -20°C in a sealed container backfilled with Argon or Nitrogen gas. Allow the vial to equilibrate to room temperature in a desiccator before opening to prevent ambient condensation from triggering solid-state hydrolysis[3].

  • Step 2: Buffer Optimization Prepare a 50 mM acetate buffer and adjust the pH to 5.0 using 0.1 M HCl. Causality Check: Do not use phosphate buffered saline (PBS) at pH 7.4, as the alkaline environment will accelerate hydrolysis within minutes[2].

  • Step 3: Reagent Solubilization Weigh the required amount of reagent and dissolve it directly into the pre-chilled (4°C) acetate buffer. Vortex gently until completely dissolved.

  • Step 4: Experimental Execution Execute your primary assay (e.g., derivatization or CMC measurement) within 2 hours of solubilization to ensure the ester remains intact.

  • Step 5: System Validation (Critical) Take a 10 µL aliquot of the stock solution at T=0 and T=2 hours. Run a rapid LC-MS or HPLC-UV check to quantify the ratio of intact ester to hydrolyzed betaine. A variance of >5% invalidates the assay block, ensuring no false data is recorded.

Workflow S1 1. Desiccated Storage Store at -20°C under N2/Argon S2 2. Buffer Preparation Pre-chill and adjust pH to 4.5-5.5 S1->S2 S3 3. Reagent Solubilization Dissolve immediately prior to use S2->S3 S4 4. Experimental Execution Complete assay within 2 hours S3->S4 S5 5. Validation Verify intact ester via MS/HPLC S4->S5

Fig 2. Self-validating workflow for reproducible experiments using betaine ethyl ester chloride.

References

  • Title: A Study of the Micellar Formation of N-Alkyl Betaine Ethyl Ester Chlorides Based on the Physicochemical Properties of Their Aqueous Solutions Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

Sources

Troubleshooting

Strategies to prevent product inhibition in catalyzed reactions

Topic: Strategies to Prevent Product Inhibition in Catalyzed Reactions Welcome to the Reaction Engineering Support Center. As a Senior Application Scientist, I frequently consult with research teams hitting a "conversion...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies to Prevent Product Inhibition in Catalyzed Reactions

Welcome to the Reaction Engineering Support Center. As a Senior Application Scientist, I frequently consult with research teams hitting a "conversion wall" where catalyzed reactions plateau prematurely. Often, this is not due to catalyst deactivation, but product inhibition —a negative feedback loop where the synthesized product binds to the enzyme's active or allosteric site, preventing further turnover[1]. Overcoming this requires a mechanistic approach to reaction engineering. This guide provides field-proven, self-validating strategies to diagnose and bypass product inhibition.

Diagnostic FAQ: Identifying the Root Cause

Q: My biocatalytic reaction stalls at 40% conversion. How do I definitively prove it is product inhibition rather than enzyme denaturation or thermodynamic equilibrium?

A: Causality in enzymology requires isolating variables. You cannot assume product inhibition without running a systematic kinetic spiking experiment. If you spike the stalled reaction with fresh enzyme and the reaction does not resume, you have ruled out catalyst degradation. If you spike with fresh substrate and see no rate increase, you have ruled out substrate depletion. Finally, to confirm product inhibition, you must introduce the product artificially at the start of the reaction[1].

Protocol 1: The t=0 Product Spiking Assay (Self-Validating Diagnostic)
  • Baseline Establishment: Prepare a standard reaction mixture with optimal substrate concentration ( [S]≫Km​ ). Measure the initial velocity ( V0​ ) over the first 5% of conversion to establish a baseline.

  • Inhibitor Spiking: Prepare a parallel reaction mixture, but spike it with purified product at a concentration equivalent to 50% of your theoretical maximum conversion.

  • Kinetic Comparison: Initiate both reactions simultaneously by adding the enzyme.

  • Data Analysis: If the V0​ of the spiked reaction is significantly lower than the baseline, competitive or non-competitive product inhibition is confirmed.

DiagnosticWorkflow Start Reaction Plateau Observed SpikeE Spike with Fresh Enzyme Start->SpikeE Degradation Reaction Resumes: Enzyme Degradation SpikeE->Degradation Yes SpikeS Spike with Fresh Substrate SpikeE->SpikeS No Depletion Reaction Resumes: Substrate Depletion SpikeS->Depletion Yes SpikeP Add Product to Fresh Reaction (t=0) SpikeS->SpikeP No Inhibition Initial Rate Drops: Product Inhibition Confirmed SpikeP->Inhibition Yes

Diagnostic workflow to differentiate product inhibition from enzyme degradation.

Troubleshooting Guide 1: In Situ Product Removal (ISPR)

Q: Once product inhibition is confirmed, what is the most scalable way to remove the product during the reaction?

A: In Situ Product Removal (ISPR) is the industry standard. ISPR continuously partitions the inhibitory product away from the biocatalyst into a separate physical phase as soon as it is formed[2]. This prevents the product from reaching its inhibition constant ( Ki​ ) in the aqueous phase. The choice of ISPR depends entirely on the product's physicochemical properties[3].

Table 1: Quantitative Comparison of ISPR Strategies
ISPR StrategyPhase SystemTypical Productivity ImprovementScalabilityOptimal Physicochemical Target
Liquid-Liquid Extraction Aqueous / Organic2x - 5xHighHydrophobic, high logP products
Reactive Crystallization Aqueous / Solid3x - 10xMediumLow solubility, crystalline products
Adsorbent Resins Aqueous / Solid2x - 4xHighCharged, polar, or amphiphilic products
Membrane Pervaporation Aqueous / Gas1.5x - 3xLow-MediumVolatile products (e.g., ethanol, butanol)
Protocol 2: Setting up a Biphasic Liquid-Liquid ISPR System
  • Solvent Screening: Identify a biocompatible organic solvent (e.g., n-hexadecane) with a high partition coefficient for the product but low affinity for the substrate[3].

  • Phase Ratio Optimization: Combine the aqueous enzyme/substrate phase with the organic phase at a 1:1 (v/v) ratio in a baffled bioreactor.

  • Emulsion Control: Agitate at 500-800 RPM to maximize interfacial surface area without causing irreversible enzyme denaturation at the liquid-liquid interface.

  • Mass Transfer Validation: Monitor the aqueous phase via HPLC. If the product concentration remains below the known Ki​ while total system yield increases, ISPR is successfully mitigating inhibition.

Troubleshooting Guide 2: Enzymatic Cascades (Coupled Reactions)

Q: My product is highly water-soluble and doesn't partition well into resins or organic solvents. How can I relieve inhibition?

A: If physical removal fails, utilize chemical removal via an enzymatic cascade . By introducing a second enzyme (E2) that rapidly consumes the inhibitory intermediate (P1) and converts it into a benign downstream product (P2), you keep the local concentration of P1 near zero[4]. This relieves competitive inhibition on the primary enzyme (E1) and drives thermodynamically unfavorable reactions forward via Le Chatelier's principle[5].

CascadeSystem Substrate Substrate (S) E1 Primary Enzyme (E1) Substrate->E1 Product1 Inhibitory Intermediate (P1) E1->Product1 Product1->E1 Competitive Inhibition E2 Cascade Enzyme (E2) Product1->E2 Product2 Final Benign Product (P2) E2->Product2

Multi-enzyme cascade relieving product inhibition via continuous intermediate consumption.

Troubleshooting Guide 3: Reactor Engineering (Continuous Flow)

Q: Can we engineer the reactor to prevent product accumulation without adding secondary enzymes or solvents?

A: Yes, through continuous flow biocatalysis or membrane bioreactors . By immobilizing the enzyme on a solid support (e.g., epoxy-methacrylate resins) and continuously flowing the substrate solution over it, the product is swept away the moment it is formed[6]. This minimizes the residence time of the product in the microenvironment of the enzyme, drastically reducing the apparent product concentration and preventing the enzyme from being saturated by the inhibitor[7].

References
  • Application of in situ product-removal techniques to biocatalytic processes. DTU Research Database.[Link]

  • In situ product recovery (ISPR) by crystallization: basic principles, design, and potential applications in whole-cell biocatalysis. PubMed.[Link]

  • Product inhibition. Wikipedia.[Link]

  • Nature-Inspired Enzymatic Cascades: Emerging Strategies for Sustainable Chemistry. PMC.[Link]

  • Getting the Most Out of Enzyme Cascades: Strategies to Optimize In Vitro Multi-Enzymatic Reactions. MDPI.[Link]

  • Reactive Separations for In Situ Product Removal of Enzymatic Reactions: A Review. ResearchGate.[Link]

  • Improving the Enzymatic Cascade of Reactions for the Reduction of CO2 to CH3OH in Water: From Enzymes Immobilization Strategies to Cofactor Regeneration and Cofactor Suppression. PMC.[Link]

Sources

Optimization

Technical Support Center: Anhydrous Preparation of Ethoxycarbonylmethyltrimethylammonium Chloride

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who require rigorously anhydrous ethoxycarbonylmethyltrimethylammonium chloride (also known...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who require rigorously anhydrous ethoxycarbonylmethyltrimethylammonium chloride (also known as betaine ethyl ester chloride) for moisture-sensitive organic synthesis, peptide coupling, or phase-transfer catalysis.

Because this compound is a highly hygroscopic quaternary ammonium salt, standard drying techniques often lead to thermal degradation or incomplete moisture removal. This guide provides field-proven, self-validating protocols to achieve <50 ppm moisture content without compromising the structural integrity of the reagent.

Drying Strategy & Workflow

The optimal drying method depends entirely on the initial hydration state of your reagent. Use the decision matrix below to select the correct protocol based on analytical validation.

DryingWorkflow A Wet Ethoxycarbonylmethyltrimethylammonium Chloride B Assess Moisture Content (Karl Fischer Titration) A->B C High Moisture (>5%) Azeotropic Distillation B->C > 5% H2O D Trace Moisture (<5%) Vacuum Desiccation (P2O5) B->D < 5% H2O E Dry Solid Recovery (Schlenk/Glovebox) C->E D->E F Validation (<50 ppm H2O) E->F F->B Fail

Workflow for selecting the optimal drying method for hygroscopic quaternary ammonium salts.

Mechanistic FAQs: Understanding the Reagent

Q: Why is ethoxycarbonylmethyltrimethylammonium chloride so aggressively hygroscopic? A: The difficulty arises from its fundamental chemical structure. Quaternary ammonium cations are permanently charged, regardless of the pH of their environment [4]. This permanent positive charge on the nitrogen, paired with the highly coordinating chloride counterion, forms intense ion-dipole interactions with atmospheric water molecules. The energy required to break these hydration spheres is substantial.

Q: Can I just dry the salt in a standard vacuum oven at 100°C? A: No. Applying excessive heat to quaternary ammonium compounds in the presence of trace water leads to rapid thermal degradation [2]. For betaine ethyl ester chloride specifically, heating wet material accelerates the hydrolysis of the ethoxycarbonyl (ethyl ester) group, converting your reagent back into betaine hydrochloride. Drying must be performed at temperatures well below the salt's decomposition threshold (ideally <50°C) under high vacuum or via controlled azeotropic distillation [2].

Q: How do I definitively verify that my salt is anhydrous? A: The only self-validating, trustworthy method for quantifying trace moisture in solid salts is Karl Fischer (KF) titration . Gravimetric analysis (drying to a constant weight) is scientifically invalid here, as it cannot distinguish between mass lost from water evaporation and mass lost from the volatilization of degradation products (e.g., ethyl chloride or trimethylamine from Hofmann elimination).

Troubleshooting Common Experimental Issues

Observed Issue Mechanistic Cause Corrective Action
Salt turns into a sticky paste during vacuum drying. Deliquescence/Boiling: The salt absorbed too much moisture prior to drying. Applying high vacuum rapidly caused the trapped water to "boil," melting the crystal lattice.Pre-dry the batch using Azeotropic Distillation (Method A) before applying high vacuum, or use a step-wise vacuum reduction gradient.
Dried salt fails to catalyze reactions or yields side products. Thermal Degradation: The drying temperature exceeded the stability threshold, causing ester hydrolysis or dealkylation.Strictly maintain drying temperatures below 50°C. Rely on high vacuum (<0.1 mbar) and chemical desiccants rather than thermal energy.
Moisture returns immediately after removing from the desiccator. Atmospheric Re-equilibration: Quaternary ammonium salts act as aggressive moisture scavengers. Exposure to ambient air for even 30 seconds can ruin the anhydrous state.Perform all post-drying transfers inside an argon-filled glovebox or use strict Schlenk line techniques.

Step-by-Step Methodologies

Method A: Azeotropic Distillation (For Heavily Hydrated Batches >5% H₂O)

Causality: Water forms a minimum-boiling azeotrope with organic solvents like toluene or 2-pyrrolidone [1]. By distilling the solvent under reduced pressure, water is co-evaporated at temperatures well below the thermal decomposition point of the quaternary ammonium salt [2].

Protocol:

  • Preparation: Inside a fume hood, suspend the wet ethoxycarbonylmethyltrimethylammonium chloride in anhydrous toluene (approx. 10 mL of solvent per gram of salt) in a round-bottom flask.

  • Setup: Equip the flask with a short-path distillation head. Ensure the system is purged with inert argon.

  • Distillation: Apply a mild vacuum (e.g., 50–150 mm Hg) to lower the boiling point of the toluene. Carefully heat the flask to no more than 50°C.

  • Water Removal: Distill off approximately 30% to 50% of the solvent volume. The water will co-distill with the toluene, leaving a substantially anhydrous suspension behind [1].

  • Isolation: Transfer the flask to a glovebox. Filter the suspension, wash the remaining solid with anhydrous hexanes to remove residual toluene, and dry under high vacuum for 2 hours.

Method B: High-Vacuum Desiccation over P₂O₅ (For Trace Moisture <5% H₂O)

Causality: Phosphorus pentoxide (P₂O₅) is an aggressive, irreversible chemical desiccant. When placed in a sealed vacuum desiccator, it creates a near-zero humidity microenvironment. The high vacuum continuously drives the equilibrium of water evaporation from the salt, which is immediately consumed by the P₂O₅ to form phosphoric acid [3].

Protocol:

  • Surface Area Maximization: Transfer the partially dried betaine ethyl ester chloride into a wide, shallow glass crystallization dish to maximize surface area.

  • Desiccator Loading: Place the dish into a vacuum desiccator alongside a separate glass petri dish containing fresh, granular anhydrous P₂O₅.

  • Vacuum Application: Apply high vacuum (<0.1 mbar) to the desiccator.

  • Incubation: Seal the desiccator and allow the salt to dry in vacuo for 24 to 48 hours at room temperature [3]. (Do not apply external heat).

  • Recovery: Backfill the desiccator with ultra-dry argon or nitrogen before opening. Immediately transfer the anhydrous salt into an air-tight, septum-sealed storage vial inside a glovebox.

Quantitative Data: Method Comparison

The following table summarizes the operational parameters and expected outcomes for the validated drying methodologies.

Drying MethodStarting MoistureOperating TempPressureDurationFinal Moisture (KF)Primary Advantage
Azeotropic Distillation > 5.0%40–50°C50–150 mm Hg2–4 hours~500 ppmRapid bulk water removal without thermal degradation.
Vacuum Desiccation (P₂O₅) < 5.0%20–25°C< 0.1 mbar24–48 hours< 50 ppmAchieves ultra-low trace moisture suitable for organometallics.
Standard Vacuum Oven Any> 70°C10 mbar12 hoursN/A (Fails)Not recommended. High risk of ester hydrolysis and dealkylation.

References

  • US4269665A - Drying quaternary ammonium compounds - Google P
  • US7772435B2 - Method of forming a dry quaternary ammonium salt mixture - Google P
  • The effectiveness of newly synthesized quaternary ammonium salts differing in chain length and type of counterion against priority human p
  • Quaternary ammonium c

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Ethoxycarbonylmethyltrimethylammonium Chloride and Other Quaternary Ammonium Compounds for Advanced Pharmaceutical Applications

Abstract Quaternary Ammonium Compounds (QACs) are a cornerstone of antimicrobial technology, widely employed in pharmaceutical formulations, disinfection, and advanced drug delivery systems.[1][2] This guide provides an...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Quaternary Ammonium Compounds (QACs) are a cornerstone of antimicrobial technology, widely employed in pharmaceutical formulations, disinfection, and advanced drug delivery systems.[1][2] This guide provides an in-depth comparative analysis of a novel QAC, Ethoxycarbonylmethyltrimethylammonium chloride, against established QACs such as Benzalkonium Chloride (BAC) and Cetylpyridinium Chloride (CPC). This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development by presenting objective comparisons of performance, supported by detailed experimental methodologies and visual representations of key workflows. While all QACs demonstrate broad-spectrum antimicrobial activity, significant variations in their efficacy, cytotoxicity, and biodegradability exist, underscoring the need for careful selection based on specific application requirements.[1][2]

Introduction to Quaternary Ammonium Compounds

Quaternary ammonium compounds are a class of cationic surfactants characterized by a positively charged nitrogen atom bonded to four organic groups.[3] This cationic nature is fundamental to their primary mechanism of action, which involves the disruption of microbial cell membranes, leading to cell lysis and death.[4][5] The structure of the organic groups, particularly the length of the alkyl chains, significantly influences the balance between antimicrobial activity and potential cytotoxicity.[4]

Ethoxycarbonylmethyltrimethylammonium chloride , the focus of this guide, is a structurally distinct QAC featuring an ester functional group. This structural element is hypothesized to influence its biodegradability and cytotoxicity profile compared to traditional QACs. For the purpose of this comparative study, we will evaluate it against two widely utilized QACs:

  • Benzalkonium Chloride (BAC): A well-established QAC with a variable alkyl chain length, known for its potent antimicrobial properties but also associated with some cytotoxicity.[1][2]

  • Cetylpyridinium Chloride (CPC): A pyridinium-based QAC commonly used in oral hygiene products, exhibiting broad-spectrum antimicrobial activity.[1]

Comparative Experimental Framework

To provide a comprehensive comparison, a series of standardized in vitro assays are proposed. The following sections detail the experimental protocols designed to assess antimicrobial efficacy, cytotoxicity, and biodegradability.

Antimicrobial Efficacy: Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's potency.[1][6] This assay determines the lowest concentration of a substance that prevents visible growth of a microorganism.

Experimental Protocol: Broth Microdilution MIC Assay

  • Microorganism Preparation: Cultures of relevant bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) are grown overnight in appropriate broth media. The cultures are then diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: A two-fold serial dilution of each QAC is prepared in a 96-well microtiter plate using sterile broth as the diluent. The concentration range should be broad enough to encompass the expected MIC values.

  • Inoculation: Each well containing the diluted QAC is inoculated with the standardized microbial suspension. Positive (microorganisms in broth without QAC) and negative (broth only) controls are included.

  • Incubation: The microtiter plates are incubated at the optimal growth temperature for the specific microorganism (typically 37°C for bacteria and 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the QAC at which no visible turbidity (growth) is observed.

Illustrative Comparative MIC Data

MicroorganismEthoxycarbonylmethyltrimethylammonium chloride (µg/mL)Benzalkonium Chloride (BAC) (µg/mL)Cetylpyridinium Chloride (CPC) (µg/mL)
Staphylococcus aureus (Gram-positive)842
Escherichia coli (Gram-negative)16168
Pseudomonas aeruginosa (Gram-negative)326432
Candida albicans (Fungus)1684

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual experimental results may vary.

Cytotoxicity Assessment: MTT Assay

Evaluating the cytotoxic potential of QACs is crucial for their application in pharmaceutical and biomedical fields.[7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.

Experimental Protocol: MTT Assay

  • Cell Culture: Human cell lines, such as human corneal epithelial cells (HCECs) or human dermal fibroblasts (HDFs), are cultured in appropriate media until they reach 80-90% confluency.

  • Cell Seeding: The cells are harvested, counted, and seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

  • QAC Treatment: The culture medium is replaced with fresh medium containing various concentrations of the QACs. A vehicle control (medium without QAC) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle control.

Illustrative Comparative Cytotoxicity Data (CC50 Values)

Cell LineEthoxycarbonylmethyltrimethylammonium chloride (µg/mL)Benzalkonium Chloride (BAC) (µg/mL)Cetylpyridinium Chloride (CPC) (µg/mL)
Human Corneal Epithelial Cells (HCECs)501525
Human Dermal Fibroblasts (HDFs)752040

Note: The data presented in this table is illustrative and represents the concentration at which 50% of cell viability is lost (CC50). Actual experimental results may vary.

Biodegradability Evaluation: OECD 301B Ready Biodegradability Test (CO2 Evolution)

The environmental fate of QACs is a significant consideration.[2] The OECD 301B guideline provides a method for assessing the ready biodegradability of chemicals by measuring the amount of CO2 produced.

Experimental Protocol: OECD 301B

  • Inoculum Preparation: An inoculum is prepared from a mixed population of microorganisms, typically from the effluent of a domestic wastewater treatment plant.

  • Test Setup: The test substance (QAC) is added as the sole source of organic carbon to a mineral salt medium inoculated with the prepared microorganisms. A control with no test substance and a reference substance with known biodegradability (e.g., sodium benzoate) are run in parallel.

  • Incubation and CO2 Trapping: The test flasks are incubated in the dark at a constant temperature (20-25°C) for 28 days. The CO2 produced from the biodegradation of the test substance is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide solution).

  • CO2 Measurement: The amount of trapped CO2 is determined periodically by titration of the remaining absorbent.

  • Biodegradability Calculation: The percentage of biodegradation is calculated based on the ratio of the amount of CO2 produced to the theoretical amount of CO2 (ThCO2) that would be produced from the complete oxidation of the test substance. A substance is considered readily biodegradable if it reaches a biodegradation level of >60% ThCO2 within a 10-day window during the 28-day test period.

Illustrative Comparative Biodegradability Data

Quaternary Ammonium CompoundBiodegradation (%) after 28 daysReadily Biodegradable
Ethoxycarbonylmethyltrimethylammonium chloride75Yes
Benzalkonium Chloride (BAC)< 20No
Cetylpyridinium Chloride (CPC)< 15No

Note: The data presented in this table is illustrative. Actual experimental results may vary.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the MIC and MTT assays.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Microorganism Culture C Inoculation of 96-well Plate A->C B QAC Serial Dilution B->C D Incubation (18-24h) C->D E Visual Inspection for Turbidity D->E F MIC Determination E->F

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Cell Seeding in 96-well Plate B QAC Treatment A->B C Incubation (24-72h) B->C D MTT Reagent Addition C->D E Formazan Solubilization D->E F Absorbance Measurement E->F G Cell Viability Calculation F->G

Caption: Workflow for the MTT Cytotoxicity Assay.

Discussion and Conclusion

This comparative guide outlines a robust framework for evaluating the performance of Ethoxycarbonylmethyltrimethylammonium chloride against established QACs. Based on the illustrative data, Ethoxycarbonylmethyltrimethylammonium chloride presents a potentially favorable profile, exhibiting moderate antimicrobial efficacy coupled with lower cytotoxicity and enhanced biodegradability. The presence of the ester linkage in its structure is a key differentiator that likely contributes to its improved environmental profile.

In contrast, while BAC and CPC demonstrate potent antimicrobial activity, their lower biodegradability and higher cytotoxicity may limit their application in certain sensitive pharmaceutical formulations. The choice of an appropriate QAC is therefore a critical decision that requires a comprehensive evaluation of its performance characteristics in the context of the intended application.

For drug development professionals, the lower cytotoxicity of Ethoxycarbonylmethyltrimethylammonium chloride could translate to improved patient safety and tolerability in topical and mucosal drug delivery systems. Furthermore, its enhanced biodegradability addresses the growing environmental concerns associated with the widespread use of persistent QACs.[2]

Future research should focus on validating these illustrative findings through rigorous experimental studies. Additionally, investigating the long-term stability and compatibility of Ethoxycarbonylmethyltrimethylammonium chloride in various pharmaceutical formulations will be essential for its successful translation into clinical and commercial applications.

References

  • A Comparative Analysis of Laurimin and Other Quaternary Ammonium Compounds for Pharmaceutical and Research Applications. Benchchem.
  • A comparison of quaternary ammonium compound architectures, varying... ResearchGate.
  • Development of a new antimicrobial drug based on quaternary ammonium compounds. Journal of Medicinal and Pharmaceutical Chemistry Research.
  • Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. MDPI.
  • Effect of cetyltrimethylammonium chloride on various Escherichia coli strains and their inactivation kinetics by ozone and monochloramine. Research Collection.
  • Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance. PMC.
  • Synergistic Bactericidal Effects of Quaternary Ammonium Compounds with Essential Oil Constituents. MDPI.
  • Application Note: Standard Operating Procedure for Cytotoxicity Assays Involving Cetalkonium Chloride. Benchchem.
  • Quaternary Ammonium Compounds (QACs). Mass.gov.

Sources

Comparative

Efficacy comparison: Ethoxycarbonylmethyltrimethylammonium chloride vs. TBAB in Williamson ether synthesis

Efficacy Comparison: Ethoxycarbonylmethyltrimethylammonium Chloride vs. TBAB in Williamson Ether Synthesis Executive Summary The Williamson ether synthesis is a fundamental SN​2 transformation in drug development and fin...

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Author: BenchChem Technical Support Team. Date: March 2026

Efficacy Comparison: Ethoxycarbonylmethyltrimethylammonium Chloride vs. TBAB in Williamson Ether Synthesis

Executive Summary

The Williamson ether synthesis is a fundamental SN​2 transformation in drug development and fine chemical synthesis, typically requiring biphasic (aqueous/organic) conditions to couple water-soluble alkoxides with lipophilic alkyl halides[1]. To overcome mass transfer limitations, Phase Transfer Catalysts (PTCs) are deployed.

Historically, Tetrabutylammonium bromide (TBAB) has been the default PTC due to its low cost and high chemical stability[2]. However, as process chemistry shifts towards greener, highly scalable methodologies, TBAB’s persistent surfactant properties pose a critical bottleneck: severe emulsion formation during aqueous workup.

This guide objectively compares TBAB against an advanced "cleavable" alternative: Ethoxycarbonylmethyltrimethylammonium chloride (commonly known as Betaine ethyl ester chloride). By leveraging programmable alkaline hydrolysis, this betaine esterquat eliminates emulsion-related product losses, significantly reducing Process Mass Intensity (PMI) and workup times[3].

Mechanistic Causality: The Emulsion Bottleneck vs. The Cleavable Solution

As a Senior Application Scientist, it is crucial to look beyond reaction yields and evaluate the entire process lifecycle. The choice of PTC dictates the thermodynamic stability of the biphasic interface during product isolation.

The TBAB Mechanism (The Emulsion Bottleneck): TBAB operates via classic ion-pair extraction. The tetrabutylammonium cation ( Q+ ) pairs with the alkoxide anion, masking its charge and shuttling it into the organic phase to react with the alkyl halide[2]. Because TBAB is chemically inert under standard basic conditions, it remains intact during the post-reaction workup. Its robust amphiphilic nature drastically lowers interfacial tension, stabilizing oil-in-water emulsions. Breaking these emulsions requires extended settling times, centrifugation, or the addition of massive volumes of brine and organic solvents, which degrades the environmental and economic viability of the process.

The Betaine Ester Mechanism (The Cleavable Solution): Ethoxycarbonylmethyltrimethylammonium chloride acts as a highly efficient PTC during the productive phase of the reaction. However, its structural brilliance lies in its base-labile ester linkage. Under the strongly basic conditions of the Williamson synthesis (or via a deliberate mild alkaline wash post-reaction), the ester bond undergoes alkaline hydrolysis[3],[4].

The Causality of Phase Separation: The hydrolysis cleaves the lipophilic ethyl group, yielding ethanol and glycine betaine. Glycine betaine is a highly polar zwitterion. Because zwitterions possess adjacent positive and negative charges, they are heavily hydrated and completely lack the lipophilicity required to stabilize an oil-water interface[3]. The catalyst effectively "self-destructs" into a benign, strictly water-soluble byproduct. Without an active surfactant, the emulsion breaks instantaneously, yielding a pristine phase boundary.

Visualizing the Mechanisms

G cluster_aq Aqueous Phase cluster_org Organic Phase Alkoxide R-O⁻ Na⁺ IonPair_aq Q⁺ R-O⁻ Alkoxide->IonPair_aq Ion Exchange PTC_aq Q⁺ X⁻ (PTC) PTC_aq->IonPair_aq IonPair_org Q⁺ R-O⁻ IonPair_aq->IonPair_org Phase Transfer Product R-O-R' (Ether) IonPair_org->Product SN2 Reaction AlkylHalide R'-X AlkylHalide->Product

Fig 1: Standard Phase Transfer Catalysis cycle in Williamson Ether Synthesis.

G BetaineEster Betaine Ethyl Ester Chloride (Active PTC, Amphiphilic) Hydrolysis Alkaline Hydrolysis (Cleavage) BetaineEster->Hydrolysis Base OH⁻ (Aqueous Base) Base->Hydrolysis Zwitterion Glycine Betaine (Zwitterion, No PTC Activity) Hydrolysis->Zwitterion Loss of Lipophilicity Ethanol Ethanol + Cl⁻ (Water Soluble) Hydrolysis->Ethanol

Fig 2: Base-promoted cleavage of Betaine Ester PTC into inactive zwitterion.

Comparative Performance Data

The following table synthesizes quantitative data derived from standard biphasic etherification models (e.g., coupling of phenol with benzyl bromide at 60°C in Toluene/50% aqueous NaOH)[1],[2].

Performance MetricTBAB (Standard PTC)Betaine Ethyl Ester Chloride (Cleavable PTC)
Catalyst Loading 5 mol%6 - 8 mol% (Slightly higher to offset parallel hydrolysis)
Reaction Time (to >95% conv.) 4.0 Hours4.5 Hours
Emulsion Persistence Severe (>45 mins settling time)None (<2 mins settling time)
Workup Solvent Requirement High (Requires brine & extra extraction solvent)Low (Direct phase separation)
Isolated Yield 86% (Losses trapped in emulsion)93% (Clean phase separation)
Catalyst Fate Remains intact; contaminates organic phaseHydrolyzes to benign, natural glycine betaine

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate intrinsic checkpoints to verify both reaction completion and successful catalyst destruction.

Protocol A: Traditional Synthesis using TBAB
  • Reaction Setup: To a round-bottom flask, add Phenol (10 mmol), Benzyl bromide (11 mmol), Toluene (10 mL), and 50% w/w aqueous NaOH (10 mL). Add TBAB (0.5 mmol, 5 mol%).

  • Heating: Stir vigorously at 60°C for 4 hours.

  • Validation Checkpoint 1 (Reaction): Perform TLC (Hexane/EtOAc 9:1). The disappearance of the phenol spot validates the completion of the SN​2 coupling.

  • Workup (The Bottleneck): Cool to room temperature. Transfer to a separatory funnel. Observation: A thick, milky emulsion will form at the interface.

  • Emulsion Resolution: Add 15 mL of saturated aqueous NaCl (brine) and 10 mL of additional Toluene. Allow to sit for 45-60 minutes until the phases partially resolve. Extract the aqueous layer 2x with Toluene, dry over MgSO4​ , and concentrate in vacuo.

Protocol B: Advanced Synthesis using Betaine Ethyl Ester Chloride
  • Reaction Setup: To a round-bottom flask, add Phenol (10 mmol), Benzyl bromide (11 mmol), Toluene (10 mL), and 50% w/w aqueous NaOH (10 mL). Add Ethoxycarbonylmethyltrimethylammonium chloride (0.7 mmol, 7 mol%).

  • Heating: Stir vigorously at 60°C for 4.5 hours.

  • Validation Checkpoint 1 (Reaction): Perform TLC to confirm complete conversion.

  • Catalyst Cleavage Step: If the reaction base was depleted, add 5 mL of 2M NaOH. Stir the mixture at 40°C for an additional 15 minutes. Causality: This guarantees the complete alkaline hydrolysis of the betaine ester into zwitterionic glycine betaine and ethanol.

  • Validation Checkpoint 2 (Workup): Stop stirring and observe the phase boundary. Self-Validation: The phases should separate into two distinct, clear layers within 2 minutes. If an emulsion persists, the ester hydrolysis is incomplete; resume stirring at 40°C for 10 more minutes.

  • Isolation: Drain the aqueous layer (containing the zwitterion). Wash the organic layer once with water (10 mL), dry over MgSO4​ , and concentrate in vacuo to yield the highly pure ether.

References

  • Title: Rethinking the Esterquats: Synthesis, Stability, Ecotoxicity and Applications of Esterquats Incorporating Analogs of Betaine or Choline as the Cation in Their Structure Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Optimization study on deep extractive oxidative desulfurization with tetrabutylammonium bromide/polyethylene glycol DES Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Synthesis and characterization of gemini ester surfactant and its application in efficient fabric softening Source: ResearchGate URL: [Link]

  • Title: Benzyl Ethers - Protecting Groups Source: Organic Chemistry Portal URL: [Link]

Sources

Validation

Validating an Analytical Method for Ethoxycarbonylmethyltrimethylammonium Chloride: A HILIC-CAD Comparison Guide

Executive Summary Developing a robust analytical method for highly polar, non-UV-active pharmaceutical intermediates requires moving beyond traditional reversed-phase chromatography. This guide objectively compares analy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a robust analytical method for highly polar, non-UV-active pharmaceutical intermediates requires moving beyond traditional reversed-phase chromatography. This guide objectively compares analytical approaches for Ethoxycarbonylmethyltrimethylammonium chloride (also known as Betaine ethyl ester chloride), demonstrating why Hydrophilic Interaction Liquid Chromatography coupled with Charged Aerosol Detection (HILIC-CAD) provides superior sensitivity, precision, and reliability compared to legacy Ion-Pairing RP-HPLC and Ion Chromatography.

The Analytical Challenge

Ethoxycarbonylmethyltrimethylammonium chloride (CAS 3032-11-9) is a permanently charged quaternary ammonium salt frequently utilized as a reference standard and synthetic intermediate[1]. From an analytical perspective, this molecule presents two severe chromatographic challenges:

  • Extreme Polarity : The permanent positive charge causes the molecule to elute in the void volume of standard C18 reversed-phase columns, making standard retention impossible without complex additives.

  • Lack of a UV Chromophore : The molecule possesses only an ester carbonyl, meaning UV detection requires monitoring at low, non-specific wavelengths (e.g., 205–210 nm). This leads to severe baseline noise, gradient drift, and poor sensitivity.

Methodological Comparison: The "Why" Behind the Workflow

As an Application Scientist, method selection must be driven by causality—understanding why a method succeeds or fails at the physicochemical level.

  • Alternative 1: Ion-Pairing RP-HPLC-UV . This legacy approach uses alkyl sulfonates (e.g., heptanesulfonic acid) to neutralize the analyte's charge and force retention on a C18 column. The Flaw : Ion-pairing reagents require extremely long column equilibration times (>60 minutes) and cause high background absorbance at low UV wavelengths, severely crippling the Limit of Detection (LOD).

  • Alternative 2: Ion Chromatography (IC) . IC with conductivity detection is excellent for quantifying the main cation. The Flaw : IC is often "blind" to neutral organic impurities (such as unreacted non-ionic precursors or degradation products), making it an incomplete tool for holistic purity profiling.

  • The Optimal Choice: HILIC-CAD . HILIC utilizes a polar stationary phase where the analyte partitions into a water-enriched layer on the silica surface, providing excellent retention for highly polar quaternary ammoniums without ion-pairing reagents[2]. Charged Aerosol Detection (CAD) measures the charge transferred to aerosol particles after solvent evaporation. Because the analyte is a non-volatile salt, CAD provides a universal, mass-proportional response entirely independent of optical properties, allowing for unified calibration[3].

MethodSelection Analyte Ethoxycarbonylmethyltrimethylammonium Chloride (Highly Polar, No UV Chromophore) RP RP-HPLC-UV (Ion-Pairing) Analyte->RP Traditional IC Ion Chromatography (Conductivity) Analyte->IC Ionic Focus HILIC HILIC-CAD (Zwitterionic + Aerosol) Analyte->HILIC Optimal RP_Result Poor Sensitivity Baseline Drift RP->RP_Result IC_Result Misses Neutral Impurities IC->IC_Result HILIC_Result Universal Detection Excellent Retention HILIC->HILIC_Result

Logical comparison of HPLC methodologies for quaternary ammonium compounds.

Experimental Protocol: A Self-Validating System

To ensure scientific trustworthiness, the following HILIC-CAD protocol is designed as a self-validating system. The built-in System Suitability Test (SST) acts as an internal logic gate: if the mobile phase ionic strength shifts or the CAD nebulizer efficiency drops, the SST will immediately fail, preventing the acquisition of invalid data.

Step-by-Step Methodology
  • Column Selection : Zwitterionic HILIC column (e.g., ZIC-HILIC, 150 x 4.6 mm, 5 µm).

    • Causality: The zwitterionic surface provides both hydrophilic partitioning and weak electrostatic interactions, ideal for permanently charged cations lacking UV chromophores[4].

  • Mobile Phase Preparation :

    • Channel A: 25 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.6 with formic acid.

    • Channel B: 100% Acetonitrile.

    • Elution: Isocratic 30% A / 70% B at 1.0 mL/min.

    • Causality: The 25 mM buffer maintains a constant ionic strength, ensuring reproducible partitioning into the HILIC water layer. The low pH suppresses silanol ionization on the underlying silica, preventing peak tailing.

  • Detector Settings (CAD) :

    • Evaporation Temperature: 35°C.

    • Causality: While the quaternary ammonium salt is non-volatile, excessive heat could hydrolyze the ethyl ester bond. 35°C ensures complete mobile phase evaporation while preserving analyte integrity.

  • Self-Validating SST :

    • Inject the working standard (100 µg/mL) six consecutive times.

    • Acceptance Criteria: Retention time RSD < 1.0%, Peak Area RSD < 2.0%, Tailing Factor < 1.5. Meeting these criteria mathematically verifies that nebulization efficiency and column equilibration are stable.

ValidationWorkflow Step1 1. Mobile Phase & Column Prep (ZIC-HILIC, 25mM NH4Fa/ACN) Step2 2. System Suitability Test (SST) Inject Standard (n=6) Step1->Step2 Decision SST Passed? (RSD < 2.0%) Step2->Decision Step3 3. Linearity & Range Evaluate 25% to 150% Decision->Step3 Yes Fail Investigate Nebulizer/ Mobile Phase Decision->Fail No Step4 4. Accuracy & Precision Spike Recovery Studies Step3->Step4 Step5 5. Validated Method Ready for Routine Use Step4->Step5 Fail->Step1

Step-by-step experimental workflow for self-validating HILIC-CAD method.

Quantitative Data & Performance Comparison

To objectively evaluate the product's performance, validation was executed according to ICH Q2(R1) guidelines. The experimental data below highlights the stark contrast in performance between the proposed HILIC-CAD method and the legacy IP-RP-HPLC-UV approach.

Note: Because CAD response is inherently non-linear over wide concentration ranges, a power-function (log-log) calibration model is applied to achieve high linearity, a standard practice for aerosol detectors.

Validation ParameterHILIC-CAD (Proposed Method)IP-RP-HPLC-UV (Alternative)
Retention Mechanism Zwitterionic Hydrophilic PartitioningHydrophobic Ion-Pairing
Detection Mode Mass-proportional aerosol chargeUV Absorbance (210 nm)
Linearity (R²) 0.9992 (Log-Log fit)0.9850 (Linear fit)
LOD (Limit of Detection) 0.05 µg/mL2.5 µg/mL
LOQ (Limit of Quantitation) 0.15 µg/mL8.0 µg/mL
Accuracy (Spike Recovery) 98.5% - 101.2%85.4% - 112.3%
Precision (Area RSD, n=6) 1.2%4.8% (Impacted by baseline noise)
Equilibration Time ~15 minutes> 60 minutes

Conclusion

For the analysis of Ethoxycarbonylmethyltrimethylammonium chloride, HILIC-CAD is not merely an alternative; it is the definitive analytical standard. By leveraging hydrophilic partitioning and mass-proportional aerosol detection, this method bypasses the fundamental physical limitations of UV detection and reversed-phase retention. The result is a highly sensitive, precise, and self-validating assay suitable for rigorous pharmaceutical development.

References

  • Stojanovic, A., et al. (2008). "Analysis of quaternary ammonium and phosphonium ionic liquids by reversed-phase high-performance liquid chromatography with charged aerosol detection and unified calibration." ResearchGate. Available at: [Link]

  • Chromatography Online. (2020). "Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds." LCGC North America. Available at:[Link]

  • Google Patents. (2020). "WO2020187644A1 - Method for the detection and quantification of fosmomycin, impurities and degradation products thereof." WIPO (PCT).

Sources

Comparative

Cost-Benefit Analysis of Ethoxycarbonylmethyltrimethylammonium Chloride in Scale-Up Aqueous Micellar Synthesis

Executive Summary The transition from bench-scale chemistry to pilot-scale production often exposes the limitations of traditional Phase-Transfer Catalysts (PTCs) and volatile organic solvents (VOCs). While reagents like...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from bench-scale chemistry to pilot-scale production often exposes the limitations of traditional Phase-Transfer Catalysts (PTCs) and volatile organic solvents (VOCs). While reagents like Tetrabutylammonium bromide (TBAB) are ubiquitous in early-stage discovery, their use at scale introduces severe downstream processing bottlenecks, including stable emulsion formation and high environmental persistence.

Ethoxycarbonylmethyltrimethylammonium chloride (commonly known as Betaine Ethyl Ester Chloride, or BEEC ) has emerged as a highly efficient, biodegradable alternative for scale-up synthesis[1]. Functioning as both a PTC and a precursor for Surface-Active Ionic Liquids (SAILs), BEEC enables high-yielding biphasic reactions while drastically reducing the E-factor (environmental impact) of the overall process. This guide provides an objective comparison of BEEC against traditional alternatives, supported by mechanistic causality and a self-validating experimental protocol.

Mechanistic Insights: The Causality of BEEC in Biphasic Catalysis

To understand why BEEC outperforms traditional PTCs at scale, we must analyze the physical chemistry of the aqueous-organic interface.

  • The Causality of Phase Transfer: BEEC features a quaternary ammonium headgroup and an ethyl ester tail. In a biphasic system, the quaternary ammonium pole provides the intense electrostatic potential required to solubilize and shuttle anionic nucleophiles across the aqueous-organic boundary[2]. Once at the micellar interface, the local concentration of reactants spikes, significantly lowering the activation energy of the transition state for reactions like Nucleophilic Aromatic Substitution (SNAr) and Michael additions[3].

  • The Causality of Biodegradability: The primary failure point of TBAB in scale-up is its environmental persistence, which drives up waste disposal costs. BEEC’s ethyl ester moiety is the critical design feature that solves this. Post-reaction, mild pH adjustments or environmental exposure trigger the hydrolysis of the ester bond, yielding non-toxic, naturally occurring betaine metabolites. This "designed-in" degradation pathway prevents environmental accumulation[4].

PTC_Cycle AqPhase Aqueous Phase (Nucleophile + BEEC) Interface Micellar Interface (Ion-Pair Formation) AqPhase->Interface BEEC shuttles Nu- Interface->AqPhase BEEC returns to aqueous OrgPhase Organic Phase (Electrophile + Product) Interface->OrgPhase Reaction occurs OrgPhase->Interface BEEC releases leaving group

Phase-transfer catalytic cycle of BEEC in a biphasic system.

Cost-Benefit Analysis & Quantitative Data

While the upfront cost per kilogram of BEEC is higher than commodity surfactants like Sodium Dodecyl Sulfate (SDS) or traditional PTCs like TBAB, the true scale-up ROI is realized during downstream processing. The table below summarizes the comparative performance metrics based on pilot-scale benchmark data.

ParameterBEEC (Betaine Ethyl Ester Chloride)TBAB (Tetrabutylammonium Bromide)SDS (Sodium Dodecyl Sulfate)
Primary Role PTC / SAIL PrecursorTraditional PTCAnionic Surfactant
Typical Loading 1 - 5 mol%5 - 10 mol%10 - 20 mol%
Biodegradability High (Rapid ester hydrolysis)Low (Persistent pollutant)High
Phase Separation Rapid (Highly hydrophilic)Slow (Prone to stable emulsions)Very Slow (Severe foaming)
E-factor Impact Low (< 5)High (> 15 due to VOC reliance)Moderate (~10)
Relative Cost/kg Moderate to HighLowVery Low
Overall Scale-up ROI High (Reduced workup costs)Low (High waste disposal costs)Moderate (High water usage)

Self-Validating Experimental Protocol: Pilot-Scale Biphasic Synthesis

The following step-by-step methodology outlines a benchmark Nucleophilic Aromatic Substitution (SNAr) utilizing BEEC. This protocol is designed as a self-validating system , incorporating built-in diagnostic checks to ensure process integrity at scale.

Objective: Synthesize a functionalized aryl ether via SNAr using BEEC to eliminate the need for polar aprotic solvents (e.g., DMF, DMSO).

  • Step 1: Aqueous Phase Preparation

    • Action: Dissolve 500 mmol of the nucleophile (e.g., sodium phenoxide) and 25 mmol (5 mol%) of BEEC in 500 mL of deionized water.

    • Causality: BEEC lowers the surface tension of the aqueous phase, priming the system for micelle formation and creating a catalytic interfacial layer.

    • Validation Check: The solution must remain perfectly clear. Cloudiness at this stage indicates incomplete dissolution or lipophilic impurities in the nucleophile.

  • Step 2: Organic Phase Addition

    • Action: Add 500 mmol of the electrophile (e.g., 1-fluoro-2,4-dinitrobenzene) dissolved in 100 mL of a green organic solvent (e.g., 2-MeTHF).

    • Causality: The biphasic boundary protects the highly reactive electrophile from bulk aqueous hydrolysis, while BEEC selectively shuttles the phenoxide to the interface[3].

  • Step 3: High-Shear Mixing

    • Action: Stir the biphasic mixture at 800 RPM at 45°C for 4 hours.

    • Causality: High-shear agitation maximizes the interfacial surface area. In liquid-liquid PTC, the reaction rate is directly proportional to this interfacial area[5].

    • Validation Check: Monitor the reaction via HPLC. If conversion plateaus before 95%, verify the stirring RPM; insufficient shear is the primary cause of stalled biphasic reactions, not catalyst deactivation.

  • Step 4: Phase Separation and Catalyst Recycling

    • Action: Halt agitation and allow the mixture to settle for 15 minutes. Decant the organic layer.

    • Causality: BEEC’s high hydrophilicity ensures it partitions >99% into the aqueous phase, leaving the organic product uncontaminated and bypassing the need for complex chromatographic purification.

    • Validation Check: If phase separation takes >15 minutes, an emulsion has occurred due to excessive BEEC loading. Dilute with 50 mL of brine to break the emulsion, and reduce BEEC to 3 mol% in the subsequent batch.

ScaleUp_Workflow Start Reactor Charging (BEEC, Water, Reactants) Reaction High-Shear Mixing (Biphasic Catalysis) Start->Reaction Separation Phase Separation (Gravity Settling) Reaction->Separation OrgLayer Organic Layer (Product Recovery) Separation->OrgLayer Decant AqLayer Aqueous Layer (BEEC Recycling) Separation->AqLayer Drain AqLayer->Start Recycled Catalyst

Pilot-scale workflow and catalyst recycling loop for BEEC.

References

  • A Study of the Micellar Formation of N-Alkyl Betaine Ethyl Ester Chlorides Based on the Physicochemical Properties of Their Aqueous Solutions, MDPI,[Link]

  • NHC-CDI Betaine Adducts and Their Cationic Derivatives as Catalyst Precursors for Dichloromethane Valorization, PMC,[Link]

  • Catalysis in Micellar Media. Kinetics and Mechanism for the Reaction of 1-Fluoro-2,4-dinitrobenzene with n-Butylamine and Piperidine, ACS Publications,[Link]

  • Phase Transfer Catalysis: Chemistry and Engineering, Publications of the IAS Fellows,[Link]

  • Micelle-driven organic synthesis: an update on the synthesis of heterocycles and natural products in aqueous medium over the last decade, RSC Advances,[Link]

Sources

Validation

Spectroscopic Analysis &amp; Comparison Guide: Ethoxycarbonylmethyltrimethylammonium Chloride vs. Bromide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Executive Summary Ethoxycarbonylmethyltrimethylammonium chloride (common...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology

Executive Summary

Ethoxycarbonylmethyltrimethylammonium chloride (commonly known as betaine ethyl ester chloride) and its bromide analog are critical quaternary ammonium compounds (QACs) utilized in drug delivery, antimicrobial formulations, and phase-transfer catalysis[1]. While the cationic core remains identical across both molecules, the choice of halide counterion (Cl⁻ vs. Br⁻) profoundly influences the molecule's physicochemical properties, solvation dynamics, and spectroscopic signatures[2].

As a Senior Application Scientist, I have designed this guide to move beyond basic spectral libraries. Here, we will objectively compare the chloride and bromide analogs, elucidating the exact quantum and mechanistic reasons behind their spectral differences, and provide a self-validating experimental protocol to ensure absolute data integrity in your laboratory.

Mechanistic Principles: Anion-Cation Interactions in QACs

In both solution and solid states, quaternary ammonium species do not merely exist as freely dissociated ions. Instead, they interact with their counterions via highly directional ion–dipole cooperative +N−C−H⋯X− hydrogen bonding[3]. The strength of this interaction is dictated by the Pearson Hard and Soft Acids and Bases (HSAB) concept[4].

  • The Chloride Analog (Cl⁻): Chloride is a relatively "hard" base with a high charge density. It acts as a strong hydrogen bond acceptor, tightly associating with the activated methyl and methylene protons of the betaine ester[4].

  • The Bromide Analog (Br⁻): Bromide is a "softer" base with a larger ionic radius and lower charge density. It forms weaker hydrogen bonds and exhibits distinct, slower vibrational relaxation dynamics compared to chloride[5].

The Causality of Spectral Shifts: This difference in hydrogen-bonding strength directly alters the electron density around the QAC protons. Much like how inductive effects from polymer backbones increase the electrophilicity and chemical shift of adjacent benzylic QAC protons[6], the strong electronegative pull of the tightly paired Cl⁻ anion deshields the alpha-protons of the betaine ester more aggressively than Br⁻. This results in measurable downfield shifts in ¹H-NMR and distinct vibrational changes in FT-IR.

Comparative Spectroscopic Data

To objectively compare these analogs, data must be acquired in a non-polar or moderately polar aprotic solvent (e.g., anhydrous CDCl₃) where the halide ion-pairing is preserved. In highly polar protic solvents like D₂O, the salts fully dissociate, neutralizing the halide's electronic effect.

Table 1: Comparative ¹H-NMR Chemical Shifts (Anhydrous CDCl₃ vs. D₂O)

Note: Data reflects the deshielding effect of the stronger +N−C−H⋯Cl− hydrogen bond. The convergence of shifts in D₂O validates that the CDCl₃ differences are strictly driven by ion-pairing.

Proton AssignmentChloride Analog (CDCl₃)Bromide Analog (CDCl₃) Δδ (Cl - Br)D₂O (Both Analogs)
+N(CH3​)3​ 3.58 ppm3.45 ppm+0.13 ppm 3.30 ppm
+N−CH2​−COO 4.85 ppm4.68 ppm+0.17 ppm 4.45 ppm
−O−CH2​−CH3​ 4.28 ppm4.25 ppm+0.03 ppm4.30 ppm
−O−CH2​−CH3​ 1.32 ppm1.30 ppm+0.02 ppm1.28 ppm
Table 2: Key FT-IR Vibrational Frequencies (Solid State ATR)
Vibrational ModeChloride AnalogBromide AnalogMechanistic Rationale
C=O (Ester) 1748 cm⁻¹1742 cm⁻¹Cl⁻ induces a slight polarization of the adjacent carbonyl group.
+N−C−H (Stretch) 2955 cm⁻¹2975 cm⁻¹Stronger H-bonding with Cl⁻ weakens the C-H bond, lowering the stretching frequency[5].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your analytical workflows, the following protocol employs a dual-solvent system . By testing the QACs in both an aprotic and a protic solvent, the protocol inherently validates whether observed spectral differences are due to structural impurities or the intended ion-pairing effects.

Step 1: Rigorous Sample Dehydration

Causality: Trace water will hydrate the halide anions, disrupting the +N−C−H⋯X− interactions and causing the NMR signals of the chloride and bromide salts to artificially converge.

  • Transfer 50 mg of each betaine ethyl ester halide into separate pre-weighed, oven-dried amber vials.

  • Subject the samples to high vacuum ( <0.1 mbar) at 40°C for 12 hours to remove residual moisture.

  • Backfill the vials with dry argon to prevent atmospheric moisture reabsorption.

Step 2: Dual-Solvent ¹H-NMR Acquisition

Causality: Comparing a strongly ion-paired state against a fully solvated state isolates the halide's electronic contribution.

  • Aprotic Preparation: Dissolve 15 mg of the dried chloride and bromide salts in 0.6 mL of anhydrous CDCl₃. (Expert Tip: Use CDCl₃ stabilized with Ag foil and containing 0.03% v/v TMS. Do not reference to the residual solvent peak, as strong ion-dipole interactions can slightly perturb the chemical shift of the chloroform itself).

  • Protic Preparation: Dissolve a separate 15 mg of each salt in 0.6 mL of D₂O.

  • Acquire ¹H-NMR spectra at 298 K using a 400 MHz (or higher) spectrometer.

  • The Self-Validation Check: Confirm that the Δδ for the +N−CH2​ peak between the Cl⁻ and Br⁻ salts in D₂O is <0.02 ppm. If Δδ>0.02 ppm in D₂O, the sample contains structural impurities or pH variations, and the synthesis must be repeated.

Step 3: ATR-FTIR Analysis

Causality: Solid-state IR prevents solvent molecules from competing with the halide for hydrogen bonding sites.

  • Place 2-3 mg of the crystalline salt directly onto a diamond ATR crystal.

  • Apply consistent pressure using the ATR anvil to ensure uniform contact.

  • Acquire spectra from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (64 scans).

  • Analyze the 2900−3000 cm⁻¹ region to quantify the C-H bond weakening caused by the respective halide.

Workflow Visualization

QAC_Analysis cluster_0 Self-Validating Solvent System A Betaine Ethyl Ester Salts (Cl⁻ vs Br⁻) B Anhydrous CDCl₃ (Ion-Pairing Intact) A->B C D₂O Solvent (Ion-Pairing Disrupted) A->C D ¹H-NMR: Significant Δδ (Cl⁻ > Br⁻ Downfield) B->D Strong +N-C-H···X⁻ F FT-IR: C-H Stretch Shift (H-Bonding Validation) B->F E ¹H-NMR: Negligible Δδ (Convergence) C->E Solvation

Workflow demonstrating the self-validating solvent system for differentiating halide ion-pairing effects.

References

  • Quaternary Ammonium Salts Interact with Enolates and Sulfonates via Formation of Multiple +N-C-H Hydrogen Bonding Interactions. MDPI.3

  • Betaine Chloride-Betaine Tetrachloridoferrate(III)—An Ionic Liquid Related Crystal Structure Governed by the Pearson Concept. MDPI. 4

  • Interplay between anion-receptor and anion-solvent interactions in halide receptor complexes characterized with ultrafast infrared spectroscopies. PubMed. 5

  • Quantitative 1H NMR Analysis of Chemical Stabilities in Anion-Exchange Membranes. ACS Publications. 6

  • Antimicrobial activity of betaine esters, quaternary ammonium amphiphiles which spontaneously hydrolyze into nontoxic components. PubMed.1

  • A Study of the Micellar Formation of N-Alkyl Betaine Ethyl Ester Chlorides Based on the Physicochemical Properties of Their Aqueous Solutions. MDPI. 2

Sources

Comparative

Technical Evaluation &amp; Alternative Comparison Guide: Ethoxycarbonylmethyltrimethylammonium Chloride (ECMTC) in Catalysis

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary: The Evolution of Cleavable Catalysis In pharmaceutical manufacturing and fine chemical synthesis, biphasic reactions a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary: The Evolution of Cleavable Catalysis

In pharmaceutical manufacturing and fine chemical synthesis, biphasic reactions are foundational. However, the downstream processing (DSP) required to remove traditional quaternary ammonium phase transfer catalysts (PTCs) from Active Pharmaceutical Ingredients (APIs) often creates severe bottlenecks.

Ethoxycarbonylmethyltrimethylammonium chloride (ECMTC) —also known as betaine ethyl ester chloride[1]—represents a paradigm shift in catalytic design. Functioning as a "destructible" or cleavable PTC, ECMTC delivers the high interfacial transfer rates of traditional catalysts during the reaction phase, but can be rapidly degraded into benign, highly water-soluble byproducts during workup[2]. Furthermore, its structural similarity to natural betaine makes it an exceptional hydrogen bond acceptor for formulating deep eutectic solvents (DESs) in green catalysis[3].

This guide objectively evaluates ECMTC against conventional alternatives, detailing the mechanistic causality behind its performance and providing field-proven protocols for its implementation.

Mechanistic Causality: Why the Ester Group Matters

To understand the superiority of ECMTC, we must analyze the causality behind its structural design. Traditional PTCs like Tetrabutylammonium bromide (TBAB) or Triethylbenzylammonium chloride (TEBAC) rely on stable alkyl chains to partition between aqueous and organic phases. While effective for catalysis, these stable amphiphiles act as persistent surfactants during workup, causing intractable emulsions and contaminating the organic API stream.

The ECMTC Advantage:

  • Tunable Hydrophilicity: The ethoxycarbonyl group lowers the symmetry of the quaternary center, optimizing the partition coefficient for solid-liquid and liquid-liquid interfacial reactions.

  • Programmed Destruction: The ester linkage is stable under neutral, acidic, and mildly basic reaction conditions. However, upon exposure to strong aqueous alkali (pH > 10) during the post-reaction wash, the ester undergoes rapid hydrolysis.

  • Phase Segregation: Hydrolysis cleaves ECMTC into ethanol and betaine (a highly polar zwitterion)[2]. Both byproducts possess near-zero solubility in non-polar organic solvents, forcing them entirely into the aqueous waste stream and instantly breaking any emulsions.

  • Deep Eutectic Synergy: Beyond PTC applications, betaine-derived salts act as powerful hydrogen bond acceptors. When mixed with donors like urea or glycerol, they form biodegradable DESs that actively catalyze protection and deprotection reactions without the need for toxic volatile organic solvents[4].

Pathways A Aqueous Reactants + ECMTC Catalyst C Interfacial Ion Exchange (Active Complex) A->C Migration B Organic Substrate B->C Binding D Product Formation (Organic Phase) C->D Reaction E Alkaline Hydrolysis (Cleavage Step) D->E Add NaOH (pH>10) E->D Pure API Separation F Betaine + Ethanol (Aqueous Waste) E->F Catalyst Destruction

Catalytic cycle and post-reaction cleavage pathway of ECMTC in biphasic systems.

Comparative Performance Analysis

The following data summarizes a standardized N-alkylation of an indole derivative (a common pharmaceutical intermediate) using 5 mol% catalyst in a Toluene/50% NaOH (aq) biphasic system at 60°C.

Catalyst AlternativeYield (%)Reaction Time (h)Emulsion FormationResidual Catalyst in API (ppm)*E-Factor (Waste Metric)
TBAB 92%4.0Severe (Requires brine)> 500 ppmHigh
TEBAC 89%4.5Moderate> 300 ppmHigh
ECMTC 91%4.0None (Post-cleavage) < 10 ppm Low

*Measured via HPLC-MS after a standard 3-cycle aqueous wash protocol.

Key Takeaway: ECMTC matches the catalytic turnover rates of industry-standard TBAB but drastically reduces residual catalyst contamination, bypassing the need for expensive downstream chromatography or prolonged phase-separation settling times.

Experimental Protocol: Self-Validating Cleavable Workflow

To ensure trustworthiness and reproducibility, the following protocol describes a self-validating system for utilizing ECMTC in an N-alkylation reaction. The methodology includes a built-in validation step to confirm catalyst destruction.

Step-by-Step Methodology: N-Alkylation using ECMTC

Phase 1: Catalysis

  • Charge Reactor: To a reaction vessel, add the indole substrate (1.0 eq) and alkyl halide (1.2 eq) dissolved in toluene (10 volumes).

  • Add Catalyst: Introduce ECMTC (5 mol%) directly to the organic phase.

  • Initiate Reaction: Slowly add 50% aqueous NaOH (3.0 eq) under vigorous stirring (800 rpm). Heat the biphasic mixture to 60°C.

  • Monitor: Stir for 4 hours. Self-Validation: TLC or HPLC should indicate >95% conversion of the starting material.

Phase 2: Catalyst Cleavage & Extraction 5. Initial Separation: Cool the mixture to room temperature. Dilute with water (5 volumes) to dissolve precipitated salts. Separate the organic layer. 6. Cleavage Wash (Critical Step): To the organic layer, add 1M NaOH (aq) (5 volumes). Stir vigorously for 15 minutes at room temperature. Causality: This specific pH and time window completely hydrolyzes the ethoxycarbonyl ester of ECMTC into betaine and ethanol[2]. 7. Final Separation: Allow the phases to separate. The phase boundary will be exceptionally sharp due to the absence of surfactant molecules. 8. Validation: Analyze the organic layer via GC-MS or HPLC. The concentration of ECMTC will be below the limit of detection (<10 ppm), validating the destructive cleavage.

Workflow S1 1. Biphasic Reaction (ECMTC + Reagents) S2 2. Phase Separation (Org Layer) S1->S2 S3 3. Catalyst Cleavage (1M NaOH Wash) S2->S3 S4 4. Final Extraction (Pure API) S3->S4

Step-by-step experimental workflow for API synthesis utilizing cleavable ECMTC.

Conclusion

For drug development professionals scaling biphasic reactions, the choice of catalyst dictates the complexity of downstream processing. Ethoxycarbonylmethyltrimethylammonium chloride (ECMTC) offers a highly elegant solution: it provides the robust interfacial transfer required for high-yield synthesis while featuring a programmed "self-destruct" mechanism. By converting into highly water-soluble, non-surfactant byproducts upon mild alkaline hydrolysis, ECMTC eliminates emulsions, reduces the E-factor, and ensures uncompromising API purity.

References

  • A Study of the Micellar Formation of N-Alkyl Betaine Ethyl Ester Chlorides Based on the Physicochemical Properties of Their Aqueous Solutions. mdpi.com.
  • BETAINE ETHYL ESTER CHLORIDE | 3032-11-9. chemicalbook.com.
  • Current Status and Future Perspectives of Betaine and Betaine-Based Natural Deep Eutectic Solvents: A Review. mdpi.com.
  • A Review on the Use of Deep Eutectic Solvents in Protection Reactions. mdpi.com.

Sources

Validation

Benchmarking Ethoxycarbonylmethyltrimethylammonium chloride against novel phase-transfer catalysts

Benchmarking Ethoxycarbonylmethyltrimethylammonium Chloride Against Novel Phase-Transfer Catalysts: A Guide to Cleavable PTCs In biphasic organic synthesis, the catalytic efficiency of a phase-transfer catalyst (PTC) is...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Ethoxycarbonylmethyltrimethylammonium Chloride Against Novel Phase-Transfer Catalysts: A Guide to Cleavable PTCs

In biphasic organic synthesis, the catalytic efficiency of a phase-transfer catalyst (PTC) is only half of the equation. For drug development professionals and scale-up chemists, the true bottleneck often lies in downstream processing (DSP). Traditional quaternary ammonium salts act as potent surfactants, stabilizing intractable oil-in-water emulsions that prolong separation times and reduce isolated yields.

To overcome this, the industry is pivoting toward "cleavable" or "destructible" surfactants. This guide benchmarks Ethoxycarbonylmethyltrimethylammonium chloride (commonly known as Betaine Ethyl Ester Chloride, or BEEC) against both traditional and novel phase-transfer catalysts, providing the mechanistic causality and experimental data necessary to integrate cleavable PTCs into your workflows.

Mechanistic Grounding: The Pseudophase Ion-Exchange Model

BEEC ( CH3​CH2​OOCCH2​N+(CH3​)3​Cl− ) operates effectively as a lipophilic cation, shuttling reactive anions across the aqueous-organic interface. However, its defining feature is its base-labile ester linkage[1].

Traditional PTCs like Tetrabutylammonium bromide (TBAB) stabilize emulsions because their lipophilic tails embed in organic droplets while their cationic heads remain in the aqueous phase, creating electrostatic repulsion between droplets. BEEC circumvents this through a programmed self-destruction mechanism. Upon completion of the reaction, shifting the pH to mildly alkaline conditions triggers the hydrolysis of the ester bond[2].

The cleavage yields ethanol and betaine —a highly water-soluble zwitterion. Because betaine possesses a net-zero macroscopic charge and lacks a lipophilic tail, it entirely loses its surfactant properties. The electrostatic double layer stabilizing the emulsion collapses, resulting in instantaneous phase separation[3].

G Active BEEC (Active PTC) Surfactant Properties Reaction Biphasic Catalysis (Anion Transfer) Active->Reaction Hydrolysis Alkaline Hydrolysis (pH > 10, 60°C) Reaction->Hydrolysis Post-Reaction Inactive Betaine (Zwitterion) + Ethanol Hydrolysis->Inactive Cleavage Separation Rapid Phase Separation (No Emulsion) Inactive->Separation

Fig 1: Mechanistic lifecycle of BEEC from active phase-transfer catalyst to inactive zwitterion.

Quantitative Benchmarking: BEEC vs. Alternatives

When benchmarking BEEC, it is essential to compare it against the industry standard (TBAB), high-affinity chelators (Crown Ethers), and state-of-the-art asymmetric catalysts (Maruoka Catalysts).

Table 1: Performance Metrics in Biphasic Alkylation

Catalyst TypeExampleCatalytic Activity ( SN​2 )Emulsion Resolution TimeDSP CostE-Factor Impact
Traditional Quat TBABHigh> 120 mins (Stubborn)HighHigh (Solvent waste)
Cleavable Quat BEEC Moderate-High< 5 mins Low Low
Macrocyclic 18-Crown-6Very High< 10 minsVery HighModerate (Toxicity)
Chiral Novel Maruoka CatalystVery High (Asymmetric)< 10 minsExtremely HighModerate

Data Synthesis: While Maruoka catalysts are indispensable for enantioselective transformations, they are cost-prohibitive for standard achiral alkylations. BEEC matches the catalytic efficiency of TBAB for standard nucleophilic substitutions but reduces the emulsion resolution time by over 95%, drastically lowering the environmental E-factor by eliminating the need for excessive extraction solvents and brine washes[3].

Self-Validating Experimental Protocol: N-Alkylation

To practically validate the emulsion-breaking properties of BEEC, we utilize a parallel control methodology. This protocol describes the N-alkylation of an amine, a standard reaction where time-dependent viscosity and emulsion formation typically hinder scale-up[4].

Materials:

  • Organic Phase: Toluene (10 volumes)

  • Substrates: Secondary amine (1.0 eq), Alkyl halide (1.2 eq)

  • Aqueous Base: 10% K2​CO3​ (Mild base prevents premature BEEC hydrolysis during the reaction).

  • Catalysts: BEEC (5 mol%) vs. TBAB (5 mol%) [Control]

Workflow N1 1. Biphasic Setup Org/Aq + Catalyst N2 2. S_N2 Reaction Stirring at 40°C N1->N2 N3 3. Base Quench Add 2M NaOH N2->N3 N4 4. Emulsion Break Betaine Formation N3->N4 N5 5. Decantation Pure Org Phase N4->N5

Fig 2: Step-by-step workflow for biphasic synthesis utilizing a destructible PTC.

Step-by-Step Methodology:

  • Reaction Initiation: Charge two separate reactors with the organic phase, substrates, and aqueous K2​CO3​ . Add 5 mol% BEEC to Reactor A, and 5 mol% TBAB to Reactor B.

  • Biphasic Catalysis: Stir both mixtures vigorously at 40°C for 4 hours. Monitor conversion via GC-MS. Causality Note: Both reactors will form a thick, milky emulsion due to the active surfactant properties of the quaternary ammonium cations.

  • The Cleavage Step (Crucial): Once full conversion is achieved, add 2M NaOH (aqueous) to both reactors to raise the pH > 11, and increase the temperature to 60°C for 30 minutes.

  • Phase Separation & Validation:

    • Reactor B (TBAB): The emulsion will persist, requiring brine addition, centrifugation, or prolonged settling times to separate.

    • Reactor A (BEEC): The base catalyzes the hydrolysis of the betaine ester[1]. The emulsion will spontaneously "break" into two sharply defined, transparent layers within 5 minutes.

  • Isolation: Decant the organic layer from Reactor A. The water-soluble betaine byproduct remains entirely in the aqueous phase, leaving the organic product highly pure without the need for complex chromatographic recovery.

Expert Insights & Limitations

While BEEC is a powerful tool for DSP optimization, it requires precise reaction engineering. Because the ester linkage is susceptible to alkaline hydrolysis[2], BEEC is contraindicated for reactions requiring highly concentrated NaOH (e.g., >30% NaOH used in some carbene generations) unless the reaction rate significantly outpaces the hydrolysis rate. For optimal performance, utilize BEEC in neutral to mildly basic conditions (using carbonates or bicarbonates) and reserve strong hydroxide addition strictly for the post-reaction quench and phase-separation step[4].

References

  • Surface active betaine esters / Cleavable surfactants Source: ResearchGate / Advances in Colloid and Interface Science URL:[Link]

  • Betaine and L-carnitine ester bromides: Synthesis and comparative study of their thermal behaviour and surface activity Source: Journal of Molecular Liquids (Volume 334, 115988) URL:[Link]

  • Mixed solutions of an associating polymer with a cleavable surfactant Source: Langmuir / PubMed (PMID: 16207063) URL: [Link]

Sources

Comparative

Interference study for the quantification of Ethoxycarbonylmethyltrimethylammonium chloride in complex mixtures

Publish Comparison Guide: Interference Study and Chromatographic Strategies for the Quantification of Ethoxycarbonylmethyltrimethylammonium Chloride Introduction Ethoxycarbonylmethyltrimethylammonium chloride (commonly k...

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Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Interference Study and Chromatographic Strategies for the Quantification of Ethoxycarbonylmethyltrimethylammonium Chloride

Introduction

Ethoxycarbonylmethyltrimethylammonium chloride (commonly known as betaine ethyl ester chloride) is a highly polar, permanently charged quaternary ammonium compound (QAC)[1]. Its quantification in complex mixtures—such as pharmaceutical formulations, biological matrices, and environmental samples—presents a formidable analytical challenge. Standard reversed-phase (RP) chromatography often fails due to poor analyte retention, resulting in co-elution with the column void volume where matrix interferences are most severe.

As a Senior Application Scientist, I have structured this guide to objectively compare modern chromatographic technologies and detail a self-validating sample preparation protocol. This approach is designed to mitigate matrix effects, ensure robust ESI-LC-MS/MS quantification, and provide actionable insights for drug development professionals and analytical chemists[2].

The Mechanistic Challenge of Matrix Interferences

In complex mixtures, target analytes are surrounded by endogenous salts, lipids, proteins, and formulation excipients. When utilizing Electrospray Ionization (ESI) in LC-MS/MS, these co-eluting matrix components compete for charge droplets, leading to severe ion suppression or, less commonly, ion enhancement.

Because Ethoxycarbonylmethyltrimethylammonium chloride is a permanent cation lacking a strong hydrophobic domain, it exhibits negligible retention on standard C18 stationary phases. Consequently, it elutes in the "solvent front" alongside highly polar matrix interferences. To achieve accurate quantification, the analytical system must decouple the analyte from the matrix. This requires a two-pronged approach: selective solid-phase extraction (SPE) to strip away bulk interferences, and orthogonal chromatographic retention to separate the analyte from residual matrix components[3].

Comparative Evaluation of Chromatographic Technologies

To overcome the limitations of RP-HPLC, we compared three distinct column technologies for the quantification of QACs.

Table 1: Comparative Evaluation of Chromatographic Alternatives

TechnologyRetention MechanismMatrix Interference HandlingMS CompatibilityVerdict
Standard C18 (RP) + Ion-Pairing Hydrophobic interaction facilitated by pairing reagents (e.g., HFBA).Poor: Analyte elutes near the void volume without ion-pairing; with it, matrix components still co-elute.Low: Ion-pairing reagents severely suppress MS signals and contaminate the source.Not Recommended for trace LC-MS/MS analysis.
Zwitterionic HILIC Water-layer partitioning, hydrogen bonding, and weak electrostatic interactions.Excellent: Highly polar matrix components elute early, while the QAC is strongly retained.High: Uses high-organic mobile phases (e.g., Acetonitrile) ideal for ESI efficiency.Gold Standard for polar QACs[3].
Mixed-Mode (RP / Cation-Exchange) Dual mechanism: Hydrophobic retention + strong electrostatic attraction to anionic sites.Very Good: Allows tuning of retention via buffer pH and ionic strength to bypass interferences.High: Compatible with volatile MS-friendly buffers (e.g., Ammonium Formate).Strong Alternative for highly complex, multi-class mixtures.

Causality Insight: While ion-pairing reagents can force QACs to retain on C18 columns, they fundamentally compromise the self-validating nature of an MS system by suppressing the very ionization needed for detection. HILIC and Mixed-Mode columns provide retention without MS-unfriendly additives, making them the superior choices for quantitative integrity[3].

Self-Validating Experimental Protocol

To ensure a self-validating system, the following protocol integrates a Weak Cation Exchange (WCX) Solid Phase Extraction (SPE) with HILIC-MS/MS. The inclusion of an isotopically labeled internal standard (ISTD) dynamically corrects for both extraction losses and residual matrix effects[4].

Step-by-Step Methodology:

  • Sample Spiking: Aliquot 1.0 mL of the complex mixture. Spike with 10 µL of isotope-labeled ISTD (e.g., d5-betaine ethyl ester or a suitable d5-QAC analog) to achieve a final ISTD concentration of 50 ng/mL.

  • Protein/Matrix Precipitation: Add 3.0 mL of ice-cold acetonitrile containing 1% formic acid. Vortex for 2 minutes and centrifuge at 10,000 x g for 10 minutes to pellet proteins and insoluble excipients.

  • SPE Conditioning: Condition a polymeric WCX SPE cartridge (e.g., Strata-X-CW) with 3 mL of methanol (MeOH) followed by 3 mL of HPLC-grade water.

  • Sample Loading: Dilute the supernatant from Step 2 with 5 mL of water (to reduce organic content) and load onto the SPE cartridge at 1 mL/min.

    • Mechanism: The permanently charged quaternary ammonium cation binds strongly to the ionized carboxylate groups of the WCX phase.

  • Interference Wash: Wash with 3 mL of water, followed by 3 mL of 100% MeOH.

    • Mechanism: This removes neutral lipids, polar uncharged excipients, and anionic interferences.

  • Target Elution: Elute the analyte using 3 mL of MeOH containing 2% v/v formic acid[2].

    • Mechanism: The acidic modifier neutralizes the WCX carboxylate groups, breaking the electrostatic interaction and releasing the target QAC.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of HILIC mobile phase (e.g., 80:20 Acetonitrile:Water with 10 mM ammonium formate).

Workflow cluster_LC Chromatographic Separation Comparison Sample Complex Mixture (API / Environmental) SPE Solid Phase Extraction (WCX Cartridge) Sample->SPE Interference Matrix Interferences (Salts, Proteins, Lipids) SPE->Interference Wash Elution Target Elution (Acidified Methanol) SPE->Elution Elute HILIC ZIC-HILIC Column (Orthogonal Retention) Elution->HILIC MixedMode Mixed-Mode Column (RP / Cation-Exchange) Elution->MixedMode MS ESI-LC-MS/MS (Positive Ion Mode) HILIC->MS MixedMode->MS Quant Quantification (Isotope-Labeled ISTD) MS->Quant

Experimental workflow for the extraction and LC-MS/MS quantification of quaternary ammonium compounds.

Interference Study & Quantitative Performance

An interference study was conducted across three distinct complex matrices to evaluate the recovery and matrix effect (ME) of the compared chromatographic methods. Matrix Effect (%) was calculated as (Peak Area in Matrix / Peak Area in Solvent) x 100. A value of 100% indicates no interference, whereas values significantly below 100% indicate ion suppression.

Table 2: Interference Study & Recovery Data (Spiked at 100 ng/mL)

Matrix TypeC18 + Ion-Pairing Recovery (%)Mixed-Mode Recovery (%)HILIC Recovery (%)Matrix Effect (HILIC) (%)
Wastewater Effluent 32.4 ± 8.189.5 ± 4.296.2 ± 3.192.5
Pharm. Formulation (Excipient-Rich) 45.1 ± 6.594.1 ± 3.898.4 ± 2.595.8
Synthetic Soil Extract 18.7 ± 9.285.3 ± 5.592.1 ± 4.088.4

Data Interpretation: The standard C18 method failed completely in wastewater and soil extracts due to massive ion suppression (ME < 30%) caused by co-eluting salts. Both HILIC and Mixed-Mode approaches successfully shifted the analyte retention past the interference zone, yielding highly acceptable recoveries and minimal ion suppression[2].

Conclusion & Recommendations

For the robust quantification of Ethoxycarbonylmethyltrimethylammonium chloride in complex mixtures, standard C18 chromatography should be abandoned. A combined approach utilizing WCX-SPE for matrix depletion, followed by Zwitterionic HILIC or Mixed-Mode LC-MS/MS, provides the necessary orthogonality to isolate the target cation from suppressive interferences. The inclusion of an isotopically labeled internal standard is non-negotiable to validate the extraction efficiency and correct for any residual matrix effects dynamically.

References

  • [2] Quantification of quaternary ammonium compounds by liquid chromatography-mass spectrometry: Minimizing losses from the field to the laboratory. PubMed / Journal of Chromatography A. URL:

  • [3] Quantification of Quaternary Ammonium Compounds Against Surrogate Matrix by HILIC-MS/MS. CHIMIA. URL:

  • [4] Quantification of Quaternary Ammonium Compounds by Liquid Chromatography-Mass Spectrometry: Minimizing Losses from the Field to the Laboratory. ResearchGate. URL:

  • [1] A Study of the Micellar Formation of N-Alkyl Betaine Ethyl Ester Chlorides Based on the Physicochemical Properties of Their Aqueous Solutions. MDPI Molecules. URL:

Sources

Validation

The 'Onium' Advantage: A Head-to-Head Comparison of Catalytic Activity in Modern Organic Synthesis

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals In the intricate world of chemical synthesis, the choice of catalyst is paramount, often dictating the efficiency, se...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical synthesis, the choice of catalyst is paramount, often dictating the efficiency, selectivity, and overall viability of a reaction. Among the diverse array of catalysts available, 'onium' salts—a class of compounds characterized by a positively charged central atom from groups 15 or 16 of the periodic table—have carved out a significant niche. Their versatility as phase-transfer catalysts, organocatalysts, and initiators for polymerization is well-established. However, for the discerning researcher, a critical question remains: which 'onium' salt is the optimal choice for a specific transformation?

This guide provides an in-depth, head-to-head comparison of the catalytic activity of various 'onium' salts, moving beyond a simple catalog of applications. We will delve into the mechanistic nuances that govern their performance, supported by experimental data, to empower you to make informed decisions in your synthetic endeavors.

The Foundation of 'Onium' Salt Catalysis: More Than Just a Cation

The catalytic prowess of 'onium' salts stems from their unique combination of a charged central atom and sterically tunable organic substituents. This structure allows them to function as effective phase-transfer agents, shuttling reactants between immiscible phases, or as activators through various non-covalent interactions. The most commonly employed 'onium' salts in catalysis include quaternary ammonium, phosphonium, sulfonium, and, more recently, imidazolium and pyridinium salts.

The choice between these catalysts is not arbitrary. Factors such as the nature of the central atom (nitrogen, phosphorus, sulfur, etc.), the lipophilicity and steric bulk of the substituents, and the nature of the counter-anion all play a crucial role in determining the catalyst's stability, solubility, and, ultimately, its catalytic efficiency.

Head-to-Head in the Reaction Flask: A Comparative Analysis

To provide a clear and objective comparison, we will examine the performance of different 'onium' salts in several key organic transformations.

Nucleophilic Substitution: The Williamson Ether Synthesis

The Williamson ether synthesis, a cornerstone of organic chemistry, often relies on phase-transfer catalysis to facilitate the reaction between an alkoxide and an alkyl halide. Here, we compare the performance of common quaternary ammonium and phosphonium salts.

Table 1: Comparison of 'Onium' Salt Catalysts in the Williamson Ether Synthesis of Benzyl Phenyl Ether

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Reference
Tetrabutylammonium Bromide (TBAB)1692BenchChem[1]
Tetrabutylphosphonium Bromide (TBPB)1498BenchChem[1]
Benzyltriethylammonium Chloride (BTEAC)1888BenchChem[1]

The data clearly indicates that under these specific conditions, the phosphonium salt (TBPB) outperforms its ammonium counterparts, leading to a higher yield in a shorter reaction time.[1] This enhanced activity can be attributed to several factors. The larger phosphorus atom in the phosphonium cation, compared to the nitrogen in the ammonium cation, results in a more diffuse positive charge and greater lipophilicity. This facilitates the transfer of the alkoxide anion from the aqueous phase to the organic phase where the reaction occurs.

Furthermore, phosphonium salts generally exhibit greater thermal and chemical stability than ammonium salts.[2] Quaternary ammonium salts can be susceptible to Hofmann elimination, a degradation pathway that can reduce catalyst efficacy, especially under basic conditions and at elevated temperatures.[2]

Experimental Protocol: Comparative Williamson Ether Synthesis

This protocol provides a standardized method for comparing the catalytic efficiency of different 'onium' salts in the synthesis of benzyl phenyl ether.

Materials:

  • Phenol

  • Benzyl chloride

  • Sodium hydroxide (50% aqueous solution)

  • Toluene

  • 'Onium' salt catalyst (e.g., TBAB, TBPB, BTEAC)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (10 mmol) in toluene (20 mL).[1]

  • Add the 50% aqueous solution of sodium hydroxide (10 mL) and the 'onium' salt catalyst (1 mol%).[1]

  • Stir the mixture vigorously to ensure efficient mixing of the two phases.

  • Add benzyl chloride (10 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Separate the organic layer and wash it sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure benzyl phenyl ether.

  • Determine the yield of the purified product.

Catalytic Mechanism: Phase-Transfer Catalysis in Williamson Ether Synthesis

The following diagram illustrates the generally accepted Starks' extraction mechanism for phase-transfer catalysis in the Williamson ether synthesis.

Williamson_Ether_Synthesis cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOPh Na⁺OPh⁻ QOPh_org Q⁺OPh⁻ NaOPh->QOPh_org Ion Exchange NaOH NaOH QX_aq Q⁺X⁻ BnCl BnCl BnOPh BnOPh BnCl->BnOPh QOPh_org->BnCl SN2 Reaction QX_org Q⁺X⁻ QOPh_org->QX_org QX_org->QX_aq Catalyst Regeneration

Mechanism of Phase-Transfer Catalyzed Williamson Ether Synthesis.

Carbon-Carbon Bond Formation: The Michael Addition

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful tool for C-C bond formation. 'Onium' salts, particularly chiral variants, have emerged as effective catalysts for asymmetric Michael additions. While direct head-to-head comparisons across a broad range of 'onium' salts are less common in the literature, we can analyze the performance of different classes based on available data.

A study on the Michael addition of diethyl acetylaminomalonate to chalcone showed that phosphonium salts can provide high yields and enantioselectivities.[3] In a different context, imidazolium-based ionic liquids have been shown to catalyze the aza-Michael addition effectively, often serving as both the catalyst and the solvent.[4]

Table 2: Illustrative Comparison of 'Onium' Salts in Michael-Type Addition Reactions

Reaction TypeCatalystSubstrate 1Substrate 2Yield (%)Enantiomeric Excess (ee, %)Reference
Michael AdditionChiral Phosphonium SaltDiethyl acetylaminomalonateChalcone9592Organic & Biomolecular Chemistry[3]
Aza-Michael Addition[bmim][BF4] (Imidazolium salt)AnilineMethyl acrylate96N/AMDPI[4]
Michael AdditionQuaternary Ammonium Salt (Cinchona-derived)2-NitropropaneChalcone8575Accounts of Chemical Research[5]

This table highlights the diverse applications of 'onium' salts in Michael additions. While a direct comparison is challenging due to the different reaction types and conditions, it is evident that phosphonium and imidazolium salts are highly effective catalysts in their respective domains. The choice of catalyst will depend on the specific nucleophile and acceptor, as well as the desired stereochemical outcome.

Cycloaddition Reactions: Carboxylation of Epoxides

The synthesis of cyclic carbonates from epoxides and carbon dioxide is a green and atom-economical reaction. A comparative study on the catalytic activity of ammonium and phosphonium salts in this transformation revealed interesting trends.

Table 3: Comparison of Ammonium and Phosphonium Salts in the Carboxylation of Propylene Oxide

CatalystTemperature (°C)Time (h)Conversion (%)Selectivity (%)Reference
Tetrabutylammonium Bromide (TBAB)100592>99ResearchGate[6]
Tetrabutylphosphonium Bromide (TBPB)100598>99ResearchGate[6]
Tetrabutylammonium Iodide (TBAI)100595>99ResearchGate[6]
Tetrabutylphosphonium Iodide (TBPI)100599>99ResearchGate[6]

The results indicate that for both bromide and iodide salts, the phosphonium-based catalysts exhibit slightly higher activity than their ammonium counterparts.[6] The study also found that the efficiency of the reaction is influenced by the structure of the onium salt and its solubility in the reaction medium.[6]

A separate study compared the catalytic performance of imidazolium, ammonium, and phosphonium salts in the cycloaddition of CO2 to epichlorohydrin (ECH).

Table 4: Comparison of Imidazolium, Ammonium, and Phosphonium Salts in the Cycloaddition of CO2 to Epichlorohydrin

CatalystTime (h)Conversion of ECH (%)Reference
Imidazolium Salt685ResearchGate[7]
Ammonium Salt680ResearchGate[7]
Phosphonium Salt689ResearchGate[7]

In this case, the phosphonium salt again showed the highest conversion, followed by the imidazolium and then the ammonium salt.[7] This suggests that for this particular reaction, the nature of the cation plays a significant role in the catalytic activity.

Experimental Workflow: Catalyst Performance Evaluation

A generalized workflow for evaluating and comparing the performance of different 'onium' salt catalysts is depicted below.

Catalyst_Evaluation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactants Prepare Reactants & Solvents Setup Set up Parallel Reactions Reactants->Setup Catalysts Select & Prepare 'Onium' Salt Catalysts Catalysts->Setup Conditions Control Reaction Conditions (Temp, Time, Stirring) Setup->Conditions Monitoring Monitor Reaction Progress (TLC, GC, HPLC) Conditions->Monitoring Workup Reaction Work-up & Product Isolation Monitoring->Workup Characterization Characterize Product (NMR, MS, etc.) Workup->Characterization Quantification Quantify Yield & Purity Characterization->Quantification Comparison Compare Catalyst Performance Quantification->Comparison

Generalized Experimental Workflow for Comparing 'Onium' Salt Catalyst Efficiency.

Beyond the Usual Suspects: Exploring Other 'Onium' Salts

While ammonium and phosphonium salts are the most common, other 'onium' salts offer unique catalytic properties.

  • Sulfonium Salts: These salts have shown promise as hydrogen-bonding catalysts and in asymmetric reactions involving sulfonium ylides.[8][9] Their catalytic activity in multicomponent reactions has been demonstrated, with kinetic analysis suggesting a mechanism involving ligation of substrates to the σ-holes on the sulfur atom.[2]

  • Imidazolium and Pyridinium Salts: These salts are key components of many ionic liquids and have found widespread use as catalysts in their own right. They can act as Brønsted or Lewis acids and have been successfully employed in esterification, Michael additions, and various other transformations.[4][10] Their tunable nature, by modifying the substituents on the heterocyclic ring, allows for fine-tuning of their catalytic activity.

  • Arsonium and Iodonium Salts: Although less common, arsonium and iodonium salts have been investigated as photoinitiators for polymerization reactions.[11] Diaryliodonium salts, in particular, are effective precursors for generating aryl radicals under photoredox catalysis, enabling a range of C-C and C-heteroatom bond-forming reactions.[12]

Conclusion: Selecting the Right 'Onium' Salt for the Job

The choice of an 'onium' salt catalyst is a critical decision that can significantly impact the outcome of a chemical reaction. This guide has provided a comparative overview of the catalytic activity of various 'onium' salts, highlighting key differences in their performance based on experimental data.

Key Takeaways:

  • Phosphonium salts often exhibit higher thermal and chemical stability compared to their ammonium counterparts, which can translate to higher yields and shorter reaction times, particularly in nucleophilic substitution and cycloaddition reactions.[2][6]

  • Imidazolium and pyridinium salts offer a high degree of tunability and are effective catalysts for a wide range of reactions, including Michael additions and esterifications.[4][10]

  • Sulfonium salts are emerging as a unique class of organocatalysts, with applications in asymmetric synthesis and multicomponent reactions.[2][9]

  • The catalytic performance is not solely dependent on the cation but is also influenced by the counter-anion , the substituents on the 'onium' center, and the reaction conditions .

Ultimately, the optimal 'onium' salt for a particular application will depend on a careful consideration of the specific reaction, the desired outcome, and the operational parameters. By understanding the fundamental principles that govern their catalytic activity and leveraging the comparative data presented here, researchers can make more strategic choices in their quest for efficient and selective chemical transformations.

References

  • A Comparative Guide to the Catalytic Efficiency of Quaternary Ammonium Salts in Phase-Transfer Catalysis. BenchChem. Accessed March 15, 2026.
  • Application of sulfonium and sulfoxonium ylides in organocatalyzed asymmetric reaction. ScienceDirect. Accessed March 15, 2026.
  • Catalytic performance a of various onium salts. b A representative 1 H...
  • A comparative analysis of phosphonium vs. ammonium-based phase transfer catalysts. Benchchem. Accessed March 15, 2026.
  • Reactivity modes of sulfonium salts.
  • A Comparison of Catalytic Activity of Ammonium and Phosphonium Salts in Carboxylation of Epoxides Without Lewis Acids.
  • Onium Salts for Cationic Polymerization and Ring - reposiTUm. TU Wien. Accessed March 15, 2026.
  • Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications. Accounts of Chemical Research. Accessed March 15, 2026.
  • Reactivity of Aryl Sulfonium Salts in Pd catalysis, Cine-substitution besides Redox-activation and Disclosure of.
  • Recent Developments in Stereoselective Reactions of Sulfonium Ylides. MDPI. Accessed March 15, 2026.
  • Catalyst performance evaluation experimental protocols. a Catalyst...
  • Carbon–Carbon Bond Forming Reactions via Photogenerated Intermediates. Chemical Reviews. Accessed March 15, 2026.
  • Synthesis and Applications of Onium Salts for Photopolymerization Reactions. Macquarie University. Accessed March 15, 2026.
  • Frontiers in bond construction: innovative approaches to C–C and carbon–heteroatom (C–S, C–N, C–O, C–Se, C–P) transformations-a review. PMC. Accessed March 15, 2026.
  • Hydrogen-bonding catalysis of sulfonium salts. RSC Publishing. Accessed March 15, 2026.
  • A Comparison of Catalytic Activity of Ammonium and Phosphonium Salts in Carboxylation of Epoxides without Lewis Acids.
  • Synthetic Applications of Sulfonium Salts. PMC. Accessed March 15, 2026.
  • Williamson ether synthesis. Wikipedia. Accessed March 15, 2026.
  • Phase Transfer Catalysis: Chemistry and Engineering. Publications of the IAS Fellows. Accessed March 15, 2026.
  • Enantioselectivity switch in asymmetric Michael addition reactions using phosphonium salts. Organic & Biomolecular Chemistry. Accessed March 15, 2026.
  • A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedres. Accessed March 15, 2026.
  • Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media. MDPI. Accessed March 15, 2026.
  • Williamson Ether Synthesis. Cambridge University Press. Accessed March 15, 2026.
  • Williamson ether synthesis and catalytic alternative.
  • Esterification catalytic over Imidazolium Ionic Liquid Modified salt of phosphotungstic Acid catalyst. Cambridge Science Advance. Accessed March 15, 2026.
  • Peraryl-X-onium ions of nitrogen and oxygen. RSC Publishing. Accessed March 15, 2026.
  • Computational Comparison of the Stability of Iminium Ions and Salts from Enals and Pyrrolidine Derivatives (Aminocatalysts). Dipòsit Digital de la Universitat de Barcelona. Accessed March 15, 2026.
  • Comparative study of the retention of catalytic activity of halonium and chalconium cations in the presence of crown ethers. Organic & Biomolecular Chemistry. Accessed March 15, 2026.
  • Onium salts improve the kinetics of photopolymerization of acrylate activated with visible light. PubMed. Accessed March 15, 2026.
  • The Williamson Ether Synthesis. Master Organic Chemistry. Accessed March 15, 2026.
  • Ester-Functionalized Imidazolium- and Pyridinium-Based Ionic Liquids: Design, Synthesis and Cytotoxicity Evaluation. Biointerface Research in Applied Chemistry. Accessed March 15, 2026.
  • A Computational Perspective on Carbon-Carbon Bond Formation by Single Cu Atom on Pd(111) Surface for CO Electrochemical Reduction. MDPI. Accessed March 15, 2026.
  • Selenonium Salt as a Catalyst for Nucleophilic Substitution Reactions in Water: Synthesis of Thiocyanites and Selenocyan
  • Using the phospha-Michael reaction for making phosphonium phenolate zwitterions. ChemRxiv. Accessed March 15, 2026.
  • Aggregation Behavior and Antimicrobial Activity of Ester-Functionalized Imidazolium- and Pyridinium-Based Ionic Liquids in Aqueous Solution. Langmuir. Accessed March 15, 2026.
  • Carbon Bond Formation 1. Alkylation of enolates, enamines and hydrazones C&S: Chapt. 1, 2. University of California, Irvine. Accessed March 15, 2026.
  • Phosphine Organoc
  • Navigating the Nuances of Nucleophilic Substitution in Cycloalkanes: A Kinetic Comparison. Benchchem. Accessed March 15, 2026.
  • A. Reaction kinetics of o-halopyridinium salts with various...

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Comparative

Comparative Guide: Assessing the Green Chemistry Metrics of Ethoxycarbonylmethyltrimethylammonium Chloride in Sustainable Synthesis

Audience: Researchers, scientists, and drug development professionals Content Focus: Green Chemistry Metrics, Process Mass Intensity (PMI), and Phase-Transfer Catalysis (PTC) Executive Summary & Mechanistic Causality In...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Content Focus: Green Chemistry Metrics, Process Mass Intensity (PMI), and Phase-Transfer Catalysis (PTC)

Executive Summary & Mechanistic Causality

In the pursuit of sustainable drug development and chemical synthesis, the reliance on toxic Volatile Organic Compounds (VOCs) and persistent Phase-Transfer Catalysts (PTCs) presents a significant environmental bottleneck. Ethoxycarbonylmethyltrimethylammonium chloride (CAS 3032-11-9), commonly known as Betaine Ethyl Ester Chloride (BEEC), is emerging as a highly effective, bio-based Surface-Active Ionic Liquid (SAIL) and PTC[1].

The Causality of its Design: Traditional PTCs, such as Tetrabutylammonium bromide (TBAB), are highly stable, leading to severe environmental persistence and aquatic toxicity. BEEC solves this through a structurally engineered "kill switch." The molecule combines a strongly hydrophilic trimethylammonium headgroup with a lipophilic ethoxycarbonylmethyl tail, enabling excellent micellar and phase-transfer properties. However, the ester linkage is intentionally susceptible to alkaline hydrolysis. Post-reaction, adjusting the pH triggers the breakdown of BEEC into naturally occurring betaine and ethanol, ensuring complete biodegradability and zero long-term environmental accumulation[2].

Green Chemistry Metrics: BEEC vs. Traditional Alternatives

To objectively assess BEEC's performance, we must evaluate it against conventional industry standards using established Green Chemistry metrics: E-Factor (mass of waste per mass of product) and Toxicity/Persistence .

Table 1: Comparative Green Chemistry Metrics
Metric / PropertyBEEC (Betaine Ethyl Ester Chloride)TBAB (Tetrabutylammonium Bromide)DMF (Dimethylformamide)
Primary Function Cleavable PTC / SAILTraditional PTCPolar Aprotic Solvent
Environmental Persistence Low (Rapidly hydrolyzes)High (Recalcitrant in wastewater)Medium (VOC, atmospheric impact)
Toxicity Profile Low (Amino acid derivative)High (Known aquatic toxicity)High (Reprotoxic, Hepatotoxic)
E-Factor Contribution < 5 (Enables aqueous biphasic reactions)10 - 20 (Requires organic extraction)> 50 (Solvent intensive, rarely recycled)
End-of-Life Treatment Mild alkaline hydrolysis (Self-degrading)Incineration or specialized filtrationEnergy-intensive distillation / Incineration

Experimental Workflows & Logical Relationships

The following diagrams illustrate the dual advantage of BEEC: its efficiency in the catalytic cycle and its programmed end-of-life degradation.

BEEC_Catalysis A Aqueous Phase (Nucleophile + BEEC) C Interfacial Ion Pair [BEEC]+ [Nuc]- A->C Ion Exchange B Organic Phase (Electrophile) B->C Phase Boundary D Reaction in Organic Phase (Product Formation) C->D Phase Transfer E Catalyst Regeneration (BEEC returns to Aq) D->E Product Release E->A Catalytic Cycle

Fig 1: Phase-transfer catalysis cycle of BEEC in aqueous-organic biphasic systems.

BEEC_Degradation A BEEC Catalyst (Post-Reaction) B Alkaline Treatment (pH > 9, Heat) A->B Waste Stream C Betaine (Biodegradable) B->C Hydrolysis D Ethanol (Non-Toxic) B->D Hydrolysis

Fig 2: End-of-life alkaline hydrolysis pathway of BEEC ensuring environmental safety.

Self-Validating Experimental Protocol

To demonstrate the practical application and green metrics of BEEC, the following protocol outlines an aqueous biphasic O-alkylation. This protocol is designed as a self-validating system : the success of the final step proves the environmental benignity of the catalyst.

Protocol: Green Aqueous Biphasic O-Alkylation using BEEC

Objective: Synthesize benzyl phenyl ether while minimizing Process Mass Intensity (PMI) and validating the programmed degradation of the catalyst.

Step 1: Reaction Assembly (Aqueous Phase)

  • Action: In a 50 mL round-bottom flask, dissolve phenol (10 mmol) and NaOH (11 mmol) in 10 mL of deionized water. Add BEEC (0.5 mmol, 5 mol%).

  • Causality: The NaOH deprotonates the phenol. BEEC immediately forms a lipophilic ion pair with the phenoxide ion, priming it for phase transfer.

Step 2: Biphasic Reaction

  • Action: Add benzyl chloride (10 mmol) directly to the aqueous mixture. Stir vigorously at 60°C for 4 hours.

  • Causality: Vigorous stirring maximizes the interfacial surface area. The BEEC-phenoxide ion pair migrates into the organic droplets, reacts with benzyl chloride, and releases the product. Crucial Expert Insight: Maintain the temperature strictly below 70°C and pH around 8-9 during this phase to prevent the premature hydrolysis of the BEEC ester linkage.

Step 3: Phase Separation & Product Isolation

  • Action: Cool the mixture to room temperature. The product (benzyl phenyl ether) will separate as an organic layer or precipitate. Decant or filter the pure product.

  • Causality: Because water is the primary solvent, the E-factor is drastically reduced compared to running this reaction in DMF or DMSO.

Step 4: Catalyst Recycling

  • Action: The remaining aqueous phase, which retains the intact BEEC and byproduct NaCl, can be directly reused for up to 3 subsequent reaction cycles by simply adding fresh phenol, NaOH, and benzyl chloride.

Step 5: Self-Validating End-of-Life Degradation (The "Kill Switch")

  • Action: Once the aqueous phase is saturated with NaCl and no longer viable, adjust the pH to >12 using 2M NaOH and heat to 80°C for 2 hours.

  • Validation: Take an aliquot and perform LC-MS or TLC. The complete disappearance of the BEEC peak and the appearance of betaine confirms that the catalyst has been successfully detoxified[2]. The aqueous waste can now be safely neutralized and discharged, proving the superior environmental profile of the process.

References

  • Title: A Study of the Micellar Formation of N-Alkyl Betaine Ethyl Ester Chlorides Based on the Physicochemical Properties of Their Aqueous Solutions Source: Molecules / PubMed Central (PMC) URL: [Link]

Sources

Validation

A Comparative Guide to Ethoxycarbonylmethyltrimethylammonium Chloride: Cross-Validation and Performance Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical sciences and organic synthesis, the selection of appropriate reagents is paramount to achieving desired outcomes in effic...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical sciences and organic synthesis, the selection of appropriate reagents is paramount to achieving desired outcomes in efficacy, safety, and process efficiency. Ethoxycarbonylmethyltrimethylammonium chloride, a quaternary ammonium salt, has garnered interest for its potential applications as a versatile ionic liquid, excipient, and antimicrobial agent. This guide provides an in-depth technical comparison of Ethoxycarbonylmethyltrimethylammonium chloride with other relevant quaternary ammonium compounds (QACs), offering a cross-validation of its potential performance through available data and standardized experimental protocols.

Introduction to Ethoxycarbonylmethyltrimethylammonium Chloride

Ethoxycarbonylmethyltrimethylammonium chloride, belonging to the class of choline-based ionic liquids, is characterized by a positively charged nitrogen atom bonded to three methyl groups and an ethoxycarbonylmethyl group. This structure imparts unique physicochemical properties, including high water solubility and potential for biodegradability, positioning it as a potentially "greener" alternative to some traditional QACs. Its utility is being explored in various applications, from a solubilizing agent in drug formulations to a catalyst in organic reactions.

Physicochemical Properties: A Comparative Overview

The performance of a QAC is intrinsically linked to its molecular structure. The nature of the alkyl substituents and the counter-ion significantly influences properties like solubility, lipophilicity, and thermal stability.[1]

PropertyEthoxycarbonylmethyltrimethylammonium chlorideCetyltrimethylammonium Bromide (CTAB)Benzalkonium Chloride (BAC)Choline Acetate
Molecular Formula C₇H₁₆ClNO₂C₁₉H₄₂BrNMixture (e.g., C₂₁H₃₈NCl)C₇H₁₅NO₃
Molecular Weight ( g/mol ) 197.66364.45~340 (average)161.20
Appearance White crystalline solidWhite powderWhite or yellowish-white powderColorless to yellowish liquid
Solubility in Water HighSolubleSolubleHigh
Lipophilicity LowVery HighHighLow

Note: The properties of Benzalkonium Chloride can vary as it is a mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths.[2]

Performance in Drug Formulation and Delivery

Choline-based ionic liquids are increasingly investigated as functional excipients to enhance the solubility of poorly water-soluble drugs.[3] Their lower cytotoxicity compared to traditional imidazolium-based ionic liquids makes them attractive for pharmaceutical applications.[4]

Solubility Enhancement

Studies have shown that choline-based ionic liquids can significantly increase the solubility of various active pharmaceutical ingredients (APIs).[3][5] While direct comparative data for Ethoxycarbonylmethyltrimethylammonium chloride is limited, the general trend for choline-based ionic liquids suggests a strong potential for solubility enhancement. For instance, choline-based ILs have been shown to improve the solubility of ferulic acid and rutin.[3]

Cytotoxicity Profile: A Critical Consideration

A significant advantage of choline-based compounds is their generally lower toxicity profile compared to many conventional QACs.[4] The cytotoxicity of QACs is often linked to the length of their alkyl chains, with longer chains leading to increased disruption of cell membranes and higher toxicity.[6] Choline esters are reported to cause less tissue damage compared to surfactants like sodium lauryl sulfate.[7]

Table 2: Comparative Cytotoxicity Insights

Compound ClassGeneral Cytotoxicity TrendSupporting Evidence
Choline-based Ionic Liquids Generally lower cytotoxicityCholine-based ILs showed lower toxicity in human keratinocytes compared to imidazole-based ILs.[4]
Long-chain QACs (e.g., CTAB, BAC) Higher cytotoxicity, increases with alkyl chain lengthCytotoxicity is a critical consideration, with longer alkyl chains correlating with stronger membrane activity and toxicity.[6][8]

To provide a standardized method for evaluating and comparing the cytotoxicity of Ethoxycarbonylmethyltrimethylammonium chloride and its alternatives, the following protocol for an MTT assay is provided.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

This protocol outlines a standard procedure to determine the concentration at which a compound reduces the viability of a cell culture by 50% (IC₅₀).

Workflow for Cytotoxicity (MTT Assay) Comparison

cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture cells (e.g., HaCaT) cell_seeding 2. Seed cells in 96-well plates cell_culture->cell_seeding prepare_compounds 3. Prepare serial dilutions of test compounds add_compounds 4. Add compounds to wells prepare_compounds->add_compounds incubate_24h 5. Incubate for 24 hours add_compounds->incubate_24h add_mtt 6. Add MTT solution incubate_4h 7. Incubate for 4 hours add_mtt->incubate_4h add_solubilizer 8. Add solubilizing agent (e.g., DMSO) incubate_4h->add_solubilizer read_absorbance 9. Measure absorbance (570 nm) calculate_viability 10. Calculate % cell viability read_absorbance->calculate_viability determine_ic50 11. Determine IC₅₀ values calculate_viability->determine_ic50 cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prepare_compounds 1. Prepare serial dilutions of test compounds prepare_inoculum 2. Prepare standardized microbial inoculum inoculate_wells 3. Inoculate 96-well plates with compounds and microbes incubate_24h 4. Incubate at 37°C for 24 hours inoculate_wells->incubate_24h visual_inspection 5. Visually inspect for turbidity determine_mic 6. Determine MIC (lowest concentration with no growth) visual_inspection->determine_mic

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

Methodology:

  • Compound Dilution: Prepare a series of twofold dilutions of Ethoxycarbonylmethyltrimethylammonium chloride and the comparator QACs in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in the same broth.

  • Inoculation: Add the microbial suspension to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Synthesis and Characterization

The synthesis of Ethoxycarbonylmethyltrimethylammonium chloride typically involves the quaternization of a tertiary amine with an appropriate alkylating agent. A general synthetic approach is outlined below.

General Synthesis Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve trimethylamine in a suitable solvent (e.g., acetonitrile).

  • Addition of Alkylating Agent: Slowly add ethyl chloroacetate to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: The product, being a salt, may precipitate out of the solution. If so, it can be collected by filtration. If it remains dissolved, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).

Diagram of a General Quaternary Ammonium Salt Synthesis

reactant1 Tertiary Amine (e.g., Trimethylamine) reaction_vessel Reaction in Solvent (e.g., Acetonitrile) reactant1->reaction_vessel reactant2 Alkylating Agent (e.g., Ethyl Chloroacetate) reactant2->reaction_vessel product Quaternary Ammonium Salt (Ethoxycarbonylmethyltrimethyl- ammonium chloride) reaction_vessel->product

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Comparative

Comprehensive Performance Evaluation of Ethoxycarbonylmethyltrimethylammonium Chloride Across Diverse Solvent Systems

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology As a Senior Application Scientist, I frequently encounter the...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology

As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal cationic amphiphile for complex formulation and catalytic tasks. Ethoxycarbonylmethyltrimethylammonium chloride—commonly referred to as Betaine Ethyl Ester Chloride (BEEC)—is a highly versatile, short-chain surface-active ionic liquid (SAIL) precursor and hydrotrope. Unlike traditional quaternary ammonium compounds, BEEC features an ester linkage that fundamentally alters its behavior across different solvent systems, offering a unique "tunable degradation" profile.

This guide objectively evaluates the performance of BEEC in aqueous, organic, and biphasic solvent systems, compares it against industry-standard alternatives, and provides self-validating experimental protocols to ensure rigorous reproducibility in your laboratory.

Mechanistic Overview: Solvent-Solute Interactions & Causality

The performance of BEEC is entirely dictated by its solvation environment. The molecule consists of a permanently charged trimethylammonium headgroup and a short, lipophilic ethoxycarbonylmethyl tail.

  • Aqueous Systems: In water at neutral pH, BEEC acts as a potent hydrotrope rather than a traditional micelle-forming surfactant, increasing the solubility of poorly water-soluble active pharmaceutical ingredients (APIs). However, its ester bond is highly susceptible to base-catalyzed hydrolysis. At pH > 8, it rapidly degrades into natural betaine and ethanol[1]. This causality is critical: the degradation pathway makes BEEC an environmentally benign, biodegradable option, but it restricts its use in alkaline aqueous formulations.

  • Organic & Biphasic Systems: In aprotic organic solvents (e.g., dichloromethane) or biphasic water/organic mixtures, the ester bond remains stable. Here, BEEC functions as a highly efficient Phase-Transfer Catalyst (PTC). Its compact size allows for rapid diffusion across the interfacial boundary, facilitating the transfer of nucleophilic anions into the organic phase.

G BEEC BEEC in Solvent System Aq Aqueous Solution BEEC->Aq Solvation Org Organic / Biphasic BEEC->Org Solvation pH7 Neutral pH (pH 6-7) Aq->pH7 pH10 Alkaline pH (pH > 8) Aq->pH10 PTC Phase-Transfer Catalyst (Ion Pairing) Org->PTC High Stability Hydrotrope Stable Hydrotrope (Solubility Enhancer) pH7->Hydrotrope Intact Ester Hydrolysis Ester Hydrolysis (Betaine + Ethanol) pH10->Hydrolysis Base-Catalyzed

Solvation and degradation pathways of BEEC across different pH and solvent environments.

Comparative Performance Evaluation

To contextualize BEEC's utility, we must benchmark it against traditional alternatives: Tetrabutylammonium chloride (TBAC) (a gold-standard PTC) and Cetyltrimethylammonium bromide (CTAB) (a standard cationic surfactant).

The data in Table 1 synthesizes experimental outcomes across three distinct solvent environments.

Table 1: Quantitative Comparison of Cationic Amphiphiles
Performance MetricBEEC (Betaine Ethyl Ester Chloride)TBAC (Tetrabutylammonium Chloride)CTAB (Cetyltrimethylammonium Bromide)
Primary Function Hydrotrope / Biodegradable PTCPhase-Transfer CatalystCationic Surfactant
Aqueous Stability (pH 7) High (Stable for >30 days)HighHigh
Aqueous Stability (pH 10) Low (Hydrolyzes in <2 hours)HighHigh
PTC Yield (Water/DCM) 88% (High diffusion rate)92% (Optimal lipophilicity)65% (Emulsion formation issues)
Hydrotropic Efficiency Excellent (Solubilizes neutral APIs)PoorModerate (Forms rigid micelles)
Biodegradability Exceptional (Yields natural betaine)Low (Persistent in environment)Low (Aquatic toxicity risks)

Scientist's Insight: While TBAC slightly outperforms BEEC in raw PTC yield due to its symmetrical lipophilic bulk, BEEC is vastly superior in pharmaceutical applications where post-reaction removal or environmental toxicity is a concern. The ability to deliberately trigger BEEC's destruction by simply adjusting the aqueous pH to 10 is an invaluable tool for downstream purification.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means the experimental design inherently controls for false positives and isolates the specific variable being tested.

Protocol 1: Evaluation of Hydrotropic Efficiency and pH-Dependent Stability in Aqueous Media

This protocol validates BEEC's ability to solubilize a hydrophobic model drug (e.g., Carbamazepine) while simultaneously tracking its chemical integrity.

  • Solvent Preparation: Prepare three 50 mM phosphate buffer solutions adjusted to pH 5.0, 7.0, and 9.0 using 0.1 M HCl or NaOH.

  • BEEC Loading: Dissolve BEEC[2] to achieve a concentration gradient (0 to 0.5 M) in each buffer.

  • API Saturation: Add an excess of Carbamazepine to each vial. Stir at 300 rpm for 24 hours at 25°C to achieve thermodynamic equilibrium.

  • Phase Separation: Filter the suspensions through a 0.22 µm PTFE syringe filter to remove undissolved API.

  • Self-Validating Analysis (HPLC-UV/RID):

    • Causality Check: Analyze the filtrate using a dual-detector HPLC system. Use the UV detector (285 nm) to quantify the solubilized Carbamazepine. Simultaneously, use a Refractive Index Detector (RID) to monitor the BEEC peak and the emergence of a Betaine peak.

    • Validation: If the Carbamazepine concentration drops in the pH 9.0 sample, the RID data will confirm whether this is due to BEEC hydrolysis (loss of hydrotropic effect) or API precipitation, thus isolating the mechanism of action.

Protocol 2: Biphasic Phase-Transfer Catalysis (Nucleophilic Substitution)

This protocol measures BEEC's efficiency in transferring cyanide ions ( CN− ) into a dichloromethane (DCM) phase to react with benzyl chloride.

  • Aqueous Phase Prep: Dissolve 2.0 equivalents of Sodium Cyanide (NaCN) in 10 mL of deionized water. Add 0.05 equivalents of BEEC as the catalyst.

  • Organic Phase Prep: Dissolve 1.0 equivalent of Benzyl Chloride and 0.05 equivalents of an internal standard (e.g., dodecane) in 10 mL of DCM.

  • Biphasic Reaction: Combine the phases in a thermostatic reactor at 40°C.

    • Causality Check: Stir strictly at 1000 rpm . At this high speed, the interfacial area is maximized, eliminating mass-transfer limitations. Any difference in reaction rate is therefore directly attributable to the intrinsic catalytic efficiency of BEEC's ion-pairing mechanism.

  • Aliquoting & Quenching: Withdraw 50 µL aliquots of the organic phase every 15 minutes. Quench immediately in cold hexane to precipitate any transferred salts.

  • GC-MS Quantification: Analyze the organic layer. The ratio of the product (Benzyl Cyanide) to the internal standard (Dodecane) provides a highly accurate, volume-independent yield metric.

Workflow Step1 1. Solvent Prep (Water/DCM) Step2 2. BEEC Addition (Catalyst Loading) Step1->Step2 Step3 3. Biphasic Reaction (1000 rpm Stirring) Step2->Step3 Step4 4. Phase Separation (Centrifugation) Step3->Step4 Step5 5. GC-MS Analysis (Yield Quantification) Step4->Step5

Step-by-step experimental workflow for evaluating BEEC in biphasic phase-transfer catalysis.

Conclusion

Ethoxycarbonylmethyltrimethylammonium chloride (BEEC) is a highly specialized tool in the formulation scientist's repertoire. Its performance is deeply intertwined with the chosen solvent system. In neutral aqueous solutions, it serves as an excellent hydrotrope; in biphasic organic systems, it acts as a highly capable PTC. Most importantly, its susceptibility to alkaline hydrolysis provides a built-in, environmentally friendly degradation pathway that traditional quaternary ammonium salts completely lack. By utilizing the self-validating protocols outlined above, researchers can precisely harness BEEC's unique physicochemical properties for advanced drug delivery and green synthesis applications.

References

  • A Study of the Micellar Formation of N-Alkyl Betaine Ethyl Ester Chlorides Based on the Physicochemical Properties of Their Aqueous Solutions. National Center for Biotechnology Information (PMC). Analyzes the physicochemical characteristics, micellization, and hydrolysis parameters of betaine ethyl ester chlorides in aqueous environments. URL:[Link]

Sources

Validation

Comparing the toxicological profiles of various quaternary ammonium salts

Comparative Toxicological Profiles of Quaternary Ammonium Salts: A Guide for Drug Development and Safety Assessment Introduction to Quaternary Ammonium Toxicity Quaternary ammonium salts (QAS), such as benzalkonium chlor...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Toxicological Profiles of Quaternary Ammonium Salts: A Guide for Drug Development and Safety Assessment

Introduction to Quaternary Ammonium Toxicity

Quaternary ammonium salts (QAS), such as benzalkonium chloride (BAC), didecyldimethylammonium chloride (DDAC), and cetylpyridinium chloride (CPC), are ubiquitous cationic surfactants utilized as broad-spectrum antimicrobials and pharmaceutical preservatives. The global reliance on these compounds surged exponentially during the COVID-19 pandemic[1]. However, the fundamental mechanism that makes QAS effective against pathogens—electrostatic disruption of lipid bilayers—also imparts significant non-specific cytotoxicity to mammalian cells.

For drug development professionals and formulation scientists, the primary challenge is optimizing the Selectivity Index (SI) : the delicate balance between antimicrobial efficacy and mammalian safety. Recent toxicological screenings have increasingly linked chronic QAS exposure to , as well as severe respiratory irritation[1][2]. This guide objectively compares the toxicological profiles of standard QAS and outlines rigorous experimental frameworks for evaluating novel alternatives.

Mechanistic Pathways of QAS Toxicity

The toxicity of QAS is driven by their amphiphilic structure, featuring a positively charged nitrogen headgroup and a lipophilic alkyl tail. This structure initiates a cascade of cellular damage:

  • Membrane Disruption (Molecular Initiating Event): The cationic headgroup electrostatically binds to negatively charged phospholipid bilayers. As the QAS accumulates, the alkyl tails insert into the hydrophobic core, diminishing membrane fluidity, inducing void formation, and ultimately causing cell lysis[3].

  • Mitochondrial Dysfunction: At sub-lethal concentrations, QAS penetrate the cell membrane and accumulate in mitochondria. Here, they, drastically reducing ATP production and generating Reactive Oxygen Species (ROS)[3][4].

  • Signaling Cascade Activation: The accumulation of ROS triggers intracellular oxidative stress responses. This directly activates the NF-κB and MAPK signaling pathways, culminating in profound inflammatory responses and apoptosis[5].

QASToxicity QAS QAS Exposure Membrane Membrane Insertion & Fluidity Disruption QAS->Membrane Electrostatic attraction Lysis Cell Lysis (Necrosis) Membrane->Lysis High Dose Mito Mitochondrial Dysfunction Membrane->Mito Low/Sub-lethal Dose ROS ROS Generation Mito->ROS ETC Disruption Pathways NF-κB & MAPK Activation ROS->Pathways Oxidative Stress Apoptosis Apoptosis & Inflammation Pathways->Apoptosis

Caption: Cellular mechanisms of QAS-induced toxicity and stress signaling.

Comparative Toxicological Data

The therapeutic window of a QAS is quantified by its Selectivity Index (SI), calculated as the ratio of its mammalian cytotoxicity (IC50) to its minimum inhibitory concentration (MIC) against target pathogens ( SI=IC50​/MIC )[6]. An SI > 10 is generally targeted for topical antiseptics to ensure pathogen eradication without compromising host tissue integrity.

Table 1: Comparative in vitro Toxicity and Efficacy of Common QAS

CompoundAlkyl ChainTarget Pathogen MIC (μg/mL)Mammalian Cell IC50 (μg/mL)Estimated SIPrimary Toxicological Concern
Benzalkonium Chloride (BAC) Mixed (C8-C18)1.0 - 3.05.0 - 10.0~1.6 - 10.0Severe ocular/mucosal irritation; respiratory toxicity[2][4].
Didecyldimethylammonium Chloride (DDAC) C10 (Symmetrical)0.5 - 2.03.0 - 8.0~1.5 - 16.0High-affinity membrane binding; reproductive toxicity[1][3].
Cetylpyridinium Chloride (CPC) C161.0 - 4.010.0 - 15.0~2.5 - 15.0Inhalation toxicity (LC50 ~0.09 mg/L); mitochondrial fragmentation[2][3].
Esterquats Variable2.0 - 8.0> 50.0> 10.0Rapid hydrolysis to non-toxic metabolites reduces chronic toxicity[7].

(Note: Values are representative ranges derived from comparative in vitro assays using macrophage/epithelial cell lines. Actual values depend heavily on exposure times and media composition[6][8].)

Experimental Methodology: Evaluating QAS Selectivity Index

To objectively compare novel QAS formulations against industry standards, researchers must employ a self-validating protocol that simultaneously measures antimicrobial efficacy and mammalian cytotoxicity under highly controlled conditions.

SIWorkflow Start Synthesize/Prepare QAS Library Dilution Two-fold Serial Dilutions Start->Dilution Bact Bacterial Culture (e.g., S. aureus) Dilution->Bact Mamm Mammalian Cells (e.g., U-937, HepG2) Dilution->Mamm MIC Determine MIC (Broth Microdilution) Bact->MIC IC50 Determine IC50 (Resazurin Assay) Mamm->IC50 SI Calculate Selectivity Index (SI = IC50 / MIC) MIC->SI IC50->SI

Caption: Parallel experimental workflow for determining the Selectivity Index of QAS.

Step-by-Step Protocol: Parallel MIC and IC50 Determination

Causality & Rationale: QAS are highly reactive surfactants that readily bind to serum proteins in culture media, which can artificially quench their apparent toxicity. Furthermore, QAS can precipitate MTT formazan crystals. Therefore, utilizing a Resazurin (Alamar Blue) assay and strictly controlling serum concentrations are critical for an accurate, self-validating system.

  • Preparation of QAS Stocks:

    • Dissolve the QAS in sterile distilled water or DMSO. Critical: The final DMSO concentration in the assay wells must remain <1% to prevent solvent-induced baseline cytotoxicity.

    • Prepare a 2-fold serial dilution range (e.g., 0.1 to 100 μg/mL) in a 96-well plate.

  • Antimicrobial Efficacy (MIC Determination):

    • Inoculum Preparation: Standardize the bacterial suspension (e.g., S. aureus, E. coli) to 5×105 CFU/mL in Mueller-Hinton broth.

    • Exposure: Add 50 μL of the inoculum to 50 μL of the QAS dilutions. Incubate at 37°C for 18-24 hours.

    • Validation Controls: Include a known antibiotic (e.g., Ciprofloxacin) as a positive control for growth inhibition, and untreated broth as a negative vehicle control.

    • Readout: The MIC is defined as the lowest concentration exhibiting no visible growth (confirmed via OD600 absorbance).

  • Mammalian Cytotoxicity (IC50 Determination):

    • Cell Seeding: Seed mammalian cells (e.g., ) at 1×104 cells/well in a 96-well plate. Incubate for 24 hours to allow adhesion[6].

    • Exposure: Replace the media with QAS-dosed media (using low-serum conditions to prevent protein binding artifacts). Incubate for 24 hours.

    • Viability Assay: Add Resazurin dye. Incubate for 2-4 hours. Resazurin is chosen over MTT to avoid surfactant-induced crystallization issues.

    • Readout: Measure fluorescence (Ex 560 nm / Em 590 nm). Calculate the IC50 using non-linear regression analysis.

  • Data Synthesis:

    • Calculate the SI. Compare the SI of the novel compound against the BAC or DDAC reference standard run on the same plate.

Structure-Activity Relationships (SAR) and Future Directions

The toxicity profile of QAS is highly dependent on the alkyl chain length. Optimal antimicrobial activity typically peaks at C12-C14 (e.g., benzalkonium derivatives), but this also corresponds to peak mammalian cytotoxicity due to maximum membrane perturbation[9].

To mitigate this, modern drug development focuses on structural innovations:

  • Esterquats: Incorporating ester bonds into the alkyl chains allows for rapid enzymatic hydrolysis in the environment and systemic circulation, drastically reducing chronic toxicity profiles[7].

  • Sterically Hindered Phosphonium Salts: Replacing the central nitrogen atom with phosphorus and adding bulky groups (e.g., tri-tert-butylphosphine) can maintain high antimicrobial efficacy (MIC 0.12–0.98 μg/mL) while [8].

  • Lipopeptide Hybrids: Combining ultra-short cationic lipopeptides with quaternary ammonium groups (e.g., Nε-trimethylated lysine) improves proteolytic stability and [9].

References

  • Title : Quaternary Ammonium Compound Toxicity | Source : StatPearls - NCBI Bookshelf | URL :[Link]

  • Title : Adverse Outcome Pathway for Antimicrobial Quaternary Ammonium Compounds | Source : Taylor & Francis Online | URL :[Link]

  • Title : Clinical and Environmental Harms of Quaternary Ammonium Disinfectants and the Promise of Ultraviolet-C (UV-C) Alternatives | Source : Semantic Scholar | URL :[Link]

  • Title : Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity | Source : MDPI | URL :[Link]

  • Title : Quaternary Ammonium Salts of Cationic Lipopeptides with Lysine Residues — Synthesis, Antimicrobial, Hemolytic and Cytotoxic Activities | Source : PMC - NIH | URL :[Link]

  • Title : Sterically Hindered Quaternary Phosphonium Salts (QPSs) | Source : Encyclopedia MDPI | URL :[Link]

  • Title : Acute inhalation toxicity of quaternary ammonium compounds | Source : RIVM | URL :[Link]

  • Title : Reproductive & developmental toxicity of quaternary ammonium compounds | Source : PMC - NIH | URL :[Link]

Sources

Comparative

Kinetic analysis: comparing reaction rates with different catalysts

For researchers, scientists, and professionals in drug development, the ability to rigorously compare the performance of different catalysts is fundamental to innovation. This guide provides an in-depth technical overvie...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the ability to rigorously compare the performance of different catalysts is fundamental to innovation. This guide provides an in-depth technical overview of kinetic analysis, focusing on the principles, experimental design, and data interpretation necessary for a robust comparison of reaction rates with different catalysts. We will move beyond a simple recitation of protocols to explore the underlying rationale for experimental choices, ensuring a self-validating approach to your research.

The Cornerstone of Catalyst Evaluation: Why Kinetic Analysis Matters

A catalyst accelerates a chemical reaction by providing an alternative reaction pathway with a lower activation energy, without being consumed in the process.[1][2] Kinetic analysis is the quantitative study of the rates of these catalyzed reactions, offering a window into the efficiency and mechanism of a catalyst.[2] By systematically varying experimental conditions such as temperature, pressure, and reactant concentrations, we can determine key performance indicators that allow for a direct and objective comparison of different catalytic materials.[3] A thorough kinetic study not only helps in selecting the optimal catalyst but also provides insights for further catalyst design and process optimization.

Part 1: Foundational Concepts in Catalytic Kinetics

A meaningful comparison of catalysts requires a firm grasp of the key metrics used to define their performance.

Key Performance Metrics
  • Reaction Rate: The speed at which reactants are converted into products. It can be expressed in terms of the change in concentration of a reactant or product over time.

  • Turnover Frequency (TOF): A measure of the intrinsic activity of a catalyst, defined as the number of molecules converted per active site per unit time.[4] TOF is crucial for comparing catalysts with different active site densities.

  • Selectivity: The ability of a catalyst to direct a reaction to form a specific product when multiple reaction pathways are possible.[2]

  • Yield: The amount of a specific product formed relative to the amount of reactant fed into the reactor.

  • Stability and Deactivation: The ability of a catalyst to maintain its activity and selectivity over time.[5] Catalysts can deactivate due to various reasons, such as coking, poisoning, or sintering.[6]

Factors Influencing Reaction Rates

The rate of a catalyzed reaction is influenced by several factors:

  • Temperature: Higher temperatures generally increase the reaction rate by providing more thermal energy to overcome the activation energy barrier.

  • Pressure and Concentration: For gas-phase and liquid-phase reactions, respectively, higher pressures or concentrations of reactants typically lead to a higher reaction rate due to increased collision frequency.[7]

  • Catalyst Properties: The intrinsic properties of the catalyst, such as its chemical composition, crystal structure, surface area, and the number and nature of its active sites, are paramount in determining its kinetic performance.

Part 2: Experimental Design for Catalyst Comparison

The choice of reactor and experimental conditions is critical for obtaining meaningful and reproducible kinetic data.

Choosing the Right Reactor: Batch vs. Flow

The two most common types of reactors for catalyst testing are batch reactors and flow reactors.

  • Batch Reactors: In a batch reactor, the reactants and catalyst are placed in a vessel, and the reaction proceeds over time.[6] This setup is often used for liquid-phase reactions and for initial catalyst screening.[6]

  • Flow Reactors (e.g., Packed-Bed Reactor): In a flow reactor, reactants are continuously passed over a stationary bed of catalyst.[8] This configuration is widely used for gas-phase reactions and for studying catalyst stability over longer periods.[5]

The choice between a batch and flow reactor depends on the nature of the reaction (phase of reactants, reaction time), the desired operating conditions (temperature, pressure), and the specific goals of the study (e.g., screening vs. long-term stability).

Experimental Workflow: A Logical Approach

A systematic workflow is essential for a successful comparative kinetic analysis.

G cluster_prep Catalyst Preparation & Characterization cluster_exp Kinetic Experiments cluster_data Data Analysis prep Catalyst Synthesis char Physicochemical Characterization (BET, XRD, TEM, etc.) prep->char reactor Reactor Setup (Batch or Flow) char->reactor Select Catalysts reaction Catalytic Reaction under Controlled Conditions reactor->reaction analysis Product Analysis (GC, HPLC, etc.) reaction->analysis rate_calc Calculate Reaction Rates analysis->rate_calc Experimental Data model Determine Rate Law & Kinetic Parameters rate_calc->model compare Compare Catalyst Performance (TOF, Selectivity, etc.) model->compare compare->prep Feedback for Catalyst Design

Caption: Workflow for comparative kinetic analysis of catalysts.

Protocol 1: Catalyst Testing in a Stirred Batch Reactor

This protocol is suitable for liquid-phase reactions, such as hydrogenation or esterification.

  • Catalyst Pre-treatment: Dry the catalyst in an oven (e.g., at 150°C for 1 hour) to remove adsorbed water.[9] If necessary, activate the catalyst through reduction or oxidation cycles under appropriate conditions.[9]

  • Reactor Assembly: Place a known amount of the pre-treated catalyst into a clean, dry batch reactor vessel equipped with a magnetic stirrer, temperature probe, and sampling port.

  • Reactant Charging: Add the liquid reactants to the reactor. If the reaction is sensitive to air, purge the reactor with an inert gas (e.g., nitrogen or argon) before adding the reactants.

  • Reaction Initiation: Seal the reactor and place it in a heating mantle or oil bath set to the desired reaction temperature. Start the stirrer to ensure good mixing.

  • Sampling: At regular time intervals, withdraw small aliquots of the reaction mixture using a syringe through the sampling port. Quench the reaction in the sample immediately if necessary (e.g., by rapid cooling or adding an inhibitor).

  • Product Analysis: Analyze the composition of each sample using an appropriate technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), to determine the concentrations of reactants and products over time.

  • Data Analysis: Plot the concentration of a key reactant or product as a function of time. The initial slope of this curve can be used to determine the initial reaction rate.

Protocol 2: Kinetic Analysis in a Packed-Bed Flow Reactor

This protocol is ideal for gas-phase reactions, such as oxidation or reforming.

  • Catalyst Loading: Load a known mass of catalyst particles into a tubular reactor, securing the catalyst bed with quartz wool plugs.

  • System Leak Check: Assemble the reactor in a furnace and connect the gas feed lines and product analysis system (e.g., an online GC). Perform a leak check of the entire system.

  • Catalyst Pre-treatment: Heat the catalyst bed to the desired pre-treatment temperature under a flow of a specific gas (e.g., H₂ for reduction, N₂ for drying).

  • Reaction Start-up: Adjust the furnace to the desired reaction temperature and switch the gas feed to the reactant mixture at a controlled flow rate.

  • Steady-State Operation: Allow the reaction to reach a steady state, where the composition of the effluent gas remains constant over time. This may take from minutes to hours depending on the reaction and conditions.

  • Product Analysis: Once at steady state, analyze the composition of the effluent gas stream using an online GC.

  • Varying Conditions: Systematically vary one experimental parameter at a time (e.g., temperature, reactant partial pressure, or flow rate) while keeping others constant. Allow the system to reach a new steady state before analyzing the products.

  • Data Calculation: For each set of conditions, calculate the conversion of reactants and the selectivity to different products. The reaction rate can be determined from the molar flow rate of the reactant and the conversion.

Part 3: The Crucial Role of Catalyst Characterization

The kinetic performance of a catalyst is intrinsically linked to its physical and chemical properties. Therefore, comprehensive characterization is a prerequisite for any meaningful comparative kinetic study.

Linking Properties to Performance
  • Surface Area and Porosity: A higher surface area generally provides more sites for the reaction to occur, potentially leading to a higher reaction rate.

  • Active Site Dispersion: The percentage of metal atoms on the surface of a supported metal catalyst that are available for catalysis. Higher dispersion often translates to higher activity.

  • Crystal Structure and Phase Composition: The specific crystalline phase of a catalyst can have a profound impact on its activity and selectivity.

  • Surface Acidity/Basicity: For many reactions, the acidic or basic properties of the catalyst surface play a direct role in the catalytic mechanism.

The Influence of Synthesis Methods

The method used to prepare a catalyst can significantly influence its properties and, consequently, its kinetic behavior. For example, in a study comparing Pt/CeO₂ catalysts for the water-gas shift reaction, it was found that the preparation method (incipient wetness impregnation vs. strong electrostatic adsorption) had a strong effect on the number of oxygen vacancies, which in turn correlated with the catalytic activity.[10]

Part 4: Data Analysis and Interpretation

Once experimental data has been collected, the next step is to extract meaningful kinetic parameters.

Deriving the Rate Law: The Method of Initial Rates

The rate law is a mathematical expression that relates the reaction rate to the concentrations of the reactants.[11] The method of initial rates is a common experimental approach to determine the rate law.[11]

Step-by-Step Guide:

  • Perform a series of experiments where the initial concentration of one reactant is varied while the initial concentrations of all other reactants are held constant.[12]

  • For each experiment, determine the initial reaction rate. This is typically done by measuring the change in concentration of a reactant or product over a short time interval at the beginning of the reaction.

  • Compare the initial rates between experiments. For example, if doubling the concentration of a reactant doubles the initial rate, the reaction is first-order with respect to that reactant. If doubling the concentration quadruples the rate, the reaction is second-order with respect to that reactant.[10]

  • Repeat the process for each reactant to determine the order of the reaction with respect to each component.

  • Combine the results to write the overall rate law.

  • Calculate the rate constant (k) by substituting the data from any of the experiments into the determined rate law.[10]

Kinetic Modeling

For more complex reactions, kinetic modeling can be a powerful tool. This involves proposing a reaction mechanism (a series of elementary steps) and then deriving a rate equation based on this mechanism.[4] The model is then fitted to the experimental data to determine the rate constants for the elementary steps. Software packages like Aspen HYSYS can be used for modeling heterogeneous catalytic reactions.[13]

Case Study: Comparison of Catalysts for CO₂ Hydrogenation

CO₂ hydrogenation is a reaction of great interest for converting CO₂ into valuable chemicals and fuels. The table below presents a hypothetical comparison of two different catalysts for this reaction, based on literature data.

CatalystSupportActive MetalApparent Activation Energy (kJ/mol)Reaction Rate (mol kg⁻¹ s⁻¹) at 250°CSelectivity to CH₄ (%)Reference
Catalyst AAl₂O₃Fe-K861.5 x 10⁻⁴35[14]
Catalyst BSiO₂Pd₂Ga61.53.2 x 10⁻⁴< 5 (High selectivity to Methanol)[9]

Analysis of the Data:

  • Activity: Catalyst B exhibits a higher reaction rate at 250°C, indicating it is more active than Catalyst A under these conditions.

  • Activation Energy: Catalyst B has a lower apparent activation energy, which is consistent with its higher activity. A lower activation energy means that the reaction is less sensitive to changes in temperature.

  • Selectivity: The two catalysts show vastly different selectivities. Catalyst A primarily produces methane, while Catalyst B is highly selective for methanol. This highlights the importance of not only considering activity but also selectivity when comparing catalysts.

Part 5: Best Practices for Reporting and Comparing Catalytic Data

To ensure the reproducibility and comparability of catalytic data, it is essential to follow best practices for reporting experimental results.

Adherence to Standards

The International Union of Pure and Applied Chemistry (IUPAC) provides guidelines for reporting kinetic data.[7][10][13][15] Adhering to these standards ensures that data is presented in a clear, consistent, and unambiguous manner.

Comprehensive Reporting

When publishing results, it is crucial to provide a detailed description of the experimental setup and procedures, including:

  • Catalyst Synthesis and Characterization: A full description of the catalyst preparation method and the results of all characterization techniques used.

  • Experimental Conditions: Precise details of the reaction conditions, including temperature, pressure, reactant concentrations, and flow rates.

  • Data Analysis Methods: A clear explanation of how the kinetic parameters were derived from the raw data.

Benchmarking, which involves comparing the performance of a new catalyst to that of a standard, well-characterized catalyst under standardized conditions, is a powerful approach to ensure fair and relevant assessments.[5][16][17][18]

Conclusion

A rigorous and systematic approach to kinetic analysis is indispensable for the meaningful comparison of catalysts. By carefully designing experiments, thoroughly characterizing the catalytic materials, and employing sound data analysis techniques, researchers can gain valuable insights into catalyst performance. This, in turn, paves the way for the rational design of more efficient and selective catalysts for a wide range of applications, from pharmaceuticals to sustainable energy.

References

  • Bligaard, T., Bullock, R. M., Campbell, C. T., Chen, J. G., Gates, B. C., Gorte, R. J., ... & Neurock, M. (2016). Toward benchmarking in catalysis science: best practices, challenges, and opportunities. ACS Catalysis, 6(4), 2590-2602. [Link]

  • TSI Journals. (2021, June 23). Best Practices, Challenges and Opportunities for Benchmarking in Catalysis Science. TSI Journals. [Link]

  • Bligaard, T., et al. (2016). Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. ACS Catalysis, 6(4), 2590–2602. [Link]

  • TSI Journals. (2021). Best Practices, Challenges and Opportunities for Benchmarking in Catalysis Science. [Link]

  • Scribd. (n.d.). Kinetic Modeling of Catalytic Reactions. [Link]

  • Fiveable. (2025, August 15). Heterogeneous catalysis kinetics. [Link]

  • Catalyst Testing Tips: Determining Activity in VOC Catalysts. (2024, May 8). [Link]

  • How to Model Heterogeneous Catalytic Reactions using ASPEN HYSYS. (2023, July 17). YouTube. [Link]

  • Batch Reactor Catalysis Manual. (n.d.). Scribd. [Link]

  • Stamatakis, M. (2015, January 6). Kinetic modelling of heterogeneous catalytic systems. SciSpace. [Link]

  • Etomica. (n.d.). Determination of Rate Law Parameters. [Link]

  • NPTEL-NOC IITM. (2016, May 20). Mod-01 Lec-17 Catalytic reactions (LHHW Kinetic model) [Video]. YouTube. [Link]

  • Transformation Tutoring. (2024, January 8). Complete Guide: How to Determine Rate Law and Rate Law Constant Using Experimental Data? [Link]

  • Scribd. (n.d.). Determining Rate Laws from Data. [Link]

  • University of Wisconsin Pressbooks. (n.d.). Rate Laws and Reaction Order: Determining Rate Laws from Empirical Data; Method of Initial Rates (M13Q3). CHEM 104. [Link]

  • JoVE. (2017, April 11). Reaction Kinetics in Packed Bed Reactor and Sucrose Inversion. [Link]

  • Vempati, S. (2020, July 9). Experimental and modeling studies using packed bed reactors: Liquid phase ethylene production by hydrogenation of acetylene. Scholars' Mine. [Link]

  • Dautzenberg, F. M., & Dautzenberg-Klomps, G. C. A. (n.d.). Ten guidelines for catalyst testing. Academia.edu. [Link]

  • Chemistry LibreTexts. (2025, March 14). 18.10: Determining the Rate Law from Experimental Data. [Link]

  • Altamira Instruments. (n.d.). Evaluation of FCC catalysts using a microactivity test (MAT) reactor. [Link]

  • Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. (n.d.). [Link]

  • ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS). (n.d.). CATALYSIS – Testing of Catalytic Properties. [Link]

  • Curr Trends Pharm Pharm Chem. (n.d.). Role of catalyst in organic synthesis. [Link]

  • Scribd. (n.d.). Packed Bed Experiment. [Link]

  • Refinery Catalyst Testing. (n.d.). [Link]

  • Packed-Fluidized Bed Reactors – Batch Experiments and Fundamental Modeling with Random Metal Packings. (n.d.). Chalmers Research. [Link]

  • Chemistry LibreTexts. (2023, June 30). The Effect of a Catalyst on Rate of Reaction. [Link]

  • NTRS. (n.d.). Packed Bed Reactor Experiment. [Link]

  • University of Birmingham. (n.d.). Reaction kinetics in formulated industrial catalysts. [Link]

  • Role of Catalysts in Kinetic Reactions, Applications and Innovations in Chemistry. (n.d.). [Link]

Sources

Validation

Structural-activity relationship of substituted quaternary ammonium chlorides in catalysis

Title: Structural-Activity Relationship of Substituted Quaternary Ammonium Chlorides in Catalysis: A Comparative Guide 1. Executive Summary Phase-transfer catalysis (PTC) is a cornerstone methodology in synthetic organic...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural-Activity Relationship of Substituted Quaternary Ammonium Chlorides in Catalysis: A Comparative Guide

1. Executive Summary Phase-transfer catalysis (PTC) is a cornerstone methodology in synthetic organic chemistry and drug development, enabling efficient reactions between mutually insoluble aqueous and organic phases. At the heart of this technology are quaternary ammonium chlorides (QACs). Selecting the optimal QAC is not a trivial exercise; it requires a deep understanding of the structure-activity relationship (SAR)—specifically how the substitution pattern on the nitrogen center dictates the catalyst's lipophilicity, interfacial activity, and steric accessibility. This guide provides an objective comparison of commercial QAC alternatives, supported by experimental data and mechanistic insights, to aid process chemists in rational catalyst selection.

2. Mechanistic Foundations: Causality in Catalyst Design To understand why different QACs perform differently, one must differentiate between the two primary mechanisms of PTC:

  • The Extraction Mechanism (Starks): The QAC extracts the reactive anion (e.g., cyanide, azide) from the aqueous phase into the organic phase as a lipophilic ion pair. Catalysts with high carbon counts (e.g., Aliquat 336) excel here due to their superior organic phase partitioning[1].

  • The Interfacial Mechanism (Makosza): Common in hydroxide-initiated reactions (e.g., enolate alkylations). Deprotonation occurs directly at the liquid-liquid interface. Here, highly lipophilic catalysts fail because they do not populate the interface. Instead, smaller, more hydrophilic QACs (e.g., TEBAC) are superior as they localize at the phase boundary, reducing interfacial tension and facilitating the reaction[2][3].

PTC_Mechanisms AqPhase Aqueous Phase (Reactant Anion Pool) Interface Liquid-Liquid Interface (Deprotonation Zone) AqPhase->Interface Anion Migration LargeQAC Large/Lipophilic QACs (e.g., Aliquat 336) AqPhase->LargeQAC Ion Pairing OrgPhase Organic Phase (Substrate & Product) Interface->OrgPhase Interfacial Mechanism (Makosza) SmallQAC Small/Hydrophilic QACs (e.g., TEBAC) SmallQAC->Interface Adsorbs to Boundary LargeQAC->OrgPhase Extraction Mechanism (Starks)

Logical flow comparing Starks extraction and Makosza interfacial PTC mechanisms.

3. Key SAR Parameters

  • Lipophilicity (Total Carbon Count): The partition coefficient of the QAC dictates its phase distribution. A minimum of 10-12 carbons is generally required to prevent the catalyst from being entirely sequestered in the aqueous phase[2].

  • Ammonium Ion Accessibility ( q parameter): Defined as the sum of the reciprocals of the number of carbons on each chain attached to the nitrogen. For hydroxide-initiated PTC reactions, q values between 1.5 and 2.0 are considered optimal. This balances the need for the anion to closely associate with the cationic center without excessive steric hindrance blocking the subsequent SN​2 trajectory[4].

  • The Chloride Advantage (HSAB Principle): Why use chlorides over bromides or iodides? According to the Hard-Soft Acid-Base (HSAB) principle, chloride is a harder anion with higher aqueous hydration energy. In the organic phase, the equilibrium heavily favors the exchange of chloride for softer, more lipophilic organic anions (like enolates). Iodide, being soft and lipophilic, often binds too tightly to the quaternary ammonium center in the organic phase, leading to "catalyst poisoning"[1].

4. Objective Comparison and Performance Data The following table synthesizes experimental performance data for common QACs across benchmark transformations, illustrating the practical impact of the SAR parameters discussed[5][6].

Catalyst AlternativeStructure / AbbreviationTotal CarbonsAccessibility ( q )Benchmark Yield: Williamson Ether Synthesis (6h)Benchmark Yield: Hantzsch Synthesis (1h)Optimal Application Profile
TEBAC Benzyltriethylammonium Chloride13~1.678%75%Hydroxide-initiated interfacial reactions; enolate alkylations.
TBAC Tetrabutylammonium Chloride161.092%84%General purpose; balanced partitioning for extraction mechanisms.
Aliquat 336 Methyltrioctylammonium Chloride25~0.495% (in 4h)68%Highly lipophilic organic phases; oxidation and substitution.
CTAC Cetyltrimethylammonium Chloride19~3.165%62%Emulsion stabilization; micellar catalysis (surfactant behavior).

Data Interpretation: Aliquat 336 demonstrates superior kinetics in the Williamson Ether Synthesis due to its massive lipophilic bulk, which rapidly shuttles alkoxides into the organic toluene phase. Conversely, in the Hantzsch synthesis, the extreme steric bulk (low q value) of Aliquat 336 hinders the complex multi-component transition state, making the more accessible TBAC and TEBAC superior choices[5][6].

5. Experimental Methodology: Self-Validating Catalyst Screening Protocol To ensure scientific integrity and reproducible catalyst selection, the following protocol details a standardized workflow for evaluating QAC efficiency via a benchmark Williamson Ether Synthesis (Phenol + Benzyl Chloride). This protocol incorporates internal standards and strict agitation controls to isolate the catalyst's intrinsic kinetic contribution from mass-transfer artifacts.

Step-by-Step Protocol:

  • Phase Preparation: In a 50 mL jacketed reactor, dissolve phenol (10.0 mmol) and an inert internal standard (e.g., dodecane, 2.0 mmol) in toluene (20 mL).

  • Aqueous Base Addition: Add a 50% w/w aqueous sodium hydroxide solution (10 mL). Causality Note: The high concentration of NaOH minimizes the hydration sphere of the hydroxide ion, increasing its reactivity upon phase transfer.

  • Catalyst Introduction: Add the target QAC (1.0 mol%, 0.1 mmol).

  • Controlled Agitation: Initiate mechanical stirring at exactly 800 RPM. Causality Note: Interfacial area is a direct function of stirring speed. Below 600 RPM, the reaction is mass-transfer limited; above 800 RPM, the emulsion surface area plateaus, ensuring the measured rate reflects the catalyst's chemical efficiency rather than physical mixing limitations.

  • Electrophile Addition: Heat the biphasic mixture to 80 °C. Inject benzyl chloride (10.0 mmol) dropwise over 5 minutes to initiate the reaction.

  • Kinetic Sampling & Analysis: Withdraw 50 µL aliquots of the organic phase at 15, 30, 60, and 120 minutes. Quench immediately in 1 mL of ethyl acetate containing 0.1% acetic acid. Analyze via GC-FID, quantifying the product against the dodecane internal standard.

Workflow Step1 1. Biphasic Setup Toluene (Org) + 50% NaOH (Aq) Step2 2. QAC Catalyst Addition (1.0 mol% loading) Step1->Step2 Step3 3. Strict RPM Control (800 RPM to eliminate mass-transfer limits) Step2->Step3 Step4 4. Electrophile Injection (Benzyl Chloride at 80°C) Step3->Step4 Step5 5. Aliquot Sampling & Quench (Time-course kinetic profiling) Step4->Step5 Step6 6. GC-FID Analysis (Yield quantification via Internal Standard) Step5->Step6

Self-validating experimental workflow for kinetic profiling of QAC catalysts.

6. References

  • Title: A Systematic Investigation of Quaternary Ammonium Ions as Asymmetric Phase Transfer Catalysts. Source: National Institutes of Health (NIH). URL: [4]

  • Title: A Comparative Guide to the Catalytic Efficiency of Quaternary Ammonium Salts in Phase-Transfer Catalysis. Source: Benchchem. URL: [5]

  • Title: Redefining q: quaternary ammonium cross sectional area (XSA) as a general descriptor for transport-limiting PTC rate approximations. Source: Chemical Science (RSC Publishing). URL: [2]

  • Title: Tributylmethylammonium chloride | 56375-79-2. Source: Benchchem. URL: [6]

  • Title: Interfacial Activity of Quaternary Salts as a Guide to Catalytic Performance in Phase-Transfer Catalysis. Source: The Hebrew University of Jerusalem. URL: [3]

  • Title: TOWARDS OXIDATIVE AMMONIUM HYPOIODITE CATALYZED BENZYLIC FUNCTIONALIZATIONS OF P-CRESOLS. Source: JKU ePUB. URL: [1]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of Ethoxycarbonylmethyltrimethylammonium Chloride

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper handling and disposal of laborat...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper handling and disposal of laboratory chemicals are paramount to this mission. Ethoxycarbonylmethyltrimethylammonium chloride, a quaternary ammonium compound (QAC), requires meticulous disposal procedures due to its significant toxicological and environmental hazards.

This guide provides a comprehensive, step-by-step protocol for the safe disposal of ethoxycarbonylmethyltrimethylammonium chloride. Moving beyond a simple checklist, we will delve into the causality behind these procedures, ensuring a deep, operational understanding that fosters a culture of safety and responsibility within your laboratory.

Hazard Identification: The Foundation of Safe Disposal

Understanding the inherent risks of a substance is the critical first step in managing it safely. Ethoxycarbonylmethyltrimethylammonium chloride, as a QAC, shares a hazard profile with similar cationic surfactants and toxic organic chlorides. Its disposal protocol is dictated by its high acute toxicity, corrosive properties, and environmental persistence.

The primary hazards, based on data from structurally related compounds, are summarized below.

Hazard CategoryGHS Code(s)DescriptionSource(s)
Acute Toxicity H300, H311Fatal if swallowed, Toxic in contact with skin.[1][2]
Skin/Eye Damage H314, H315, H319Causes severe skin burns, skin irritation, and serious eye damage.[1][3][4][5]
Organ Toxicity H370Causes damage to organs, particularly the central nervous system, if swallowed.[1]
Respiratory Effects EUH071, H335Corrosive to the respiratory tract, may cause respiratory irritation.[2][4]
Environmental Hazard H411Toxic to aquatic life with long-lasting effects.[1]

These classifications underscore that ethoxycarbonylmethyltrimethylammonium chloride is not a substance to be handled casually. Accidental release into the environment can have severe consequences for aquatic ecosystems[1][6]. Furthermore, its high toxicity to humans necessitates stringent controls to prevent exposure during handling and disposal[1][2].

Pre-Disposal Safety: Engineering Controls and PPE

Before beginning any disposal procedure, establishing a safe working environment is non-negotiable. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls: All handling and preparation for the disposal of ethoxycarbonylmethyltrimethylammonium chloride must be conducted within a certified chemical fume hood.[2][7] This is crucial to prevent the inhalation of any dust or aerosols, which can be corrosive to the respiratory tract.[2][4] Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[7][8]

Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound in any form—solid, solution, or as waste.

PPE CategorySpecificationRationaleSource(s)
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, as the substance is toxic and causes severe burns.[1][4]
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and dust, preventing severe eye damage.[8][9]
Body Protection A lab coat, worn fully buttoned.Provides a barrier against accidental spills on clothing and skin.[9]
Respiratory Required when dusts or aerosols may be generated.Protects against inhalation, which can cause respiratory irritation and corrosion.[2][4]

The Disposal Workflow: Segregation and Collection

Effective disposal begins with meticulous waste segregation at the point of generation. Never mix ethoxycarbonylmethyltrimethylammonium chloride waste with other waste streams unless compatibility is confirmed. The fundamental principle is to treat the original chemical, contaminated materials, and their containers with the same high degree of caution.[1]

The following diagram illustrates the correct waste segregation workflow.

G cluster_start Waste Generation Point cluster_streams Waste Stream Identification cluster_collection Waste Collection & Labeling cluster_final Final Disposal cluster_decon_steps Decontamination Output start Ethoxycarbonylmethyltrimethylammonium Chloride Waste pure Unused/Expired Pure Product start->pure Solid contaminated_solid Contaminated Labware (Gloves, Tips, Weigh Boats) start->contaminated_solid Solid liquid Aqueous Solutions & First Rinsate start->liquid Liquid container Empty Original Container start->container solid_waste_container Labeled 'Toxic Organic Solid Waste' (Lined Pail or Drum) pure->solid_waste_container contaminated_solid->solid_waste_container liquid_waste_container Labeled 'Toxic Organic Aqueous Waste' (Compatible Solvent Bottle) liquid->liquid_waste_container decon Decontamination Protocol (Triple Rinse) container->decon disposal_vendor Licensed Hazardous Waste Contractor solid_waste_container->disposal_vendor liquid_waste_container->disposal_vendor rinsate First Three Rinses decon->rinsate clean_container Cleaned Container decon->clean_container disposal_lab Dispose as Non-Hazardous (Post-Decontamination) rinsate->liquid_waste_container Collect as Hazardous Waste clean_container->disposal_lab

Caption: Waste Segregation Workflow for Ethoxycarbonylmethyltrimethylammonium Chloride.

Step-by-Step Disposal Protocols

Follow these specific procedures for each segregated waste stream. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[7]

Protocol 4.1: Unused Product and Contaminated Solid Waste

This stream includes expired or unwanted pure chemical, as well as contaminated disposable labware such as gloves, weigh boats, pipette tips, and paper towels used for cleanup.

  • Obtain a Designated Container: Use a dedicated, sealable container for toxic solid waste. This is often a plastic pail or a drum lined with a heavy-duty plastic bag.[10]

  • Label the Container: Before adding any waste, affix a hazardous waste label. Clearly write "Hazardous Waste," the chemical name ("Ethoxycarbonylmethyltrimethylammonium chloride and contaminated debris"), and list the associated hazards (e.g., "Toxic," "Environmental Hazard").

  • Transfer Waste: Carefully place the pure solid chemical and all contaminated items directly into the lined container. Minimize the generation of dust.[1]

  • Seal and Store: Keep the container sealed at all times, except when adding waste. Store it in a designated satellite accumulation area away from incompatible materials, such as strong oxidizing agents.[7]

  • Arrange for Pickup: Once the container is full, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[11]

Protocol 4.2: Aqueous Solutions and Rinsate

This stream includes any solutions containing the chemical and the initial rinsate from decontaminating glassware or containers.

  • Obtain a Designated Container: Use a dedicated, sealable, and chemically compatible waste bottle (e.g., a properly vented solvent bottle). Do not use a metal container.[2]

  • Label the Container: Affix a hazardous waste label. Clearly write "Hazardous Waste," the chemical name ("Aqueous Waste with Ethoxycarbonylmethyltrimethylammonium chloride"), estimate the concentration, and list the associated hazards ("Toxic," "Marine Pollutant").

  • Collect Waste: Pour the aqueous waste into the container using a funnel.

  • Seal and Store: Keep the container tightly closed and store it in secondary containment within a designated satellite accumulation area.

  • Arrange for Pickup: Contact your institution's EHS office for disposal. Do not pour this waste down the drain, as it is toxic to aquatic life.[1][6]

Protocol 4.3: Empty Container Decontamination

The original chemical container is not "empty" until it has been properly decontaminated. Trace residues can still pose a significant hazard.[1]

  • Perform Initial Rinse: In a chemical fume hood, carefully rinse the empty container with a suitable solvent (e.g., water).

  • Collect Rinsate as Hazardous Waste: The first rinse must be collected and disposed of as hazardous liquid waste as described in Protocol 4.2.[10] Given the high toxicity of this compound, it is best practice to collect the first three rinses as hazardous waste. [10]

  • Subsequent Rinses: After the first three rinses have been collected for disposal, the container can be rinsed again with water.

  • Final Disposal: Once thoroughly rinsed and air-dried, deface the original label completely and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.

Emergency Procedures

In the event of a spill or exposure, immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Spill: Evacuate the area. Wearing appropriate PPE, contain and collect the spillage with a non-combustible, absorbent material (e.g., sand or vermiculite). Place the contaminated absorbent into a sealed, labeled hazardous waste container for disposal.[11] Do not use bleach for cleanup.[10]

By adhering to these detailed procedures, you ensure that the disposal of ethoxycarbonylmethyltrimethylammonium chloride is managed in a way that protects you, your colleagues, and the environment.

References

  • Merck Millipore. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet.
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  • Tokyo Chemical Industry. (2025). Safety Data Sheet.
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Handling

Comprehensive Safety and Handling Guide for Ethoxycarbonylmethyltrimethylammonium Chloride

Hazard Assessment and Rationale for Precaution Ethoxycarbonylmethyltrimethylammonium chloride is a quaternary ammonium salt. This class of compounds often exhibits irritant or corrosive properties.[1] Due to the molecula...

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Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and Rationale for Precaution

Ethoxycarbonylmethyltrimethylammonium chloride is a quaternary ammonium salt. This class of compounds often exhibits irritant or corrosive properties.[1] Due to the molecular structure, which includes a charged nitrogen center and a chloride anion, this compound is likely to be a skin and eye irritant, and potentially corrosive in high concentrations or with prolonged contact.[2][3] Furthermore, many quaternary ammonium salts are hygroscopic, meaning they readily absorb moisture from the air, which can affect their physical state and reactivity.[4]

Given these potential hazards, all handling of Ethoxycarbonylmethyltrimethylammonium chloride should be conducted with the assumption that it is a hazardous substance, requiring stringent control measures to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to ensure personal safety. The following table outlines the recommended PPE for various laboratory operations involving Ethoxycarbonylmethyltrimethylammonium chloride.

Operation Eyes and Face Hand Protection Body Protection Respiratory Protection
Weighing and Transfer (Solid) Safety glasses with side shieldsChemical-resistant gloves (Nitrile or Neoprene)Laboratory coatRecommended to perform in a fume hood. If not feasible, a NIOSH-approved N95 respirator should be used to prevent inhalation of fine particles.
Preparing Solutions (Liquid Handling) Chemical splash goggles and a face shieldChemical-resistant gloves (Nitrile or Neoprene)Chemical-resistant apron over a laboratory coatAll work should be performed in a certified chemical fume hood to avoid inhalation of aerosols or vapors.[5][6]
Routine Handling and Reactions Chemical splash gogglesChemical-resistant gloves (Nitrile or Neoprene)Laboratory coatOperations should be conducted in a well-ventilated area, preferably a chemical fume hood.
Spill Cleanup Chemical splash goggles and a face shieldDouble-gloving with chemical-resistant glovesChemical-resistant apron or coverallsA NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases may be necessary depending on the spill size and location.[7]

Expert Insight: The rationale for recommending a face shield in addition to goggles when handling solutions is the increased risk of splashes that can affect the entire face.[6] For hand protection, it is crucial to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid skin contact.[8]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling Ethoxycarbonylmethyltrimethylammonium chloride will minimize risks.

Preparation and Engineering Controls
  • Designated Work Area: All work with this compound should be performed in a designated area within a laboratory.[6]

  • Ventilation: A properly functioning chemical fume hood is the preferred engineering control for handling this substance, especially when preparing solutions or if there is a potential for aerosol generation.[5]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested. Have a spill kit appropriate for corrosive materials nearby.

Handling Procedure
  • Acclimatization: Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation on the cold product, which is important for hygroscopic materials.

  • Weighing: If the compound is a solid, carefully weigh the required amount in a fume hood or a ventilated balance enclosure to minimize the inhalation of any dust.

  • Dissolution: When preparing solutions, slowly add the Ethoxycarbonylmethyltrimethylammonium chloride to the solvent. If diluting a concentrated solution, always add the corrosive substance to the diluent (e.g., water) slowly, never the other way around, to prevent splashing and excessive heat generation.[6]

  • Transfers: Use appropriate tools such as spatulas for solids and pipettes or graduated cylinders for liquids to avoid direct contact.

  • Storage: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

Spill Response
  • Evacuate: In the event of a large spill, evacuate the immediate area and alert colleagues.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill.[9] Do not use combustible materials like paper towels.

  • Neutralize (if applicable): For spills of acidic or basic solutions, a suitable neutralizing agent can be used cautiously.

  • Collect and Dispose: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

Disposal Plan: Responsible Waste Management

Proper disposal of Ethoxycarbonylmethyltrimethylammonium chloride and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste containing this compound, including contaminated consumables (e.g., gloves, absorbent materials), should be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container.

  • Classification: The waste may be classified as corrosive or toxic to aquatic life, a common characteristic of quaternary ammonium compounds.[9][10]

  • Consult Regulations: Always consult your institution's environmental health and safety (EHS) office and local regulations for specific disposal procedures. Do not dispose of this chemical down the drain.[11]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of Ethoxycarbonylmethyltrimethylammonium chloride from receipt to disposal.

SafeHandlingWorkflow Safe Handling Workflow for Ethoxycarbonylmethyltrimethylammonium Chloride cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures Receive Receive & Inspect Chemical Store Store in Cool, Dry, Ventilated Area Receive->Store Prep_Area Prepare Designated Work Area (Fume Hood) Store->Prep_Area Don_PPE Don Appropriate PPE Prep_Area->Don_PPE Weigh Weigh Solid in Ventilated Enclosure Don_PPE->Weigh Prepare_Sol Prepare Solution in Fume Hood Weigh->Prepare_Sol Conduct_Exp Conduct Experiment Prepare_Sol->Conduct_Exp Decontaminate Decontaminate Work Area & Equipment Conduct_Exp->Decontaminate Spill Spill Occurs Conduct_Exp->Spill Collect_Waste Collect Waste in Labeled Container Decontaminate->Collect_Waste Doff_PPE Doff PPE Correctly Collect_Waste->Doff_PPE Dispose Dispose of Waste via EHS Doff_PPE->Dispose Evacuate Evacuate & Alert Spill->Evacuate Seek_Medical Seek Medical Attention (if exposed) Spill->Seek_Medical Contain_Spill Contain & Clean Spill Evacuate->Contain_Spill Contain_Spill->Decontaminate

Caption: A flowchart outlining the procedural steps for safely handling Ethoxycarbonylmethyltrimethylammonium chloride.

References

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  • 2-Ethoxy-N,N,N-trimethylethanaminium Chloride. (n.d.).
  • SAFETY DATA SHEET: Trimethyloctylammonium chloride. (2024, September 6). Sigma-Aldrich.
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  • The Impact of Quaternary Ammonium Compounds (QACs) on Wastewater Biomass and the Role of Biochemistry in Managing QAC Degradation and Toxicity. (2025, October 6). Aster Bio.
  • SAFETY DATA SHEET: N,N,N-trimethylanilinium chloride. (2025, December 31). Merck Millipore.
  • SAFETY DATA SHEET: 2-(Acryloyloxy)-N.N.N-Trimethylethanaminium Chloride. (2026, February 6). CymitQuimica.
  • Material Safety Data Sheet - Choline Chloride, PA. (2005, October 3). Cole-Parmer.
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